molecular formula HNO2 B1219327 Nitrous acid CAS No. 7782-77-6

Nitrous acid

Número de catálogo: B1219327
Número CAS: 7782-77-6
Peso molecular: 47.014 g/mol
Clave InChI: IOVCWXUNBOPUCH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nitrous acid (HNO₂) is a weak and monoprotic acid that is typically prepared in situ for laboratory and research applications . It serves as a critical reagent in diverse scientific fields. In pharmacology and toxicology, this compound, often from sodium nitrite, is used as an antidote for life-threatening acute cyanide poisoning. Its mechanism of action involves oxidizing hemoglobin to methemoglobin, which binds cyanide with high affinity, freeing the cytochrome oxidase enzyme to resume oxidative phosphorylation and preventing cellular toxicity . In organic chemistry, this compound is indispensable for preparing diazonium salts from aromatic amines, which are key intermediates in Sandmeyer reactions and the synthesis of azo dyes . It also reacts distinctly with different classes of aliphatic amines, providing a useful chemical test for distinguishing primary, secondary, and tertiary amines . Furthermore, this compound is a well-characterized chemical mutagen that causes oxidative deamination of DNA bases, such as the conversion of cytosine to uracil, leading to predictable base substitution mutations that are valuable in genetic research . Emerging environmental research explores the role of free this compound (FNA) in sustainable wastewater management, where its biocidal effects are applied in sewer and sludge treatment processes . In the atmosphere, this compound (HONO) photolysis is a significant source of hydroxyl radicals, influencing tropospheric photochemistry and air quality studies . This product is strictly for professional research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

nitrous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO2/c2-1-3/h(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVCWXUNBOPUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO2
Record name nitrous acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nitrous_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064813
Record name Nitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.014 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Exists only in solution; Light blue liquid; [Merck Index], Solid
Record name Nitrous acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16011
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

820g/L
Record name Nitrous acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7782-77-6, 14797-65-0
Record name Nitrous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7782-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrous acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitrous acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrosyl hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROUS ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2I5UM75DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitrous acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nitrous acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nitrous Acid

Abstract

This compound (HNO₂) is a weak, monobasic acid known primarily for its instability, existing only in solution or the gas phase.[1][2] It is a pivotal reagent in organic synthesis, particularly in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the production of azo dyes and other substituted aromatic compounds.[3][4][5] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, preparation, and key chemical reactions of this compound, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Bonding

This compound is a planar molecule with the chemical formula HNO₂.[1][3] The nitrogen atom is sp² hybridized, bonding to a hydroxyl group (-OH) and an oxygen atom.[6] This arrangement results in a bent or V-shaped molecular geometry.[6][7]

In the gas phase, this compound exists as a mixture of two geometric isomers: cis-Nitrous acid and trans-Nitrous acid.[1][2][3] The trans isomer is the more stable form at room temperature by approximately 2.3 kJ/mol.[2]

Nitrous_Acid_Isomers cluster_trans trans-Nitrous Acid (More Stable) cluster_cis cis-Nitrous Acid T_N N T_O1 O T_N->T_O1 1.43 Å T_O2 O T_N->T_O2 1.17 Å T_H H T_O1->T_H 0.96 Å C_N N C_O1 O C_N->C_O1 1.39 Å C_O2 O C_N->C_O2 1.19 Å C_H H C_O1->C_H 0.98 Å

Quantitative Structural Data

The structural parameters of this compound have been determined by microwave spectroscopy. The bond lengths and angles differ slightly between the two isomers.

Parametertrans-Nitrous Acidcis-Nitrous AcidReference(s)
Bond Length (Å)
N=O1.1701.185[8]
N-O(H)1.4321.392[8]
O-H0.9580.982[8]
Bond Angle (°)
∠ ONO110.7113.6[8]
∠ HON102.1104.0[8]

Physicochemical Properties

This compound is a weak, monobasic acid that only exists in dilute, pale blue aqueous solutions or as a gas; it has not been isolated as a pure compound.[1][3][9] Its blue color is attributed to the presence of dinitrogen trioxide (N₂O₃), with which it exists in equilibrium.[1][10]

Quantitative Physicochemical Data
PropertyValueReference(s)
Chemical Formula HNO₂[1][2][9]
Molar Mass 47.013 g/mol [2][3][9]
Appearance Pale blue solution[2][3][9]
Density Approx. 1 g/mL[2][3]
Acidity (pKa) 3.15 - 3.35 at 25 °C[2][9][11][12]
Conjugate Base Nitrite (B80452) (NO₂⁻)[2]

Preparation and Experimental Protocols

Due to its inherent instability, this compound cannot be stored and must be prepared in situ for immediate use.[4][9][13]

Standard Laboratory Protocol for In Situ Generation

The most common method for generating this compound is the acidification of a metal nitrite salt with a strong mineral acid at low temperatures.[9][13][14]

Materials:

  • Sodium nitrite (NaNO₂) or Potassium nitrite (KNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

  • Distilled water

  • Ice bath

Methodology:

  • Prepare an aqueous solution of sodium nitrite.

  • Chill the sodium nitrite solution in an ice bath to 0-5 °C.[4][10] Maintaining a low temperature is critical to slow the decomposition of the newly formed this compound.[13][14]

  • Slowly add a pre-chilled, dilute strong acid (e.g., HCl) to the nitrite solution while stirring continuously within the ice bath.[9][13] The this compound is generated via the following reaction: NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq).[10]

  • The resulting cold, dilute solution of this compound should be used immediately in the subsequent chemical reaction.[4][9]

In_Situ_Preparation cluster_prep cluster_reaction cluster_output start Start dissolve Dissolve NaNO₂ in cold H₂O start->dissolve chill Chill solution to 0-5 °C (Ice Bath) dissolve->chill add_acid Slowly add pre-chilled dilute HCl with stirring chill->add_acid product Cold, dilute HNO₂ solution add_acid->product use_immediately Use resulting HNO₂ solution immediately product->use_immediately

An alternative, though less common, preparation method involves dissolving dinitrogen trioxide gas in cold water: N₂O₃ + H₂O ⇌ 2 HNO₂.[3][9][10]

Chemical Reactivity and Key Reactions

This compound is highly unstable and readily decomposes.[1] The decomposition pathway can vary, but a common reaction is disproportionation into nitric acid (HNO₃), nitric oxide (NO), and water.[1][10] 3 HNO₂ → HNO₃ + 2 NO + H₂O [10]

Its chemistry is dominated by its dual nature as both an oxidizing and a reducing agent and its role in generating the highly electrophilic nitrosonium ion (NO⁺).[1][15]

Diazotization of Primary Aromatic Amines

The most significant application of this compound in organic synthesis is the conversion of primary aromatic amines (anilines) into diazonium salts.[3][5] This reaction, known as diazotization, is a cornerstone of the synthesis of azo dyes and various Sandmeyer reactions.[3][10]

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) under acidic conditions, which then acts as an electrophile and attacks the nitrogen of the amine.[15][16]

// Nodes HNO2 [label="this compound\n(HNO₂)", fillcolor="#FBBC05"]; H_ion [label="Acidic Conditions\n(H⁺)"]; NO_ion [label="Nitrosonium Ion\n(NO⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Aromatic Amine\n(Ar-NH₂)", fillcolor="#FBBC05"]; Nitrosamine [label="N-Nitrosamine Intermediate", style=dashed]; Diazonium [label="Arenediazonium Salt\n(Ar-N₂⁺)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HNO2 -> NO_ion [label=" Protonation & Dehydration"]; H_ion -> NO_ion [style=invis]; Amine -> Nitrosamine [label=" Nucleophilic Attack on NO⁺"]; NO_ion -> Nitrosamine [style=invis]; Nitrosamine -> Diazonium [label=" Tautomerization & Dehydration"]; } caption Figure 3: Diazotization of a Primary Aromatic Amine

Experimental Considerations:

  • The reaction must be carried out at low temperatures (0–10 °C) to prevent the resulting diazonium salt from decomposing and liberating N₂ gas.[4][17]

  • Aliphatic primary amines also react to form diazonium salts, but these are extremely unstable and immediately decompose to form a mixture of products, limiting their synthetic utility.[15]

Reaction with Secondary Amines

This compound reacts with secondary amines (both aliphatic and aromatic) to form N-nitrosamines.[10][18] HNO₂ + R₂NH → R₂N-NO + H₂O [10]

This reaction is of significant interest in toxicology and drug development, as N-nitrosamines are a class of potent carcinogens.[10] The reaction mechanism also involves the nitrosonium ion and stops after the initial nucleophilic attack and deprotonation, as there are no further protons on the nitrogen to facilitate dehydration to a diazonium species.[15]

Redox Reactions

The nitrogen atom in this compound has an intermediate oxidation state of +3, allowing it to act as either an oxidizing or a reducing agent.[1]

  • As an Oxidizing Agent: It can oxidize substances like iodide ions (I⁻) to iodine (I₂) and iron(II) ions (Fe²⁺) to iron(III) ions (Fe³⁺).[1][10] 2 HNO₂ + 2 KI + H₂SO₄ → I₂ + 2 NO + 2 H₂O + K₂SO₄

  • As a Reducing Agent: It can reduce strong oxidizing agents like permanganate (B83412) (MnO₄⁻).[1]

Safety and Disposal

Handling Precautions:

  • Always work in a well-ventilated fume hood to avoid inhaling nitrogen oxides (NOₓ), which are toxic and irritating and are released during decomposition.[3][9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

  • Given its instability, generate only the amount of this compound needed for immediate use.[9]

Disposal:

  • Unreacted this compound can be neutralized with a base, such as sodium carbonate or sodium bicarbonate, to form a stable nitrite salt before disposal according to local regulations.[9]

  • This compound is also used to destroy residual sodium azide, a toxic and potentially explosive reagent, converting it to nitrogen gas.[10] 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH [10]

References

Stability of Nitrous Acid in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrous acid (HNO₂) is a weak, monobasic acid that is of significant interest in various fields, including atmospheric chemistry, organic synthesis, and pharmaceutical development. However, its utility is often complicated by its inherent instability in aqueous solutions. This technical guide provides a comprehensive overview of the stability of this compound in aqueous media, detailing its decomposition pathways, kinetics, and the primary factors that influence its degradation. Detailed experimental protocols for the analysis of this compound stability are provided, along with quantitative data compiled from the literature. This document aims to serve as a valuable resource for professionals requiring a thorough understanding of this compound's behavior in solution.

Introduction

This compound (HNO₂) is a crucial reagent and intermediate in numerous chemical processes. In the pharmaceutical industry, it is instrumental in the diazotization of primary aromatic amines, a key step in the synthesis of a wide range of compounds. Despite its importance, this compound is notoriously unstable and is typically prepared in situ for immediate consumption by acidifying a solution of a nitrite (B80452) salt, such as sodium nitrite.[1][2] The decomposition of this compound can lead to the formation of various nitrogen oxides, which can impact reaction yields, product purity, and safety. A thorough understanding of its stability is therefore critical for process control and optimization.

Decomposition Pathways of this compound

The primary mechanism for the decomposition of this compound in an aqueous solution is disproportionation, a redox reaction where this compound is simultaneously oxidized and reduced.[3][4] The overall reaction is influenced by factors such as temperature and the concentration of the solution.[2]

In warm or concentrated solutions, three molecules of this compound decompose to form nitric acid (HNO₃), nitric oxide (NO), and water:

3HNO₂ (aq) → HNO₃ (aq) + 2NO (g) + H₂O (l) [2]

A two-step mechanism is also proposed, particularly in the gas phase and in aqueous solution, which involves the formation of nitrogen dioxide (NO₂) and nitric oxide (NO):

2HNO₂ (aq) → NO₂ (g) + NO (g) + H₂O (l) [5][6]

The nitrogen dioxide produced can then react with water to yield nitric acid and this compound:

2NO₂ (g) + H₂O (l) → HNO₃ (aq) + HNO₂ (aq) [2]

The equilibrium between this compound and dinitrogen trioxide (N₂O₃) is also a key aspect of its chemistry in solution, especially in concentrated forms which may appear as a pale blue liquid.[5]

N₂O₃ (g) + H₂O (l) ⇌ 2HNO₂ (aq) [5]

Chemical Equilibrium and Decomposition Visualization

The following diagrams illustrate the key reactions involved in the decomposition of this compound in an aqueous solution.

G Figure 1: Disproportionation of this compound HNO2_1 3 HNO₂ HNO3 HNO₃ HNO2_1->HNO3 Oxidation NO 2 NO HNO2_1->NO Reduction H2O H₂O HNO2_1->H2O

Figure 1: Disproportionation of this compound (Overall Reaction)

G Figure 2: Two-Step Decomposition Pathway cluster_step1 Step 1 cluster_step2 Step 2 2HNO2_1 2 HNO₂ NO2_1 NO₂ 2HNO2_1->NO2_1 NO_1 NO 2HNO2_1->NO_1 H2O_1 H₂O 2HNO2_1->H2O_1 2NO2_2 2 NO₂ HNO3_2 HNO₃ 2NO2_2->HNO3_2 HNO2_2 HNO₂ 2NO2_2->HNO2_2 H2O_2 H₂O H2O_2->HNO3_2 H2O_2->HNO2_2

Figure 2: Two-Step Decomposition Pathway of this compound

Factors Influencing Stability

Several factors can significantly impact the stability of this compound in aqueous solutions:

  • Temperature: The decomposition of this compound is accelerated at higher temperatures. For practical applications, it is often recommended to prepare and use this compound solutions at ice-cold temperatures to minimize degradation.[5][7]

  • Concentration: More concentrated solutions of this compound tend to decompose more rapidly.[2]

  • pH: The stability of this compound is pH-dependent. In acidic conditions, the equilibrium favors the formation of the less stable this compound, leading to faster decomposition.

  • Presence of Other Species: The presence of certain ions and organic compounds can influence the rate of decomposition.

Quantitative Data

The following tables summarize key quantitative data related to the stability and properties of this compound in aqueous solutions.

Table 1: Thermodynamic and Dissociation Data

ParameterValueTemperature (°C)Reference
Acid Dissociation Constant (pKa)3.1525[1]
Henry's Law Coefficient49 ± 3 M atm⁻¹25[8]
Enthalpy of Solution (ΔH°sol)-9.7 ± 0.3 kcal mol⁻¹0-30[8]
Entropy of Solution (ΔS°sol)-24.8 ± 0.7 cal mol⁻¹ K⁻¹0-30[8]

Table 2: Kinetic Data for Decomposition Reactions

ReactionRate Constant (k)Temperature (°C)Reference
2HNO₂ ⇌ NO + NO₂ + H₂O (forward)13.4 ± 1.0 M⁻¹s⁻¹22[8]
NO + NO₂ + H₂O ⇌ 2HNO₂ (reverse)(1.6 ± 0.1) x 10⁸ M⁻¹s⁻¹22[8]
2NO₂ + H₂O → H⁺ + NO₃⁻ + HNO₂(8.4 ± 1.5) x 10⁷ M⁻¹s⁻¹22[8]
Simplified Rate Law (overall decomposition)1.34 × 10⁻⁶ M⁻¹s⁻¹Not Specified[9]
Activation Energy (simplified rate law)107 kJ mol⁻¹Not Specified[9][10]

Experimental Protocols

Accurate determination of this compound concentration and its rate of decomposition is crucial for research and process development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of this compound (Azo Dye Method)

This method is based on the Griess reaction, where this compound diazotizes an aromatic amine, which then couples with another aromatic compound to form a colored azo dye. The intensity of the color is proportional to the this compound concentration.

Reagents and Apparatus:

  • Thermo Scientific model double beam spectrophotometer or equivalent.

  • Sulfanilamide (B372717) solution: Dissolve 5 g of sulfanilamide in a mixture of 50 ml concentrated HCl and 300 ml of Mille-Q water, then dilute to 500 ml.

  • N-(1-naphthyl)-ethylene diamine dihydrochloride (B599025) (NED) solution: Dissolve 0.5 g of NED in 500 ml of Mille-Q water and store in a dark bottle.

  • Standard this compound solutions: Prepared by dissolving A.R. grade sodium nitrite in Mille-Q water.

  • 1 M Nitric Acid.

  • Mille-Q water (conductivity < 0.5 µS cm⁻¹).

Procedure:

  • Pipette an aliquot of the sample containing this compound into a 10 ml volumetric flask.

  • Add 0.1 ml of the sulfanilamide solution and allow the reaction to proceed for 8 minutes. This forms the diazonium salt.

  • Add 0.1 ml of the NED solution and mix thoroughly to allow the color to develop.

  • Make up the volume to 10 ml with 1 M nitric acid.

  • Prepare a reagent blank using the same procedure but with Mille-Q water instead of the sample.

  • Measure the absorbance of the solution at 540 nm against the reagent blank.

  • Determine the concentration of this compound from a calibration curve prepared using standard solutions.

Workflow Diagram:

G Figure 3: Spectrophotometric Analysis Workflow start Start sample_prep Prepare Sample Aliquot start->sample_prep add_sulfanilamide Add Sulfanilamide (wait 8 min) sample_prep->add_sulfanilamide add_ned Add NED Solution add_sulfanilamide->add_ned dilute Dilute with 1M HNO₃ add_ned->dilute measure_abs Measure Absorbance at 540 nm dilute->measure_abs calculate Calculate Concentration measure_abs->calculate end End calculate->end

Figure 3: Spectrophotometric Analysis Workflow
Kinetic Analysis using Stopped-Flow Spectrophotometry

This technique is ideal for studying the rapid decomposition of this compound. It involves the rapid mixing of reactants and monitoring the change in absorbance over a very short timescale.[11][12]

Apparatus:

  • Stopped-flow spectrophotometer system.

Procedure:

  • Load one syringe of the stopped-flow instrument with a freshly prepared solution of sodium nitrite and the other with a strong acid (e.g., HCl or H₂SO₄) to generate this compound in situ.

  • Initiate the rapid mixing of the two solutions. The newly formed this compound solution flows into the observation cell.

  • The flow is abruptly stopped, and the change in absorbance at a characteristic wavelength for this compound (around 350-380 nm) is monitored over time (milliseconds to seconds).[5]

  • The initial rate of the decomposition reaction can be determined from the slope of the absorbance versus time plot at the beginning of the reaction.

  • By varying the initial concentrations of the reactants, the order of the reaction and the rate constant can be determined.[12]

Analysis by Chemiluminescence

Chemiluminescence detection offers high sensitivity for measuring nitric oxide (NO), a primary decomposition product of this compound.

Apparatus:

  • Chemiluminescence NOₓ analyzer.

  • Purge vessel.

  • Reaction solution (e.g., ascorbic acid in glacial acetic acid).

Procedure:

  • The chemiluminescence detector is based on the reaction of NO with ozone (O₃) to produce excited NO₂, which then emits light as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.

  • To measure this compound, it is first reduced to NO. A common method involves injecting the sample into a purge vessel containing a reducing agent, such as ascorbic acid in a strongly acidic medium.[4]

  • The NO produced is then carried by an inert gas stream into the chemiluminescence analyzer.

  • The signal from the detector is integrated to determine the total amount of NO generated, which corresponds to the initial amount of this compound in the sample.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its application in research and industry. Its decomposition via disproportionation is influenced by temperature, concentration, and pH. For applications requiring stable this compound solutions, it is imperative to work at low temperatures and to use the solution promptly after its in situ preparation. The experimental protocols outlined in this guide provide robust methods for quantifying this compound and studying its decomposition kinetics, enabling better control and optimization of processes involving this versatile reagent.

References

An In-depth Technical Guide to the Decomposition Mechanism and Products of Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HNO₂) is a weak, monobasic acid that plays a significant role as an intermediate in various chemical and biological processes, including atmospheric chemistry and diazotization reactions, which are crucial in the synthesis of azo dyes and various pharmaceuticals. Its inherent instability, however, leads to decomposition, a process of significant interest in fields ranging from environmental science to industrial chemistry. This guide provides a comprehensive overview of the decomposition mechanism of this compound, its products, and the experimental methodologies used to study these processes.

Core Concepts of this compound Decomposition

This compound is unstable and typically prepared in situ, as it readily decomposes. The decomposition pathway and products are highly dependent on the phase (aqueous or gas) and the prevailing conditions such as temperature, concentration, and the presence of other chemical species.

Aqueous Phase Decomposition:

In aqueous solutions, the decomposition of this compound is a complex process that primarily yields nitric acid (HNO₃), nitric oxide (NO), and water.[1][2] The overall reaction is often represented as a disproportionation reaction:

3HNO₂ (aq) → HNO₃ (aq) + 2NO (g) + H₂O (l)[1][2]

This overall reaction proceeds through a series of elementary steps. A key equilibrium involves the formation of dinitrogen trioxide (N₂O₃), which is in equilibrium with this compound, especially in concentrated solutions, giving them a characteristic blue color.[2]

2HNO₂ ⇌ N₂O₃ + H₂O[2]

Another important intermediate is nitrogen dioxide (NO₂). The decomposition can also be represented by the following reaction:

2HNO₂ → NO + NO₂ + H₂O[2][3]

The nitrogen dioxide produced can then react with water to form nitric acid and this compound, further contributing to the overall stoichiometry.[1]

2NO₂ + H₂O → HNO₃ + HNO₂[1]

The rate-limiting step in the aqueous decomposition of this compound under certain conditions is the hydrolysis of nitrogen dioxide (NO₂).[4][5][6]

Gas Phase Decomposition:

In the gas phase, this compound decomposition is also a significant process, particularly in atmospheric chemistry where it is a major source of hydroxyl radicals (•OH). The primary decomposition reaction in the gas phase is:

2HNO₂ (g) → NO (g) + NO₂ (g) + H₂O (g)[2][3][5]

This reaction is heterogeneous and its rate can be influenced by the surface on which it occurs.[7][8]

Products of this compound Decomposition

The primary products of this compound decomposition are:

  • Nitric Oxide (NO): A gaseous free radical that plays various roles in signaling pathways and is also an atmospheric pollutant.

  • Nitrogen Dioxide (NO₂): A reddish-brown toxic gas and a major air pollutant.

  • Nitric Acid (HNO₃): A strong acid formed in the aqueous phase decomposition.

  • Water (H₂O): A ubiquitous product of the decomposition reactions.

The relative amounts of these products depend on the specific reaction conditions.

Kinetics of this compound Decomposition

The study of the kinetics of this compound decomposition is crucial for understanding its behavior and impact in various systems. The decomposition in aqueous solution is generally considered to follow second-order kinetics with respect to this compound.[3]

Quantitative Data on Aqueous Decomposition

The following table summarizes key kinetic data for the aqueous decomposition of this compound from a study using stopped-flow spectrophotometry.

ParameterValueConditionsReference
Rate Constant (K₄²k₅)1.34 (±0.06) × 10⁻⁶ M⁻¹ s⁻¹25 °C, anaerobic solution, 0.02-0.1 M HNO₂[4]
Activation Energy (Ea)107 kJ mol⁻¹-[2][4][6][9]

Note: The rate law is based on a simplified mechanism where the rate-limiting step is the hydrolysis of NO₂. The term K₄²k₅ represents a composite rate constant from the elementary steps.

Experimental Protocols

A. Studying Aqueous Phase Decomposition using Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions in solution, making it ideal for monitoring the decomposition of this compound.[10][11][12][13]

Objective: To determine the rate constant of aqueous this compound decomposition.

Materials:

  • Sodium nitrite (B80452) (NaNO₂) solution of known concentration

  • Acid solution (e.g., perchloric acid, HClO₄) of known concentration

  • Deoxygenated water

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare fresh solutions of sodium nitrite and the acid in deoxygenated water to prevent oxidation of nitric oxide.

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C).

    • Set the observation wavelength to monitor the disappearance of this compound or the appearance of a product. This compound has a characteristic absorbance in the UV region (around 350-380 nm).

  • Mixing and Data Acquisition:

    • Load one syringe of the stopped-flow instrument with the sodium nitrite solution and the other with the acid solution.

    • Rapidly mix the two solutions by driving the syringes. The mixing of acidified nitrite solution generates this compound in situ.

    • The reaction is initiated upon mixing, and the flow is abruptly stopped in the observation cell.

    • Record the change in absorbance over time. Data acquisition is typically triggered simultaneously with the stopping of the flow.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) is then fitted to a suitable rate law (e.g., second-order) to extract the rate constant.

    • Repeat the experiment with varying initial concentrations of reactants to confirm the reaction order.

B. Studying Gas Phase Decomposition in a Stirred Flow Reactor

The gas-phase decomposition can be investigated using a stirred flow reactor coupled with an analytical technique to measure the concentrations of reactants and products.

Objective: To study the kinetics and products of gas-phase this compound decomposition.

Materials:

  • A source of gaseous this compound (e.g., by passing a mixture of NO, NO₂, and water vapor over a surface).

  • A carrier gas (e.g., N₂).

  • A stirred flow reactor (e.g., made of Pyrex).

  • Analytical instrument (e.g., Fourier Transform Infrared (FTIR) spectrometer or an Incoherent Broadband Cavity-Enhanced Absorption Spectrometer (IBBCEAS)).

Procedure:

  • Generation of Gaseous HNO₂: Generate a stable flow of gaseous this compound and mix it with a carrier gas.

  • Reactor Setup:

    • Introduce the gas mixture into the stirred flow reactor maintained at a constant temperature. The turbulent inlet jet ensures rapid mixing.

  • Reaction and Monitoring:

    • Allow the decomposition reaction to proceed within the reactor.

    • Continuously monitor the concentrations of HNO₂, NO, and NO₂ in the effluent gas stream using the chosen analytical technique (e.g., FTIR or IBBCEAS).

  • Data Analysis:

    • From the steady-state concentrations of reactants and products at different residence times (controlled by the flow rate), the rate of decomposition can be determined.

    • The reaction order and rate constant can be calculated by analyzing the data at various initial concentrations and temperatures.

Signaling Pathways and Experimental Workflows

Aqueous Phase Decomposition Mechanism

The following diagram illustrates the key steps in the aqueous decomposition of this compound.

Caption: Aqueous decomposition pathway of this compound.

Stopped-Flow Spectrophotometry Experimental Workflow

The workflow for studying this compound decomposition using a stopped-flow instrument is depicted below.

StoppedFlowWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Sol_A NaNO₂ Solution Syringes Load Syringes Sol_A->Syringes Sol_B Acid Solution Sol_B->Syringes Mixing Rapid Mixing Syringes->Mixing Stop Stop Flow Mixing->Stop Data Data Acquisition (Absorbance vs. Time) Stop->Data Fit Fit Data to Kinetic Model Data->Fit Result Determine Rate Constant and Reaction Order Fit->Result

Caption: Workflow for kinetic analysis using stopped-flow.

Conclusion

The decomposition of this compound is a fundamental chemical process with wide-ranging implications. Understanding its mechanism, products, and kinetics is essential for professionals in various scientific disciplines. The methodologies outlined in this guide, particularly stopped-flow spectrophotometry for aqueous studies and flow reactors for gas-phase analysis, provide robust frameworks for investigating this important reaction. The quantitative data and mechanistic diagrams presented serve as a valuable resource for researchers and developers working with this compound and related compounds.

References

An In-Depth Technical Guide to the In Situ Generation of Nitrous Acid from Sodium Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrous acid (HNO₂) is a potent and versatile reagent in organic synthesis, primarily utilized for the conversion of primary aromatic amines into diazonium salts. These salts are pivotal intermediates in the pharmaceutical and dye industries, enabling a wide array of aromatic substitutions. Due to its inherent instability, this compound is almost exclusively generated in situ—within the reaction mixture—by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid. This guide provides a comprehensive overview of the principles, mechanisms, experimental protocols, and synthetic applications of in situ generated this compound, with a focus on its relevance to drug discovery and development. Safety considerations critical for handling the reagents and the potentially hazardous intermediates are also detailed.

Core Principles and Reaction Mechanism

The in situ generation of this compound is a fundamental technique to produce a transient, reactive species precisely when it is needed for a subsequent reaction. This approach circumvents the challenges associated with the instability of free this compound, which readily disproportionates.[1][2]

The process begins with the protonation of sodium nitrite by a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically at low temperatures (0–5 °C) to stabilize the resulting this compound.[3]

Reaction: NaNO₂ + HCl → HNO₂ + NaCl[4]

The this compound generated then becomes protonated by the excess strong acid and loses water to form the highly electrophilic nitrosonium ion (+N=O). This ion is the key reactive species that engages with the nucleophilic amine substrate.[5][6]

The most significant application of this method is the diazotization of primary aromatic amines (ArNH₂). The mechanism involves the nucleophilic attack of the amine on the nitrosonium ion, followed by a series of proton transfers and ultimately the elimination of a water molecule to yield a stable aryl diazonium salt (ArN₂⁺).[5][7][]

Diazotization Mechanism cluster_0 This compound & Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) H2ONO Protonated this compound HNO2->H2ONO + H⁺ NO_plus Nitrosonium Ion (⁺NO) H2ONO->NO_plus - H₂O Nitrosamine N-Nitrosamine ArNH2 Primary Aromatic Amine (ArNH₂) ArNH2->Nitrosamine + ⁺NO, - H⁺ DiazoHydroxide Diazohydroxide Nitrosamine->DiazoHydroxide Proton Tautomerism ArN2 Aryl Diazonium Ion (ArN₂⁺) DiazoHydroxide->ArN2 + H⁺, - H₂O

Figure 1: Mechanism of in situ this compound generation and subsequent diazotization of a primary aromatic amine.

Quantitative Data Presentation

The efficiency and outcome of reactions involving in situ generated this compound are highly dependent on specific experimental parameters. The tables below summarize key quantitative data for typical applications.

Table 1: Typical Reaction Conditions for Diazotization of Aromatic Amines

Parameter Value/Range Rationale & Notes
Temperature 0 – 10 °C[7] Essential for the stability of both this compound and the resulting diazonium salt.[3][9] Higher temperatures lead to decomposition and side reactions.
pH 1 – 2[7] A highly acidic medium is required to generate the nitrosonium ion.[]
Sodium Nitrite 1.0 – 1.1 equivalents A slight excess may be used, but a large excess should be avoided for safety. Stoichiometric control is crucial.[10]
Acid 2.5 – 3.0 equivalents One equivalent neutralizes the amine, and the excess is required to generate this compound and maintain low pH.
NaNO₂ Concentration 10 – 20% (w/v) in H₂O[7] The concentration of the aqueous sodium nitrite solution added to the reaction.

| Reaction Time | 15 – 60 minutes | Varies by substrate; completion can be checked using starch-iodide paper to detect excess this compound.[4][11] |

Table 2: Factors Influencing Reaction Yield and Rate

Factor Influence Details
Amine Basicity Slower for weakly basic amines Less nucleophilic amines react more slowly and may require more strongly acidic conditions.[]
Acid Concentration Affects rate and stability Optimal acidity is crucial; too low fails to generate sufficient nitrosonium ion, while some diazonium salts are less stable in highly concentrated acid.[12][13]
Temperature Control Critical for yield and safety Poor temperature control is a primary cause of low yields and hazardous decomposition of the diazonium salt, which can be explosive when dry.[9][14]
Rate of NaNO₂ Addition Affects local concentration Slow, dropwise addition is necessary to maintain low temperature and prevent localized excess of this compound, which can lead to side reactions and decomposition.[10]

| Additives (e.g., KBr) | Can increase reaction rate | For certain slow-reacting amines, additives like potassium bromide can catalyze the reaction.[13] |

Experimental Protocols

The following protocols provide detailed methodologies for common synthetic procedures utilizing in situ generated this compound.

Protocol 1: General Diazotization of a Primary Aromatic Amine (e.g., Aniline)

  • Reagent Preparation:

    • Prepare a solution of the aromatic amine (1.0 eq.) in aqueous HCl (e.g., 3 M, 2.5-3.0 eq.).

    • Prepare a solution of sodium nitrite (1.05 eq.) in deionized water. The concentration is typically around 2M.

  • Reaction Setup:

    • Place the amine-HCl solution in a flask equipped with a magnetic stirrer.

    • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution via a dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent loss of nitrogen oxides.

    • Maintain the internal temperature below 5 °C throughout the addition.

  • Monitoring and Completion:

    • After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 15-30 minutes.

    • Check for the presence of excess this compound by dipping a glass rod into the solution and touching it to starch-iodide paper. A positive test (immediate blue-black color) indicates the reaction is complete.[4]

    • If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is sustained for 2 minutes.

  • Quenching (Optional but Recommended):

    • Destroy excess this compound by adding a small amount of sulfamic acid or urea (B33335) until the starch-iodide test is negative.

  • Usage:

    • The resulting cold solution of the aryl diazonium salt is typically used immediately without isolation in the next synthetic step (e.g., Sandmeyer reaction).[15]

Protocol 2: Formation of an N-Nitrosamine from a Secondary Amine (e.g., Diphenylamine)

  • Reagent Preparation:

    • Dissolve the secondary amine (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or acetic acid).

    • Prepare an aqueous solution of sodium nitrite (1.1 eq.).

  • Reaction Setup:

    • Cool the amine solution to 0–5 °C in an ice bath with stirring.

  • Nitrosation:

    • Acidify the amine solution by the dropwise addition of concentrated HCl until the pH is ~3-4.

    • Slowly add the aqueous sodium nitrite solution dropwise, maintaining the temperature below 10 °C.[6]

  • Reaction and Work-up:

    • Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

    • The N-nitrosamine product, often an oily yellow liquid or a solid, may separate from the solution.[6]

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-nitrosamine.

Experimental Workflow start Start dissolve 1. Dissolve Amine (ArNH₂) in excess aqueous acid (e.g., HCl) start->dissolve cool 2. Cool solution to 0-5 °C in an ice bath dissolve->cool prep_nitrite 3. Prepare aqueous solution of Sodium Nitrite (NaNO₂) cool->prep_nitrite add_nitrite 4. Add NaNO₂ solution dropwise while maintaining T < 5 °C prep_nitrite->add_nitrite stir 5. Stir for 15-30 min at 0-5 °C add_nitrite->stir test 6. Test for excess HNO₂ (Starch-Iodide Paper) stir->test test->stir Negative quench 7. Quench excess HNO₂ with sulfamic acid (optional) test->quench Positive proceed 8. Use diazonium salt solution immediately for next reaction quench->proceed end End proceed->end Synthetic Pathways cluster_sandmeyer Sandmeyer / Gattermann Reactions cluster_other Other Key Transformations ArN2 Aryl Diazonium Salt (ArN₂⁺X⁻) ArCl Aryl Chloride (Ar-Cl) ArN2->ArCl CuCl / HCl ArBr Aryl Bromide (Ar-Br) ArN2->ArBr CuBr / HBr ArCN Aryl Cyanide (Ar-CN) ArN2->ArCN CuCN / KCN ArF Aryl Fluoride (Ar-F) ArN2->ArF 1. HBF₄ 2. Heat ArI Aryl Iodide (Ar-I) ArN2->ArI KI ArOH Phenol (Ar-OH) ArN2->ArOH H₂O, Heat ArH Arene (Ar-H) ArN2->ArH H₃PO₂ Azo Azo Compound (Ar-N=N-Ar') ArN2->Azo Ar'-H (activated)

References

Nitrous Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Weak, Monoprotic Acid with Significant Synthetic and Biological Roles

Abstract

Nitrous acid (HNO₂), a weak and monoprotic acid, exists primarily in solution and in the gas phase.[1][2] Despite its inherent instability, this compound is a pivotal reagent in organic synthesis and an important intermediate in various biological and environmental processes. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its generation and characterization, and an exploration of its key reactions and biological significance. Quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are illustrated with diagrams. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile chemical entity.

Core Properties of this compound

This compound is classified as a weak acid because it does not completely dissociate in water.[3] It is also a monoprotic acid, meaning each molecule can donate a single proton (H⁺).[4] The acid dissociation constant (pKa) of this compound is approximately 3.15, indicating it is a stronger weak acid than some others, like hydrocyanic acid.[1][2][3]

In the gaseous phase, this compound exists as a planar molecule in two conformations: a syn and an anti form. The anti form is more stable at room temperature by about 2.3 kJ/mol.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a ready reference for its physical, thermodynamic, and structural properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaHNO₂[1][2]
Molar Mass47.013 g/mol [1][2]
AppearancePale blue solution[1][2]
pKa (at 25 °C)3.15[1]
DensityApprox. 1 g/mL[1][2]
Boiling Point82 °C[2]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitSource
Standard Enthalpy of Formation (gas)-76.73 kJ/molkJ/molNIST Webbook[5]
Enthalpy of Vaporization41.37kJ/molCheméo[6]
Ionization Energy11.30eVNIST Webbook[7]
Enthalpy of Dissociation (25-45 °C)6.7kJ mol⁻¹PubMed[8]
Entropy of Dissociation (25-45 °C)-38.4J mol⁻¹ K⁻¹PubMed[8]

Table 3: Structural Parameters of this compound (Gas Phase)

Parametercis (syn) Isomertrans (anti) IsomerReference
O-H Bond Length0.982 Å0.958 Å[9]
N-O(H) Bond Length1.392 Å1.432 Å[9]
N=O Bond Length1.185 Å1.170 Å[9]
∠ NOH104.0°102.1°[9]
∠ ONO113.6°110.7°[9]

Preparation and Decomposition

Due to its instability, this compound is almost always prepared in situ for immediate use.[2][10] The most common method involves the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (ice bath conditions) to minimize decomposition.[11][12] An alternative preparation involves dissolving dinitrogen trioxide (N₂O₃) in water.[11]

This compound readily decomposes, especially in warm or concentrated solutions.[11] The decomposition can proceed through several pathways, yielding products such as nitric oxide (NO), nitrogen dioxide (NO₂), nitric acid (HNO₃), and water.[11][13]

Key Decomposition Reactions:

  • 3 HNO₂ → HNO₃ + 2 NO + H₂O[11]

  • 2 HNO₂ → NO₂ + NO + H₂O[11]

Experimental Protocols

In Situ Generation of this compound for Synthetic Applications

This protocol describes the standard laboratory procedure for the in situ generation of this compound for use in reactions such as diazotization.

Materials:

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice bath

  • Reaction vessel (e.g., three-necked flask) with a magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the substrate (e.g., a primary aromatic amine) in a suitable aqueous acidic solution in the reaction vessel.

  • Cool the reaction vessel to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled, stirred solution of the substrate and acid. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time to ensure the complete formation of the desired product.

  • The resulting solution containing the product of the reaction with this compound can then be used directly for the next synthetic step.

experimental_workflow substrate Substrate in Aqueous Acid reaction_vessel Reaction Vessel (0-5 °C) substrate->reaction_vessel na_nitrite Aqueous Sodium Nitrite na_nitrite->reaction_vessel Slow, Dropwise Addition product Product Solution reaction_vessel->product Stirring at 0-5 °C diazotization_mechanism cluster_formation Formation of Nitrosonium Ion cluster_reaction Reaction with Primary Aromatic Amine HNO2 HNO₂ H2ONO+ H₂O⁺-NO HNO2->H2ONO+ + H⁺ H+ H⁺ NO+ NO⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O ArNH2NO Ar-NH₂⁺-NO NO+->ArNH2NO H2O H₂O ArNH2 Ar-NH₂ ArNH2->ArNH2NO + NO⁺ ArNHNO Ar-NH-NO ArNH2NO->ArNHNO - H⁺ ArNNOH Ar-N=N-OH ArNHNO->ArNNOH Tautomerization ArNNOH2+ Ar-N=N-OH₂⁺ ArNNOH->ArNNOH2+ + H⁺ ArN2+ Ar-N₂⁺ (Diazonium salt) ArNNOH2+->ArN2+ - H₂O dissociation_equilibrium HNO2 HNO₂ (this compound) H_plus H⁺ (Proton) HNO2->H_plus Dissociation NO2_minus NO₂⁻ (Nitrite Ion) HNO2->NO2_minus in Water

References

The Pivotal Role of Nitrous Acid in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HONO), a key atmospheric trace gas, plays a critical and often underestimated role in the oxidative capacity of the troposphere. Its photolysis is a primary source of the hydroxyl radical (OH), the atmosphere's main cleansing agent. Understanding the sources, sinks, and complex chemical interactions of HONO is paramount for accurate air quality modeling, predicting the formation of secondary pollutants like ozone and particulate matter, and assessing the atmospheric fate of airborne compounds. This technical guide provides an in-depth analysis of the atmospheric chemistry of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate chemical pathways.

Core Atmospheric Chemistry of this compound

The significance of this compound in atmospheric chemistry is primarily due to its role as a potent source of hydroxyl radicals upon photolysis by sunlight (λ < 400 nm).[1][2] This reaction initiates a cascade of oxidative processes that drive the formation of photochemical smog and influence the lifetime of numerous atmospheric pollutants.

Key Reactions:

  • Photolysis (Primary Sink and OH Source): HONO + hν → OH + NO[1][2]

The diurnal cycle of HONO is characterized by accumulation during the night and rapid photolysis after sunrise, leading to a burst of OH radicals that kickstart daytime atmospheric chemistry.[3]

Formation Pathways of this compound

The formation of atmospheric HONO is complex, involving both homogeneous and heterogeneous reactions. While the gas-phase reaction of nitric oxide (NO) and the hydroxyl radical (OH) is a known source, it cannot account for the observed nighttime and surprisingly high daytime concentrations of HONO, leading to the concept of a "missing HONO source."[4][5][6]

  • Homogeneous Formation: NO + OH + M → HONO + M (where M is a third body, like N₂ or O₂)

  • Heterogeneous Formation: These reactions, occurring on various surfaces, are now recognized as the dominant source of atmospheric HONO.

    • On Ground and Urban Surfaces: The heterogeneous reaction of nitrogen dioxide (NO₂) on wet surfaces, such as soil, buildings, and roads, is a major contributor to nighttime HONO accumulation.[3][5]

    • On Aerosol Particles: The surface of aerosol particles provides a medium for the conversion of NO₂ to HONO. The efficiency of this process is influenced by the aerosol composition, relative humidity, and surface area.[5][7]

    • Photo-enhanced Formation: Recent studies have highlighted the importance of light-induced formation of HONO on surfaces, helping to explain the unexpectedly high daytime concentrations. This can occur through the photolysis of adsorbed nitric acid (HNO₃) or photo-enhanced reactions of NO₂ on photosensitive surfaces like humic acids and titanium dioxide (TiO₂).[8]

    • Direct Emissions: Direct emissions from combustion sources, such as vehicle exhaust and biomass burning, as well as soil emissions, are also significant contributors to the atmospheric HONO budget.[4][5] Recent research suggests that direct emissions, including from previously overlooked sources like livestock farming, may be more significant than previously assumed.[4]

Sinks of this compound

The primary sink for atmospheric HONO is photolysis.[3] Other minor loss pathways include its reaction with the hydroxyl radical and dry deposition to surfaces.

  • Reaction with OH: HONO + OH → H₂O + NO₂

Quantitative Data on this compound in the Atmosphere

The concentration of this compound and its contribution to the atmospheric OH budget vary significantly depending on the environment (e.g., urban, rural, marine) and time of day. The following tables summarize key quantitative data from various studies.

Location/EnvironmentHONO Concentration (ppb)OH Production Rate from HONO (P(OH)HONO) (106 molecules cm-3 (B1577454) s-1)Contribution of HONO to Total Primary OH Production (%)Reference
Guangzhou, China (Urban)0.74 ± 0.70 (average)-Up to 92%[2]
Nanjing, China (Suburban)0.69 ± 0.58 (yearly average)1.16 ppb h-1 (mean)Larger than ozone photolysis[5][6]
Xi'an, China (Urban)1.12 (average)-60.8% (daytime, from unknown source)[9]
North China Plain (Rural)--39-45% from direct emissions[4]
Melbourne, Australia (Suburban)0.220 ± 0.030 (midday average)Implies source of 1 ppb h-1 above PSSUp to 4 times stronger than ozone photolysis[10]
Southern China (Rural)~0.2 (noontime)0.77 ppb h-1 (additional daytime source)-[11]
HONO SourceContribution to HONO BudgetEnvironmentReference
Direct Emissions (including livestock)39-45%Rural[4]
Heterogeneous NO₂ on Ground Surface~36% (nocturnal)Suburban[5][6]
Soil EmissionUp to 40% (July/August)Suburban[5][6]
Heterogeneous NO₂ on Aerosol SurfaceUp to 40% (haze events)Suburban[5][6]
Vehicle Emissions~23% (nocturnal)Suburban[5][6]
Homogeneous (NO + OH)--
Photo-induced NO₂ ConversionSignificant daytime sourceVarious[3][5]
Photolysis of Adsorbed HNO₃Contributes to daytime HONOVarious[11]

Experimental Protocols

The accurate measurement of atmospheric this compound is challenging due to its high reactivity and potential for sampling artifacts. Several techniques have been developed and refined for reliable HONO detection.

Long Path Absorption Photometer (LOPAP)

The LOPAP is a wet-chemical technique that provides sensitive and specific measurements of gaseous HONO.

Methodology:

  • Sampling: Ambient air is drawn through a temperature-controlled stripping coil.

  • Chemical Reaction: Inside the coil, HONO is selectively scrubbed into a reagent solution containing sulfanilamide (B372717) and hydrochloric acid, forming a diazonium salt.

  • Derivatization: The diazonium salt then reacts with N-(1-naphthyl)-ethylenediamine to form a stable and intensely colored azo dye.

  • Detection: The concentration of the azo dye is measured photometrically in a long-path absorption cell, which is directly proportional to the initial HONO concentration in the sampled air.

  • Interference Correction: A second channel is often used to correct for potential interferences from other nitrogen-containing species.

Operational Parameters (Typical):

  • Sampling Flow Rate: 1 L min-1

  • Reagent Composition: Varies by instrument and specific application.

  • Detection Wavelength: ~550 nm

  • Time Resolution: Typically a few minutes.

Differential Optical Absorption Spectroscopy (DOAS) and Multi-Axis DOAS (MAX-DOAS)

DOAS is a remote sensing technique that identifies and quantifies trace gases by their characteristic narrow-band absorption features in the UV-visible spectrum of scattered sunlight. MAX-DOAS instruments observe scattered sunlight at different elevation angles to retrieve vertical profile information of trace gases and aerosols in the lower troposphere.

Methodology:

  • Spectral Acquisition: A telescope collects scattered sunlight at various elevation angles, and the light is directed to a spectrometer.

  • Spectral Fitting: The measured spectra are analyzed using a DOAS fitting algorithm. The algorithm separates the narrow-band absorption structures of different trace gases from the broad-band spectral features caused by Rayleigh and Mie scattering.

  • Slant Column Density (SCD) Retrieval: The result of the DOAS fit is the integrated concentration of the absorber along the light path, known as the slant column density.

  • Vertical Profile Retrieval: By combining measurements at different elevation angles with a radiative transfer model, vertical profiles of trace gas concentrations and aerosol extinction can be retrieved.

Operational Parameters (Typical):

  • Wavelength Range for HONO: ~335-375 nm

  • Elevation Angles: A sequence of angles, typically from near the horizon to zenith.

  • Reference Spectrum: A spectrum recorded at the zenith angle is often used as a Fraunhofer reference to remove solar absorption lines.

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes under realistic conditions. They are invaluable for studying the mechanisms of heterogeneous HONO formation.

Methodology:

  • Chamber Preparation: The chamber is flushed with purified air to remove any contaminants.

  • Introduction of Reactants: Known concentrations of precursor gases (e.g., NO₂, H₂O) and seed aerosols (e.g., soot, TiO₂) are injected into the chamber.

  • Control of Environmental Conditions: Temperature, relative humidity, and light intensity (using UV lamps that simulate the solar spectrum) are carefully controlled.

  • Monitoring of Chemical Species: A suite of analytical instruments is used to monitor the concentrations of reactants and products, including HONO, NO₂, and aerosol properties, over time.

  • Data Analysis: The temporal evolution of the chemical species is used to determine reaction rates, uptake coefficients, and formation mechanisms.

Experimental Conditions (Example for Heterogeneous HONO formation on TiO₂):

  • Aerosol: TiO₂ particles

  • NO₂ Mixing Ratio: 34-400 ppb

  • Relative Humidity: Varied, with a peak in HONO production observed around 25% RH.

  • Light Source: Lamps simulating the solar actinic flux.[8]

Visualizing Atmospheric HONO Chemistry

The following diagrams, generated using the DOT language, illustrate the central role of this compound in atmospheric chemistry.

HONO_Formation_Pathways cluster_sources HONO Sources cluster_products Key Products NO2 NO₂ HONO HONO NO2->HONO Heterogeneous (dark) NO2->HONO Photo-enhanced Heterogeneous NO NO NO->HONO Homogeneous OH OH OH->HONO Homogeneous H2O H₂O H2O->HONO Heterogeneous (dark) Sunlight Sunlight (hν) Sunlight->HONO Photo-enhanced Heterogeneous Sunlight->HONO Photolysis of adsorbed HNO₃ Surfaces Aerosol/Ground Surfaces Surfaces->HONO Heterogeneous (dark) Surfaces->HONO Photo-enhanced Heterogeneous HNO3_ads Adsorbed HNO₃ HNO3_ads->HONO Photolysis of adsorbed HNO₃ Direct_Emissions Combustion, Soil, Livestock Direct_Emissions->HONO OH_prod OH HONO->OH_prod Photolysis (hν) NO_prod NO HONO->NO_prod Photolysis (hν)

Primary formation and loss pathways of atmospheric this compound (HONO).

HONO_Experimental_Workflow cluster_sampling Atmospheric Sampling cluster_measurement Measurement Techniques cluster_data Data Products cluster_analysis Atmospheric Impact Analysis Ambient_Air Ambient Air (containing HONO) LOPAP LOPAP (Wet Chemistry) Ambient_Air->LOPAP MAX_DOAS MAX-DOAS (Remote Sensing) Ambient_Air->MAX_DOAS HONO_Conc HONO Concentration LOPAP->HONO_Conc Vertical_Profile Vertical Profile MAX_DOAS->Vertical_Profile Smog_Chamber Smog Chamber (Simulation) Smog_Chamber->LOPAP Monitor HONO Formation_Rates Formation/Uptake Rates Smog_Chamber->Formation_Rates OH_Budget OH Radical Budget HONO_Conc->OH_Budget Vertical_Profile->OH_Budget Formation_Rates->OH_Budget Oxidation_Capacity Atmospheric Oxidation Capacity OH_Budget->Oxidation_Capacity Air_Quality_Model Air Quality Model Improvement Oxidation_Capacity->Air_Quality_Model

Experimental workflow for investigating atmospheric HONO and its impact.

Conclusion

This compound is a pivotal species in atmospheric chemistry, acting as a primary source of the hydroxyl radical that drives atmospheric oxidation. The discovery of significant heterogeneous and photo-enhanced formation pathways has been crucial in explaining observed HONO concentrations that were previously underestimated by atmospheric models. Accurate measurement and quantification of HONO and its sources are essential for improving our understanding of air quality, photochemical smog formation, and the atmospheric fate of pollutants. Continued research, utilizing advanced experimental techniques and comprehensive field campaigns, is necessary to further elucidate the complex chemistry of this important atmospheric compound.

References

The Photochemical Properties of Nitrous Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HONO), a crucial intermediate in atmospheric and biochemical nitrogen cycles, exhibits a rich and complex photochemistry. Its ability to absorb ultraviolet radiation and subsequently dissociate into reactive species, most notably the hydroxyl radical (•OH), positions it as a key player in initiating oxidative chemical processes. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways relevant to research and development in the chemical and life sciences.

Core Photochemical Properties

The photochemical behavior of this compound is governed by its absorption of light, leading to the breaking of the H-O or O-N bonds. The primary photochemical process in both the gas and aqueous phases is the formation of a hydroxyl radical and a nitric oxide radical.

HONO + hν (λ < 400 nm) → •OH + •NO

This reaction is of significant interest due to the high reactivity of the hydroxyl radical, which can initiate a cascade of secondary reactions.

Absorption Cross-Sections

The absorption of ultraviolet (UV) radiation by this compound is wavelength-dependent. The UV absorption spectrum of gaseous HONO features distinct vibrational bands in the 300-400 nm range.[1][2] Recent studies have highlighted discrepancies in previously published absorption cross-sections, suggesting that historical data may have overestimated these values by 22-34%.[2][3] Accurate absorption cross-section data is critical for precise measurements of HONO concentrations and for calculating photolysis rates in various models.

Table 1: UV Absorption Cross-Sections of Gaseous this compound (HONO)

Wavelength (nm)Absorption Cross-Section (x 10⁻²⁰ cm²/molecule)Reference
340 - 380Region of significant absorption with distinct bands[4]
360 - 390Re-evaluated, lower values than previously reported[2][3]
365Prominent absorption band[5]
371Peak absorption[6]
372Used for monitoring HONO concentration[1]
386, 371, 358, 347New absorption peaks observed in specific reactions[1]

Note: The exact values of absorption cross-sections can be found in the cited literature. Recent research suggests a systematic overestimation in historical data.[2][3]

Photolysis Quantum Yields

The quantum yield (Φ) of a photochemical reaction represents the efficiency of a specific process per photon absorbed. For this compound, the quantum yield for the production of hydroxyl radicals is a key parameter. In the gas phase, the quantum yield for HONO photolysis is considered to be close to unity.[5] In the aqueous phase, the quantum yield is influenced by factors such as pH and temperature.[1][7]

Table 2: Photolysis Quantum Yields of this compound (HONO) and Related Species

SpeciesPhaseWavelength (nm)Quantum Yield (Φ) for •OH productionConditions/NotesReference(s)
HONOGas365 ± 50.92 ± 0.16Recommended value of unity often used.[5]
HONOAqueous3550.25 ± 0.03-[8]
HONOAqueous274 K~8 times greater than H₂ONO⁺Temperature dependent.[1][7]
H₂ONO⁺Aqueous274 K-Temperature dependent.[1][7]
NO₂⁻Aqueous3550.036-[1]
H₂ONO⁺Aqueous3550.116-[1]
HONOAqueous3550.231-[1]
HONOAqueous371.1, 354.6~0.02Wavelength and temperature dependent.[6]
HONOAqueous337.1, 298.5~0.06Wavelength and temperature dependent.[6]
Reaction Rate Constants

The photochemically generated radicals from this compound photolysis readily react with other molecules. The rate constants for these reactions are crucial for understanding the overall chemical kinetics.

Table 3: Selected Reaction Rate Constants Involving this compound and its Photoproducts

ReactantsProductsRate ConstantPhaseReference(s)
•OH + HONONO₂ + H₂O3.76 x 10⁷ dm³/mol·sAqueous[8]
NO₂ + HONOHNO₂–NO₂ adductReversible reactionAqueous[8]
HNO₂–NO₂ adductHNO₃ + NO3.0 x 10³ s⁻¹ (decay)Aqueous[8]
4-chlorobiphenyl + •OH4-PCB-OH adduct(9.0 ± 1) x 10⁹ L/mol·sAqueous[1]
•OH + HO₂NO₂OHHO₂NO₂ adduct(1.58 ± 0.03) x 10⁹ L/mol·sAqueous[1]

Experimental Protocols

The study of this compound photochemistry involves specialized experimental setups for its generation, handling, and analysis due to its inherent instability.

Generation of this compound

A common laboratory method for generating gaseous HONO is the reaction of a strong acid, such as hydrochloric acid (HCl), with a nitrite (B80452) salt, typically sodium nitrite (NaNO₂).[4][9]

NaNO₂(s) + HCl(g) → HONO(g) + NaCl(s)

For aqueous phase studies, this compound is typically prepared in situ by acidifying a solution of sodium nitrite.[10] The pH of the solution is critical as it determines the equilibrium between HONO and the nitrite ion (NO₂⁻).[11]

Detection and Quantification

Several analytical techniques are employed to measure HONO concentrations and its photolysis products:

  • UV-Visible Spectroscopy: This method relies on the characteristic absorption bands of HONO in the UV-visible region (around 340-380 nm) for quantification.[1][4] Differential Optical Absorption Spectroscopy (DOAS) is a sensitive technique that utilizes the differential absorption cross-sections.[4]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to measure HONO by detecting its vibrational modes, such as the trans-ν₃ mode at 1263 cm⁻¹.[4]

  • Laser Flash Photolysis: This technique is used to study the kinetics of transient species. A laser pulse initiates the photolysis of HONO, and the subsequent formation and decay of radicals like •OH are monitored using time-resolved spectroscopy.[1][8]

  • Cavity-Enhanced Absorption Spectroscopy: Techniques like Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS) provide high sensitivity for measuring gas-phase HONO concentrations.[2][12]

  • Chemical Derivatization and Chromatography: HONO and its products can be trapped by reacting them with specific reagents to form stable derivatives, which are then analyzed using techniques like ion chromatography.[12][13]

The following diagram illustrates a typical experimental workflow for studying the aqueous phase photolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis NaNO2 Sodium Nitrite Solution Acid Acidification (e.g., HCl, H₂SO₄) NaNO2->Acid HONO_sol Aqueous HONO Solution (pH controlled) Acid->HONO_sol Photoreactor Quartz Photoreactor HONO_sol->Photoreactor UV_Vis UV-Vis Spectrometer Photoreactor->UV_Vis [HONO] monitoring LFP Laser Flash Photolysis (Transient Species) Photoreactor->LFP Kinetics IC Ion Chromatography (Stable Products) Photoreactor->IC Product ID Light_Source UV Lamp (e.g., 355 nm laser, 365 nm UV light) Light_Source->Photoreactor Irradiation

A typical workflow for aqueous HONO photolysis experiments.

Signaling Pathways and Reaction Mechanisms

The photolysis of this compound initiates a series of reactions that are fundamental to atmospheric chemistry and have implications in biological systems.

Atmospheric Chemistry

In the troposphere, the photolysis of HONO is a primary source of hydroxyl radicals, especially during the early morning hours.[6] These •OH radicals are highly reactive and drive the oxidation of volatile organic compounds (VOCs) and other pollutants, contributing to the formation of ozone and secondary organic aerosols.

The following diagram illustrates the central role of HONO photolysis in atmospheric oxidative chemistry.

HONO_Atmospheric_Chemistry HONO This compound (HONO) OH Hydroxyl Radical (•OH) HONO->OH Photolysis NO Nitric Oxide (•NO) HONO->NO Photolysis Sunlight (hν, λ < 400 nm) hν->HONO VOCs Volatile Organic Compounds (VOCs) OH->VOCs Oxidation O3 Ozone (O₃) NO->O3 Catalytic Cycle (in presence of VOCs) Oxidized_Products Oxidized Products VOCs->Oxidized_Products SOA Secondary Organic Aerosols (SOA) Oxidized_Products->SOA

Role of HONO photolysis in the atmosphere.
Aqueous Phase Reactions

In aqueous environments such as atmospheric water droplets or biological fluids, the photochemistry of this compound is more complex due to the presence of water and other solutes. The primary photolysis still yields •OH and •NO. However, secondary reactions can occur, including the reaction of •OH with HONO itself.[8] Furthermore, the photolysis of other nitrogen-containing species, such as nitrates (NO₃⁻), can serve as a source of HONO.[13][14][15] The photolysis of particulate nitrate (B79036) has been identified as a potentially significant, yet uncertain, source of atmospheric HONO.[13][14]

Biochemical Implications

This compound is involved in various biochemical processes, including nitrogen metabolism.[16] It can react with amines to form nitrosamines, a class of compounds known for their carcinogenic potential.[10][16] The in situ generation of the reactive nitrosonium ion (⁺NO) from this compound is a key step in these reactions.[10] While the direct photochemical properties of HONO in drug development are less explored, the generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) from its photolysis could be relevant in photodynamic therapy or in understanding the light-induced degradation of pharmaceuticals containing nitro or amino functionalities.

The diagram below outlines the reaction of a primary amine with this compound to form a diazonium salt, a versatile intermediate in organic synthesis.

Diazotization_Reaction NaNO2 Sodium Nitrite (NaNO₂) HONO This compound (HONO) NaNO2->HONO Protonation H_plus Strong Acid (e.g., HCl) H_plus->HONO NO_plus Nitrosonium Ion (⁺NO) HONO->NO_plus Dehydration Primary_Amine Primary Amine (R-NH₂) N_Nitrosamine N-Nitrosamine Primary_Amine->N_Nitrosamine + ⁺NO Diazonium_Salt Diazonium Salt (R-N₂⁺) N_Nitrosamine->Diazonium_Salt Tautomerization & Dehydration

Formation of diazonium salts from primary amines and this compound.

Conclusion

The photochemical properties of this compound are of fundamental importance in diverse scientific fields. Its role as a primary source of hydroxyl radicals makes it a key initiator of atmospheric oxidation. A thorough understanding of its absorption cross-sections, quantum yields, and reaction kinetics is essential for accurate modeling of atmospheric processes and for potential applications in controlled chemical synthesis and degradation studies. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and professionals working with this reactive nitrogen species. The ongoing refinement of fundamental data, such as absorption cross-sections, will continue to improve our understanding of the multifaceted role of this compound in the environment and beyond.

References

Nitrous acid reaction with primary aliphatic amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of Nitrous Acid with Primary Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of primary aliphatic amines with this compound, a process known as diazotization, is a cornerstone reaction in organic chemistry. While traditionally valued as a qualitative test for primary amines due to the characteristic effervescence of nitrogen gas, its synthetic utility has been historically limited by the formation of complex product mixtures. This guide provides a comprehensive overview of the core reaction mechanism, the factors governing product distribution, and detailed experimental considerations. Furthermore, it highlights recent advancements that have successfully controlled the reactive intermediates, paving the way for novel synthetic applications.

Core Reaction Mechanism

The diazotization of primary aliphatic amines is a multi-step process initiated by the in situ formation of this compound (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The true electrophile in the reaction is the nitrosonium ion (NO⁺), which is generated in low concentrations under these acidic conditions.[1][3]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: this compound is protonated by the strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aliphatic amine attacks the nitrosonium ion.[1][4]

  • Deprotonation & Tautomerization: The resulting intermediate is deprotonated to form an N-nitrosamine. This is followed by a proton transfer (tautomerization) to yield a diazohydroxide.[1]

  • Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water). The departure of water results in the formation of a primary aliphatic diazonium ion (R-N₂⁺).[1]

  • Decomposition: Unlike their relatively stable aromatic counterparts, primary aliphatic diazonium salts are exceedingly unstable and spontaneously decompose, even at low temperatures.[5][6] They rapidly lose a molecule of dinitrogen (N₂), an excellent leaving group, to generate a highly reactive carbocation intermediate.[4][5]

Figure 1: Reaction mechanism of a primary aliphatic amine with this compound.

Product Distribution and Selectivity

The synthetic downfall of the classical diazotization reaction lies in the indiscriminate reactivity of the carbocation intermediate.[7][8] This intermediate can undergo several competing reactions, leading to a mixture of products that is often difficult to separate and of little preparative value.[1]

  • Substitution (Sₙ1): The carbocation can be attacked by nucleophiles present in the reaction medium. In an aqueous acidic solution, water is the most abundant nucleophile, leading to the formation of alcohols.[4][9]

  • Elimination (E1): The carbocation can lose a proton from an adjacent carbon atom to form an alkene.[4][9]

  • Rearrangement: If the initial carbocation is primary or secondary, it can rearrange via a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. These rearranged carbocations then react further to give a mixture of rearranged alcohols and alkenes.[3][4]

Quantitative Data

AmineReaction Conditions1-Alcohol (%)2-Alcohol (%)Alkene(s) (%)Other/Rearranged (%)Reference
n-Propylamine Aqueous HNO₂5-73226 (Propene)35 (Cyclopropane)[11] (Isotope labeling study)
n-Butylamine Aqueous HNO₂~25~13~36 (Butenes)Not specified[1] (Citing older literature)

Note: Yields are highly dependent on reaction conditions such as temperature, acid concentration, and amine structure. The data presented is illustrative of the typical product complexity.

Experimental Protocols

Safety Note: The reaction can be highly exothermic, and the evolution of nitrogen gas can be vigorous.[6] Secondary amines, which may be present as impurities, can form N-nitrosamines, which are potent carcinogens.[12] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for the Diazotization of a Primary Aliphatic Amine

This protocol describes a general procedure for the reaction, which can be adapted for qualitative analysis or small-scale synthesis.

  • Amine Salt Preparation: Dissolve the primary aliphatic amine (1.0 eq.) in an excess of dilute mineral acid (e.g., 2M HCl) in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Nitrite Solution Preparation: Prepare a solution of sodium nitrite (1.1 eq.) in deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution. The rate of addition should be controlled to keep the temperature below 10 °C and to manage the rate of gas evolution.

  • Observation: A vigorous effervescence of colorless, odorless nitrogen gas indicates a positive reaction for a primary aliphatic amine.[6]

  • Reaction Completion & Work-up: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The reaction mixture can then be neutralized and extracted with an organic solvent (e.g., diethyl ether) to isolate the organic products.

  • Analysis: The product mixture can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Experimental_Workflow Figure 2: General experimental workflow for the diazotization of a primary aliphatic amine. start Start dissolve 1. Dissolve Amine (1.0 eq) in dilute HCl start->dissolve cool 2. Cool solution to 0-5 °C (Ice Bath) dissolve->cool add_nitrite 4. Add NaNO₂ solution dropwise (Maintain T < 10 °C) cool->add_nitrite prep_nitrite 3. Prepare aqueous solution of NaNO₂ (1.1 eq) prep_nitrite->add_nitrite observe 5. Observe N₂ evolution add_nitrite->observe stir 6. Stir for 30 min at 0-5 °C observe->stir Gas evolves workup 7. Neutralize and perform organic extraction stir->workup analyze 8. Analyze product mixture (e.g., GC-MS) workup->analyze end End analyze->end

Figure 2: General experimental workflow for the diazotization of a primary aliphatic amine.

Modern Synthetic Applications: Taming the Carbocation

For over a century, the diazotization of aliphatic amines was considered synthetically useless due to its lack of selectivity.[13] However, recent breakthroughs have demonstrated that the reaction environment can be modified to control the fate of the carbocation intermediate.

A 2024 study reported that using isopentyl nitrite in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent allows for the controlled generation of carbocations from primary aliphatic amines.[14] HFIP is a non-nucleophilic, highly ionizing solvent that stabilizes the carbocation, preventing indiscriminate reactions with the solvent. This stabilized intermediate can then be trapped by various nucleophiles in synthetically useful transformations, such as Friedel-Crafts-type alkylations of aromatic compounds, with high yields.[13][14] This development transforms a classic, uncontrollable reaction into a powerful tool for C-C bond formation, significantly expanding the synthetic utility of abundant and inexpensive aliphatic amines.[13]

Conclusion

The reaction of primary aliphatic amines with this compound is a fundamental process characterized by the formation of a highly unstable diazonium ion that decomposes via a carbocation. While this leads to a complex mixture of alcohols, alkenes, and rearranged molecules in traditional aqueous systems, understanding this mechanism is crucial for both analytical chemistry and comprehending carbocation reactivity. The recent innovation of using fluorinated alcohols as solvents has overcome the reaction's classical limitations, unlocking the synthetic potential of aliphatic amines as valuable precursors in modern organic synthesis and drug development.

References

The Reaction of Nitrous Acid with Secondary and Tertiary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of nitrous acid with secondary and tertiary amines. Given the significance of these reactions in organic synthesis and their implications in the formation of potentially carcinogenic N-nitrosamines, a thorough understanding of the underlying mechanisms, kinetics, and experimental protocols is crucial for professionals in the fields of chemistry and drug development.

Reaction with Secondary Amines: Formation of N-Nitrosamines

The reaction of secondary amines with this compound is a well-established method for the synthesis of N-nitrosamines. This reaction is of particular interest due to the classification of many N-nitrosamines as probable human carcinogens, making their detection and control critical in the pharmaceutical industry.[1][2]

Reaction Mechanism

The nitrosation of secondary amines typically occurs under acidic conditions. This compound (HNO₂) is unstable and is therefore generated in situ by the reaction of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a strong acid, like hydrochloric acid (HCl).[3][4] The this compound is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields the N-nitrosamine.[5]

Reaction_Mechanism_Secondary_Amine cluster_0 In-situ Generation of this compound cluster_1 Formation of Nitrosonium Ion cluster_2 N-Nitrosamine Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NaCl Sodium Chloride (NaCl) HNO2_2 This compound (HNO₂) HNO2->HNO2_2 Protonated_HNO2 Protonated this compound HNO2_2->Protonated_HNO2 + H⁺ H_ion H⁺ Nitrosonium Nitrosonium Ion (NO⁺) Protonated_HNO2->Nitrosonium - H₂O H2O Water (H₂O) Nitrosonium_2 Nitrosonium Ion (NO⁺) Nitrosonium->Nitrosonium_2 Secondary_Amine Secondary Amine (R₂NH) Intermediate Intermediate Secondary_Amine->Intermediate + NO⁺ N_Nitrosamine N-Nitrosamine (R₂N-N=O) Intermediate->N_Nitrosamine - H⁺ H_ion_2 H⁺

Caption: Reaction pathway for the formation of N-nitrosamines from secondary amines.

Quantitative Data on N-Nitrosamine Formation

The rate of N-nitrosamine formation is influenced by several factors, including the structure of the secondary amine, pH, temperature, and the presence of catalysts or inhibitors. The reaction is generally favored under acidic conditions, with an optimal pH around 3-4.[2]

Secondary AmineN-Nitrosamine FormedRelative Rate of Formation (at pH 5)Third-Order Rate Constant (k₃) (M⁻²·min⁻¹)
PyrrolidineN-NitrosopyrrolidineHigh2.08
MorpholineN-NitrosomorpholineModerate18.47
Di-n-butylamineN-Nitrosodi-n-butylamineLow-

Note: The rate constants are from a study on p-nitroso-o-cresol catalyzed N-nitrosation and are presented for comparative purposes. The uncatalyzed rates are significantly lower.[6] Kinetic studies on di-n-butylamine have shown that significant nitrosamine (B1359907) formation occurs at pH < 6.[7]

Experimental Protocols

This protocol describes the synthesis of N-nitrosodimethylamine.

Materials:

Procedure:

  • Prepare a solution of dimethylamine in water.

  • In a separate vessel, dissolve sodium nitrite in water.

  • Cool the dimethylamine solution to a low temperature (typically below 10°C).

  • Slowly add the acid (HCl or H₂SO₄) to the dimethylamine solution while maintaining the low temperature.

  • Slowly add the sodium nitrite solution to the acidified dimethylamine solution, keeping the temperature between 69-78°C.[8]

  • After the addition is complete, continue stirring for a specified period.

  • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.[8]

  • The N-nitrosodimethylamine will separate as an oily layer, which can be isolated.

  • Further purification can be achieved through extraction and distillation.

This qualitative test is used to detect the presence of secondary amines.

Materials:

  • Sample suspected of being a secondary amine

  • Sodium nitrite (NaNO₂) crystals

  • Concentrated sulfuric acid (H₂SO₄)

  • Phenol (B47542)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a dry test tube, add a small amount of the sample.

  • Add a few crystals of sodium nitrite.

  • Carefully add 1 ml of concentrated sulfuric acid and mix well. A green or blue color may appear.[9]

  • Gently warm the mixture.

  • Cool the test tube and add a few crystals of phenol.

  • Upon warming with phenol and concentrated sulfuric acid, a green solution is produced.[10]

  • Dilute the solution with water; the color changes to red.[11][12]

  • Add sodium hydroxide solution; the color changes to a deep blue or violet, confirming the presence of a secondary amine.[10][12]

Liebermanns_Nitroso_Test Start Secondary Amine + NaNO₂ + conc. H₂SO₄ Step1 Warm Start->Step1 Product1 N-Nitrosamine (Yellow Oil) Step1->Product1 Step2 Add Phenol + conc. H₂SO₄, Warm Product1->Step2 Product2 Green/Blue Solution Step2->Product2 Step3 Dilute with Water Product2->Step3 Product3 Red Solution Step3->Product3 Step4 Add NaOH Product3->Step4 Product4 Deep Blue/Violet Solution Step4->Product4

Caption: Workflow for Liebermann's nitroso test for secondary amines.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of volatile N-nitrosamines.

Sample Preparation (Liquid-Liquid Extraction):

  • Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of ground tablets into a 15 mL centrifuge tube.[13]

  • Add 10 mL of a 1M sodium hydroxide solution and shake for at least 5 minutes.[13]

  • Add 2.0 mL of dichloromethane (B109758) (DCM) and shake for another 5 minutes.[13]

  • Centrifuge the mixture at approximately 10,000 g for at least 5 minutes to separate the layers.[13]

  • Carefully collect the organic (DCM) layer for analysis.

GC-MS/MS Instrumental Parameters:

ParameterSetting
Gas Chromatograph
Injection ModeLiquid Injection
Inlet Temperature250 °C
Carrier GasHelium
ColumnDB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp. 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5.5 min[14]
Mass Spectrometer
Ion SourceElectron Ionization (EI)
MS Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)

Note: These are example parameters and may need to be optimized for specific instruments and analytes.[15]

GCMS_Analysis_Workflow Start Sample (API or Drug Product) Weighing Weigh Sample Start->Weighing Dispersion Disperse in NaOH solution Weighing->Dispersion Extraction Liquid-Liquid Extraction with DCM Dispersion->Extraction Centrifugation Centrifuge to Separate Layers Extraction->Centrifugation Collection Collect Organic Layer Centrifugation->Collection Injection Inject into GC-MS/MS Collection->Injection Analysis Chromatographic Separation & Mass Spectrometric Detection Injection->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification End Report Results Quantification->End

Caption: Experimental workflow for the GC-MS analysis of N-nitrosamines.

Reaction with Tertiary Amines

The reaction of tertiary amines with this compound is more complex and the products depend on whether the amine is aliphatic or aromatic.

Tertiary Aliphatic Amines

Tertiary aliphatic amines react with this compound to form soluble ammonium (B1175870) salts.[16][17] Under certain conditions, a slower reaction known as nitrosative dealkylation can occur, leading to the formation of a secondary amine and a carbonyl compound. The newly formed secondary amine can then react with this compound to produce an N-nitrosamine.[1][18] The rate of nitrosative dealkylation is generally much slower than the N-nitrosation of secondary amines.[19]

Tertiary Aromatic Amines

Tertiary aromatic amines, such as N,N-dimethylaniline, undergo electrophilic aromatic substitution with the nitrosonium ion, typically at the para position to the amino group, to form a C-nitroso compound.[20][21] This reaction is possible because the dialkylamino group is a strong activating group.

Reaction_Tertiary_Aromatic_Amine Tertiary_Aromatic_Amine N,N-Dimethylaniline Intermediate Sigma Complex (Intermediate) Tertiary_Aromatic_Amine->Intermediate + NO⁺ Nitrosonium Nitrosonium Ion (NO⁺) C_Nitroso_Product p-Nitroso-N,N-dimethylaniline Intermediate->C_Nitroso_Product - H⁺ H_ion H⁺

Caption: C-nitrosation of a tertiary aromatic amine.

Experimental Protocol for C-Nitrosation of N,N-Dimethylaniline

Materials:

  • N,N-dimethylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

  • Sodium hydroxide (NaOH) (for conversion to the free base)

Procedure:

  • Dissolve 5g of N,N-dimethylaniline in 25ml of concentrated hydrochloric acid.[22]

  • Cool the solution in an ice bath to below 0°C.[22]

  • Prepare a solution of 3g of sodium nitrite in a small amount of water.[22]

  • Slowly add the sodium nitrite solution to the cooled N,N-dimethylaniline solution, ensuring the temperature does not exceed 8-10°C.[22]

  • Stir the reaction mixture; a yellow precipitate of N,N-dimethyl-4-nitrosoaniline hydrochloride will form.[22]

  • After allowing the mixture to stand, filter the precipitate and wash it with a small amount of dilute hydrochloric acid.[22]

  • The hydrochloride salt can be converted to the free base by treatment with a stoichiometric amount of sodium hydroxide.[22]

References

Nitrous acid equilibrium with dinitrogen trioxide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the equilibrium between nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent recognized for its high reactivity and favorable atom economy.[1][2] It is formally the anhydride (B1165640) of this compound (HNO₂). In chemical transformations that utilize HNO₂ generated from nitrite (B80452) and acid, N₂O₃ often acts as a crucial reactive intermediate.[1] The equilibrium between aqueous this compound and its anhydride, dinitrogen trioxide, is a fundamental process in the chemistry of nitrogen oxides. This equilibrium is central to understanding mechanisms in organic synthesis, atmospheric chemistry, and biological systems, particularly in the context of nitrosation reactions.

The primary equilibrium in an aqueous acidic solution is described by the following reaction:

2HNO₂ ⇌ N₂O₃ + H₂O [3]

This guide provides a comprehensive overview of this equilibrium, including quantitative thermodynamic and kinetic data, detailed experimental protocols for its characterization, and its role in relevant chemical pathways.

Quantitative Data

The equilibrium between this compound and dinitrogen trioxide has been quantified under various conditions. The data presented below are critical for modeling and predicting the behavior of nitrosating systems.

Equilibrium and Thermodynamic Constants

The thermodynamic parameters for the aqueous phase equilibrium provide insight into the spontaneity and temperature dependence of the reaction.

ParameterValueConditionsSource
Equilibrium Constant (K₁) (3.03 ± 0.23) x 10⁻³ M⁻¹22 ± 2 °C, dilute acid (0.1 M HCl)[3]
Equilibrium Constant (K₁) 0.16 M⁻¹20 °C (Value later questioned as being too high)[3]
ΔH° (gas phase) -9.2 kcalIdeal gas reference state[4]
ΔG° (gas phase) -540 (+600, -100) calIdeal gas reference state[4]
ΔS° (gas phase) -32.30 euIdeal gas reference state[4]

Note: The gas-phase data corresponds to the reaction N₂O₃ + H₂O ⇌ 2HNO₂.

Kinetic Data

The kinetics of the system are defined by the forward and reverse reactions. In biological contexts, the equilibrium of N₂O₃ with nitric oxide (•NO) and nitrogen dioxide (•NO₂) is also highly relevant.

Reaction: N₂O₃ ⇌ •NO + •NO₂

Rate ConstantValueConditionsSource
k_forward (k₁) 8.1 x 10⁴ s⁻¹Aqueous Solution[5][6]
k_reverse (k₋₁) 1.1 x 10⁹ M⁻¹s⁻¹Aqueous Solution[5][6]

Reaction: 2HNO₂ → N₂O₃ + H₂O

Rate ConstantValueConditionsSource
k_disproportionation 13.4 M⁻¹s⁻¹Acidic aqueous solution (stomach)[5][6]

Signaling and Reaction Pathways

The HNO₂/N₂O₃ equilibrium is a critical node in various chemical and biological processes.

General Aqueous Equilibrium

The fundamental equilibrium involves the self-condensation of two this compound molecules to form dinitrogen trioxide and water. This process is reversible and highly dependent on the concentration of this compound and the acidity of the medium.

Equilibrium cluster_products Products HNO2_1 HNO₂ p1 HNO2_1->p1 HNO2_2 HNO₂ HNO2_2->p1 N2O3 N₂O₃ N2O3->p1 k_r H2O H₂O H2O->p1 p2 p1->p2 k_f p2->N2O3 p2->H2O

Aqueous equilibrium between HNO₂ and N₂O₃.
Role in Gastric Chemistry

In the highly acidic environment of the stomach (pH ≤ 3), dietary nitrite (NO₂⁻) is protonated to form this compound (HNO₂).[5][6] HNO₂ then undergoes disproportionation to form N₂O₃, which is a key intermediate for the formation of •NO and •NO₂.[5][6] This pathway is significant for both physiological signaling and the potential formation of carcinogenic nitrosamines.

Gastric_Nitrosation Nitrite Dietary Nitrite (NO₂⁻) HNO2 This compound (HNO₂) Nitrite->HNO2 H_ion H⁺ (Gastric Acid) H_ion->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 + HNO₂ NO_NO2 •NO + •NO₂ N2O3->NO_NO2 Dissociation Nitrosation Nitrosation Products (e.g., RSNO, Nitrosamines) N2O3->Nitrosation

Formation and reactivity of N₂O₃ in the stomach.

Experimental Protocols

The study of the HNO₂/N₂O₃ equilibrium relies on precise experimental techniques capable of measuring the concentrations of labile species.

Spectrophotometric Determination of the Equilibrium Constant

This method leverages the distinct UV-Visible absorption spectrum of N₂O₃ to determine its concentration in equilibrium with HNO₂.[3]

Objective: To determine the equilibrium constant K₁ for the reaction 2HNO₂ ⇌ N₂O₃ + H₂O.

Materials:

  • Sodium nitrite (NaNO₂) stock solution

  • Hydrochloric acid (HCl) or Perchloric acid (HClO₄) solution (e.g., 0.1 M)[3]

  • UV-Vis Spectrophotometer (e.g., Cary-14)[3]

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions by adding known amounts of NaNO₂ stock solution to the acid solution immediately before measurement. The final concentration of HNO₂ should be varied.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the absorbance peaks for both HNO₂ (e.g., 340-390 nm) and N₂O₃ (e.g., 245-260 nm).[3]

  • Absorbance Measurement:

    • Quickly transfer the freshly prepared HNO₂ solution to a quartz cuvette.

    • Measure the absorbance at the peak maximum for HNO₂ (e.g., 371 nm) to determine its concentration, using its known molar extinction coefficient (e.g., 49.4 M⁻¹cm⁻¹ at 371 nm in 0.1 M HCl).[3]

    • Measure the absorbance in the UV region (e.g., 260 nm) where N₂O₃ absorbs strongly.

  • Data Analysis:

    • The total absorbance (A_total) at a given wavelength in the UV region is the sum of absorbances from HNO₂ and N₂O₃:

      • A_total = ε_HNO₂ * [HNO₂] * l + ε_N₂O₃ * [N₂O₃] * l

    • The concentration of N₂O₃ can be calculated after subtracting the contribution from HNO₂.

    • The equilibrium constant K₁ is then calculated using the concentrations determined:

      • K₁ = [N₂O₃] / [HNO₂]²

    • Measurements should be performed rapidly (e.g., within 4 minutes) to minimize the decomposition of this compound.[3]

Experimental_Workflow start Start: Prepare Reagents (NaNO₂, Acid) prep_hno2 Prepare HNO₂ solutions of varying concentrations start->prep_hno2 measure_abs Measure Absorbance (UV and Visible regions) prep_hno2->measure_abs calc_hno2 Calculate [HNO₂] from visible spectrum peak measure_abs->calc_hno2 calc_n2o3 Calculate [N₂O₃] from UV spectrum after correction measure_abs->calc_n2o3 calc_k Calculate K₁ = [N₂O₃] / [HNO₂]² calc_hno2->calc_k calc_n2o3->calc_k end End: Report K₁ calc_k->end

Workflow for spectrophotometric determination of K₁.
Microwave Spectroscopy

This gas-phase technique allows for the direct measurement of the partial pressures of the species involved in the equilibrium N₂O₃ + H₂O ⇌ 2HNO₂.[4][7]

Objective: To study the gas-phase equilibrium and determine thermodynamic properties.

Procedure:

  • A mixture of nitric oxide (NO), nitrogen dioxide (NO₂), and water vapor is introduced into a microwave absorption cell.

  • The system is allowed to reach equilibrium. The various species present include NO, NO₂, N₂O₄, N₂O₃, H₂O, HNO₂, and HNO₃.[8]

  • The microwave spectrometer is used to measure the intensity of specific rotational transitions for cis- and trans-HNO₂.

  • The intensity of these absorption lines is directly proportional to the partial pressure of the respective rotamer.

  • By measuring the line intensities at different temperatures, the enthalpy change (ΔH°) for the reaction can be determined from a van't Hoff plot, and from this, other thermodynamic quantities like ΔG° and ΔS° can be calculated.[4]

Conclusion

The equilibrium between this compound and dinitrogen trioxide is a cornerstone of nitrosative chemistry. A thorough understanding of its quantitative parameters and the factors that influence its position is essential for professionals in drug development, chemical synthesis, and environmental science. The experimental protocols outlined provide robust frameworks for investigating this equilibrium, while the pathway diagrams illustrate its significance in diverse chemical environments. The data compiled in this guide serves as a critical resource for modeling and manipulating chemical systems where N₂O₃ acts as a key reactive intermediate.

References

The Toxicological Relevance of Nitrous Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrous acid (HNO₂), a weak, unstable monoprotic acid, plays a significant, multifaceted role in toxicology. Formed from the acidification of nitrites, it is a potent genotoxic agent primarily through its ability to induce deamination of DNA bases, leading to mutagenic and carcinogenic outcomes. This guide provides a comprehensive overview of the toxicological relevance of this compound, detailing its mechanisms of action, summarizing key quantitative toxicological data, outlining experimental protocols for its assessment, and visualizing associated cellular signaling pathways. Understanding the toxicological profile of this compound is critical for researchers and professionals in drug development and chemical safety assessment, particularly concerning the potential for endogenous formation and exposure from environmental sources.

Introduction

This compound and its conjugate base, nitrite (B80452), are ubiquitous in the environment and are also formed endogenously. While nitrites are used as food preservatives, their conversion to this compound in the acidic environment of the stomach raises toxicological concerns. The primary toxicological effect of this compound is its ability to react with the primary amino groups of biomolecules, most notably the bases of DNA, leading to their deamination. This alteration of the genetic material is a primary initiating event in mutagenesis and carcinogenesis.

Mechanisms of this compound-Induced Toxicity

The toxicological effects of this compound are predominantly mediated through its chemical reactivity with cellular macromolecules.

Genotoxicity: DNA Damage

The primary mechanism of this compound's genotoxicity is the deamination of DNA bases. This chemical modification alters the hydrogen-bonding properties of the bases, leading to mispairing during DNA replication and ultimately, mutations.[1][2] The principal deamination reactions are:

  • Cytosine (C) to Uracil (B121893) (U): Uracil preferentially pairs with adenine (B156593) instead of guanine (B1146940), resulting in a C:G to T:A transition mutation.[1]

  • Adenine (A) to Hypoxanthine (B114508) (Hx): Hypoxanthine pairs with cytosine instead of thymine, leading to an A:T to G:C transition mutation.[3][4]

  • Guanine (G) to Xanthine (B1682287) (X): Xanthine continues to pair with cytosine, but with altered hydrogen bonding. While less directly mutagenic than uracil or hypoxanthine, it can stall DNA replication and is a substrate for DNA repair enzymes.[3][4]

In addition to deamination, this compound can also induce the formation of DNA interstrand cross-links, particularly between guanine residues.[2][5][6][7] These cross-links are highly cytotoxic lesions that can block DNA replication and transcription.

Formation of N-Nitroso Compounds (Nitrosamines)

This compound readily reacts with secondary amines and amides to form N-nitroso compounds (nitrosamines).[1] Many nitrosamines are potent carcinogens that, following metabolic activation, can alkylate DNA, leading to a broader range of DNA adducts and mutations. This indirect mechanism of carcinogenicity is a significant concern, especially in the context of drug development, where active pharmaceutical ingredients containing secondary or tertiary amine moieties may react with endogenous or exogenous nitrites.

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicity of this compound and its precursors.

Table 1: Acute Toxicity of Nitrite Salts
Compound Species Route LD50
Sodium NitriteRatOral180 mg/kg
Sodium NitriteHumanOral71 mg/kg (LDLo)
Potassium NitriteRatOral200 mg/kg

LD50: Median lethal dose. LDLo: Lowest published lethal dose.

Table 2: In Vitro DNA Damage Induced by Nitric Oxide (a related nitrosating agent)
Parameter Experimental System Result
Deamination Product YieldNitric oxide treatment of an oligomer solutionInterstrand cross-links are formed at approximately 6% of the amount of xanthine.[8]
The concentration of interstrand cross-links showed a quasi-linear response to the nitric oxide dose.[8]
Deamination in Human CellsNitric oxide added to TK6 human lymphoblastoid cellsProduced a 40- to 50-fold increase in hypoxanthine and xanthine in cellular DNA.[3][9]
MutagenicityTK6 human lymphoblastoid cells exposed to nitric oxide15- to 18-fold increase in mutant fraction at both HPRT and TK gene loci.[3][9]

Experimental Protocols for Assessing this compound Genotoxicity

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine if this compound can cause a reversion of a point mutation in a histidine-requiring strain of Salmonella typhimurium, allowing it to grow on a histidine-deficient medium.

Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains such as TA100 (for base-pair substitutions) and TA98 (for frameshift mutations).

  • Preparation of this compound Solution: Freshly prepare a solution of this compound by acidifying a sodium nitrite solution (e.g., with acetic acid or hydrochloric acid) immediately before use, due to its instability.

  • Exposure:

    • In a liquid pre-incubation method, mix the bacterial culture with various concentrations of the freshly prepared this compound solution and incubate for a defined period (e.g., 20-60 minutes) at 37°C.

    • Alternatively, in the plate incorporation method, the bacterial culture, this compound solution, and molten top agar (B569324) are mixed and poured onto minimal glucose agar plates.

  • Plating: Plate the treated bacteria onto minimal glucose agar plates lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[10][11][12][13]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[14][15][16][17][18][19]

Objective: To quantify the extent of DNA damage in cells exposed to this compound.

Methodology:

  • Cell Treatment: Expose cultured cells (e.g., human lymphocytes or a relevant cell line) to various concentrations of freshly prepared this compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Analyze images using specialized software to quantify parameters such as percent tail DNA, tail length, and tail moment.

HPLC-MS/MS for DNA Adduct Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.[20][21][22]

Objective: To identify and quantify specific DNA adducts (e.g., hypoxanthine, xanthine, and cross-links) in cells or tissues exposed to this compound.

Methodology:

  • DNA Isolation: Expose cells or tissues to this compound and subsequently isolate the genomic DNA using standard protocols.

  • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or bases using enzymatic digestion (e.g., with nuclease P1, alkaline phosphatase) or acid hydrolysis.

  • Sample Cleanup: Purify the hydrolysate to remove proteins and other interfering substances, often using solid-phase extraction.

  • HPLC Separation: Separate the modified and unmodified nucleosides or bases using a reversed-phase HPLC column with an appropriate gradient elution.

  • MS/MS Detection: Introduce the eluent into a tandem mass spectrometer. Use selected reaction monitoring (SRM) to detect and quantify the specific parent-to-daughter ion transitions for each adduct of interest.

  • Quantification: Use stable isotope-labeled internal standards for each adduct to ensure accurate quantification.

Cellular Signaling Pathways and Workflows

DNA Damage Response to this compound-Induced Lesions

This compound-induced DNA damage triggers the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[7][23] The primary repair pathways for deaminated bases are Base Excision Repair (BER) and for bulkier lesions like cross-links, Nucleotide Excision Repair (NER).[1][14][24][25][26][27][28][29][30][31][32]

Caption: DNA Damage Response to this compound.

Experimental Workflow for Genotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the genotoxicity of this compound.

Genotoxicity_Workflow cluster_exposure Exposure cluster_analysis Data Analysis and Interpretation Test_System Select Test System (e.g., Bacteria, Cell Culture) HNO2_Prep Prepare Fresh This compound Solution Dose_Response Dose-Response Exposure Ames Ames Test Dose_Response->Ames Comet Comet Assay Dose_Response->Comet Adduct_Analysis DNA Adduct Analysis (HPLC-MS/MS) Dose_Response->Adduct_Analysis Colony_Counting Revertant Colony Counting Ames->Colony_Counting Comet_Scoring Comet Scoring & Analysis Comet->Comet_Scoring Adduct_Quant Adduct Quantification Adduct_Analysis->Adduct_Quant Stat_Analysis Statistical Analysis Colony_Counting->Stat_Analysis Comet_Scoring->Stat_Analysis Adduct_Quant->Stat_Analysis Conclusion Conclusion on Genotoxicity Stat_Analysis->Conclusion

Caption: Experimental Workflow for this compound Genotoxicity.

Conclusion

This compound is a significant genotoxic agent with the potential to cause mutations and cancer through the deamination of DNA bases and the formation of carcinogenic N-nitroso compounds. A thorough understanding of its toxicological profile is essential for risk assessment in various fields, including food safety, environmental health, and drug development. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to investigate and mitigate the potential adverse effects of this compound exposure. Continued research into the quantitative aspects of this compound-induced DNA damage and repair will further enhance our ability to predict and manage its toxicological risks.

References

The Role of Nitrous Acid in the Formation of Nitrosamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of N-nitrosamines, a class of probable human carcinogens, is a critical concern in the pharmaceutical industry. A primary pathway to their formation involves the reaction of secondary or tertiary amines with a nitrosating agent, most notably nitrous acid (HNO₂). This technical guide provides an in-depth exploration of the core chemistry, kinetics, and analytical methodologies related to the role of this compound in nitrosamine (B1359907) formation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand, assess, and mitigate the risk of nitrosamine impurities in pharmaceutical products.

The Core Chemistry of Nitrosamine Formation

N-nitrosamines are characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Their formation is predominantly initiated by the reaction of a secondary or tertiary amine with a nitrosating agent. This compound, which is unstable, is typically formed in situ from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[1][2]

The overall reaction can be summarized as follows:

Secondary Amine + this compound → N-Nitrosamine + Water

Tertiary Amine + this compound → N-Nitrosamine + Carbonyl Compound + Nitrous Oxide [3]

Mechanism of Nitrosation with Secondary Amines

The nitrosation of secondary amines is a well-understood process that proceeds through several key steps, particularly favored under acidic conditions (optimally at a pH of approximately 3-4).[4][5]

  • Formation of the Nitrosating Agent: In an acidic aqueous solution, nitrite ions (NO₂⁻) are protonated to form this compound (HNO₂).

  • Formation of the Active Nitrosating Species: this compound can then be further protonated and lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). Another key nitrosating agent, dinitrogen trioxide (N₂O₃), can also form from the self-reaction of this compound.[6]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic nitrosonium ion.[7]

  • Deprotonation: The resulting intermediate is then deprotonated, typically by a water molecule, to yield the stable N-nitrosamine.[7]

G Mechanism of N-Nitrosamine Formation from a Secondary Amine cluster_0 Formation of Nitrosating Agent cluster_1 Formation of Active Species cluster_2 Nitrosation Reaction Nitrite (NO2-) Nitrite (NO2-) This compound (HNO2) This compound (HNO2) Nitrite (NO2-)->this compound (HNO2) + H+ Nitrosonium Ion (NO+) Nitrosonium Ion (NO+) This compound (HNO2)->Nitrosonium Ion (NO+) + H+ - H2O Secondary Amine (R2NH) Secondary Amine (R2NH) N-Nitrosammonium Ion N-Nitrosammonium Ion Secondary Amine (R2NH)->N-Nitrosammonium Ion + Nitrosonium Ion (NO+) N-Nitrosamine (R2N-N=O) N-Nitrosamine (R2N-N=O) N-Nitrosammonium Ion->N-Nitrosamine (R2N-N=O) - H+

Caption: Mechanism of N-Nitrosamine Formation from a Secondary Amine.

Mechanism of Nitrosation with Tertiary Amines

The reaction of tertiary amines with this compound is generally slower than that of secondary amines and follows a more complex pathway known as nitrosative dealkylation.[8] This reaction also occurs under acidic conditions and results in the cleavage of an alkyl group from the amine. The process involves the formation of a methylene (B1212753) ammonium (B1175870) ion intermediate, which then reacts with nitrite and undergoes cleavage to form the nitrosamine and a corresponding aldehyde or ketone.[2]

Quantitative Data on Nitrosamine Formation

The rate and yield of nitrosamine formation are influenced by several factors, including the structure of the amine, pH, temperature, and the concentrations of the reactants.

Effect of Amine Structure

The basicity and steric hindrance of the amine play a significant role in its reactivity towards nitrosating agents. Generally, the risk of nitrosamine formation follows the order: secondary amine > tertiary amine >> primary amine.[5] Primary amines form unstable N-nitrosamines that typically decompose rapidly to form diazonium ions.[2]

Table 1: Comparative Reactivity of Amines in Nitrosamine Formation

Amine TypeGeneral ReactivityProductsReference(s)
Primary AliphaticLow (unstable product)Alkyldiazonium ions, alcohols, alkenes[2]
Secondary AliphaticHighStable N-nitrosamines[2]
Tertiary AliphaticModerateN-nitrosamines, carbonyl compounds[8][9]
Primary AromaticModerate (stable intermediate)Aryldiazonium ions[10]
Secondary AromaticHighStable N-nitrosamines[10]
Tertiary AromaticModerate to HighRing nitrosation products, N-nitrosamines[10]
Effect of pH

The rate of nitrosation is highly dependent on the pH of the reaction medium. The optimal pH for the formation of nitrosamines from secondary amines and this compound is typically in the range of 2.5 to 3.4.[4][8] At very low pH, the concentration of the unprotonated, nucleophilic amine is reduced, slowing the reaction. At higher pH (above 5), the concentration of the active nitrosating species (like the nitrosonium ion) decreases, also leading to a slower reaction rate.[5]

Table 2: pH-Dependence of Nitrosation Rate for Selected Amines

AmineOptimal pH for NitrosationObservationsReference(s)
Morpholine3.4The rate of nitrosation with nitrite is greatest at this pH.[11]
Pyrrolidine~5.0The pH-rate profile shows a maximum around this value.[12]
Dimethylamine2.5 - 3.4The rate of N-nitrosation is greatest in this range.[8]
Piperidine~3.0The nitrosation rate of DMA was approximately 1 order of magnitude faster than bulkier piperidines at low concentrations.[13]
Effect of Temperature

An increase in temperature generally accelerates the rate of nitrosamine formation.[13] This is a critical consideration during the manufacturing and storage of pharmaceutical products. For instance, studies on ranitidine (B14927) have shown a significant increase in N-nitrosodimethylamine (NDMA) levels with elevated storage temperatures.[3][14]

Table 3: Temperature Effects on NDMA Formation in Ranitidine

ProductStorage ConditionsInitial NDMA LevelFinal NDMA LevelReference(s)
Ranitidine Tablets (Brand A)40°C, 75% RH, 8 weeks0.19 ppm116 ppm[3]
Ranitidine Tablets (Brand B)40°C, 75% RH, 8 weeks2.89 ppm18 ppm[3]
Ranitidine Reagent Powder60°C, 1 week-Significant increase[14]

Experimental Protocols

Assessing the potential for nitrosamine formation and quantifying their presence in pharmaceutical products requires robust and validated analytical methods.

In Vitro Nitrosation Assay Protocol (Nitrosamine Formation Potential - NFP)

This protocol is designed to assess the potential of a drug substance or formulation to form nitrosamines under simulated gastric conditions.

1. Reagents and Materials:

  • Drug substance or product

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ammonium sulfamate (B1201201) (quenching agent)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Internal standard (e.g., d6-NDMA)

  • Deionized water

  • pH meter

  • Incubator/shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Reaction Mixture Preparation:

    • Accurately weigh a specified amount of the drug substance or product into a reaction vessel.

    • Add a defined volume of simulated gastric fluid (SGF, typically 0.1 M HCl, pH 1.2) or a buffer solution of the desired pH.

    • Add a solution of sodium nitrite to achieve the desired final concentration.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 1-4 hours) with constant agitation.

  • Quenching the Reaction:

    • After incubation, immediately stop the reaction by adding a quenching agent, such as ammonium sulfamate, to consume any remaining this compound.

  • Sample Extraction:

    • Adjust the pH of the quenched reaction mixture to neutral or slightly basic with NaOH.

    • Add a known amount of an appropriate internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., DCM). Repeat the extraction multiple times for quantitative recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Sample Concentration and Analysis:

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Standard Operating Procedure (SOP) for LC-MS/MS Analysis

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile.[15]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile

  • Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to separate the analytes.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine and internal standard must be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Data Analysis:

  • Quantify the nitrosamines using a calibration curve prepared with certified reference standards.

  • The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response.

G LC-MS/MS Experimental Workflow for Nitrosamine Analysis Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Inject Sample Ionization (ESI/APCI) Ionization (ESI/APCI) LC Separation->Ionization (ESI/APCI) Elution Mass Analysis (Q1) Mass Analysis (Q1) Ionization (ESI/APCI)->Mass Analysis (Q1) Ion Transfer Fragmentation (Q2) Fragmentation (Q2) Mass Analysis (Q1)->Fragmentation (Q2) Precursor Ion Selection Mass Analysis (Q3) Mass Analysis (Q3) Fragmentation (Q2)->Mass Analysis (Q3) Fragment Ions Detection Detection Mass Analysis (Q3)->Detection Product Ion Selection Data Analysis Data Analysis Detection->Data Analysis Signal Processing

Caption: LC-MS/MS Experimental Workflow for Nitrosamine Analysis.

Standard Operating Procedure (SOP) for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile nitrosamines.[1]

1. Instrumentation:

  • Gas chromatograph

  • Mass spectrometer (single quadrupole or tandem quadrupole)

  • Headspace autosampler (for volatile nitrosamines)

2. Chromatographic Conditions (Example):

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a polar column (e.g., WAX)

  • Carrier Gas: Helium at a constant flow rate

  • Injection Mode: Splitless or direct injection

  • Inlet Temperature: 200 - 250°C

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to separate the analytes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for tandem MS.

  • Ion Source Temperature: 230 - 250°C

4. Data Analysis:

  • Quantification is performed using a calibration curve and internal standards, similar to LC-MS/MS.

Comparative Analysis of Analytical Techniques

Table 4: Comparison of LC-MS/MS and GC-MS for Nitrosamine Analysis

FeatureLC-MS/MSGC-MSReference(s)
Applicability Broad range of nitrosamines, including non-volatile and thermally labile compounds.Primarily for volatile and thermally stable nitrosamines.[15][16]
Sensitivity Generally very high, often reaching parts-per-trillion (ppt) levels.High, but can be limited by the volatility of the analyte.[1][15]
Selectivity Excellent, especially with tandem MS (MS/MS).Good, particularly with tandem MS.[15][16]
Sample Preparation Can be more complex, often involving liquid-liquid or solid-phase extraction.Can be simpler, especially with headspace sampling for volatile analytes.[17]
Potential Issues Matrix effects (ion suppression or enhancement).Thermal degradation of some nitrosamines or their precursors in the injector port.[1]
Typical Analytes NDSRIs (Nitrosamine Drug Substance Related Impurities), larger, less volatile nitrosamines.NDMA, NDEA, and other small, volatile nitrosamines.[1][16]

Conclusion

The formation of nitrosamines from the reaction of amines with this compound is a significant concern in the pharmaceutical industry, driven by complex chemical kinetics and influenced by multiple factors. A thorough understanding of the underlying mechanisms, coupled with robust and sensitive analytical methodologies, is essential for the effective risk assessment and mitigation of these potentially carcinogenic impurities. This technical guide provides a comprehensive overview of the core principles and practical protocols to aid researchers and drug development professionals in ensuring the safety and quality of pharmaceutical products.

References

An In-depth Technical Guide on the Heterogeneous Production of Nitrous Acid on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrous acid (HONO) is a significant atmospheric species that plays a crucial role as a primary precursor of the hydroxyl radical (OH), the atmosphere's main daytime oxidant. The heterogeneous production of HONO on various surfaces is a key process that influences atmospheric chemistry, indoor air quality, and consequently, human health. This technical guide provides a comprehensive overview of the core mechanisms, experimental methodologies, and quantitative data related to the heterogeneous formation of HONO on a range of environmentally relevant surfaces.

Core Mechanisms of Heterogeneous HONO Production

The formation of HONO on surfaces is a complex process influenced by a multitude of factors including the chemical composition of the surface, the presence of light, relative humidity (RH), and the concentration of precursor species, primarily nitrogen dioxide (NO₂). The underlying mechanisms vary significantly across different types of surfaces.

Photocatalytic Formation on TiO₂ Surfaces

Titanium dioxide (TiO₂), a common component of building materials, paints, and mineral dust, is a well-known photocatalyst that can promote the formation of HONO.[1][2] Under UV irradiation, TiO₂ generates electron-hole pairs. The photo-generated electrons can reduce adsorbed NO₂ to HONO.[1] The process is influenced by relative humidity, with peak HONO production observed at around 25% RH.[3][4]

The proposed mechanism involves the following key steps:

  • Photo-excitation: TiO₂ + hν (λ < 400 nm) → e⁻ + h⁺

  • NO₂ adsorption: NO₂(g) → NO₂(ads)

  • Reduction of NO₂: NO₂(ads) + e⁻ + H⁺ → HONO(ads)

  • Desorption of HONO: HONO(ads) → HONO(g)

TiO2_HONO_Formation cluster_surface TiO₂ Surface TiO2 TiO₂ e- e⁻ (conduction band) TiO2->e- generates h+ h⁺ (valence band) TiO2->h+ NO2_ads NO₂(ads) e-->NO2_ads Reduction HONO_ads HONO(ads) NO2_ads->HONO_ads HONO_gas HONO(g) HONO_ads->HONO_gas Desorption H2O_ads H₂O(ads) H2O_ads->HONO_ads provides H⁺ hv UV Light (hν) hv->TiO2 Photo-excitation NO2_gas NO₂(g) NO2_gas->NO2_ads Adsorption

Photocatalytic HONO formation on TiO₂ surfaces.
Reactions on Soot Surfaces

Soot particles, emitted from the incomplete combustion of fossil fuels and biomass, provide a reactive surface for the conversion of NO₂ to HONO.[5][6] The mechanism is thought to involve the reduction of NO₂ by specific functional groups on the soot surface, such as phenolic or hydroquinone-like moieties.[6] The HONO yield from this reaction can be close to 100% under certain conditions.[5] The reaction is influenced by the composition of the soot, with a synergistic effect observed between elemental carbon (EC) and organic carbon (OC) components.[6]

A proposed mechanism involves a proton-coupled electron transfer pathway:

  • NO₂ adsorption: NO₂(g) → NO₂(ads)

  • Surface reaction: Soot-OH + NO₂(ads) → Soot-O• + HONO(ads)

  • Desorption: HONO(ads) → HONO(g)

Soot_HONO_Formation cluster_soot Soot Surface Soot_OH Soot-OH (reductant site) HONO_ads HONO(ads) Soot_OH->HONO_ads Soot_O Soot-O• (oxidized site) Soot_OH->Soot_O NO2_ads NO₂(ads) NO2_ads->HONO_ads Reduction HONO_gas HONO(g) HONO_ads->HONO_gas Desorption NO2_gas NO₂(g) NO2_gas->NO2_ads Adsorption

HONO formation on soot surfaces via a redox mechanism.
Chemistry on Urban Grime and Building Surfaces

Urban grime, a complex mixture of organic and inorganic compounds deposited on building surfaces, is a significant medium for heterogeneous HONO production.[7][8] Light enhances the conversion of NO₂ to HONO on these surfaces, with formation rates increasing with relative humidity.[1][8] The photoreactive components in urban grime, such as humic-like substances and polycyclic aromatic hydrocarbons (PAHs), can act as photosensitizers, promoting the reduction of NO₂.[9]

Grime_HONO_Formation cluster_grime Urban Grime Surface Photosensitizer Photosensitizer (e.g., HULIS, PAHs) Photosensitizer_excited Photosensitizer* Photosensitizer->Photosensitizer_excited NO2_ads NO₂(ads) Photosensitizer_excited->NO2_ads Energy/Electron Transfer HONO_ads HONO(ads) NO2_ads->HONO_ads HONO_gas HONO(g) HONO_ads->HONO_gas Desorption Light Light (hν) Light->Photosensitizer Excitation NO2_gas NO₂(g) NO2_gas->NO2_ads Adsorption H2O H₂O H2O->HONO_ads provides H⁺

Light-induced HONO formation on urban grime.
Emissions from Soil Surfaces

Soils can be a significant source of atmospheric HONO, with emissions driven by both biotic and abiotic processes.[10][11] Microbial activity, particularly nitrification and denitrification, produces nitrite (B80452) (NO₂⁻) in the soil.[11] This nitrite can then be released as HONO to the atmosphere, a process that is influenced by soil pH, temperature, and moisture content.[12] HONO emissions from soil often exhibit a diurnal cycle, peaking during the day due to temperature-driven volatilization.[10]

Soil_HONO_Emission cluster_soil Soil Matrix NH4+ NH₄⁺ Nitrification Nitrification NH4+->Nitrification NO3- NO₃⁻ Denitrification Denitrification NO3-->Denitrification Nitrite NO₂⁻ (aq) HONO_aq HONO(aq) Nitrite->HONO_aq Protonation HONO_gas HONO(g) HONO_aq->HONO_gas Volatilization Nitrification->Nitrite Denitrification->Nitrite H+ H⁺ H+->HONO_aq

Biotic and abiotic pathways for HONO emission from soil.
Formation on Indoor Surfaces

Indoor environments present a unique setting for heterogeneous HONO formation due to high surface-to-volume ratios and the presence of various materials like painted walls, furniture, and flooring.[13][14] The primary mechanism is the heterogeneous reaction of NO₂ with surface-adsorbed water.[15][16] This process can be significantly enhanced by indoor lighting, even at low intensities.[15][16] The type of surface material plays a crucial role, with some materials acting as reservoirs for nitrite, a precursor to HONO.[13][14]

Quantitative Data on Heterogeneous HONO Production

The following tables summarize key quantitative data from various studies on the heterogeneous production of HONO on different surfaces. These values are highly dependent on experimental conditions.

Table 1: HONO Formation from NO₂ on TiO₂ Surfaces

Reference[NO₂] (ppb)RH (%)Light Intensity (photons cm⁻² s⁻¹)Uptake Coefficient (γ)HONO Yield (%)
Dyson et al. (2020)[4]34 - 400151.63 x 10¹⁶(1.0-12.6) x 10⁻⁵-
Gustafsson et al. (2006)----~75

Table 2: HONO Formation from NO₂ on Soot Surfaces

ReferenceFuel Type[NO₂] (ppb)RH (%)Uptake Coefficient (γ)HONO Yield (%)
Khalizov et al. (2010)[5]Propane~10-100<1(0.5-16) x 10⁻⁵up to 100
Arens et al. (2001)-----

Table 3: HONO Formation from NO₂ on Urban Grime

Reference[NO₂] (ppb)RH (%)Light Intensity (photons cm⁻² s⁻¹)Formation Rate (molecules cm⁻² s⁻¹)Uptake Coefficient (γ)
Liu et al. (2019)[8]460 - 902.6 x 10¹⁵(0.23 - 1.5) x 10¹⁰(1.1 - 5.8) x 10⁻⁶
Gandolfo et al. (2020)[7]-7021 W m⁻²8 x 10⁹≤ 2 x 10⁻⁷
Liu et al. (2022)[1]52.264-(3.8 - 10.0) x 10⁹1.52 x 10⁻⁶ (photo)

Table 4: HONO Emissions from Soil

ReferenceSoil TypeTemperature (°C)Water Holding Capacity (%)HONO Flux (ng N m⁻² s⁻¹)
Oswald et al. (2013)[10]Arid/Farmland-20 - 30up to ~200
Meusel et al. (2018)[17]Various2575 - 1405 - 190
Su et al. (2021)[12]Agricultural2210up to 68.6

Table 5: HONO Formation on Indoor Surfaces

ReferenceSurface Material[NO₂] (ppb)RH (%)Light Intensity (W m⁻²)Formation Rate (molecules cm⁻² s⁻¹)
Gómez Alvarez et al. (2014)[15]White Paint60505.58.6 x 10⁹
Gómez Alvarez et al. (2014)[15]White Paint605010.62.1 x 10¹⁰
Pandit et al. (2022)[13][14]Painted Wall-90-~3 ppb (simulated)

Experimental Protocols

Investigating the heterogeneous production of HONO requires specialized experimental setups and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Coated-Wall Flow Tube (CWFT) Experiments

CWFTs are widely used to study gas-surface interactions under well-defined conditions.

Objective: To determine the uptake coefficient (γ) and HONO yield from the reaction of NO₂ on a specific surface.

Experimental Workflow:

CWFT_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Coat_Tube Coat inner surface of a glass tube with the material of interest (e.g., TiO₂, soot, urban grime). Characterize_Surface Characterize the coated surface (e.g., surface area, composition). Coat_Tube->Characterize_Surface Setup Mount the coated tube in a temperature- and humidity-controlled housing. Characterize_Surface->Setup Introduce_Gases Introduce a carrier gas (e.g., N₂, synthetic air) with a known concentration of NO₂ into the tube. Setup->Introduce_Gases Control_Conditions Control flow rate, temperature, and relative humidity. Introduce_Gases->Control_Conditions Irradiate Irradiate the tube with a light source (for photo-enhanced reactions). Control_Conditions->Irradiate Monitor_Gases Continuously monitor the concentrations of NO₂ and HONO at the outlet of the flow tube using a sensitive detector (e.g., IBBCEAS, CIMS). Irradiate->Monitor_Gases Calculate_Uptake Calculate the uptake coefficient (γ) based on the loss of NO₂ and the formation of HONO. Monitor_Gases->Calculate_Uptake

Workflow for a Coated-Wall Flow Tube experiment.

Detailed Steps:

  • Surface Preparation:

    • TiO₂: A suspension of TiO₂ powder in water or a solvent is prepared and coated onto the inner surface of the flow tube. The tube is then dried to evaporate the solvent.

    • Soot: Soot is generated from a flame (e.g., propane, kerosene) and deposited onto the inner surface of the flow tube.[5] The soot can be "aged" by exposure to other atmospheric species.

    • Urban Grime: Samples are collected from real-world surfaces (e.g., windows, building facades) and can be extracted and re-deposited onto the flow tube surface.[7]

  • Experimental Setup and Execution:

    • A carrier gas (e.g., purified air or N₂) is passed through a humidifier to achieve the desired relative humidity.

    • A known concentration of NO₂ is introduced into the main gas flow.

    • The gas mixture flows through the coated tube at a controlled flow rate, allowing for a specific residence time.

    • For photo-enhanced studies, the flow tube is illuminated with a lamp of a known spectral output and intensity.

  • Data Analysis:

    • The uptake coefficient (γ) is calculated from the first-order rate constant of NO₂ loss, the mean molecular speed of NO₂, and the geometry of the flow tube.

    • The HONO yield is determined from the ratio of the concentration of HONO produced to the concentration of NO₂ consumed.

Smog Chamber Experiments

Smog chambers are large, inert reactors used to simulate atmospheric conditions.

Objective: To study the formation of HONO from various surfaces under more realistic, well-mixed atmospheric conditions.

Experimental Workflow:

Smog_Chamber_Workflow cluster_setup 1. Setup cluster_exp 2. Experiment cluster_analysis 3. Analysis Prepare_Chamber Clean and condition the smog chamber (e.g., FEP Teflon bag). Introduce_Surface Introduce the surface of interest (e.g., soil sample, painted panels) into the chamber. Prepare_Chamber->Introduce_Surface Fill_Chamber Fill the chamber with purified air and control temperature and humidity. Introduce_Surface->Fill_Chamber Inject_Precursors Inject known concentrations of NO₂ and other relevant gases. Fill_Chamber->Inject_Precursors Irradiate Irradiate the chamber with artificial sunlight. Inject_Precursors->Irradiate Monitor_Species Continuously monitor the concentrations of HONO, NO₂, and other species over time using various analytical instruments. Irradiate->Monitor_Species Model_Data Use a chemical box model to interpret the experimental data and derive kinetic parameters. Monitor_Species->Model_Data

Workflow for a Smog Chamber experiment.

Detailed Steps:

  • Chamber Preparation: The chamber is flushed with purified air to remove any residual contaminants. The temperature and relative humidity are stabilized.

  • Experiment Execution:

    • The surface to be studied is placed inside the chamber.

    • A known concentration of NO₂ and other relevant gases are injected into the chamber.

    • The chamber is then irradiated with a light source that mimics the solar spectrum.

  • Data Analysis: The temporal evolution of the concentrations of HONO, NO₂, and other products is used to determine formation rates and yields.

Analytical Techniques for HONO Detection

a. Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS)

IBBCEAS is a highly sensitive absorption-based technique for the in-situ measurement of trace gases.[18]

Principle: A broadband light source (e.g., LED) is coupled into an optical cavity formed by two highly reflective mirrors. The long effective pathlength within the cavity enhances the absorption signal of the target species. The transmitted light is analyzed by a spectrometer, and the concentration is retrieved using the Beer-Lambert law.[7][18]

Measurement Protocol:

  • Instrument Setup: The IBBCEAS instrument, consisting of the optical cavity, light source, and spectrometer, is connected to the outlet of the experimental setup (e.g., flow tube, smog chamber).

  • Calibration: The reflectivity of the cavity mirrors is determined by filling the cavity with gases of known Rayleigh scattering cross-sections (e.g., He and N₂).

  • Measurement: The absorption spectrum of the gas sample is recorded.

  • Data Analysis: The concentrations of HONO and NO₂ are retrieved by fitting their known absorption cross-sections to the measured spectrum.[19]

b. Photo-Fragmentation Laser-Induced Fluorescence (PF-LIF)

PF-LIF is a highly sensitive and specific technique for detecting HONO.[20]

Principle: A pulsed laser (e.g., at 355 nm) is used to photolytically dissociate HONO into OH radicals and NO. A second laser is then used to excite the resulting OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

Measurement Protocol:

  • Calibration: The instrument is calibrated by generating a known concentration of HONO, often through the reaction of a known amount of OH with NO.[12]

  • Sampling: The gas sample is drawn into a low-pressure detection cell.

  • Measurement Cycle: The measurement typically involves a sequence of steps where the photolysis and/or probe lasers are turned on and off to distinguish the HONO signal from background fluorescence and ambient OH.

  • Data Analysis: The HONO concentration is determined from the intensity of the fluorescence signal, the calibration factor, and the photolysis efficiency.

Analysis of Surface-Bound Nitrite and Nitrate (B79036)

Objective: To quantify the amount of nitrite (NO₂⁻) and nitrate (NO₃⁻) formed on the surface during the heterogeneous reaction.

Protocol:

  • Extraction: After the experiment, the surface is extracted with a suitable solvent (e.g., deionized water).[10]

  • Sample Preparation: The extract is filtered to remove any particulate matter.

  • Analysis by Ion Chromatography (IC): The filtered extract is injected into an ion chromatograph equipped with a conductivity detector.[21]

  • Quantification: The concentrations of nitrite and nitrate are determined by comparing the peak areas in the chromatogram to those of standard solutions.

Conclusion

The heterogeneous production of this compound on surfaces is a critical process with far-reaching implications for atmospheric chemistry and air quality. This guide has provided a detailed overview of the fundamental mechanisms, a compilation of quantitative data, and comprehensive experimental protocols for studying this phenomenon. A thorough understanding of these processes is essential for developing accurate atmospheric models and for designing effective strategies to mitigate air pollution and improve human health. Further research is needed to better constrain the kinetics and mechanisms of HONO formation on a wider variety of surfaces under diverse environmental conditions.

References

A Technical Guide to the Formation of Nitrous Acid from Nitrate Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photolysis of nitrate (B79036) (NO₃⁻), a ubiquitous ion in atmospheric aerosols, aquatic systems, and on various surfaces, has emerged as a significant abiotic pathway for the formation of nitrous acid (HONO). HONO is a crucial precursor to the hydroxyl radical (•OH), a primary oxidant in the troposphere that drives many atmospheric chemical processes. Understanding the mechanisms, kinetics, and influencing factors of HONO production from nitrate photolysis is paramount for accurate modeling of atmospheric chemistry and has implications for environmental science and potentially for processes where nitrate and light interact. This technical guide provides an in-depth overview of the core principles of this compound formation from nitrate photolysis, detailing the chemical pathways, quantitative data from recent studies, and experimental methodologies.

Core Chemical Mechanisms

The photolysis of nitrate is initiated by the absorption of ultraviolet radiation, primarily in the actinic range (>290 nm). This leads to the formation of several reactive species, with two primary channels directly contributing to the production of nitrite (B80452) (NO₂⁻), the precursor to this compound, and other reactive nitrogen species.[1]

The two main reaction channels are:

  • Channel 1: NO₃⁻ + hν → NO₂ + O⁻

  • Channel 2: NO₃⁻ + hν → NO₂⁻ + O(³P)

The oxygen radical anion (O⁻) produced in Channel 1 rapidly reacts with water to form a hydroxyl radical and a hydroxide (B78521) ion. The nitrite ion (NO₂⁻) from Channel 2 can then be protonated to form this compound (HONO), particularly under acidic conditions.

Signaling Pathway Diagram

Nitrite_Photolysis NO3_hv NO₃⁻ + hν excited_NO3 [NO₃⁻]* (Excited State) NO3_hv->excited_NO3 UV Absorption channel1 Channel 1 excited_NO3->channel1 Photodissociation channel2 Channel 2 excited_NO3->channel2 Photodissociation NO2_O NO₂ + O⁻ channel1->NO2_O NO2_minus_O NO₂⁻ + O(³P) channel2->NO2_minus_O OH_OH_minus •OH + OH⁻ NO2_O->OH_OH_minus + H₂O HONO HONO (this compound) NO2_minus_O->HONO + H⁺

Caption: Primary photochemical pathways of nitrate photolysis.

Quantitative Data: Photolysis Rate Constants and Quantum Yields

The efficiency of HONO production from nitrate photolysis is quantified by the photolysis rate constant (jngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

pNO3{pNO₃⁻}pNO3−​​
) and the quantum yield (Φ). These parameters are influenced by a multitude of environmental factors.

Factors Influencing Nitrate Photolysis

Several factors have been identified to significantly impact the rate of this compound formation from nitrate photolysis:

  • Chemical Composition: The presence of cations such as Na⁺ and halides (e.g., Cl⁻) can enhance the photolysis rate.[2][3][4][5] Conversely, some organic compounds like oxalate (B1200264) and succinic acid can have an inhibitory effect, while photosensitive organics such as imidazole (B134444) can enhance the process.[2][3][4][5]

  • Humidity: Higher relative humidity, particularly above the deliquescence point of particles, generally enhances the photolysis of particulate nitrate.[2][3][4][5]

  • pH: The formation of HONO from its conjugate base, nitrite (NO₂⁻), is favored under acidic conditions.

  • Nitrate Concentration: The enhancement of particulate nitrate photolysis compared to gaseous nitric acid is more pronounced at lower nitrate concentrations.[2][3][4][5]

  • "Shadow Effect": In experimental setups using aerosol-laden filters, light extinction within the aerosol layers can lead to an underestimation of the photolysis rate constant. This "shadow effect" is particularly influenced by light-absorbing components like elemental carbon.[3][4][6][7]

Table of Photolysis Rate Constants

The following table summarizes experimentally determined photolysis rate constants of particulate nitrate for HONO production (jngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

pNO3HONO{pNO₃⁻ → HONO}pNO3−​→HONO​
) from various studies.

Study Environment/ConditionsReported jngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
pNO3HONO{pNO₃⁻ → HONO}pNO3−​→HONO​
(s⁻¹)
Key Findings
North China Plain (Winter Haze)5.89 × 10⁻⁶ (uncorrected)The "shadow effect" significantly impacts measurements. Corrected values are higher.
North China Plain (Winter Haze)1.72 × 10⁻⁵ (corrected for shadow effect)jngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">
pNO3HONO{pNO₃⁻ → HONO}pNO3−​→HONO​
decreased with increasing pH and nitrate proportions.
Various sites in China1.6 × 10⁻⁶ to 1.96 × 10⁻⁴High variability depending on location and aerosol composition.
Laboratory study with fatty acids1.65 × 10⁻⁵ (average)Presence of organic acids significantly enhances the rate.

Experimental Protocols

Investigating the photolysis of nitrate to form this compound requires controlled laboratory setups that mimic atmospheric conditions.

General Experimental Workflow

A typical experimental workflow involves generating nitrate-containing aerosols, exposing them to a controlled light source, and measuring the resulting gas-phase products.

Experimental_Workflow aerosol_gen Aerosol Generation (e.g., Atomizer with NaNO₃ solution) reaction_chamber Introduction into Reaction Chamber (e.g., Teflon Bag/Flow Tube) aerosol_gen->reaction_chamber illumination Illumination (Solar Simulator/UV Lamps) reaction_chamber->illumination sampling Gas-Phase Sampling (Denuder/Direct Inlet) illumination->sampling analysis HONO and NOₓ Analysis (CIMS, LOPAP, Chemiluminescence) sampling->analysis data_acq Data Acquisition and Analysis analysis->data_acq

Caption: A generalized experimental workflow for studying nitrate photolysis.

Detailed Methodologies

1. Aerosol Generation and Characterization:

  • Aerosol Generation: Particulate nitrate is often generated by atomizing an aqueous solution of a nitrate salt, such as sodium nitrate (NaNO₃) or ammonium (B1175870) nitrate (NH₄NO₃).[8] For studies involving organic species, these can be added to the initial solution.

  • Particle Size and Composition: A Scanning Mobility Particle Sizer (SMPS) is commonly used to measure the size distribution of the generated aerosols. An Aerosol Mass Spectrometer (AMS) can provide real-time information on the chemical composition of the particles.

2. Photoreaction System:

  • Reaction Chamber: Experiments are frequently conducted in environmental chambers, often made of Teflon (FEP) film to minimize wall losses and surface reactions.[8] The chamber is typically flushed with purified air before introducing the aerosols.

  • Light Source: A solar simulator or a set of UV lamps (e.g., UVA lamps) are used to irradiate the aerosols.[8] The spectral output of the light source should be well-characterized, often using a spectrometer. The photolysis frequency of a reference compound like NO₂ is measured to normalize the light intensity.

3. Analytical Techniques for HONO and Nitrate Measurement:

  • HONO Detection:

    • Chemical Ionization Mass Spectrometry (CIMS): A highly sensitive and selective technique for real-time measurement of gas-phase HONO. Iodide (I⁻) is a common reagent ion.

    • Long Path Absorption Photometry (LOPAP): A wet-chemical technique that provides high-precision measurements of HONO.

    • Chemiluminescence: HONO can be converted to NO and detected by its chemiluminescent reaction with ozone.[9]

  • Nitrate and Nitrite Measurement:

    • Ion Chromatography (IC): A standard method for quantifying the concentration of nitrate and nitrite in collected aerosol samples (on filters) or in aqueous solutions.

    • High-Performance Liquid Chromatography (HPLC): Used for the analysis of aqueous samples, sometimes involving derivatization to enhance detection.

Conclusion

The photolysis of nitrate is a complex process that serves as a significant source of atmospheric this compound. The rate of HONO formation is highly dependent on the chemical and physical properties of the nitrate-containing medium and the surrounding environmental conditions. This guide has provided a foundational understanding of the key chemical pathways, a summary of recent quantitative findings, and an overview of the experimental protocols used to investigate this phenomenon. For researchers and professionals in atmospheric science and related fields, a thorough understanding of these principles is essential for accurately assessing the impact of nitrate photolysis on air quality and atmospheric chemistry. Future research should continue to refine the parameterizations of nitrate photolysis rates for inclusion in atmospheric models and further explore the role of complex aerosol matrices in this important renoxification pathway.

References

Methodological & Application

Application Notes and Protocols: Laboratory Preparation of Nitrous Acid for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrous acid (HNO₂) is a weak, monoprotic acid that serves as a valuable reagent in organic synthesis.[1] Due to its inherent instability in its free state, it is almost exclusively prepared in situ for immediate consumption in a reaction mixture.[2][3] Free this compound readily decomposes into nitrogen oxides (NO, NO₂) and nitric acid, particularly at temperatures above 0-5 °C.[1][2]

The most significant application of in situ generated this compound is the conversion of primary aromatic amines into diazonium salts.[4] This process, known as diazotization, creates highly versatile intermediates crucial for synthesizing a wide range of aromatic compounds, including azo dyes, aryl halides (via Sandmeyer reaction), and other functionalized molecules pivotal in pharmaceutical and materials science.[5][6] The standard laboratory method involves the controlled acidification of a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), with a strong mineral acid at low temperatures.[4]

Physicochemical and Stability Data

The quantitative data for this compound highlights its transient nature, necessitating controlled conditions for its generation and use.

ParameterValue / DescriptionSource(s)
Molecular Formula HNO₂[1]
Molar Mass 47.014 g/mol [7]
pKa (in water at 25°C)3.3[8]
Appearance in Solution Pale blue solution
Stability Highly unstable; exists only in cold, dilute aqueous solutions.[1][2]
Decomposition Reaction 3 HNO₂(aq) → HNO₃(aq) + 2 NO(g) + H₂O(l)[2]
Primary Use In situ reagent for diazotization of primary aromatic amines.[5][6]
Generation Conditions Typically 0-5 °C to minimize decomposition.[4][5]

Experimental Workflows and Mechanisms

Visualizations of the experimental process and underlying chemical mechanism are crucial for understanding and executing the synthesis.

G cluster_reagents Reagents cluster_reaction Reaction Setup reagent reagent condition condition process process product product na_sol Aromatic Amine in Mineral Acid (e.g., HCl) reaction_vessel Reaction Vessel na_sol->reaction_vessel Initial charge nano2_sol Aqueous Sodium Nitrite (NaNO₂) in_situ In Situ Generation of HNO₂ & Diazotization nano2_sol->in_situ Slow, dropwise addition ice_bath Ice Bath (0-5 °C) stir Vigorous Stirring reaction_vessel->ice_bath Cooling reaction_vessel->stir Mixing diazonium Aryl Diazonium Salt (Used Immediately) reaction_vessel->diazonium Forms in solution

Caption: Experimental workflow for the in situ preparation of this compound and subsequent diazotization.

G reagent reagent intermediate intermediate product product start NaNO₂ + 2 HCl hno2 HNO₂ (this compound) start->hno2 Generation nitrosonium NO⁺ (Nitrosonium Ion) hno2->nitrosonium Protonation & Dehydration hplus H⁺ (from excess acid) hplus->hno2 amine Ar-NH₂ (Primary Aromatic Amine) nitrosonium->amine diazonium Ar-N₂⁺ (Aryl Diazonium Ion) amine->diazonium Electrophilic Attack

Caption: Key mechanism for the formation of the nitrosonium ion and subsequent diazotization of an aromatic amine.

Experimental Protocols

Protocol 1: General Procedure for In Situ Generation of this compound

This protocol describes the fundamental method for generating this compound in an aqueous medium for immediate use in a chemical synthesis, such as diazotization.

A. Materials and Equipment

  • Sodium Nitrite (NaNO₂)

  • Concentrated Mineral Acid (e.g., Hydrochloric Acid, HCl)

  • Distilled/Deionized Water

  • Beakers or reaction flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Thermometer

B. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

  • Sodium Nitrite (NaNO₂): Toxic if swallowed and a strong oxidizer that may intensify fires.[9][10][11] Avoid contact with combustible materials.[12] Ingestion can lead to methemoglobinemia.[9]

  • Mineral Acids (e.g., HCl): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care.

  • Gas Evolution: The reaction and subsequent decomposition of this compound produce toxic nitrogen oxides (NOx), which are severe respiratory irritants.[13][14] Adequate ventilation via a fume hood is mandatory.[15][16]

C. Step-by-Step Procedure

  • Prepare the primary reaction mixture. For diazotization, this typically involves dissolving the primary aromatic amine (1.0 eq.) in an aqueous solution of the mineral acid (e.g., 3.0 eq. HCl).

  • Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintain this temperature throughout the procedure.[4]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred amine-acid mixture.[5]

  • Monitor the temperature of the reaction mixture closely with a thermometer, ensuring it does not rise above 5 °C. The addition rate should be controlled to manage the exothermic nature of the reaction.[6]

  • The formation of this compound occurs instantly upon the addition of the nitrite solution to the acidic medium, and it is immediately consumed by the amine present.

  • After the addition is complete, continue stirring the solution at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.[6]

  • The resulting solution containing the product (e.g., a diazonium salt) should be used immediately without isolation for the next synthetic step.[5]

Protocol 2: Application Example - Preparation of Benzenediazonium (B1195382) Chloride

This protocol provides a specific application of in situ generated this compound for the diazotization of aniline (B41778).

A. Materials and Equipment

  • Aniline (4.5 mL, ~50 mmol)

  • Concentrated Hydrochloric Acid (10 mL, ~120 mmol)

  • Sodium Nitrite (4.0 g, ~58 mmol)

  • Distilled Water

  • Starch-iodide paper

  • Standard laboratory glassware as listed in Protocol 1.

B. Safety Precautions

  • In addition to the hazards listed in Protocol 1, aniline is toxic, a suspected carcinogen, and readily absorbed through the skin. Handle with appropriate gloves in a fume hood.

  • Diazonium salts can be explosive when isolated and dry. This protocol is designed for their use in solution only. DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT AS A SOLID.

C. Step-by-Step Procedure

  • In a 250 mL beaker, combine concentrated hydrochloric acid (10 mL) and water (20 mL).

  • Add aniline (4.5 mL) to the acid solution. Stir until the aniline hydrochloride fully dissolves.[17]

  • Cool the beaker in a large ice bath until the temperature of the solution is between 0 °C and 5 °C.[17]

  • In a separate small beaker, dissolve sodium nitrite (4.0 g) in cold water (20 mL).

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.[17]

  • After the complete addition of the nitrite solution, stir for another 10-15 minutes in the ice bath.

  • Confirm the completion of the reaction by testing for the presence of a slight excess of this compound. To do this, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess this compound and the endpoint of the reaction.[6][18]

  • The resulting cold solution of benzenediazonium chloride is now ready for immediate use in subsequent reactions, such as the Sandmeyer reaction or azo coupling.

References

Application Notes and Protocols for the Diazotization of Aromatic Amines using Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a cornerstone reaction in organic synthesis, enabling the conversion of a primary aromatic amine into a highly versatile diazonium salt. This transformation is pivotal in the synthesis of a diverse array of organic compounds, including azo dyes, aryl halides, and various functionalized aromatic molecules that are crucial in drug development and materials science. The reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. The resulting diazonium salt is a valuable intermediate due to the excellent leaving group ability of the diazonium moiety (as N₂ gas), facilitating a wide range of subsequent nucleophilic substitution reactions.

Core Concepts and Reaction Mechanism

The diazotization reaction proceeds through a series of well-defined steps. The key reactive species is the nitrosonium ion (NO⁺), which is generated from this compound under acidic conditions.

The overall mechanism can be summarized as follows:

  • Formation of this compound: Sodium nitrite reacts with a strong acid (e.g., HCl, H₂SO₄) to generate this compound in situ.

  • Formation of the Nitrosonium Ion: this compound is protonated by the excess strong acid and subsequently loses a molecule of water to form the electrophilic nitrosonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.

  • Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group of the diazohydroxide followed by the elimination of water yields the final arenediazonium salt.

Due to the instability of diazonium salts at higher temperatures, the reaction is typically carried out at 0-5 °C.

Diazotization_Mechanism cluster_nitrosonium_formation Nitrosonium Ion Formation cluster_diazonium_formation Diazonium Ion Formation NaNO2 NaNO₂ HNO2 HNO₂ (this compound) NaNO2->HNO2 + HCl HCl HCl Nitrosonium NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺, - H₂O H_ion H⁺ H2O_loss1 - H₂O ArNH2 Ar-NH₂ (Aromatic Amine) Intermediate1 Ar-NH₂⁺-N=O ArNH2->Intermediate1 + NO⁺ N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Intermediate1->N_Nitrosamine - H⁺ H_ion_loss1 - H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazohydroxide Tautomerization H_ion_add1 + H⁺ Intermediate2 Ar-NH-N=OH⁺ H_ion_loss2 - H⁺ Intermediate3 Ar-N=N-OH₂⁺ Diazohydroxide->Intermediate3 + H⁺ H_ion_add2 + H⁺ Diazonium Ar-N₂⁺ (Arenediazonium Ion) Intermediate3->Diazonium - H₂O H2O_loss2 - H₂O

Caption: Mechanism of Diazotization.

Data Presentation

The yield of the diazotization reaction and subsequent transformations is influenced by the nature of the substituents on the aromatic ring, the reaction conditions, and the specific protocol employed. The following tables summarize representative yields for the conversion of various aromatic amines to different products via diazotization.

Table 1: Yields of Aryl Iodides from Substituted Anilines via Diazotization-Iodination

EntryAromatic AmineReagents and ConditionsYield (%)
1Aniline (B41778)NaNO₂, H₂SO₄, KI75
24-NitroanilineNaNO₂, Silica Sulfuric Acid, KI, Solvent-free88
33,5-DimethoxyanilineNaNO₂, H₂SO₄, KI75
4General AnilinesNaNO₂, p-TsOH, KI, AcetonitrileGood
5Electron-deficient anilinesIL-ONO, [bmim]IGood to Excellent

Table 2: Yields of Azo Dyes from Diazotization and Azo Coupling Reactions

EntryAromatic AmineCoupling AgentYield (%)
1o-Nitroaniline2-Naphthol90 (crude), 84 (recrystallized)
2p-Chloroaniline2-Naphthol93 (crude), 84 (recrystallized)
3p-Anisidine2-Naphthol88 (crude), 76 (recrystallized)
4p-Nitroaniline2-Naphthol93 (crude), 83 (recrystallized)
5o-Toluidine2-Naphthol90 (crude), 87 (recrystallized)
64'-Aminoacetophenone2-Naphthol88 (crude), 85 (recrystallized)

Table 3: Yields of Sandmeyer Reactions of Diazotized Anilines

EntryAromatic AmineSandmeyer ReagentProductYield (%)
1o-ToluidineCuCl/HClo-Chlorotoluene70-79
2p-Toluidine (B81030)CuCl/HClp-Chlorotoluene70-79

Experimental Protocols

The following are detailed protocols for the diazotization of common aromatic amines. Safety Precaution: Diazonium salts, particularly in the solid state, can be explosive. It is imperative to handle them in solution and at low temperatures. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Aqueous Diazotization of Aniline

This protocol describes a standard laboratory procedure for the diazotization of aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, add 9.3 g (0.1 mol) of aniline to a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring. A fine suspension of aniline hydrochloride may form.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring for 10-15 minutes.

  • Test for the presence of excess this compound by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates an excess of this compound and the completion of the diazotization.

  • The resulting solution of benzenediazonium (B1195382) chloride is kept cold and used immediately in subsequent reactions.

Protocol 2: Diazotization of p-Toluidine for Sandmeyer Reaction

This protocol details the diazotization of p-toluidine for the synthesis of p-chlorotoluene.[1][2]

Materials:

  • p-Toluidine (10.7 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (25 mL)

  • Sodium Nitrite (7.0 g, 0.101 mol)

  • Water

  • Ice

  • Cuprous Chloride (CuCl) solution

Procedure:

  • In a suitable flask, dissolve 10.7 g of p-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.[3]

  • Cool the solution to 0-5 °C in an ice bath with stirring.[3]

  • Prepare a solution of 7.0 g of sodium nitrite in 20 mL of water.[3]

  • Slowly add the sodium nitrite solution to the p-toluidine hydrochloride solution, maintaining the temperature between 0 and 5 °C.[3]

  • Stir for an additional 15 minutes after the addition is complete.[3]

  • The resulting 4-methylbenzenediazonium (B1208422) chloride solution is then slowly added to a pre-cooled solution of cuprous chloride in hydrochloric acid to initiate the Sandmeyer reaction.[1][2]

Protocol 3: Diazotization of p-Aminophenol for Azo Dye Synthesis

This protocol describes the diazotization of p-aminophenol for coupling with a suitable aromatic compound to form an azo dye.[4]

Materials:

  • p-Aminophenol (8.0 g, 0.0734 mol)

  • Concentrated Sulfuric Acid (12 mL)

  • Sodium Nitrite (5.14 g, 0.0734 mol)

  • Distilled Water (65 mL)

  • Ice

  • Urea

Procedure:

  • In a beaker, mix 8.0 g of p-aminophenol with 50 mL of distilled water and 12 mL of concentrated sulfuric acid.[4]

  • Cool the mixture to 0 °C in an ice bath.[4]

  • Prepare a solution of 5.14 g of sodium nitrite in 15 mL of distilled water and cool it to 0 °C.[4]

  • Add the cold sodium nitrite solution to the p-aminophenol mixture with vigorous stirring over 20 minutes.[4]

  • After the addition, destroy any excess this compound by adding a small amount of urea.[4]

  • The resulting diazonium salt solution is ready for the subsequent coupling reaction.[4]

Experimental Workflow

The general workflow for the diazotization of an aromatic amine and its subsequent use in a synthetic transformation is depicted below.

Experimental_Workflow start Start dissolve_amine Dissolve Aromatic Amine in Acid start->dissolve_amine cool_solution Cool to 0-5 °C dissolve_amine->cool_solution add_nitrite Slowly Add NaNO₂ Solution (Maintain T < 5 °C) cool_solution->add_nitrite prepare_nitrite Prepare Cold NaNO₂ Solution prepare_nitrite->add_nitrite stir Stir for 10-30 min add_nitrite->stir check_completion Check for Excess HNO₂ (Starch-Iodide Paper) stir->check_completion diazonium_salt Arenediazonium Salt Solution (Use Immediately) check_completion->diazonium_salt subsequent_reaction Subsequent Reaction (e.g., Sandmeyer, Azo Coupling) diazonium_salt->subsequent_reaction workup Work-up and Purification subsequent_reaction->workup product Final Product workup->product

Caption: General Experimental Workflow.

References

Application Notes and Protocols: The Sandmeyer Reaction Utilizing Nitrous Acid-Derived Diazonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic aromatic chemistry, providing a versatile and powerful method for the transformation of primary aromatic amines into a wide array of functional groups.[1][2] This transformation proceeds via the formation of an aryl diazonium salt, which is then displaced by a nucleophile, often with the assistance of a copper(I) salt catalyst.[3][4][5] The reaction's significance lies in its ability to introduce substituents onto an aromatic ring that are often difficult to install through direct electrophilic aromatic substitution.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][7]

These application notes provide a comprehensive overview of the Sandmeyer reaction, with a focus on the in situ generation of diazonium salts from nitrous acid. Detailed protocols for key transformations, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow are included to guide researchers in the successful application of this important reaction.

Reaction Mechanism and Principles

The Sandmeyer reaction is a two-step process:[1]

  • Diazotization: A primary aromatic amine is treated with this compound (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form an aryl diazonium salt.[8][9][10] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[8][9]

  • Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its displacement by a nucleophile. In the classic Sandmeyer reaction, this step is catalyzed by a copper(I) salt (e.g., CuCl, CuBr, CuCN).[3][11] The reaction is believed to proceed through a radical mechanism involving a single-electron transfer from the copper(I) catalyst to the diazonium salt.[1][7]

Applications in Synthesis

The Sandmeyer reaction is a versatile tool for introducing a variety of functional groups onto an aromatic ring. Key applications include:

  • Halogenation: The synthesis of aryl chlorides, bromides, and iodides.[3][5] While aryl chlorides and bromides typically require copper(I) catalysts, aryl iodides can be prepared by treating the diazonium salt with potassium iodide without the need for a copper catalyst.[12]

  • Cyanation: The introduction of a nitrile group (-CN) to form benzonitriles, which are valuable precursors for carboxylic acids, amines, and other functional groups.[3] This transformation has been utilized in the synthesis of the antipsychotic drug Fluanxol.[3]

  • Hydroxylation: The conversion of aryl amines to phenols.[1][3] This can be achieved by heating the diazonium salt solution or by using copper(I) oxide in the presence of copper(II) nitrate.[3]

  • Trifluoromethylation: A "Sandmeyer-type" reaction for the introduction of the trifluoromethyl (-CF₃) group, which is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3]

Experimental Protocols

Protocol 1: General Procedure for Diazotization of an Aromatic Amine

This protocol describes the formation of the aryl diazonium salt solution, which is the common intermediate for subsequent Sandmeyer reactions.

Materials:

  • Aromatic amine

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the aromatic amine (1.0 eq) in a mixture of concentrated acid (2.5-3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.[8]

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature is maintained below 5 °C.[8]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes.

  • Test for the presence of excess this compound by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess this compound, signifying the completion of the diazotization.[8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • The resulting cold solution of the aryl diazonium salt is used immediately in the subsequent Sandmeyer reaction.[13]

Protocol 2: Sandmeyer Reaction for the Synthesis of an Aryl Chloride

Materials:

  • Aryl diazonium salt solution (from Protocol 1)

  • Copper(I) chloride (CuCl)

  • Concentrated hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.0-1.2 eq) in concentrated hydrochloric acid.

  • Cool the CuCl solution in an ice bath.

  • Slowly and carefully add the cold aryl diazonium salt solution to the CuCl solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl chloride.

  • Purify the product by distillation or column chromatography.

Protocol 3: Sandmeyer Reaction for the Synthesis of an Aryl Bromide

This protocol is analogous to the synthesis of an aryl chloride, with the substitution of copper(I) bromide.

Materials:

  • Aryl diazonium salt solution (from Protocol 1)

  • Copper(I) bromide (CuBr)

  • Concentrated hydrobromic acid (HBr)

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Prepare a solution of copper(I) bromide (1.0-1.2 eq) in concentrated hydrobromic acid and cool it in an ice bath.

  • Slowly add the cold aryl diazonium salt solution to the CuBr solution with vigorous stirring.

  • Follow steps 4-8 from Protocol 2 to work up and purify the aryl bromide product.

Protocol 4: Sandmeyer Reaction for the Synthesis of a Benzonitrile (Aryl Cyanide)

Materials:

  • Aryl diazonium salt solution (from Protocol 1)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, prepare a solution of copper(I) cyanide (1.0-1.2 eq) and sodium or potassium cyanide (1.1-1.3 eq) in water. Caution: Cyanide salts are highly toxic.

  • Cool the cyanide solution in an ice bath.

  • Slowly add the cold aryl diazonium salt solution to the cyanide solution with vigorous stirring.

  • After the addition is complete, the mixture is often gently warmed (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and proceed with the extraction and purification as described in Protocol 2.

Quantitative Data Summary

The yield of the Sandmeyer reaction can vary significantly depending on the substrate, reaction conditions, and the specific nucleophile being used. The following table summarizes representative yields for various Sandmeyer transformations.

Starting AmineReagentsProductYield (%)Reference
Aniline1. NaNO₂, HCl 2. CuClChlorobenzene70-80General Literature
p-Toluidine1. NaNO₂, HBr 2. CuBrp-Bromotoluene75-85General Literature
Aniline1. NaNO₂, HCl 2. CuCN, KCNBenzonitrile60-70General Literature
2-Chloro-5-trifluoromethylaniline1. NaNO₂, H₂SO₄ 2. CuCN, NaCN2-Chloro-5-trifluoromethyl-benzonitrile~85[14]
6-Azauracil derivativeNaNO₂, HCl, CuCl2-Chloro derivative57[6]
6-Azauracil derivativeNaNO₂, HBr, CuBr2-Bromo derivative80[6]

Visualizations

Sandmeyer_Mechanism ArylNH2 Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺ (Aryl Diazonium Salt) ArylNH2->Diazonium HNO2 HNO₂ (this compound) Hplus H⁺ ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical N2 N₂ (Nitrogen Gas) Diazonium->N2 - N₂ CuX CuX (Copper(I) Halide/Cyanide) Product Ar-X (Aryl Halide/Nitrile) ArylRadical->Product + CuX₂ - CuX CuX2 CuX₂ Sandmeyer_Workflow start Start: Aromatic Amine dissolve Dissolve Amine in Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution (dropwise) cool->add_nitrite diazotization_complete Diazotization Complete (Aryl Diazonium Salt Solution) add_nitrite->diazotization_complete add_diazonium Add Diazonium Salt Solution to Cu(I) Salt Solution diazotization_complete->add_diazonium prepare_cu_salt Prepare Cu(I) Salt Solution prepare_cu_salt->add_diazonium reaction Reaction (N₂ evolution) add_diazonium->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification end Final Product: Aryl Halide/Nitrile purification->end

References

Application Notes: Synthesis and Utility of Azo Dyes Using Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. This extended conjugation is responsible for their vibrant colors, making them crucial in various industries, including textiles, printing, and food.[1][2] For researchers and professionals in drug development, the synthesis of azo compounds is of particular interest due to their diverse biological activities. Many azo derivatives have been investigated as antibacterial, antifungal, antiviral, and anticancer agents.[3][4][5] The discovery of Prontosil, an azo-based prodrug and the first commercially available antibiotic, highlighted the therapeutic potential of this chemical class.[4][6]

The synthesis of azo dyes is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent like a phenol (B47542) or an aromatic amine.[1][7] The key reagent for the first step, nitrous acid (HNO₂), is highly unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[8][9] Maintaining these low temperatures is critical to prevent the decomposition of the intermediate diazonium salt.[1][10]

Mechanism of Azo Dye Synthesis

The overall synthesis involves two primary stages:

  • Diazotization : A primary aromatic amine is converted into a diazonium salt. This process begins with the formation of the nitrosonium ion (NO⁺) from this compound in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion, which after a series of proton transfers and the elimination of a water molecule, yields the aryldiazonium salt.[8][11] Aromatic diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge over the aromatic ring.[12]

  • Azo Coupling : The resulting aryldiazonium ion, a weak electrophile, reacts with an activated aromatic compound (the coupling agent), such as a phenol or an aniline.[13] This is an electrophilic aromatic substitution reaction. The coupling position is typically para to the activating group (e.g., -OH or -NH₂) unless that position is already occupied, in which case ortho-coupling occurs.[6][13] The pH of the reaction medium is crucial; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines is performed in mildly acidic conditions.[13]

Visualizing the Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of azo dyes, from the in situ generation of this compound to the final azo coupling step.

Azo_Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling NaNO2 Sodium Nitrite (NaNO2) HNO2 This compound (HNO2) (in situ) NaNO2->HNO2 HCl Hydrochloric Acid (HCl) HCl->HNO2 Diazonium Aryldiazonium Salt (Ar-N₂⁺) HNO2->Diazonium + H⁺ Amine Primary Aromatic Amine (Ar-NH2) Amine->Diazonium 0-5 °C AzoDye Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye Electrophilic Aromatic Substitution CouplingAgent Coupling Agent (Phenol or Aniline) CouplingAgent->AzoDye caption General chemical pathway for azo dye synthesis.

Caption: General chemical pathway for azo dye synthesis.

Experimental Protocols

Here we provide detailed protocols for the synthesis of two common azo dyes.

Protocol 1: Synthesis of Methyl Orange

Methyl orange is a well-known pH indicator synthesized from sulfanilic acid and N,N-dimethylaniline.

Materials and Reagents:

  • Sulfanilic acid

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial acetic acid

  • 20% Sodium hydroxide (B78521) (NaOH) solution

  • Sodium chloride (NaCl)

  • Beakers, Erlenmeyer flasks, ice-water bath, magnetic stirrer, Buchner funnel.

Procedure:

  • Preparation of Diazo Component: In a 250 mL Erlenmeyer flask, dissolve 5.5 g of sulfanilic acid and 1.5 g of anhydrous sodium carbonate in 50 mL of water by warming the mixture.[10] Cool the resulting solution to approximately 15 °C.[10]

  • Add a solution of 2.0 g of sodium nitrite in 5 mL of water to the sulfanilic acid solution.[10]

  • Cool the mixture to below 5 °C in an ice-water bath. Slowly add 11 mL of 6 M HCl while stirring continuously, ensuring the temperature does not exceed 10 °C.[10] A fine precipitate of the diazonium salt should form. Keep this suspension cold.

  • Preparation of Coupling Component: In a separate container, dissolve 3 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.[10]

  • Coupling Reaction: Add the N,N-dimethylaniline solution to the cold diazonium salt suspension with vigorous stirring.[10] Allow the mixture to stand in the ice bath for 10 minutes. The red, acidic form of methyl orange will begin to separate.[10][14]

  • Precipitation and Isolation: Slowly add 20 mL of 20% NaOH solution with stirring until the solution is alkaline. The color will change to a uniform orange as the sodium salt of methyl orange precipitates.[10][14]

  • Add 5 g of NaCl to the mixture and heat until it dissolves to aid in the precipitation of the dye.[10]

  • Allow the mixture to cool to room temperature, then chill thoroughly in an ice-water bath.[10]

  • Collect the precipitated methyl orange by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water, followed by a final wash with ethanol.[10]

  • Dry the product completely.

Protocol 2: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol

This protocol describes the synthesis of a red azo dye from 4-aminophenol (B1666318) and naphthalen-2-ol (β-naphthol).

Materials and Reagents:

  • 4-aminophenol

  • Naphthalen-2-ol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Beakers, conical flasks, ice-water bath, droppers, Buchner funnel.

Procedure:

  • Preparation of Coupling Component: In a 150 mL conical flask, prepare a ~10% NaOH solution by dissolving 3 g of NaOH in 27 mL of water. Dissolve 1.44 g of naphthalen-2-ol in this solution and cool it in an ice-water bath.[15]

  • Preparation of Diazo Component: In a 100 mL conical flask, dissolve 1.20 g of 4-aminophenol in 45 mL of water. Slowly add 12 mL of concentrated HCl with stirring.[15]

  • Cool the 4-aminophenol solution to 0 °C in an ice-water bath.

  • Prepare a solution of 0.70 g of sodium nitrite in 5 cm³ of water.[15]

  • Slowly add the sodium nitrite solution to the cold 4-aminophenol solution with a dropper while maintaining the temperature at 0 °C and stirring constantly. Stir for an additional 2-3 minutes after the addition is complete to form the benzenediazonium (B1195382) salt solution.[15]

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the alkaline naphthalen-2-ol solution over ~5 minutes.[15] Keep the mixture in the ice-water bath and stir efficiently. A brick-red precipitate will form.[15]

  • Isolation: Once the addition is complete, continue stirring the mixture at 0 °C for 5-10 minutes to ensure the reaction is complete.[15]

  • Collect the red solid product via suction filtration and wash it with a small amount of cold water.[15]

General Experimental Workflow

The diagram below outlines the typical workflow for the laboratory synthesis, purification, and characterization of an azo dye.

Azo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Amine Prepare Amine Solution Diazotization Diazotization (0-5 °C) Prep_Amine->Diazotization Prep_Coupling Prepare Coupling Agent Solution Coupling Azo Coupling Prep_Coupling->Coupling Diazotization->Coupling Precipitation Precipitation / Salting Out Coupling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Yield Calculate Yield Drying->Yield Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Drying->Spectroscopy Purity Assess Purity Spectroscopy->Purity caption General laboratory workflow for azo dye synthesis.

Caption: General laboratory workflow for azo dye synthesis.

Data Presentation

Quantitative data from the synthesis protocols are summarized below for easy comparison.

Table 1: Summary of Reaction Components and Typical Yields

Azo Dye ProductPrimary AmineCoupling AgentTypical Molar Ratio (Amine:Coupling)Reaction Temp.Typical YieldReference
Methyl OrangeSulfanilic acidN,N-dimethylaniline~1:10-10 °C50-60%[10][14]
1-(4-hydroxyphenylazo)-2-naphthol4-aminophenolNaphthalen-2-ol~1.1:10-5 °CGood[15]
Sudan IAnilineNaphthalen-2-ol1:1.1<10 °C to 30 °CVariable[16]

Table 2: Representative Spectroscopic Data for Methyl Orange

Analysis TypeSolventCharacteristic DataDescriptionReference
UV-Vis Water (Acidic, pH < 3.2)λmax ≈ 520 nmRed color, protonated form[10]
Water (Alkaline, pH > 4.4)λmax ≈ 460 nmOrange-yellow color, deprotonated form[10]
FT-IR KBr Pellet1400–1490 cm⁻¹N=N stretching vibration (characteristic of azo group)[17]
¹H NMR D₂O6.5-8.0 ppmSignals corresponding to aromatic protons[10][18]
~3.2 ppmSinglet for -N(CH₃)₂ protons[19]

Applications in Drug Development

Azo compounds serve as versatile scaffolds in medicinal chemistry. Their applications extend from direct therapeutic agents to components of sophisticated drug delivery systems. The azo bond can be cleaved by azoreductase enzymes found in the gut microbiota, a property exploited for colon-targeted drug delivery.[3] Furthermore, their chromophoric nature makes them useful as probes and in bioimaging.[4][20]

The logical progression from synthesis to application in a drug development context is illustrated below.

DrugDev_Workflow Synthesis Azo Compound Synthesis (Diazotization & Coupling) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR, UV-Vis) Purification->Characterization Library Compound Library Generation Characterization->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Iterative Synthesis Candidate Preclinical Candidate Optimization->Candidate caption Logical workflow for azo compounds in drug discovery.

Caption: Logical workflow for azo compounds in drug discovery.

References

Application Notes and Protocols: Synthesis of Alkyl Nitrites Using Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of alkyl nitrites from the reaction of alcohols with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. Alkyl nitrites are versatile reagents in organic synthesis, serving as efficient NO source, diazotization agents, and oxidants.[1][2][3] This guide offers specific experimental procedures for the preparation of various alkyl nitrites, including n-butyl nitrite, isobutyl nitrite, and isoamyl nitrite. Quantitative data is summarized for easy comparison, and safety precautions are outlined to ensure safe laboratory practices.

Introduction

Alkyl nitrites are esters of this compound with the general formula R-O-N=O.[4] They are valuable reagents in a variety of organic transformations, including their use in Sandmeyer reactions, nitrosation of various functional groups, and as vasodilators in medicine.[1][2][5] The synthesis of alkyl nitrites is commonly achieved through the esterification of an alcohol with this compound. Due to the instability of free this compound, it is typically generated in situ by the reaction of an alkali metal nitrite, such as sodium nitrite, with a strong mineral acid like sulfuric acid or hydrochloric acid, in the presence of the alcohol.[4][6] This method is straightforward and can be adapted for the synthesis of a range of alkyl nitrites.[7]

General Reaction Mechanism

The formation of alkyl nitrites from alcohols and in situ generated this compound proceeds through a series of steps:

  • Generation of this compound: A strong acid protonates sodium nitrite to form this compound (HNO₂).

  • Formation of the Nitrosating Agent: In the acidic medium, this compound can be protonated and lose water to form the nitrosonium ion (NO⁺), a potent electrophile.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the nitrosonium ion.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final alkyl nitrite ester.

ReactionMechanism cluster_0 In Situ Generation of this compound cluster_1 Formation of Nitrosonium Ion cluster_2 Esterification NaNO2 Sodium Nitrite (NaNO2) HNO2 This compound (HNO2) NaNO2->HNO2 + H+ H+ Strong Acid (H+) HNO2_2 This compound (HNO2) H2ONO+ Protonated this compound HNO2_2->H2ONO+ + H+ H+_2 H+ NO+ Nitrosonium Ion (NO+) H2ONO+->NO+ - H2O H2O Water (H2O) ROH Alcohol (R-OH) ROHNO+ Protonated Alkyl Nitrite Intermediate ROH->ROHNO+ + NO+ NO+_2 Nitrosonium Ion (NO+) RONO Alkyl Nitrite (R-O-N=O) ROHNO+->RONO - H+ H+_3 H+

Diagram 1: General reaction mechanism for alkyl nitrite synthesis.

Experimental Protocols

The following section details the experimental procedures for the synthesis of various alkyl nitrites.

Synthesis of n-Butyl Nitrite

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • n-Butyl alcohol: 370 g (5 moles)

  • Sodium nitrite (c.p.): 380 g (5.5 moles)

  • Concentrated sulfuric acid (sp. gr. 1.84): 250 g (2.5 moles)

  • Water

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Ice

Equipment:

  • 3-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • In the 3-L flask, dissolve 380 g of sodium nitrite in 1.5 L of water.

  • Cool the solution to 0°C using an ice-salt bath while stirring.

  • In a separate beaker, prepare a mixture of 100 cc of water, 136 cc (250 g) of concentrated sulfuric acid, and 457 cc (370 g) of n-butyl alcohol. Cool this mixture to 0°C.

  • Slowly add the acidic alcohol mixture to the stirred nitrite solution beneath the surface using the separatory funnel. Maintain the reaction temperature at 0 ± 1°C. The addition should take approximately 1.5 to 2 hours.

  • After the addition is complete, allow the mixture to stand in the ice-salt bath until it separates into two layers.

  • Decant the liquid layers from the precipitated sodium sulfate into a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the upper n-butyl nitrite layer twice with 50-cc portions of a solution containing 2 g of sodium bicarbonate and 25 g of sodium chloride in 100 cc of water.

  • Dry the n-butyl nitrite over 20 g of anhydrous sodium sulfate.

Yield: 420–440 g (81–85% of the theoretical amount).

Synthesis of Isobutyl Nitrite

This protocol provides a method for the synthesis of isobutyl nitrite with a reported high yield.

Materials:

  • Isobutyl alcohol (99%): 30 ml

  • Concentrated hydrochloric acid (31.45%): 40 ml (0.3213 mols)

  • Sodium nitrite (99%): 22.4 g

  • Distilled water: 35 ml

  • Sodium bicarbonate

  • Ice

Equipment:

  • 200-250 ml flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Pipette or separatory funnel

  • Simple distillation apparatus

Procedure:

  • In the flask, combine 40 ml of 31.45% hydrochloric acid and 30 ml of 99% isobutyl alcohol.

  • Place the flask in an ice bath on a magnetic stirrer and add a thermometer.

  • In a separate container, dissolve 22.4 g of sodium nitrite in 35 ml of distilled water.

  • Cool both solutions to 10°C.

  • Add the nitrite solution dropwise to the stirred alcohol-acid mixture, ensuring the temperature is maintained at or below 10°C.

  • After the addition is complete, continue stirring for one hour.

  • Separate the upper yellow organic layer using a pipette or separatory funnel.

  • Add 10 g of sodium bicarbonate powder to the collected organic layer in a clean round-bottom flask.

  • Perform a simple distillation, collecting the distillate.

  • The remaining aqueous layer from the reaction can also be distilled to recover more product.

Yield: 88.2% (33.6 ml).[4]

Synthesis of Isoamyl Nitrite

This protocol describes a method for the preparation of isoamyl nitrite.[3][6]

Materials:

  • Isoamyl alcohol

  • Sodium nitrite

  • Concentrated hydrochloric acid or sulfuric acid

  • Sodium carbonate solution

  • Anhydrous sodium carbonate or calcium chloride

  • Ice

Procedure:

  • Add isoamyl alcohol, water, and sodium nitrite to a reaction vessel.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the mixture to stand and separate into layers.

  • Remove the lower aqueous layer.

  • Wash the organic layer with water, followed by a sodium carbonate solution, and then again with water.

  • Separate the aqueous layer after each wash.

  • Dry the isoamyl nitrite layer with anhydrous sodium carbonate or calcium chloride and filter.

  • Purify the product by distillation, collecting the fraction at 97-99 °C.

Yield: Approximately 78-81%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of different alkyl nitrites.

Alkyl NitriteAlcoholNitrite SaltAcidReaction Temp. (°C)Reported YieldReference
n-Butyl Nitrite n-Butyl alcoholSodium NitriteSulfuric Acid0 ± 181-85%[1]
Isobutyl Nitrite Isobutyl alcoholSodium NitriteHydrochloric Acid≤ 1088.2%[4]
Isoamyl Nitrite Isoamyl alcoholSodium NitriteHydrochloric Acid-~78%[3]
Isoamyl Nitrite Isoamyl alcoholSodium NitriteBenzenesulfonic acid resin-5 to 2>80%[3]

Experimental Workflow

The general workflow for the synthesis of alkyl nitrites using this compound is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_alcohol Prepare Alcohol and Acid Mixture cool Cool Both Solutions in Ice Bath prep_alcohol->cool prep_nitrite Prepare Aqueous Sodium Nitrite Solution prep_nitrite->cool addition Slow, Dropwise Addition of Nitrite Solution to Alcohol/Acid Mixture cool->addition stirring Stir at Low Temperature addition->stirring separation Phase Separation stirring->separation washing Wash Organic Layer (Water, Bicarbonate Solution) separation->washing drying Dry with Anhydrous Salt (e.g., Na2SO4) washing->drying distillation Distillation drying->distillation

Diagram 2: General experimental workflow for alkyl nitrite synthesis.

Safety Precautions

The synthesis and handling of alkyl nitrites require strict adherence to safety protocols due to the hazardous nature of the reagents and products.

  • Handling of Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

  • Alkyl Nitrites: Alkyl nitrites are volatile and flammable.[8] Inhalation of their vapors can cause a rapid drop in blood pressure, leading to headaches, dizziness, and fainting.[9] Chronic exposure may pose long-term health risks.[10] Always handle alkyl nitrites in a fume hood.

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of this compound and the formation of toxic nitrogen oxides.

  • Storage: Alkyl nitrites can decompose over time, especially when exposed to light and heat.[1] They should be stored in a cool, dark place.

Applications in Drug Development and Research

Alkyl nitrites are important intermediates and reagents in organic synthesis with several applications relevant to drug development and research:

  • Diazotization Reactions: They are widely used for the diazotization of primary aromatic amines, a key step in the synthesis of a wide range of aromatic compounds.

  • Nitrosating Agents: Alkyl nitrites can act as mild nitrosating agents for various substrates.

  • Source of Nitric Oxide (NO): As NO donors, they are used in physiological studies and have therapeutic applications as vasodilators.[5]

  • Radical Reactions: They can be used to generate radicals for various synthetic transformations.

Conclusion

The synthesis of alkyl nitrites via the in situ generation of this compound is a well-established and versatile method. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers can safely and efficiently prepare a variety of alkyl nitrites for their synthetic needs. The provided quantitative data and reaction workflows serve as a valuable resource for planning and executing these syntheses in a laboratory setting.

References

Application Notes and Protocols for the Use of Nitrous Acid to Remove Residual Sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective removal of residual sodium azide (B81097) from solutions using nitrous acid. Sodium azide is a common preservative and a reagent in various synthetic processes, including drug development. However, its high toxicity and explosive potential necessitate its removal from final products and waste streams.[1][2][3][4] The in-situ generation of this compound provides an efficient method for the decomposition of sodium azide into non-hazardous products.[2][5]

Chemical Principles

The removal of sodium azide using this protocol is based on the reaction of sodium azide (NaN₃) with this compound (HNO₂). This compound is unstable and is therefore generated in situ by the acidification of a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][7][8][9] The reaction proceeds as follows:

In situ generation of this compound: 2NaNO₂ + H₂SO₄ → 2HNO₂ + Na₂SO₄[5][10][11]

Reaction with sodium azide: 2NaN₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2NaOH[2][5][10][11]

The overall reaction results in the formation of nitrogen gas, nitric oxide gas, and sodium hydroxide (B78521).[2][5][10][11] It is crucial to perform this procedure in a well-ventilated fume hood due to the evolution of toxic nitric oxide gas.[1][2][10]

The mechanism involves a rate-determining nucleophilic attack by the azide ion on the nitrous acidium ion to form nitrosyl azide, which then rapidly decomposes to nitrogen and nitrous oxide.[12]

Data Presentation

The following table summarizes the key quantitative parameters for the successful and safe removal of sodium azide.

ParameterRecommended Value/RangeRationale/Reference
Initial Sodium Azide Concentration ≤ 5% (w/v) in aqueous solutionTo control the reaction rate and prevent excessive gas evolution.[2][5][10][13]
Sodium Nitrite (NaNO₂) Stoichiometry 1.5 g per 1.0 g of Sodium AzideProvides a ~40% excess of nitrite to ensure complete reaction.[1][2][5][10]
Sodium Nitrite Solution Concentration 20% (w/v) aqueous solutionA convenient concentration for addition.[1][2][5][10]
Acid (H₂SO₄ or HCl) Concentration 20% (v/v) aqueous solutionSufficient to acidify the reaction mixture and generate this compound.[1][2][10]
Reaction Temperature Ice-cold conditions (0-5 °C)This compound is unstable and decomposes at higher temperatures.[7]
Final pH Acidic (verified with litmus (B1172312) or pH paper)Ensures the generation of this compound.[2][10]
Post-reaction Neutralization pH 6-9Required for safe drain disposal, if permitted by local regulations.[2][5]

Experimental Protocols

3.1. Materials

  • Three-necked round-bottom flask

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Gas outlet tube

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, safety glasses/goggles, and double-layered nitrile gloves.[1][14]

  • Aqueous solution containing residual sodium azide (concentration ≤ 5%)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Distilled water

  • Starch-iodide paper[1][2][10]

  • Litmus or pH paper

3.2. Preparation of Reagents

  • 20% (w/v) Sodium Nitrite Solution: Dissolve 20 g of sodium nitrite in distilled water and make up the volume to 100 mL.

  • 20% (v/v) Sulfuric Acid Solution: Slowly add 20 mL of concentrated sulfuric acid to 80 mL of distilled water in an ice bath with constant stirring. Caution: Always add acid to water.

3.3. Protocol for Sodium Azide Removal

  • Setup: Assemble the three-necked flask in a fume hood. Equip it with a magnetic stir bar, a dropping funnel, and a gas outlet tube vented into the back of the fume hood.[1][2]

  • Initial Charge: Place the aqueous solution containing a known mass of sodium azide (at a concentration not exceeding 5%) into the flask.[1][2][10]

  • Nitrite Addition: With continuous stirring, add the 20% sodium nitrite solution to the flask. Use 1.5 g of sodium nitrite for every 1 g of sodium azide present in the solution.[1][2][5][10]

  • Acidification: Slowly add the 20% sulfuric acid solution dropwise from the dropping funnel. Crucially, the acid must be added after the sodium nitrite. Adding acid before the nitrite will generate highly toxic and volatile hydrazoic acid (HN₃).[2][3][5]

  • Reaction: Continue the dropwise addition of acid until the solution is acidic, as confirmed by litmus or pH paper.[2][10] Gas evolution (N₂ and NO) will be observed. Maintain stirring until the gas evolution ceases.[1][2]

  • Completion Test: To confirm the complete destruction of the azide, test the solution for the presence of excess nitrite. Dip a strip of starch-iodide paper into the solution. A blue-black color indicates the presence of excess this compound, signifying that all the azide has reacted.[1][2][3][10] If the test is negative, add a small amount of additional sodium nitrite solution, followed by more acid, until the test is positive.

  • Neutralization and Disposal: Once the reaction is complete, the acidic solution can be neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH between 6 and 9 before disposal.[2][5] Always adhere to local institutional guidelines for waste disposal. Never pour untreated sodium azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[2][13]

Visualizations

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_intermediate In Situ Generation cluster_products Products NaN3 Sodium Azide (NaN₃) N2 Nitrogen Gas (N₂) NaN3->N2 NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) NaNO2->HNO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO2 HNO2->N2 + NaN₃ NO Nitric Oxide (NO) HNO2->NO NaOH Sodium Hydroxide (NaOH) HNO2->NaOH

Caption: Chemical pathway for the removal of sodium azide.

Experimental_Workflow start Start: Aqueous solution with ≤ 5% NaN₃ setup 1. Assemble 3-necked flask in fume hood start->setup add_nitrite 2. Add 20% NaNO₂ solution (1.5g per 1g NaN₃) setup->add_nitrite add_acid 3. Slowly add 20% H₂SO₄ until acidic add_nitrite->add_acid reaction 4. Stir until gas evolution ceases add_acid->reaction test 5. Test for excess nitrite with starch-iodide paper reaction->test test->add_nitrite Negative neutralize 6. Neutralize to pH 6-9 test->neutralize Positive dispose 7. Dispose according to institutional guidelines neutralize->dispose end End dispose->end

Caption: Step-by-step experimental workflow for azide quenching.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_procedure Procedural Safeguards lab_coat Lab Coat gloves Double Nitrile Gloves goggles Safety Goggles fume_hood Fume Hood order_of_addition Acid added AFTER Nitrite gas_outlet Vented Gas Outlet concentration_limit [NaN₃] ≤ 5% no_drain_disposal No untreated drain disposal

Caption: Key safety considerations for handling sodium azide.

References

Application Notes and Protocols for Low-Temperature Nitrous Acid Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrous acid (HNO₂) is a valuable reagent in organic synthesis, most notably for the diazotization of primary aromatic amines, a cornerstone reaction in the synthesis of azo dyes, pharmaceuticals, and other fine chemicals. However, this compound is notoriously unstable, readily decomposing into nitrogen oxides and water.[1][2][3] This inherent instability necessitates its generation in situ, meaning it is prepared within the reaction mixture immediately before its intended use.[1][2] Low-temperature conditions, typically between 0 and 5°C, are crucial for stabilizing both the this compound and the often-sensitive diazonium salt intermediates.[4] These application notes provide detailed protocols for the safe and effective generation of this compound at low temperatures for research and development purposes.

Data Presentation

The yield of reactions utilizing in situ generated this compound is highly dependent on maintaining low temperatures to prevent its decomposition and that of the subsequent products, such as diazonium salts.

Table 1: Effect of Temperature on Diazonium Salt Stability and Yield

Temperature (°C)ObservationApproximate YieldReference
-10 to 10Minor decomposition of diazonium salt observed.>98% (relative purity)[5]
5High stability and yield for diazotization of a weakly basic amine.96%[6]
up to 20Only minor decomposition of the diazonium salt occurs.>97% (relative purity)[5]
25High yield achieved in a continuous flow reactor with a very short residence time (2 seconds).97%[7]
~33Significant onset of decomposition of the diazonium salt is observed.Decreases significantly[5]

Table 2: Reactant Ratios for Optimal Diazotization

ReactantStoichiometric Ratio (relative to amine)PurposeReference
Primary Aromatic Amine1.0Substrate[5]
Mineral Acid (e.g., HCl)1.8 - 2.2To protonate the amine, making it soluble, and to react with sodium nitrite (B80452) to generate this compound. A higher ratio can suppress side reactions for electron-rich amines.[5]
Sodium Nitrite (NaNO₂)1.05 - 1.3To react with the acid to form this compound. A slight excess ensures complete conversion of the amine.[5][7]

Experimental Protocols

Protocol 1: In Situ Generation of this compound for Diazotization of a Primary Aromatic Amine

This protocol details the standard laboratory procedure for the generation of this compound at low temperatures and its immediate use in a diazotization reaction.

Materials:

  • Primary aromatic amine

  • Sodium nitrite (NaNO₂)

  • Concentrated mineral acid (e.g., Hydrochloric acid, HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Amine Solution: a. In the three-necked round-bottom flask, dissolve the primary aromatic amine (1.0 eq.) in a mixture of the concentrated mineral acid (e.g., HCl, 2.0 eq.) and water. Note: This may be an exothermic reaction; add the acid to water cautiously with cooling. b. Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring. A fine slurry of the amine salt may form.

  • Preparation of the Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (1.1 eq.) in cold distilled water. b. Cool this solution to 0-5°C in the ice bath.

  • Generation of this compound and Diazotization: a. Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. b. Carefully monitor the temperature and control the addition rate to maintain the reaction temperature between 0°C and 5°C.[4] Vigorous stirring is essential.

  • Monitoring the Reaction: a. To confirm the completion of the reaction, test for the presence of excess this compound. b. Dip a glass rod into the reaction mixture and streak it on starch-iodide paper. An immediate blue-black color indicates the presence of excess this compound. c. Maintain a slight excess of this compound for 10-15 minutes to ensure the primary amine has fully reacted.

  • Subsequent Use: a. The resulting cold diazonium salt solution should be used immediately in the next synthetic step (e.g., coupling reaction) as it is unstable at higher temperatures.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, as toxic nitrogen oxides can be evolved.

  • Acid Handling: Concentrated acids are corrosive and should be handled with extreme care. Always add acid to water, never the other way around.

  • Sodium Nitrite Handling: Sodium nitrite is an oxidizer and is toxic if swallowed. Avoid creating dust. Store it separately from combustible materials and strong acids.[1]

  • Temperature Control: The reaction is exothermic. Failure to control the temperature can lead to rapid decomposition of this compound and the diazonium salt, potentially causing a runaway reaction.

  • Diazonium Salts: Some diazonium salts are explosive when dry. It is crucial to keep them in solution and cold.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation (0-5°C) cluster_reaction In Situ Generation & Reaction (0-5°C) cluster_downstream Downstream Processing Amine Primary Aromatic Amine Amine_Sol Amine Solution/Slurry Amine->Amine_Sol Acid Mineral Acid (e.g., HCl) + Water Acid->Amine_Sol Reaction_Vessel Reaction Vessel (Vigorous Stirring) Amine_Sol->Reaction_Vessel Charge into flask NaNO2 Sodium Nitrite Nitrite_Sol Nitrite Solution NaNO2->Nitrite_Sol Water Cold Water Water->Nitrite_Sol Nitrite_Sol->Reaction_Vessel Slow, dropwise addition HNO2 This compound (HNO₂) Generation Reaction_Vessel->HNO2 Reaction of H⁺ and NO₂⁻ Diazonium_Salt Diazonium Salt Formation HNO2->Diazonium_Salt Reacts with Amine Product Immediate Use in Next Synthetic Step Diazonium_Salt->Product

Caption: Workflow for the low-temperature in situ generation of this compound and its use in diazotization.

Nitric Oxide Signaling Pathway

This compound generated in situ can decompose to form nitric oxide (NO), a key signaling molecule in many biological pathways.[8] In biological systems, NO is primarily synthesized by nitric oxide synthase (NOS) enzymes. NO plays a crucial role in vasodilation, neurotransmission, and the immune response.

G cluster_generation NO Generation cluster_signaling Downstream Signaling L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO O₂, NADPH NOS Nitric Oxide Synthase (NOS) L_Citrulline L-Citrulline NO->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

References

Application Notes and Protocols for the Analytical Detection of Nitrous Acid in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrous acid (HONO) is a critical, yet often overlooked, component of atmospheric chemistry. As a primary precursor to the hydroxyl radical (OH), the atmosphere's main daytime oxidant, accurate and sensitive measurement of HONO is paramount for researchers in atmospheric science, environmental monitoring, and drug development where atmospheric contaminants can impact manufacturing processes. These application notes provide detailed protocols and comparative data for the principal analytical methods used to detect and quantify this compound in air samples.

I. Spectroscopic Methods

Spectroscopic techniques for HONO detection are generally favored for their high selectivity and real-time measurement capabilities. These methods rely on the unique absorption features of HONO in the ultraviolet and infrared regions of the electromagnetic spectrum.

Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS)

Application Note:

IBBCEAS is a highly sensitive absorption-based technique that achieves long effective pathlengths (kilometers) in a compact cell, enabling the detection of trace gases at parts-per-trillion (ppt) levels.[1][2] It is particularly well-suited for simultaneous measurements of HONO and other interfering species like nitrogen dioxide (NO2).[1][2] The method is calibration-free, relying on known absorption cross-sections of the target molecules.[3]

Quantitative Performance Data:

ParameterValueReference
Detection Limit (2σ) 26 - 180 pptv[1][4]
Time Resolution 30 s - 5 min[1]
Accuracy ~9%[3]
Precision (2σ) 180 pptv for HONO, 340 pptv for NO2 (30s)[1]

Experimental Protocol:

  • Instrument Setup:

    • An optical cavity is formed by two highly reflective mirrors.

    • A broadband light source, typically a light-emitting diode (LED) or a Xenon arc lamp, is coupled into the cavity.

    • The light exiting the cavity is collected by a fiber optic cable and directed to a spectrometer equipped with a CCD detector.

    • Air is continuously drawn through the cavity using a sampling pump.

  • Data Acquisition:

    • A reference spectrum (I₀) is recorded by filling the cavity with zero air (HONO- and NO₂-free air).

    • The sample spectrum (I) is then recorded with the ambient air flowing through the cavity.

    • The absorption spectrum is calculated using the Beer-Lambert law, modified for the cavity enhancement.

  • Spectral Analysis:

    • The concentrations of HONO and NO₂ are determined by fitting their known reference absorption cross-sections to the measured absorption spectrum using a least-squares fitting algorithm.

    • The effective pathlength of the cavity is determined by measuring the absorption of a species with a known concentration and absorption cross-section, such as O₂-O₂ dimers.[1]

Experimental Workflow:

IBBCEAS_Workflow cluster_setup Instrument Setup cluster_data Data Acquisition & Analysis LightSource Broadband Light Source (LED/Xe Lamp) Optics1 Collimating Optics LightSource->Optics1 Light Cavity Optical Cavity (High-Reflectivity Mirrors) Optics1->Cavity Optics2 Focusing Optics Cavity->Optics2 AirOut Exhaust Cavity->AirOut Spectrometer Spectrometer (CCD Detector) Optics2->Spectrometer Transmitted Light RecordI0 Record Reference Spectrum (I₀) (Zero Air) Spectrometer->RecordI0 RecordI Record Sample Spectrum (I) (Ambient Air) Spectrometer->RecordI Pump Sampling Pump Pump->AirOut AirIn Air Sample Inlet AirIn->Cavity CalculateAbs Calculate Absorption Spectrum RecordI0->CalculateAbs RecordI->CalculateAbs SpectralFit Spectral Fitting (Least-Squares Algorithm) CalculateAbs->SpectralFit Concentration Determine HONO & NO₂ Concentrations SpectralFit->Concentration

Workflow for IBBCEAS HONO and NO₂ Measurement.
Long-Path Absorption Photometry (LOPAP)

Application Note:

The LOPAP technique is a wet-chemical method coupled with photometric detection, offering extremely high sensitivity for HONO measurements.[5][6][7][8] It is considered a reference method for its accuracy and low detection limits.[7] The instrument utilizes a two-channel design to correct for potential interferences from other nitrogen-containing species.[5][8]

Quantitative Performance Data:

ParameterValueReference
Detection Limit 1 - 9 pptv[5][6][8]
Measurement Range 5 pptv - 2 ppmv[5]
Time Resolution 1 - 5 min[5]
Accuracy ~10% ± 2 ppt[5]
Precision ~1%[5]

Experimental Protocol:

  • Reagent Preparation:

    • Stripping Solution (R1): A solution of sulfanilamide (B372717) in hydrochloric acid.

    • Color-forming Reagent (R2): A solution of N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Sampling and Derivatization:

    • Ambient air is drawn through two temperature-controlled stripping coils in series.

    • In the first coil, HONO is quantitatively stripped into the R1 solution, where it reacts to form a diazonium salt.

    • The second coil serves to trap any interfering species that might also react with the reagents.

    • The solutions from both coils are then mixed with the R2 reagent to form a stable azo dye.

  • Photometric Detection:

    • The colored solutions from both channels are pumped through long-path absorption tubes.

    • The absorbance of the azo dye is measured by a spectrometer at a specific wavelength (typically around 550 nm).

    • The HONO concentration is determined from the difference in absorbance between the two channels, which corrects for interferences.

  • Calibration:

    • The instrument is calibrated using standard solutions of nitrite.[5]

Experimental Workflow:

LOPAP_Workflow cluster_sampling Sampling & Derivatization cluster_detection Detection & Analysis AirIn Air Sample Inlet Coil1 Stripping Coil 1 (HONO + Interferences) AirIn->Coil1 Coil2 Stripping Coil 2 (Interferences) Coil1->Coil2 Mix1 Mixing with R2 Coil1->Mix1 Mix2 Mixing with R2 Coil2->Mix2 R1 Stripping Solution (R1) R1->Coil1 R1->Coil2 R2 Color-forming Reagent (R2) R2->Mix1 R2->Mix2 AbsTube1 Long-Path Absorption Tube 1 Mix1->AbsTube1 AbsTube2 Long-Path Absorption Tube 2 Mix2->AbsTube2 Spectrometer Spectrometer AbsTube1->Spectrometer Absorbance 1 AbsTube2->Spectrometer Absorbance 2 DataAnalysis Data Analysis (Absorbance Difference) Spectrometer->DataAnalysis Concentration Determine HONO Concentration DataAnalysis->Concentration

Workflow for LOPAP HONO Measurement.
Differential Optical Absorption Spectroscopy (DOAS)

Application Note:

DOAS is a versatile, non-intrusive technique for measuring a wide range of atmospheric trace gases, including HONO.[9] It provides path-averaged concentrations over long distances (several kilometers), making it ideal for monitoring urban and regional air quality.[10] The method is based on the characteristic narrow-band absorption features of molecules in the UV-visible spectrum.[9]

Quantitative Performance Data:

ParameterValueReference
Detection Limit (2σ) 84.2 - 200 pptv[7][11]
Time Resolution ~30 s - 15 min[11]
Path Length Several hundred meters to kilometers

Experimental Protocol:

  • Instrument Setup:

    • A broadband light source (e.g., Xenon arc lamp) emits a beam of light that traverses a long path through the open atmosphere.

    • A retroreflector at the end of the path reflects the light back to a receiving telescope.

    • The collected light is focused into a spectrometer.

  • Spectral Acquisition:

    • The spectrometer records the absorption spectrum of the atmospheric sample.

    • A reference spectrum, free of the target gas absorption features, is also required. This can be a spectrum recorded at a time of day when the target gas concentration is negligible or a Fraunhofer reference spectrum.

  • Data Analysis:

    • The Beer-Lambert law is applied to the measured and reference spectra.

    • The broad spectral features due to Mie and Rayleigh scattering are removed by a high-pass filter, leaving the narrow-band "differential" absorption structures of the trace gases.

    • The concentrations of HONO and other gases are retrieved by fitting their reference absorption cross-sections to the differential absorption spectrum.

Experimental Workflow:

DOAS_Workflow cluster_setup Instrument Setup cluster_analysis Data Analysis LightSource Broadband Light Source Telescope Telescope LightSource->Telescope Atmosphere Open Atmosphere (Long Path) Telescope->Atmosphere Spectrometer Spectrometer Telescope->Spectrometer Collected Light Retroreflector Retroreflector Atmosphere->Retroreflector Retroreflector->Telescope Collected Light RecordSpectra Record Atmospheric Spectrum Spectrometer->RecordSpectra ApplyBLaw Apply Beer-Lambert Law RecordSpectra->ApplyBLaw HighPassFilter High-Pass Filtering ApplyBLaw->HighPassFilter SpectralFit Fit Reference Cross-Sections HighPassFilter->SpectralFit Concentration Determine Path-Averaged HONO Concentration SpectralFit->Concentration WDIC_MARGA_Workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis AirIn Air Sample Inlet (PM2.5 Cyclone) WRD Wet Rotating Denuder (Gas Absorption) AirIn->WRD SJAC Steam-Jet Aerosol Collector (Aerosol Collection) WRD->SJAC Aerosols GasSample Gas-Phase Sample WRD->GasSample AerosolSample Aerosol-Phase Sample SJAC->AerosolSample AbsorptionSol Absorption Solution AbsorptionSol->WRD IC Dual-Channel Ion Chromatograph Concentration Determine HONO Concentration IC->Concentration GasSample->IC AerosolSample->IC

References

Application Notes: Spectrophotometric Determination of Nitrous Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrous acid (HNO₂) and its conjugate base, nitrite (B80452) (NO₂⁻), are important chemical species in various fields, including environmental science, food chemistry, and biomedical research. In biological systems, nitrite is a stable end-product of nitric oxide (NO) metabolism, a critical signaling molecule.[1][2] Consequently, the accurate quantification of nitrite serves as an indirect measure of NO production.[3] Spectrophotometry offers a simple, rapid, and cost-effective approach for determining this compound/nitrite concentration. The most widely employed method is the Griess assay, which relies on a diazotization reaction to produce a colored azo dye.[4][5]

Principle of the Griess Assay

The Griess test is a colorimetric method based on a two-step diazotization reaction first described by Peter Griess in 1858.[5] The reaction involves two main reagents: sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in an acidic medium.[6]

  • Diazotization: In an acidic solution, this compound (formed from nitrite) reacts with sulfanilamide to form a diazonium salt.[5][7]

  • Azo Coupling: This intermediate diazonium salt then couples with NED to form a stable, intensely colored pink-red azo compound.[4][5]

The intensity of the resulting color is directly proportional to the nitrite concentration in the sample. The absorbance of this azo dye is measured spectrophotometrically at a wavelength of approximately 540-548 nm.[4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of nitrite using the Griess assay, compiled from various sources.

Table 1: Performance Characteristics of the Griess Assay

ParameterValueSource(s)
Wavelength of Maximum Absorbance (λmax)540 - 548 nm[4][7][8]
Detection Limit0.02 - 2.5 µM[1][5][6]
Linearity RangeTypically 5 - 200 µM[9]
Molar Extinction Coefficient (in water)~26,530 L mol⁻¹ cm⁻¹[4][10]
Molar Extinction Coefficient (in nitric acid)~16,990 L mol⁻¹ cm⁻¹[4][10]
Relative Standard Deviation< 2%[4][10]

Table 2: Example Nitrite Standard Curve Preparation

StandardNitrite Concentration (µM)Volume of 1 mM Stock (µL)Volume of Deionized Water (µL)Final Volume (µL)
110060 (from 1.0 mM stock)Varies by protocolVaries by protocol
250Serial DilutionSerial DilutionVaries by protocol
325Serial DilutionSerial DilutionVaries by protocol
412.5Serial DilutionSerial DilutionVaries by protocol
56.25Serial DilutionSerial DilutionVaries by protocol
63.125Serial DilutionSerial DilutionVaries by protocol
71.56Serial DilutionSerial DilutionVaries by protocol
Blank00Varies by protocolVaries by protocol

Note: The specific volumes for serial dilutions will depend on the final volume required for the assay plate wells.[1]

Experimental Protocols

Protocol 1: General Griess Assay for Nitrite Determination

This protocol provides a general procedure for the determination of nitrite concentration in aqueous samples.

Materials and Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540-548 nm

  • 96-well flat-bottom plates[1]

  • Pipettes and tips

  • Deionized water

  • Griess Reagent:

    • Component A: N-(1-naphthyl)ethylenediamine dihydrochloride solution[7]

    • Component B: Sulfanilamide solution in an acidic buffer (e.g., phosphoric acid)[6][7]

  • Sodium nitrite (NaNO₂) standard solution (e.g., 1 mM)[1]

Procedure:

  • Preparation of Griess Reagent: Mix equal volumes of Component A and Component B immediately before use.[7] Protect the reagent from light.

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards by serially diluting a stock solution (e.g., 1 mM sodium nitrite) with deionized water.[1] Concentrations may range from 1.5 µM to 100 µM.[1]

    • Pipette a specific volume (e.g., 50-100 µL) of each standard into separate wells of a 96-well plate.

    • Include a blank well containing only deionized water.

  • Sample Preparation:

    • Pipette the same volume of your unknown samples into separate wells.

    • For samples with potentially high nitrite concentrations, dilution with deionized water may be necessary to fall within the standard curve range.[2]

  • Reaction:

    • Add a specific volume (e.g., 50-100 µL) of the freshly prepared Griess Reagent to each well containing standards and samples.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[7][8]

  • Measurement:

    • Measure the absorbance of each well at 540-548 nm using a microplate reader.[4][8]

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance readings of all standards and samples.

    • Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration of the unknown samples by interpolating their absorbance values on the standard curve.[9]

Protocol 2: Nitrite Determination in Biological Samples (Cell Culture Supernatant, Serum, Plasma)

This protocol is adapted for the analysis of nitrite in more complex biological matrices.

Additional Materials:

  • Phenol (B47542) red-free cell culture medium (recommended for cell-based assays)[1]

  • Deproteinization spin columns (e.g., 10 kDa molecular weight cut-off) for serum and plasma samples[2]

  • Refrigerated microcentrifuge

Sample Preparation Procedure:

  • Cell Culture Supernatants:

    • Culture cells in phenol red-free medium for optimal results.[1]

    • Collect the cell culture supernatant.

    • If necessary, centrifuge the supernatant to pellet any cells or debris and use the clear supernatant for the assay.

  • Serum and Plasma:

    • Proteins in serum and plasma can interfere with the assay. Therefore, deproteinization is required.[2]

    • Use a spin-X UF concentrator or similar ultrafiltration device.[8]

    • Centrifuge the serum or plasma samples according to the manufacturer's instructions (e.g., 10,000 x g for 10 minutes at 4°C).[2][8]

    • Collect the protein-free filtrate for the Griess assay.[8]

  • Urine:

    • Urine samples often require dilution due to higher nitrite concentrations. A 10-fold dilution with the assay buffer is a common starting point.[2][8]

Assay Procedure:

Follow the steps outlined in Protocol 1 using the prepared biological samples.

Visualizations

Griess_Reaction_Pathway cluster_reagents Reactants cluster_reaction Reaction Steps Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt (Intermediate) Nitrite->Diazonium + Sulfanilamide (Acidic pH) Sulfanilamide Sulfanilamide NED N-(1-naphthyl)ethylenediamine (NED) AzoDye Azo Dye (Colored Product) Diazonium->AzoDye + NED

Caption: Chemical pathway of the Griess reaction for nitrite detection.

Experimental_Workflow prep 1. Prepare Standards & Samples add_reagent 3. Add Griess Reagent to all wells prep->add_reagent reagent 2. Prepare Griess Reagent (Mix Components A+B) reagent->add_reagent incubate 4. Incubate at Room Temp (10-30 min) add_reagent->incubate measure 5. Measure Absorbance at ~540 nm incubate->measure analyze 6. Analyze Data (Standard Curve & Calculation) measure->analyze

Caption: General experimental workflow for the Griess assay.

References

Application Notes and Protocols for HPLC Analysis of Nitrite in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of nitrite (B80452) in various biological samples using High-Performance Liquid Chromatography (HPLC). Nitrite (NO₂⁻), a stable metabolite of nitric oxide (NO), is a critical biomarker for assessing NO production in physiological and pathological processes. Accurate and sensitive measurement of nitrite is essential in many areas of research and drug development.

Introduction

Nitric oxide is a key signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. Due to its short half-life, direct measurement of NO in biological systems is challenging. Therefore, the quantification of its stable oxidation products, nitrite and nitrate (B79036) (NO₃⁻), serves as a reliable indicator of NO production.[1][2] HPLC offers a robust and versatile platform for the analysis of these anions in complex biological matrices such as plasma, serum, urine, saliva, and cell culture medium.[1][3]

This guide covers several validated HPLC methods, including those based on UV-Vis detection, pre-column and post-column derivatization with fluorescent reagents, and indirect methods involving the oxidation of nitrite. Each method's principles, protocols, and performance characteristics are detailed to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Comparative Summary of HPLC Methods for Nitrite Analysis

The selection of an appropriate HPLC method depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following table summarizes the quantitative performance of various HPLC methods for nitrite determination.

MethodDerivatization ReagentDetectionSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UV Detection NoneUV @ 220 nmSerum, Ascitic Fluid, CSF0.012 - 100 µg/mL0.006 µg/mL0.012 µg/mL[4]
UV Detection after Oxidation Acidic Potassium PermanganateUV @ 210 nmCell Culture Medium, Cell Lysate, Rat Plasma, Urine1 - 800 µM (for total nitrate)0.075 µM (for nitrate)0.25 µM (for nitrate)[5]
Fluorescence Detection 2,3-diaminonaphthalene (B165487) (DAN)Fluorescence (Ex: 375 nm, Em: 415 nm)Water, Cell Culture Media, Plasma, Urine12.5 - 2000 nM10 pmol/mLNot Specified[6]
Fluorescence Detection 2,3-diaminonaphthalene (DAN)FluorescenceBiological Samples0 - 800 nM~25 nMNot Specified[7]
Visible Detection Griess ReagentsVisible @ 540 nmHuman Plasma0.1 - 50 µMNot Specified66.7 nM[8][9]

Experimental Protocols

Method 1: Direct UV Detection of Nitrite

This method is a straightforward approach for the quantification of nitrite in biological fluids without derivatization.

Principle: Nitrite has a native absorbance in the low UV region, which can be used for direct quantification after chromatographic separation.

Experimental Protocol:

  • Sample Preparation:

    • For serum, cerebrospinal fluid (CSF), and ascitic fluid, deproteinization is necessary.

    • To 200 µL of sample, add 400 µL of HPLC-grade water and vortex for 5 minutes.

    • Add 20 µL of a saturated zinc sulfate (B86663) solution to precipitate proteins.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis.[10]

  • HPLC Conditions:

    • Column: C18 BDS Hypersil (250 x 4.6 mm, 5 µm)[4]

    • Mobile Phase: Distilled water, pH adjusted to 6.5 with phosphoric acid[4]

    • Flow Rate: 0.9 mL/min[4]

    • Detection: UV at 220 nm[4]

    • Run Time: 10 minutes[4]

  • Quantification:

    • Construct a calibration curve using nitrite standards of known concentrations.

    • Determine the nitrite concentration in the samples by comparing their peak areas to the calibration curve.

Method 2: Fluorescence Detection with 2,3-diaminonaphthalene (DAN) Derivatization

This is a highly sensitive method based on the pre-column derivatization of nitrite with a fluorescent reagent.

Principle: Nitrite reacts with 2,3-diaminonaphthalene (DAN) under acidic conditions to form the highly fluorescent compound 2,3-naphthotriazole (NAT).[6][7] The NAT is then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Experimental Protocol:

  • Reagent Preparation:

    • DAN Solution: Prepare a fresh solution of DAN in 0.62 M HCl.

    • NaOH Solution: Prepare a 2.8 M NaOH solution for stopping the reaction.

  • Sample Preparation and Derivatization:

    • Deproteinize biological samples as described in Method 1.

    • To a suitable volume of the deproteinized supernatant or standard, add the DAN solution.

    • Incubate the mixture in the dark at room temperature for 10 minutes.

    • Stop the reaction by adding the NaOH solution.

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[6]

    • Mobile Phase: 15 mM sodium phosphate (B84403) buffer (pH 7.5) containing 50% methanol[6]

    • Flow Rate: 1.3 mL/min[6]

    • Detection: Fluorescence with excitation at 375 nm and emission at 415 nm[6]

  • Quantification:

    • Prepare a calibration curve by derivatizing nitrite standards of known concentrations.

    • Analyze the derivatized samples and quantify the nitrite concentration based on the peak area of NAT.

Method 3: Visible Detection with Griess Reagent Derivatization

This method utilizes the well-established Griess reaction for the colorimetric determination of nitrite, adapted for HPLC.[2][8]

Principle: The Griess reaction involves a two-step diazotization process. Nitrite reacts with an aromatic amine (e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This intermediate then couples with a second aromatic compound (e.g., N-(1-Naphthyl)ethylenediamine) to produce a stable, colored azo dye that can be detected in the visible range.[2][11]

Experimental Protocol:

  • Reagent Preparation:

    • Griess Reagent: Prepare a solution containing sulfanilamide (B372717) and N-(1-Naphthyl)ethylenediamine in an acidic buffer. Commercial kits with pre-mixed reagents are also available.

  • Sample Preparation and Derivatization:

    • Perform sample deproteinization using a suitable method (e.g., zinc sulfate precipitation or ultrafiltration).

    • For pre-column derivatization, mix the deproteinized sample with the Griess reagent and allow the reaction to proceed for a specified time (typically 5-10 minutes) at room temperature.

  • HPLC Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection: Visible absorbance at approximately 540 nm[8][9]

  • Quantification:

    • Generate a standard curve by derivatizing known concentrations of nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample Collection Deproteinization Deproteinization (e.g., precipitation, filtration) Sample_Collection->Deproteinization Derivatization Derivatization (if required) Deproteinization->Derivatization HPLC_Injection Injection into HPLC System Derivatization->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV/Vis, Fluorescence) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (vs. Standard Curve) Peak_Integration->Quantification

Caption: General experimental workflow for HPLC analysis of nitrite in biological samples.

griess_reaction cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product Nitrite Nitrite (NO₂⁻) in sample Diazotization Diazotization (Acidic Conditions) Nitrite->Diazotization Sulfanilamide Sulfanilamide Sulfanilamide->Diazotization NED N-(1-Naphthyl)ethylenediamine (NED) Coupling Coupling Reaction NED->Coupling Diazotization->Coupling Forms Diazonium Salt Azo_Dye Colored Azo Dye (Absorbance ~540 nm) Coupling->Azo_Dye

Caption: The Griess reaction for nitrite derivatization.

Important Considerations

  • Sample Handling: To ensure accurate results, proper sample collection and processing are crucial to prevent environmental contamination and artefactual formation or degradation of nitrite.[1][3]

  • Method Validation: It is essential to validate the chosen HPLC method for the specific biological matrix being analyzed, following relevant guidelines (e.g., FDA).

  • Interferences: Biological samples contain numerous compounds that can potentially interfere with the analysis. Chromatographic separation is key to resolving nitrite from these interferences. UV and VIS absorbance methods can be susceptible to interference from chloride ions present in biological samples.[1] In contrast, fluorescence and chemiluminescence detection methods are less affected by chloride but may not allow for the simultaneous analysis of nitrite and nitrate.[1]

References

Application Notes and Protocols: Synthesis of N-Nitrosamines using Nitrous Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-nitrosamines are organic compounds that have garnered significant attention in the pharmaceutical industry and toxicological research due to their classification as probable human carcinogens.[1][2] The synthesis of N-nitrosamines in a controlled laboratory setting is crucial for preparing analytical standards. These standards are essential for developing and validating sensitive analytical methods needed to detect and quantify trace nitrosamine (B1359907) impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1] The most common and established method for this synthesis involves the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.[1][3][4]

This document provides a detailed protocol for the synthesis of N-nitrosamines using this method, data presentation guidelines, and visual diagrams of the reaction mechanism and experimental workflow.

Critical Safety Precautions

Warning: N-nitrosamines are potent carcinogens and must be handled with extreme caution.[1] this compound and its precursors are corrosive and reactive. A thorough, substance-specific risk assessment must be conducted before any experimental work.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or butyl rubber is recommended), safety goggles with side shields, a lab coat, and an acid-resistant apron.[5] Work should be performed in a certified chemical fume hood.[5][6]

  • Handling Reagents: Nitric acid and hydrochloric acid are highly corrosive.[6][7] Avoid contact with skin and eyes and prevent inhalation of vapors.[6][7] When diluting acids, always add acid to water slowly.[5]

  • Handling Product: Treat the N-nitrosamine product as a potent carcinogen. Use dedicated glassware and equipment. All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional protocols.

  • Emergency Preparedness: Ensure eyewash stations and safety showers are readily accessible.[5] Have appropriate spill kits (inert absorbent materials) available.[5]

Reaction Principle and Mechanism

The synthesis is based on the nitrosation of a secondary amine. In a cold, acidic solution, sodium nitrite (NaNO₂) is protonated by a strong acid (e.g., HCl) to form unstable this compound (HNO₂).[1][3] Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[3] This ion is then attacked by the nucleophilic lone pair of electrons on the secondary amine, leading to the formation of an N-nitrosammonium ion. Subsequent deprotonation yields the final N-nitrosamine product.[3]

G cluster_0 In Situ Generation of Nitrosonium Ion cluster_1 Nitrosation of Secondary Amine NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) H2ONO Protonated this compound HNO2->H2ONO + H⁺ NO_ion Nitrosonium Ion (NO⁺) H2ONO->NO_ion - H₂O Nitrosammonium N-Nitrosammonium Ion NO_ion->Nitrosammonium + R₂NH (Nucleophilic Attack) SecAmine Secondary Amine (R₂NH) NNitrosamine N-Nitrosamine (R₂N-N=O) Nitrosammonium->NNitrosamine - H⁺ (Deprotonation)

Caption: General mechanism for the formation of N-nitrosamines.

Data Presentation: Chemical Properties

The following table summarizes the properties of reagents and an example product involved in a typical synthesis.[1]

CompoundChemical FormulaMolar Mass ( g/mol )RoleKey Properties
Pentyl-(2-picolyl)amineC₁₁H₁₈N₂178.27Precursor (Amine)A secondary amine, susceptible to nitrosation.
Sodium NitriteNaNO₂69.00Nitrosating AgentSource of the nitroso group under acidic conditions.[1]
Hydrochloric AcidHCl36.46CatalystCreates the acidic environment to form this compound.[1]
N'-Nitrosopentyl-(2-picolyl)amineC₁₁H₁₇N₃O207.27ProductN-nitroso compound, a probable carcinogen.[1]

Detailed Experimental Protocol

This protocol describes a general method for synthesizing an N-nitrosamine from its secondary amine precursor, illustrated with the example of N'-Nitrosopentyl-(2-picolyl)amine.[1]

Materials and Reagents
  • Reactants: Secondary amine precursor (e.g., Pentyl-(2-picolyl)amine), Sodium Nitrite (NaNO₂)

  • Solvent: Dichloromethane (DCM) or other suitable organic solvent

  • Acid: Dilute Hydrochloric Acid (HCl)

  • Quenching Agent: Saturated sodium bicarbonate solution (NaHCO₃)

  • Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, ice bath

  • Analytical: Thin Layer Chromatography (TLC) plates, rotary evaporator, column chromatography setup (silica gel)

Step-by-Step Procedure
  • Preparation: Dissolve the secondary amine precursor in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.[1]

  • Nitrite Addition: In a separate beaker, prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the stirred amine solution using a dropping funnel.[1]

  • Acidification: After the nitrite addition is complete, slowly add dilute hydrochloric acid dropwise to the reaction mixture. Maintain the temperature at 0-5 °C throughout the addition, as the reaction is exothermic.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically complete within 1-3 hours.[1]

  • Work-up and Quenching: Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step quenches the excess acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.[1]

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure N-nitrosamine.[1]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Experimental Workflow Diagram

G start Start prep_amine 1. Dissolve Secondary Amine in Solvent start->prep_amine cool 2. Cool to 0-5 °C prep_amine->cool add_nitrite 3. Add NaNO₂ Solution Dropwise cool->add_nitrite add_acid 4. Add Dilute HCl Dropwise (Maintain 0-5 °C) add_nitrite->add_acid monitor 5. Monitor Reaction by TLC (1-3 hours) add_acid->monitor workup 6. Quench with NaHCO₃ monitor->workup extract 7. Extract with Organic Solvent workup->extract wash 8. Wash with H₂O and Brine extract->wash dry 9. Dry with Na₂SO₄ wash->dry concentrate 10. Concentrate via Rotary Evaporation dry->concentrate purify 11. Purify via Column Chromatography concentrate->purify analyze 12. Characterize by NMR/MS purify->analyze end_node End: Pure N-Nitrosamine analyze->end_node

Caption: Step-by-step workflow for N-nitrosamine synthesis.

Application in Research: Carcinogenicity Pathway

Synthesized N-nitrosamines are vital for toxicological studies. Their carcinogenicity is primarily due to metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver.[8] This process, known as α-hydroxylation, forms an unstable α-hydroxy N-nitrosamine, which spontaneously decomposes to yield a highly reactive diazonium ion. This electrophilic species can then alkylate DNA bases (e.g., guanine), forming DNA adducts that can lead to mutations and initiate cancer if not repaired.[2][8]

G cluster_0 Metabolic Activation Pathway cluster_1 Genotoxicity nitrosamine N-Nitrosamine (Pro-carcinogen) alpha_hydroxy α-hydroxy N-nitrosamine (Unstable Intermediate) nitrosamine->alpha_hydroxy α-hydroxylation cyp450 CYP450 Enzymes (in Liver) cyp450->alpha_hydroxy decomposition Spontaneous Decomposition alpha_hydroxy->decomposition diazonium Alkyldiazonium Ion (Reactive Electrophile) decomposition->diazonium adducts DNA Adducts diazonium->adducts Alkylation dna DNA dna->adducts mutation Mutations / Cancer Initiation adducts->mutation

Caption: Bioactivation of N-nitrosamines leading to DNA damage.

References

Nitrous Acid as a Versatile Oxidizer in Key Chemical Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, serves as a potent and versatile oxidizing agent in a range of chemical reactions critical to organic synthesis and drug development. Its utility spans from the diazotization of primary aromatic amines, a cornerstone of aromatic chemistry, to the concerning formation of N-nitrosamines from secondary amines, a significant consideration in pharmaceutical safety. This document provides detailed application notes and experimental protocols for the use of this compound as an oxidizer in the transformation of primary aromatic amines, secondary amines, and thiols.

Diazotization of Primary Aromatic Amines

The reaction of primary aromatic amines with this compound at low temperatures (0–5 °C) yields diazonium salts, which are highly valuable synthetic intermediates.[1][2][3] These salts can be subsequently converted into a wide variety of functional groups, including halides, hydroxyls, and cyano groups, often with high yields.[2]

Quantitative Data for Diazotization and Subsequent Coupling Reactions
EntryAniline DerivativeCoupling AgentProductYield (%)Reference
1o-NitroanilineBarbituric AcidAzo Dye70[4]
2m-NitroanilineBarbituric AcidAzo Dye75[4]
3p-NitroanilineBarbituric AcidAzo Dye80[4]
4o-NitroanilinePhenol (B47542)Azo Dye50[4]
5m-NitroanilinePhenolAzo Dye55[4]
6p-NitroanilinePhenolAzo Dye60[4]
7o-NitroanilineResorcinolAzo Dye65[4]
8m-NitroanilineResorcinolAzo Dye70[4]
9p-NitroanilineResorcinolAzo Dye75[4]
Experimental Protocol: Diazotization of p-Nitroaniline and Azo Coupling

This protocol details the diazotization of p-nitroaniline and its subsequent coupling with phenol to form an azo dye.[4]

Materials:

  • p-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • p-Toluenesulfonic acid (p-TsA)

  • Phenol

  • Mortar and Pestle

  • Ice bath

Procedure:

  • In a mortar, thoroughly grind a mixture of p-nitroaniline (1 mmol), phenol (1 mmol), sodium nitrite (1.2 mmol), and p-toluenesulfonic acid (1.2 mmol).

  • Perform the grinding process at 0 °C by placing the mortar in an ice bath.

  • Continue grinding until a colorful reaction mixture is formed, indicating the formation of the azo dye.

  • The reaction progress can be monitored by the visual color change.

  • Upon completion, the product can be isolated and purified by appropriate methods such as recrystallization.

Logical Workflow for Diazotization

Diazotization A Primary Aromatic Amine C This compound (HNO2) in situ A->C B NaNO2 + Strong Acid (e.g., HCl, p-TsA) B->C D Diazonium Salt [Ar-N2]+ C->D 0-5 °C F Substituted Aromatic Product (e.g., Azo Dye, Aryl Halide) D->F E Nucleophile (e.g., Phenol, CuX) E->F

Caption: In situ generation of this compound for the synthesis of diazonium salts.

N-Nitrosation of Secondary Amines

The reaction of secondary amines with this compound leads to the formation of N-nitrosamines. This reaction is of particular importance in the pharmaceutical industry as N-nitrosamines are classified as probable human carcinogens.[5] Understanding the conditions that lead to their formation is crucial for ensuring drug safety.

Quantitative Data for N-Nitrosation of Secondary Amines
EntrySecondary AmineSolventTime (h)Yield (%)Reference
1Morpholine (B109124)CH₂Cl₂197[6]
2PiperidineCH₂Cl₂1.596[6]
3PyrrolidineCH₂Cl₂1.595[6]
4N-MethylpiperazineCH₂Cl₂1.596[6]
5N-EthylpiperazineCH₂Cl₂1.595[6]
6PiperazineCH₂Cl₂293 (dinitrosated)[6]
7L-ProlineCH₂Cl₂294[6]
8N-MethylanilineCH₂Cl₂195[6]
9DiethylamineCH₂Cl₂293[6]
10Di-n-propylamineCH₂Cl₂294[6]
11Di-n-butylamineCH₂Cl₂295[6]
12DibenzylamineCH₂Cl₂293[6]
Experimental Protocol: N-Nitrosation of Morpholine

This protocol describes the N-nitrosation of morpholine using sodium nitrite and p-toluenesulfonic acid to generate this compound in situ.[6]

Materials:

  • Morpholine

  • Sodium Nitrite (NaNO₂)

  • p-Toluenesulfonic acid (p-TsA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of morpholine (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, add p-toluenesulfonic acid (1.2 mmol) and sodium nitrite (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1 hour), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the N-nitrosomorpholine product.

Signaling Pathway of N-Nitrosamine Formation

NNitrosamine A Secondary Amine E N-Nitrosamine A->E B NaNO2 + Acid C This compound (HNO2) B->C D Nitrosonium Ion (NO+) C->D Protonation & Dehydration D->E Nucleophilic Attack

Caption: Formation of N-nitrosamines from secondary amines and this compound.

Oxidation of Thiols to Disulfides

While various reagents can achieve the oxidation of thiols to disulfides, this compound, generated in situ, can also be employed for this transformation. This reaction is significant in biological systems and for the synthesis of sulfur-containing compounds.

Note: While the direct oxidation of thiols with pre-formed this compound is less commonly reported in detailed protocols with extensive substrate tables, the in situ generation from sodium nitrite under acidic conditions can achieve this transformation. The following protocol is a general representation of this type of reaction.

Experimental Protocol: General Procedure for Oxidation of Thiophenols

Materials:

  • Thiophenol derivative

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Dissolve the thiophenol (1 mmol) in ethanol (10 mL) in a beaker.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) to the cooled solution with stirring.

  • While maintaining the temperature, add dilute hydrochloric acid dropwise until the solution is acidic (test with pH paper).

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • The formation of the disulfide may be observed as a precipitate.

  • After the reaction is complete, the disulfide product can be isolated by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization.

Workflow for Thiol Oxidation

ThiolOxidation A Thiol (R-SH) E Thiol Radical (R-S•) A->E B NaNO2 + Acid C This compound (HNO2) B->C D Oxidizing Species (e.g., NO+) C->D D->E Oxidation F Disulfide (R-S-S-R) E->F Dimerization

Caption: Proposed pathway for the oxidation of thiols to disulfides by this compound.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. Yields can vary depending on the specific substrate and reaction conditions.

References

Application Notes and Protocols for Studying Nitrous Acid (HONO) Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrous acid (HONO) is a significant atmospheric species that plays a crucial role in tropospheric chemistry. Its photolysis is a primary source of hydroxyl radicals (OH), which are highly reactive and initiate the oxidation of most atmospheric pollutants.[1][2][3] Understanding the mechanisms and kinetics of HONO photolysis is essential for accurate air quality modeling and developing effective pollution control strategies. These application notes provide a detailed overview of the experimental setups, protocols, and data analysis techniques used to study HONO photolysis in a laboratory setting.

I. Experimental Setups

The experimental investigation of HONO photolysis involves three main components: a stable and pure HONO source, a reaction chamber or flow tube to contain the sample during photolysis, and a sensitive and selective analytical technique for HONO detection.

1. HONO Generation:

The generation of high-purity HONO is critical for accurate photolysis studies. Several methods have been developed, each with its advantages and limitations. A common challenge is the co-production of nitrogen dioxide (NO₂), which can interfere with measurements.[1]

  • Reaction of Hydrochloric Acid (HCl) and Sodium Nitrite (B80452) (NaNO₂): This method involves the reaction of gaseous HCl with solid NaNO₂ to produce HONO.[1] A "catch and release" technique can be employed to improve purity by selectively trapping HONO at a lower temperature (-4°C) and then releasing it by gentle heating, while more volatile impurities like NO₂ (melting point -9°C) are pumped away.[1]

  • Acidified Sodium Nitrite Solution: Bubbling a carrier gas (e.g., N₂) through an acidic solution of sodium nitrite (e.g., using sulfuric acid) can produce gaseous HONO.[1][4] However, this method often yields lower purities (around 50%).[1][4]

  • Permeation Devices: These devices can provide a stable and continuous source of low-concentration HONO, but they may have complex setups.[1][4]

2. Reaction Chambers:

The photolysis of HONO is typically studied in controlled environments such as atmospheric simulation chambers or smaller laboratory-scale reactors.

  • Atmospheric Simulation Chambers: Large-scale chambers, such as the SAPHIR chamber in Germany and the CESAM chamber in France, allow for the study of HONO photolysis under conditions that closely mimic the real atmosphere.[1]

  • Photocells and Flow Tubes: For more controlled laboratory experiments, smaller vessels like photocells or flow tubes are used.[5][6] These are often made of materials like Teflon or PFA to minimize wall losses of the reactive species.[5][7] A carrier gas, such as zero air or nitrogen, flows through the cell at a controlled rate.[5]

3. Analytical Techniques:

A variety of highly sensitive techniques are available for the detection and quantification of HONO. The choice of technique depends on the required sensitivity, selectivity, and time resolution.

  • Differential Optical Absorption Spectroscopy (DOAS): A long-path absorption technique that provides high accuracy for measuring HONO concentrations over large areas.[1][4][8]

  • Broadband Cavity-Enhanced Absorption Spectroscopy (BBCEAS): A highly sensitive and selective method for real-time monitoring of HONO.[1]

  • Long-Path Absorption Photometer (LOPAP): A wet chemical technique known for its high sensitivity and accuracy in detecting low concentrations of HONO.[1][4][8]

  • Laser-Induced Fluorescence (LIF): A very sensitive technique for HONO detection, often coupled with photo-fragmentation.[1][4][6]

  • Chemical Ionization Mass Spectrometry (CIMS): A highly sensitive and selective technique that can provide detailed chemical information.[8]

II. Experimental Protocols

Protocol 1: High-Purity HONO Generation using HCl and NaNO₂ with Thermal Separation

This protocol describes a method for generating high-purity HONO suitable for photolysis experiments.[1]

Materials:

  • 12 M Hydrochloric acid (HCl)

  • Supersaturated sodium nitrite (NaNO₂) slurry

  • Glass beads (4 mm)

  • Three-bubbler system

  • Controlled temperature baths

  • Nitrogen (N₂) carrier gas

  • Mass flow controllers

  • PFA tubing

Procedure:

  • Set up a series of three bubblers immersed in controlled temperature baths.

  • Fill the first bubbler with 12 M HCl.

  • Fill the second bubbler with a supersaturated NaNO₂ slurry dispersed over glass beads.

  • The third bubbler (the "capture" bubbler) contains only glass beads and is cooled to -5.5°C.

  • Flow N₂ carrier gas through the system at a controlled rate (e.g., 300 SCCM). The gas first passes through the HCl bubbler, then the NaNO₂ bubbler, where HONO and NO₂ are generated.

  • Direct the gas flow from the second bubbler to the capture bubbler. HONO will be selectively trapped on the cold glass beads, while NO₂ passes through to a waste line.

  • After a desired collection time (e.g., 1 hour), bypass the first two bubblers and flow clean N₂ through the capture bubbler.

  • Gradually warm the capture bubbler to 30°C to release the purified HONO into the gas stream for introduction into the reaction chamber.

Protocol 2: HONO Photolysis in a Photocell

This protocol outlines the general procedure for studying HONO photolysis in a laboratory photocell.[5]

Materials:

  • High-purity HONO source (from Protocol 1)

  • Teflon photocell with quartz windows

  • Solar simulator or UV lamps as a light source

  • Zero air or N₂ carrier gas

  • Mass flow controllers

  • HONO detection instrument (e.g., BBCEAS, LOPAP)

  • Data acquisition system

Procedure:

  • Connect the output of the HONO generation system to the inlet of the photocell.

  • Establish a constant flow of the HONO/carrier gas mixture through the photocell. The flow rate should be set to achieve the desired residence time within the cell.

  • Monitor the concentration of HONO at the outlet of the photocell in the dark to establish a baseline.

  • Turn on the light source to initiate photolysis. The light intensity should be characterized using a spectroradiometer.

  • Continuously monitor the concentration of HONO at the outlet of the photocell during illumination. The decrease in HONO concentration corresponds to the amount lost due to photolysis.

  • The photolysis rate constant (JHONO) can be calculated from the change in HONO concentration, the residence time in the photocell, and the light intensity.

III. Data Presentation

Quantitative data from HONO photolysis studies are crucial for understanding its atmospheric impact. The following tables summarize key parameters from the literature.

Table 1: HONO Photolysis and Production Rate Constants

ParameterValueConditionsReference
HONO photolysis frequency from gas-phase 2-nitrophenol5.73 × 10⁻⁵ s⁻¹Gas phase
HONO photolysis frequency from aqueous 4-nitrophenol5.25 × 10⁻⁶ s⁻¹Aqueous phase
Normalized average jpNO₃⁻ → HONO1.72 × 10⁻⁵ s⁻¹Winter haze, North China Plain (corrected for shadow effect)[9]
jpNO₃⁻(1.50 ± 0.21) × 10⁻⁵ s⁻¹ to (1.82 ± 0.10) × 10⁻⁵ s⁻¹Aqueous nitrate (B79036) with nonanoic acid[10]
HONO transfer rate from solution2.3 × 10⁻⁴ s⁻¹ to 5.6 × 10⁻⁴ s⁻¹0.1 to 20 mM nonanoic acid concentration[10]
Reactive uptake coefficient of NO₂ on illuminated TiO₂2.5 × 10⁻⁴30 ppb NO₂[6]

Table 2: HONO Concentrations in Different Environments

EnvironmentHONO Concentration (ppbv)Reference
Seoul Metropolitan Area (average)0.93[11]
Seoul Metropolitan Area (high-O₃ episodes, 00:00–05:00 LST)1.82[11]
Seoul Metropolitan Area (non-episodes, 00:00–05:00 LST)1.20[11]
Urban sites (range)0.36–2.80[11]
Suburban sites (range)0.28–0.66[11]
Rural sites (range)0.16–0.65[11]

IV. Mandatory Visualizations

Experimental_Workflow cluster_HONO_Generation HONO Generation cluster_Photolysis Photolysis Experiment cluster_Analysis Analysis HCl HCl Source Generation HONO/NO2 Generation HCl->Generation NaNO2 NaNO2 Source NaNO2->Generation Capture Thermal Separation (Capture & Release) Generation->Capture Pure_HONO High-Purity HONO Capture->Pure_HONO Photocell Photolysis Cell Pure_HONO->Photocell Carrier Gas Detector HONO Detector (e.g., BBCEAS) Photocell->Detector Light Light Source (Solar Simulator) Light->Photocell Data Data Acquisition Detector->Data

Caption: Experimental workflow for HONO photolysis studies.

HONO_Photolysis_Pathway HONO HONO OH Hydroxyl Radical (OH) HONO->OH Photolysis NO Nitric Oxide (NO) HONO->NO Photolysis hv Sunlight (hν) hv->HONO Pollutants Atmospheric Pollutants (e.g., VOCs, CO) OH->Pollutants Oxidation Oxidized_Products Oxidized Products (e.g., O3, SOA) Pollutants->Oxidized_Products

Caption: Primary photochemical pathway of HONO photolysis.

References

Application Notes and Protocols for Isotopic Labeling of Nitrous Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrous acid (HONO) is a key atmospheric species that plays a crucial role in the formation of hydroxyl radicals (OH), the primary oxidant in the troposphere. Understanding the sources and sinks of HONO is critical for accurate atmospheric modeling and pollution control strategies. Isotopic labeling, particularly with the stable isotope ¹⁵N, offers a powerful tool for tracing the pathways of HONO formation and transformation in various environmental systems, including atmospheric, soil, and aquatic environments. These application notes provide detailed protocols for the generation of ¹⁵N-labeled HONO, its application in tracer studies, and the subsequent analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Data Presentation

Table 1: Isotopic Composition of HONO and Related Nitrogen Species from Various Sources
SourceSample Typeδ¹⁵N (‰) vs. AirCitation
Agricultural Soil (Urea Fertilized)Emitted NH₃-40.6 ± 5.7 to -26.0 ± 5.4[1]
Agricultural Soil (Compound Fertilizer)Emitted NH₃-35.18 ± 4.98[2]
Agricultural Soil (Ammonium Nitrate Phosphate)Emitted NH₃-29.42 ± 4.33[2]
Unfertilized SoilEmitted NH₃-16.2 ± 7.3[1]
Overall Soil EmissionsEmitted NH₃-46.09 to 10.22[3]

Note: δ¹⁵N values for emitted NH₃ can serve as a proxy for the isotopic signature of the nitrogen source available for microbial processes that may lead to HONO formation.

Table 2: HPLC-MS/MS Parameters for the Analysis of Derivatized HONO
ParameterSetting
HPLC System Agilent 1290 Infinity LC or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-1 min, 5% B; 1-15 min, 5-90% B; 15-15.1 min, 90-98% B; 15.1-17 min, 98% B
Flow Rate 0.3 mL/min
Injection Volume 20 - 80 µL
Column Temperature 25 °C
Mass Spectrometer Agilent 6100 Series Single Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ions (m/z) Unlabeled Azo Dye: 370.1, Labeled Azo Dye ([¹⁵N]HONO): 371.1
Fragmentor Voltage 70 V
Capillary Voltage 3000 V
Drying Gas Flow 12 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 35 psig

Experimental Protocols

Protocol 1: Generation of ¹⁵N-Labeled HONO Gas

This protocol describes the generation of gaseous ¹⁵N-labeled this compound (HO¹⁵NO) from ¹⁵N-labeled sodium nitrite (B80452) (Na¹⁵NO₂).

Materials:

  • ¹⁵N-labeled Sodium Nitrite (Na¹⁵NO₂, 98 atom % ¹⁵N or higher)

  • Sulfuric Acid (H₂SO₄), 0.1 M solution

  • Deionized water

  • Gas-tight syringes

  • Mass flow controllers

  • A gas-washing bottle or a custom-made reaction vessel

  • Inert tubing (e.g., PFA, Teflon)

  • Zero air or pure nitrogen gas cylinder

Procedure:

  • Prepare the ¹⁵N-Nitrite Solution: Dissolve a precisely weighed amount of Na¹⁵NO₂ in deionized water to create a stock solution of known concentration (e.g., 10 mM).

  • Assemble the Generation System:

    • Set up a gas-washing bottle or a sealed reaction vessel.

    • Use one port for the inlet of the zero air/nitrogen carrier gas, controlled by a mass flow controller.

    • Use a second port for the introduction of the acidified ¹⁵N-nitrite solution via a syringe pump.

    • The third port will serve as the outlet for the generated HO¹⁵NO gas stream.

  • Reaction:

    • Start the flow of the carrier gas at a controlled rate (e.g., 1 L/min).

    • Slowly add the 0.1 M H₂SO₄ solution to the reaction vessel.

    • Using a syringe pump, introduce the Na¹⁵NO₂ solution into the acidified solution in the reaction vessel at a constant, slow rate. The reaction to form HO¹⁵NO is instantaneous: Na¹⁵NO₂(aq) + H⁺(aq) → HO¹⁵NO(g) + Na⁺(aq)

  • Output and Dilution: The outlet gas stream will contain the generated HO¹⁵NO. This stream can be further diluted with a controlled flow of zero air or nitrogen to achieve the desired concentration for the tracer study.

Safety Precautions: The generation of this compound should be performed in a well-ventilated fume hood as it is a toxic gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Gas-Phase Stripping, Derivatization, and SPE Cleanup of HONO

This protocol details the collection of gaseous HONO, its conversion to a stable azo dye, and subsequent purification using solid-phase extraction (SPE).[4]

Materials:

  • Stripping solution: Sulfanilamide (SA) solution (58 mM in 1 M HCl)

  • Derivatizing reagent: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (0.39 mM in water)

  • C18 SPE Cartridges (e.g., Sep-Pak C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • pH meter or pH indicator strips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Gas-Phase Stripping and Derivatization:

    • Bubble the gas sample containing HONO (or HO¹⁵NO) through a collection impinger containing a mixture of the stripping solution (SA) and the derivatizing reagent (NED). A typical ratio is 1:1 (v/v).

    • The following reaction occurs, forming a stable pink azo dye: HONO + SA → Diazonium salt Diazonium salt + NED → Azo dye

  • Sample pH Adjustment: Before SPE, adjust the pH of the collected azo dye solution to approximately 5.5 using a suitable buffer or by careful addition of a dilute base.[4] This pH is critical for the retention of the azo dye on the C18 cartridge.[4]

  • SPE Cartridge Conditioning:

    • Pass 6-10 column volumes of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 6-10 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pH-adjusted azo dye sample onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-6 column volumes of deionized water to remove any unretained hydrophilic impurities.

  • Elution:

    • Elute the retained azo dye from the cartridge with 3 column volumes of a solution of 35/65 (v/v) acetonitrile/0.1% TFA in water.[4]

    • Collect the eluate in a clean vial.

  • Sample Preparation for HPLC-MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial HPLC mobile phase (e.g., 25% acetonitrile in water with 0.1% formic acid).

Protocol 3: HPLC-MS Analysis of ¹⁵N-Labeled Azo Dye

This protocol outlines the analysis of the purified azo dye to determine the isotopic enrichment of HONO.

Materials:

  • HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)

  • C18 reversed-phase column (specifications in Table 2)

  • Mobile phases (as specified in Table 2)

  • Unlabeled sodium nitrite standard solutions for calibration

  • ¹⁵N-labeled sodium nitrite for preparing enriched calibration standards

Procedure:

  • Calibration:

    • Prepare a series of calibration standards by reacting known concentrations of unlabeled sodium nitrite with the SA and NED reagents.

    • Prepare a set of isotopically enriched calibration standards by mixing known ratios of unlabeled and ¹⁵N-labeled sodium nitrite solutions before derivatization.

  • HPLC-MS Analysis:

    • Inject the prepared samples and calibration standards into the HPLC-MS system.

    • Monitor the eluent using both the DAD (at 540 nm for the azo dye) and the MS.

    • The MS should be operated in Single Ion Monitoring (SIM) mode to detect the protonated molecular ions of the unlabeled azo dye ([M+H]⁺ at m/z 370.1) and the ¹⁵N-labeled azo dye ([M+H]⁺ at m/z 371.1).[4]

  • Data Analysis:

    • Integrate the peak areas for both m/z 370.1 and m/z 371.1 in the chromatograms of the samples and standards.

    • Calculate the ¹⁵N enrichment (atom % ¹⁵N) in the HONO sample using a calibration curve generated from the isotopically enriched standards. The relative exceedance of ¹⁵N, ψ(¹⁵N), can be calculated and used for tracer calculations.[4]

Mandatory Visualizations

Experimental_Workflow cluster_generation ¹⁵N-HONO Generation cluster_tracer_study Tracer Study cluster_analysis Sample Analysis Na15NO2 Na¹⁵NO₂ Solution Reactor Gas Generation Vessel Na15NO2->Reactor Acid Acid Solution (H₂SO₄) Acid->Reactor StudySystem Experimental System (e.g., Soil Chamber) Reactor->StudySystem Introduction of ¹⁵N-HONO CarrierGas Carrier Gas (N₂/Zero Air) CarrierGas->Reactor Sampling Gas Sampling StudySystem->Sampling Derivatization Stripping & Derivatization Sampling->Derivatization SPE Solid-Phase Extraction (SPE) Derivatization->SPE HPLCMS HPLC-MS Analysis SPE->HPLCMS Data Data Processing & ¹⁵N Quantification HPLCMS->Data

Caption: Experimental workflow for ¹⁵N-HONO tracer studies.

HONO_Formation_Pathways cluster_precursors Nitrogen Precursors cluster_processes Microbial & Abiotic Processes cluster_intermediate Key Intermediate cluster_product Product NH4 Ammonium (NH₄⁺) Nitrification Nitrification NH4->Nitrification NO3 Nitrate (NO₃⁻) Denitrification Denitrification NO3->Denitrification NO2 Nitrite (NO₂⁻) Nitrification->NO2 Denitrification->NO2 Chemodenitrification Chemodenitrification HONO This compound (HONO) Chemodenitrification->HONO NO2->Chemodenitrification NO2->HONO Protonation

Caption: Simplified pathways of HONO formation in soil.

References

Troubleshooting & Optimization

Technical Support Center: In-Situ Generation and Use of Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the in-situ generation of nitrous acid (HNO₂).

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

This compound (HNO₂) is inherently unstable and cannot be stored as a pure compound. Its instability arises from several factors:

  • Disproportionation: In aqueous solutions, this compound readily disproportionates into nitric acid (HNO₃) and nitric oxide (NO). The overall reaction is: 3 HNO₂ (aq) → HNO₃ (aq) + 2 NO (g) + H₂O (l)

  • Decomposition: In the gas phase, it decomposes into nitrogen dioxide (NO₂), nitric oxide (NO), and water. 2 HNO₂ (g) → NO₂ (g) + NO (g) + H₂O (l)

  • Sensitivity to Heat and Light: The decomposition of this compound is accelerated by increases in temperature and exposure to light.[1]

Due to this instability, this compound is almost always generated in-situ, meaning it is prepared within the reaction mixture and used immediately.[]

Q2: What is the standard method for generating this compound in-situ?

The most common and practical method for the in-situ generation of this compound is the acidification of a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is performed at low temperatures (typically 0-5 °C) to minimize the decomposition of the newly formed this compound.[4]

The reaction is as follows: NaNO₂ (aq) + HCl (aq) → HNO₂ (aq) + NaCl (aq)

Q3: How can I confirm the presence of this compound in my reaction?

A common qualitative test for the presence of excess this compound is the use of starch-iodide paper. A drop of the reaction mixture is spotted onto the paper. If this compound is present, it will oxidize the iodide to iodine, which then forms a blue-black complex with starch. This test is often used to determine the completion of diazotization reactions, where the disappearance of the starting amine is inferred from the presence of a slight excess of this compound.[1]

Q4: What are the primary applications of in-situ generated this compound in organic synthesis?

The most significant application is in diazotization reactions , where primary aromatic amines are converted to diazonium salts.[5] These salts are versatile intermediates for synthesizing a wide range of aromatic compounds. Other applications include the formation of nitrosamines from secondary amines and the generation of nitrosonium ions (NO⁺) for various electrophilic reactions.[6]

Troubleshooting Guide for Diazotization Reactions

This guide addresses common issues encountered during diazotization reactions using in-situ generated this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Decomposition of Diazonium Salt: The reaction temperature was too high (above 5 °C), leading to the breakdown of the unstable diazonium salt.[4]2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used, or the reaction time was too short.3. Poor Reagent Quality: The starting amine is impure, or the sodium nitrite solution has degraded.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.[4]2. Ensure Complete Reaction: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm the consumption of the amine. Ensure sufficient acid is present to maintain a low pH.[1]3. Use High-Purity Reagents: Use purified starting materials and a freshly prepared sodium nitrite solution.[4]
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of Diazonium Salt: Similar to low yield, high temperatures can cause decomposition, leading to the formation of phenolic byproducts and tar-like substances.[4]2. Azo Coupling Side Reaction: The newly formed diazonium salt can couple with the unreacted starting amine to form colored azo compounds. This is more likely if the amine is not fully protonated due to insufficient acid.1. Maintain Low Temperature: Strictly control the temperature below 5 °C.[4]2. Increase Acidity: Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine, preventing it from acting as a nucleophile.
Excessive Foaming or Gas Evolution 1. Rapid Decomposition of Diazonium Salt: This is indicated by the evolution of nitrogen gas (N₂) and is a sign of the reaction temperature being too high.[4]2. Rapid Decomposition of this compound: If the sodium nitrite solution is added too quickly, localized heating can cause the this compound to decompose, releasing nitric oxide (NO) and nitrogen dioxide (NO₂).1. Check and Lower Temperature Immediately: Ensure the cooling bath is effective.[4]2. Slow Reagent Addition: Add the sodium nitrite solution dropwise and with vigorous stirring to dissipate heat and prevent localized high concentrations.
Solid Precipitates Out of Solution 1. Insoluble Amine Salt: The salt of the starting amine may not be fully soluble in the acidic medium.2. Precipitation of Diazonium Salt: Some diazonium salts have limited solubility in the reaction medium.1. Ensure Complete Dissolution: Use sufficient acid to form the soluble salt of the amine. Gentle warming before cooling for the reaction may help, but ensure the solution is thoroughly cooled before adding sodium nitrite.2. Maintain Good Stirring: If the diazonium salt is precipitating, ensure the mixture is well-stirred to maintain a homogeneous suspension for the subsequent reaction.

Data Presentation

Table 1: Factors Affecting the Stability of this compound

ParameterConditionEffect on StabilityReference(s)
Temperature Increase from 0 °C to 25 °CSignificant decrease in stability; decomposition rate increases.[1],[4]
pH Low pH (acidic)Generally less stable due to the equilibrium favoring the formation of the reactive nitrosonium ion (NO⁺). However, the protonated form is the active species in many reactions.[7]
pH Neutral to High pH (alkaline)More of the nitrite ion (NO₂⁻) is present, which is more stable than this compound (HNO₂).[7]
Light Exposure to UV lightAccelerates decomposition.[1]

Table 2: Comparison of Quenching Agents for Excess this compound

Quenching AgentChemical FormulaReaction with this compoundKey FeaturesReference(s)
Urea (B33335) CO(NH₂)₂2 HNO₂ + CO(NH₂)₂ → CO₂ + 3 H₂O + 2 N₂Commonly used, effective, and produces gaseous byproducts.[8],[9]
Sulfamic Acid H₃NSO₃HNO₂ + H₃NSO₃ → H₂SO₄ + N₂ + H₂OReacts rapidly and quantitatively. Often preferred for complete removal of residual nitrite.[8],[9]

Experimental Protocols

Detailed Protocol for In-Situ Generation of this compound for a General Diazotization Reaction

This protocol outlines a generalized procedure for the diazotization of a primary aromatic amine. Note: Molar equivalents and solvent choice may need to be optimized for specific substrates.

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the primary aromatic amine (1.0 eq) in a suitable aqueous mineral acid (e.g., 2.5-3.0 eq of HCl in water).

    • Stir the mixture until the amine is completely dissolved. Some amines may require gentle warming to dissolve, after which the solution must be cooled back to the reaction temperature.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous, efficient stirring. It is crucial to maintain this temperature throughout the addition of the nitrite solution.[4]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold deionized water. Ensure the solution is kept cold.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution over 30-60 minutes.

    • Monitor the internal temperature of the reaction mixture closely and ensure it does not rise above 5 °C. The addition rate should be adjusted to control any exotherm.[4]

  • Monitoring the Reaction:

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.

    • To check for completion, test for the presence of a slight excess of this compound by withdrawing a drop of the reaction mixture with a glass rod and spotting it on starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[1] If there is no color change, add a small amount of additional sodium nitrite solution and re-test after a few minutes.

  • Quenching Excess this compound (Optional but Recommended):

    • To destroy any unreacted this compound, a small amount of a quenching agent can be added. Slowly add a solution of urea or sulfamic acid until the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Use of the Diazonium Salt Solution:

    • The resulting cold solution of the diazonium salt is now ready to be used immediately in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt unless you are following a specific, validated procedure for preparing stable diazonium salts, as they can be explosive in solid form.

Mandatory Visualizations

Instability_of_Nitrous_Acid cluster_products Decomposition & Disproportionation Products HNO2 This compound (HNO₂) Decomposition Decomposition HNO2->Decomposition Heat, Light Disproportionation Disproportionation HNO2->Disproportionation Aqueous Solution NO Nitric Oxide (NO) Decomposition->NO H2O Water (H₂O) Decomposition->H2O NO2 Nitrogen Dioxide (NO₂) Decomposition->NO2 HNO3 Nitric Acid (HNO₃) Disproportionation->HNO3 Disproportionation->NO Disproportionation->H2O

Caption: Decomposition and disproportionation pathways of this compound.

In_Situ_Generation_and_Diazotization cluster_generation In-Situ Generation cluster_reaction Diazotization Reaction NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) (Generated in-situ at 0-5 °C) NaNO2->HNO2 HCl Strong Acid (e.g., HCl) HCl->HNO2 ArNH2 Primary Aromatic Amine (ArNH₂) Diazonium Arenediazonium Salt (ArN₂⁺) ArNH2->Diazonium Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium Protonation & Dehydration Nitrosonium->Diazonium Electrophilic Attack

Caption: Workflow for in-situ generation of this compound and diazotization.

Troubleshooting_Logic Start Low Yield or Dark Reaction Mixture Temp_Check Is Temperature strictly 0-5 °C? Start->Temp_Check Acid_Check Is there sufficient excess acid? Temp_Check->Acid_Check Yes Solution_Temp Adjust cooling bath and monitor closely Temp_Check->Solution_Temp No Reagent_Check Are reagents pure and freshly prepared? Acid_Check->Reagent_Check Yes Solution_Acid Add more acid Acid_Check->Solution_Acid No Addition_Check Was nitrite addition slow and dropwise? Reagent_Check->Addition_Check Yes Solution_Reagent Use pure reagents Reagent_Check->Solution_Reagent No Solution_Addition Slow down addition rate Addition_Check->Solution_Addition No Success Problem Resolved Addition_Check->Success Yes Solution_Temp->Temp_Check Solution_Acid->Acid_Check Solution_Reagent->Reagent_Check Solution_Addition->Addition_Check

Caption: Logical workflow for troubleshooting common diazotization issues.

References

Preventing decomposition of nitrous acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of nitrous acid (HNO₂) during chemical reactions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, particularly in diazotization processes.

Issue Observed Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown/black; vigorous gas evolution (N₂). 1. Decomposition of Diazonium Salt: The reaction temperature has likely exceeded the optimal range, causing the unstable diazonium salt to decompose.[1][2] 2. Localized Hot Spots: Rapid addition of sodium nitrite (B80452) solution can create localized areas of high temperature.[1]1. Strict Temperature Control: Ensure the reaction vessel is adequately submerged in an ice-salt bath to maintain a temperature between 0-5 °C.[1][2] Pre-cool all reagent solutions before addition. 2. Slow Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring to dissipate heat effectively.[1]
Low yield of the desired product. 1. Premature this compound Decomposition: this compound is inherently unstable and decomposes if not used immediately as it is generated.[3][4] 2. Insufficient Acidity: An inadequate amount of acid can lead to incomplete generation of the necessary nitrosonium ion (NO⁺) and undesirable side reactions, such as the coupling of the diazonium salt with the unreacted amine.[2]1. In Situ Generation and Immediate Use: Generate this compound in the reaction mixture and ensure the substrate is present to react with it immediately. 2. Use Excess Acid: Employ a molar excess of a strong mineral acid (e.g., 2.5-3.0 equivalents of HCl) to maintain a strongly acidic environment.[2][5]
Inconsistent or non-reproducible results. 1. Variable Reaction Conditions: Inconsistent control over temperature, reagent addition rate, or stirring speed. 2. Degradation of Reagents: Use of old or improperly stored sodium nitrite.1. Standardize Protocol: Ensure all reaction parameters are consistent between experiments. 2. Use Fresh Reagents: Always use a freshly prepared aqueous solution of sodium nitrite for best results.
Positive starch-iodide test after reaction completion is causing issues in subsequent steps. Excess this compound: A slight excess of this compound is often used to ensure the complete conversion of the amine, but it can interfere with subsequent reactions.[5]Quench Excess this compound: Add a quenching agent such as urea (B33335) or sulfamic acid portion-wise until a drop of the reaction mixture no longer produces a blue-black color on starch-iodide paper.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to maintain a low temperature (0-5 °C) during diazotization reactions? Maintaining a temperature between 0-5 °C (273-278 K) is crucial because this compound and the resulting diazonium salts are thermally unstable.[1][3][4] At temperatures above 5 °C, these compounds decompose rapidly, often leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[2][6]

Q2: Why must this compound be prepared in situ? this compound is a weak, unstable acid that decomposes readily at room temperature.[3] It cannot be stored as a stock solution. Therefore, it is almost always generated within the reaction mixture (in situ) immediately before it is needed. This is achieved by reacting an alkali metal nitrite, most commonly sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[4]

Q3: What is the purpose of using a significant excess of strong acid? A strong acid serves three primary functions in a diazotization reaction:

  • It reacts with sodium nitrite to generate the this compound in situ.[7]

  • It protonates the this compound, facilitating the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.[4]

  • It keeps the reaction medium strongly acidic, which protonates the unreacted primary amine, preventing it from coupling with the newly formed diazonium salt.[2]

Q4: How can I confirm that the diazotization is complete? The completion of the reaction is typically confirmed by testing for a slight excess of this compound. A drop of the reaction mixture is spotted onto starch-iodide paper. An immediate blue-black color indicates the presence of this compound, signifying that all the primary amine has been consumed.[1][2][5]

Q5: What are the options for quenching and removing excess this compound? Excess this compound can be effectively destroyed by adding either urea or sulfamic acid.[5]

  • Urea reacts with this compound to produce carbon dioxide, nitrogen gas, and water.[8] CO(NH₂)₂ + 2 HNO₂ → CO₂ + 2 N₂ + 3 H₂O

  • Sulfamic acid reacts with this compound to produce sulfuric acid, nitrogen gas, and water.[9][10][11] H₃NSO₃ + HNO₂ → H₂SO₄ + N₂ + H₂O

Q6: Are there alternatives to the standard sodium nitrite/strong acid system? Yes, other nitrosating agents can be used. Dinitrogen trioxide (N₂O₃) is a potent alternative that can be stabilized in various aprotic organic solvents.[12][13] This approach can be useful for reactions where the presence of strong acid or water is problematic.

Experimental Protocols

Protocol 1: Standard In Situ Generation of this compound for Diazotization of Aniline (B41778)

This protocol describes the preparation of a benzenediazonium (B1195382) chloride solution at a controlled low temperature.

Materials:

  • Aniline (1.0 eq.)

  • Concentrated Hydrochloric Acid (3.0 eq.)

  • Sodium Nitrite (1.05 eq.)

  • Distilled Water

  • Ice

  • Salt (for ice bath)

  • Starch-iodide paper

  • Urea (for quenching, if needed)

Procedure:

  • Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add the concentrated hydrochloric acid (3.0 eq.) to distilled water. Cautiously dissolve the aniline (1.0 eq.) in the acid solution.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous, vigorous stirring. A fine suspension of the amine hydrochloride salt may form.[5]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold distilled water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Add the chilled sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 5 °C.[1][5]

  • Monitoring: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.[1] Periodically check for the presence of excess this compound by streaking a drop of the mixture onto starch-iodide paper. A persistent blue-black color indicates the reaction is complete.[2]

  • Quenching (Optional): If necessary, add small portions of solid urea to the reaction mixture until the starch-iodide test is negative.[5]

  • Usage: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction step without isolation.

Visualizations

Factors in this compound Decomposition and Prevention

Logical Flow of this compound Decomposition and Prevention A This compound (HNO₂) Generated In Situ B Decomposition Pathways A->B is prone to F Preventative Measures A->F can be stabilized by C High Temperature (> 5 °C) B->C D Inherent Instability (Disproportionation) B->D E Decomposed Products (NOx, H₂O) C->E D->E G Strict Temperature Control (0-5 °C) F->G H Immediate Use in Reaction F->H I Use of Stabilizers (e.g., PVPP) F->I J Quenching Excess (Urea, Sulfamic Acid) F->J K Stable Product Formation H->K

Caption: Factors leading to this compound decomposition and preventative strategies.

Experimental Workflow for Diazotization

Workflow for In Situ Generation and Use of this compound prep_amine 1. Prepare Amine Solution (Amine + Strong Acid + H₂O) cool_amine 2. Cool Amine Solution (0-5 °C) prep_amine->cool_amine diazotization 5. Dropwise Addition of NaNO₂ to Amine Solution with Stirring (Maintain 0-5 °C) cool_amine->diazotization prep_nitrite 3. Prepare NaNO₂ Solution (NaNO₂ + H₂O) cool_nitrite 4. Cool NaNO₂ Solution (0-5 °C) prep_nitrite->cool_nitrite cool_nitrite->diazotization monitor 6. Monitor Reaction (Starch-Iodide Paper) diazotization->monitor quench 7. Quench Excess HNO₂ (Optional, with Urea) monitor->quench Reaction Complete use_product 8. Use Diazonium Salt Solution Immediately monitor->use_product No Quenching Needed quench->use_product

Caption: Step-by-step workflow for a typical diazotization reaction.

References

Side reactions in diazotization using nitrous acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diazotization reactions using nitrous acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that can occur during the diazotization of aromatic amines?

A1: The two most common side reactions in diazotization are the formation of phenols and unwanted azo coupling. Phenol (B47542) formation occurs when the diazonium salt is thermally unstable and reacts with water, which is accelerated by temperatures above the recommended 0-5 °C.[1] Unwanted azo coupling happens when the newly formed diazonium salt reacts with the unreacted primary aromatic amine, which is more likely to occur in insufficiently acidic conditions.[1][2]

Q2: Why is maintaining a low temperature (0-5 °C) so critical during diazotization?

A2: Low temperatures are essential because aryl diazonium salts are thermally unstable.[1] At temperatures above 5-10 °C, they can rapidly decompose.[3][4] This decomposition leads to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired diazonium salt.[1] In some cases, if allowed to dry, diazonium salts can be explosive.[4]

Q3: My reaction mixture has turned a dark brown or black color. What is the likely cause?

A3: A dark coloration, often described as brownish or tar-like, typically indicates the decomposition of the diazonium salt or other side reactions.[1] The primary causes for this are the reaction temperature rising above the optimal 0-5 °C range or insufficient acidity. Insufficient acid can lead to unwanted azo coupling reactions between the diazonium salt and the unreacted parent amine, which can also produce colored impurities.[1]

Q4: What is the role of excess strong mineral acid in the reaction?

A4: Using a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial for several reasons.[1][5] Firstly, it facilitates the in situ generation of this compound (HNO₂) from sodium nitrite (B80452), and subsequently the highly electrophilic nitrosonium ion (NO⁺), which is the key reactant.[2] Secondly, high acidity ensures that the primary aromatic amine is protonated to form its salt. This prevents the unreacted amine, which is electron-rich, from coupling with the electrophilic diazonium salt, a common side reaction that forms colored azo compounds.[1][2]

Q5: How can I confirm that the diazotization reaction has gone to completion?

A5: A common and effective method to check for the completion of diazotization is to test for the presence of excess this compound.[3][6] This is done by taking a drop of the reaction mixture and streaking it on starch-iodide paper. An immediate blue-black color indicates the presence of excess this compound, which signifies that all the primary amine has been consumed and the diazotization is complete.[3][6]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature too high: Decomposition of the unstable diazonium salt.[1] 2. Insufficient acid: Incomplete formation of the nitrosonium ion and/or side reactions like azo coupling.[1] 3. Slow or incomplete dissolution of the amine. 4. Degradation of reagents: Sodium nitrite solution should be freshly prepared.[1]1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure a sufficient excess of strong mineral acid is used to maintain high acidity.[1] 3. Ensure the amine is fully dissolved in the acid before cooling and adding nitrite. Gentle warming may be necessary before cooling.[1] 4. Use high-purity reagents and prepare the sodium nitrite solution just before use.[1]
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt: Caused by elevated temperatures.[1] 2. Azo coupling side reaction: Due to insufficient acidity.[1]1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of sodium nitrite to control the exothermic nature of the reaction.[1] 2. Increase the concentration of the acid to ensure full protonation of the starting amine.[1]
Foaming or Gas Evolution 1. Nitrogen gas (N₂) evolution: Indicates decomposition of the diazonium salt.[1]1. Immediately check and lower the reaction temperature. 2. Ensure the sodium nitrite solution is added slowly and dropwise.[1]
Solid Precipitates Out of Solution 1. The amine salt is not fully soluble in the acid. 2. The diazonium salt is precipitating. 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1] 2. This can be normal if the diazonium salt is not very soluble in the reaction medium. Proceed to the next step, ensuring the mixture is well-stirred.

Data Presentation

Table 1: Critical Parameters for Diazotization and Azo Coupling Reactions

ParameterDiazotizationAzo Coupling with PhenolsAzo Coupling with Anilines
Temperature 0-5 °C (critical)[1]0-5 °C[7]0-5 °C
pH Strongly Acidic (< pH 2)Mildly Alkaline (pH 9-10)[8]Mildly Acidic (pH 4-5)[8]
Acid Excess strong mineral acid (e.g., HCl, H₂SO₄)[1]N/AN/A
Key Observation Clear solution (may have precipitate of diazonium salt)Formation of a brightly colored precipitate (azo dye)[9]Formation of a brightly colored precipitate (azo dye)

Experimental Protocols

Protocol 1: General Procedure for Diazotization of a Primary Aromatic Amine

This protocol is a general guideline and may need optimization for specific substrates.

Materials:

  • Primary aromatic amine (1.0 eq.)

  • Concentrated hydrochloric acid (3.0 eq.)

  • Sodium nitrite (NaNO₂) (1.0-1.1 eq.)

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve the primary aromatic amine in the hydrochloric acid and water mixture. This may be an exothermic process, so exercise caution.[3]

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous, vigorous stirring. A fine slurry of the amine hydrochloride may form.[3]

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve the sodium nitrite in cold distilled water. Cool this solution to 0-5 °C in an ice bath.[3]

  • Diazotization Reaction: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. Carefully control the rate of addition to maintain the reaction temperature between 0 °C and 5 °C.[3][9]

  • Monitoring the Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.[1] To confirm completion, test for the presence of excess this compound by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the reaction is complete.[3] The resulting diazonium salt solution should be used immediately in the subsequent reaction.[9]

Protocol 2: Qualitative Test for the Presence of a Diazonium Salt

This test is useful to confirm the successful formation of the diazonium salt before proceeding with subsequent reactions.

Materials:

Procedure:

  • In a test tube, dissolve a small amount (approx. 0.2 g) of 2-naphthol in a dilute sodium hydroxide solution.[10]

  • Cool this solution in an ice bath.[10]

  • Slowly add a few drops of the cold diazonium salt solution to the cold 2-naphthol solution with shaking.[10]

  • The formation of a brightly colored (typically scarlet red or orange) precipitate or solution indicates the presence of the diazonium salt.[1][10]

Visualizations

Reaction Pathways and Troubleshooting Workflow

Diazotization_Main_Pathway Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺ X⁻) Amine->Diazonium Attack by Amine NaNO2 NaNO₂ + Strong Acid (HX) HNO2 This compound (HNO₂) NaNO2->HNO2 In situ generation NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus Protonation & Dehydration NO_plus->Diazonium Desired_Product Desired Product (e.g., via Sandmeyer, Coupling) Diazonium->Desired_Product Subsequent Reaction

Caption: Main reaction pathway for the diazotization of a primary aromatic amine.

Phenol_Formation_Side_Reaction Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Heat > 5-10 °C Diazonium->Heat N2_gas Nitrogen Gas (N₂) Diazonium->N2_gas Aryl_Cation Aryl Cation (Ar⁺) Heat->Aryl_Cation Thermal Decomposition Phenol Phenol Byproduct (Ar-OH) Aryl_Cation->Phenol Nucleophilic Attack H2O Water (H₂O) H2O->Phenol

Caption: Side reaction pathway showing the formation of phenol from a diazonium salt.

Azo_Coupling_Side_Reaction Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Azo_Compound Azo Compound Byproduct (Ar-N=N-Ar-NH₂) Diazonium->Azo_Compound Unreacted_Amine Unreacted Amine (Ar-NH₂) Unreacted_Amine->Azo_Compound Electrophilic Substitution Low_Acidity Insufficient Acidity Low_Acidity->Unreacted_Amine Fails to protonate

Caption: Side reaction pathway illustrating unwanted azo coupling.

Troubleshooting_Workflow Start Start Diazotization Check_Temp Is Temp 0-5 °C? Start->Check_Temp Adjust_Temp Adjust Cooling (Ice-Salt Bath) Check_Temp->Adjust_Temp No Check_Acidity Is Acid in Excess? Check_Temp->Check_Acidity Yes Adjust_Temp->Check_Temp Add_Acid Add More Strong Acid Check_Acidity->Add_Acid No Add_Nitrite Slowly Add NaNO₂ Check_Acidity->Add_Nitrite Yes Add_Acid->Check_Acidity Monitor Monitor with Starch-Iodide Paper Add_Nitrite->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Check_Completion->Add_Nitrite No Troubleshoot_Yield Low Yield or Dark Color? Check_Completion->Troubleshoot_Yield Yes Proceed Proceed to Next Step Troubleshoot_Yield->Proceed No Review_Params Review All Parameters: Temp, Acidity, Reagent Purity Troubleshoot_Yield->Review_Params Yes

Caption: A logical workflow for troubleshooting common issues in diazotization reactions.

References

Controlling temperature in nitrous acid reactions to prevent byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrous Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling reaction temperature to prevent the formation of byproducts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical in diazotization reactions?

A1: Strict temperature control, typically maintaining the reaction between 0-5 °C, is essential because the diazonium salts formed are thermally unstable.[1][2][3] At temperatures above this range, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesirable byproducts, most commonly phenols.[4][5] This decomposition not only reduces the yield of the desired product but can also pose a safety risk, as the decomposition can be explosive under certain conditions.[6]

Q2: What are the primary byproducts to be concerned about in this compound reactions, and how does temperature influence their formation?

A2: The two primary types of byproducts are:

  • Phenols: These form from the decomposition of the diazonium salt when it reacts with water in the reaction mixture. This decomposition is highly temperature-dependent and is significantly accelerated at temperatures above 5-10 °C.[4][5]

  • N-Nitrosamines: These are potent carcinogens that form from the reaction of this compound with secondary or tertiary amines present as starting materials or impurities.[7][8] The rate of N-nitrosamine formation also increases with temperature.[9]

Q3: My reaction mixture turned dark brown or black. What is the likely cause?

A3: A dark coloration, often described as brownish or tar-like, typically indicates the decomposition of the diazonium salt and the formation of phenolic byproducts and other polymeric materials.[2][10] This is a strong indicator that the reaction temperature has exceeded the optimal 0-5 °C range. Insufficient acidity can also contribute to side reactions, such as azo coupling between the diazonium salt and unreacted amine, which can also cause discoloration.[2]

Q4: How can I improve the yield of my diazotization reaction?

A4: To improve the yield, focus on these key parameters:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an efficient cooling bath (e.g., an ice-salt bath).[2][3]

  • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly and dropwise to the acidic amine solution. This helps to control the exothermic nature of the reaction and prevent localized hotspots.[1][3]

  • Sufficient Acidity: Use a sufficient excess of a strong mineral acid (e.g., hydrochloric or sulfuric acid) to ensure the complete conversion of sodium nitrite to this compound and to stabilize the diazonium salt.[1][3]

  • Purity of Reagents: Use high-purity starting materials, as impurities can lead to side reactions.[3][11]

  • Immediate Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the subsequent reaction step, as it is unstable and will decompose over time even at low temperatures.[10]

Q5: Can I run a diazotization reaction at a temperature higher than 5 °C?

A5: While the general guideline is 0-5 °C, the thermal stability of diazonium salts can vary depending on the substituents on the aromatic ring and the counterion.[6] Some studies, particularly in flow chemistry, have shown that diazotization can be successfully performed at temperatures up to 10 °C with short residence times.[12] However, any deviation from the 0-5 °C range should be approached with caution and would require careful thermal analysis to ensure safety and prevent significant yield loss.[6]

Data Presentation

Table 1: General Effect of Temperature on Diazotization Reactions
Temperature RangeExpected OutcomeCommon Byproducts
0-5 °C Optimal for the formation of stable diazonium salts. Maximizes yield of the desired product.Minimal byproduct formation.
5-10 °C Increased rate of diazonium salt decomposition. Noticeable decrease in yield.Phenols, tar-like substances.[10]
Above 10 °C Rapid decomposition of the diazonium salt. Significant reduction in yield and potential for runaway reactions.High concentration of phenols and other decomposition products.[4][5]
Above 40 °C Accelerated formation of N-nitrosamines if secondary/tertiary amines are present.N-nitrosamines.
Table 2: Thermal Stability of Selected Arenediazonium Salts

The stability of diazonium salts is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase stability, while electron-donating groups can decrease it.

Substituent on Benzene RingCounterionInitial Decomposition Temperature (°C)Reference
4-NitroTetrafluoroborate150[13]
4-BromoTetrafluoroborate140[13]
4-MethoxyTetrafluoroborate140[13]
UnsubstitutedTetrafluoroborate~90-150 (typical range)
3-PyridinylTetrafluoroborate35

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Primary Aromatic Amine

This protocol provides a general method for the diazotization of a primary aromatic amine in an aqueous medium.

Materials:

  • Primary aromatic amine (1.0 eq.)

  • Concentrated hydrochloric acid (3.0 eq.)

  • Sodium nitrite (1.0-1.1 eq.)

  • Distilled water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution: In the three-necked round-bottom flask, dissolve the primary aromatic amine (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water. Note that this may be an exothermic process, so add the acid to the water with cooling.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Ensure the thermometer is positioned to accurately measure the internal temperature of the reaction mixture.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the vigorously stirred amine hydrochloride solution. Carefully control the rate of addition to maintain the reaction temperature between 0 °C and 5 °C.

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes. To confirm the completion of the reaction, test for the presence of excess this compound by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.[2][11]

  • Use of the Diazonium Salt Solution: The resulting diazonium salt solution is unstable and should be used immediately in the next synthetic step.

Visualizations

Reaction Pathway for Diazotization and Byproduct Formation

Reaction_Pathway Amine Primary Aromatic Amine (Ar-NH2) DiazoniumSalt Arenediazonium Salt (Ar-N2+) Amine->DiazoniumSalt 0-5 °C NitrousAcid This compound (HONO) (from NaNO2 + HCl) NitrousAcid->DiazoniumSalt NNitrosamine N-Nitrosamine Byproduct (R2N-N=O) NitrousAcid->NNitrosamine Elevated Temp. DesiredProduct Desired Product (e.g., via Sandmeyer reaction) DiazoniumSalt->DesiredProduct Subsequent reaction Phenol Phenol Byproduct (Ar-OH) DiazoniumSalt->Phenol > 5-10 °C + H2O SecondaryAmine Secondary Amine Impurity (R2NH) SecondaryAmine->NNitrosamine

Caption: Reaction pathway showing the formation of the desired diazonium salt and temperature-dependent byproducts.

Experimental Workflow for Temperature-Controlled Diazotization

Experimental_Workflow Start Start PrepAmine Prepare Amine Solution (Amine + Acid + Water) Start->PrepAmine CoolAmine Cool Amine Solution to 0-5 °C PrepAmine->CoolAmine AddNitrite Slowly Add NaNO2 Solution (Maintain 0-5 °C) CoolAmine->AddNitrite PrepNitrite Prepare and Cool NaNO2 Solution PrepNitrite->AddNitrite MonitorTemp Monitor Temperature Continuously AddNitrite->MonitorTemp MonitorTemp->AddNitrite Temp < 5 °C Stir Stir for 15-30 min at 0-5 °C MonitorTemp->Stir Addition Complete TestCompletion Test for Excess HONO (Starch-Iodide Paper) Stir->TestCompletion TestCompletion->AddNitrite Negative Test (Add more NaNO2) UseImmediately Use Diazonium Salt Solution Immediately TestCompletion->UseImmediately Positive Test End End UseImmediately->End

Caption: A workflow diagram for performing a temperature-controlled diazotization reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature too high: Decomposition of the diazonium salt.[2] 2. Incomplete diazotization: Insufficient acid or sodium nitrite.[11] 3. Degradation of reagents: Impure starting amine or old sodium nitrite solution.[2][3]1. Ensure the temperature is strictly maintained between 0-5 °C using an ice-salt bath. Pre-cool all reagent solutions.[1] 2. Use a slight excess of sodium nitrite and ensure sufficient strong mineral acid is present. Test for excess this compound with starch-iodide paper to confirm completion.[2][11] 3. Use high-purity starting materials and a freshly prepared sodium nitrite solution.[2]
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt: Temperature has risen above 5-10 °C.[2][10] 2. Azo coupling side reaction: The newly formed diazonium salt is reacting with unreacted parent amine.[2]1. Immediately check and lower the reaction temperature. Ensure efficient cooling and slow down the rate of nitrite addition. 2. Increase the concentration of the acid to ensure the starting amine is fully protonated, preventing it from acting as a nucleophile.[2]
Excessive Foaming/Gas Evolution Rapid decomposition of the diazonium salt: This is a strong indication of thermal instability.1. Immediately check and lower the reaction temperature. 2. Slow down the rate of sodium nitrite addition. 3. Ensure vigorous stirring to dissipate localized heat.
Solid Precipitates Out of Solution 1. The amine salt is not fully soluble in the acid. 2. The diazonium salt itself is precipitating. 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming may be required to dissolve the amine initially, but it must be thoroughly cooled to 0-5 °C before adding nitrite.[2] 2. If the diazonium salt is known to be sparingly soluble, consider using a different acid or a co-solvent, if compatible with the subsequent reaction.

References

How to control the pH during diazotization with nitrous acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazotization reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the diazotization of aromatic amines with nitrous acid?

The optimal pH for diazotization is strongly acidic, typically between 1.0 and 2.0.[1][2][3] This highly acidic environment is crucial for the formation of the necessary reactive species and to prevent unwanted side reactions.[4] Maintaining the pH within this range ensures the maximum yield and stability of the resulting diazonium salt.[1]

Q2: Why is a strongly acidic medium essential for diazotization?

A strongly acidic medium, usually provided by mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is critical for two primary reasons[4][5]:

  • Generation of the Diazotizing Agent: The acid reacts with sodium nitrite (B80452) (NaNO₂) to generate this compound (HNO₂) in situ. In a strong acid, this is further protonated to form the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing agent.[4][][7]

  • Prevention of Side Reactions: The acid protonates the primary aromatic amine, forming an ammonium (B1175870) salt. This deactivates the aromatic ring and prevents the newly formed diazonium salt from coupling with unreacted amine molecules, which would otherwise form diazoamino compounds (triazenes), a common and significant side reaction.[4]

Q3: What are the consequences of the pH being too high (insufficiently acidic)?

If the pH is not sufficiently acidic, several undesirable side reactions can occur, leading to low yields and impure products:

  • Formation of Diazoamino Compounds: Unreacted primary amine can act as a coupling agent with the diazonium salt, leading to the formation of a triazene. This is a major side reaction when acidity is insufficient.[4]

  • Incomplete Reaction: The concentration of the active electrophile, the nitrosonium ion (NO⁺), is lower at higher pH values, which can lead to a slow or incomplete reaction.

  • Formation of Diazotates: At neutral or alkaline pH, the diazonium salt can convert into inactive syn- and anti-diazotates, which are not useful for subsequent coupling reactions.

Q4: Can the pH be too low (excessively acidic)?

While a strong acid is necessary, using an excessive amount can sometimes create issues in the subsequent step of the synthesis (the azo coupling reaction), which often requires a different pH.[8] However, for the diazotization step itself, ensuring the pH is low enough (pH 1-2) is the primary concern. The main focus is on having sufficient acid to facilitate the reaction and prevent side reactions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during diazotization that are related to pH control.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown, black, or oily. 1. Decomposition of the diazonium salt: This can be caused by the temperature rising above the optimal 0-5°C range.[4] 2. Azo coupling side reaction: Insufficient acidity (pH is too high) allows the diazonium salt to couple with the unreacted parent amine.[4]1. Ensure the reaction vessel is properly submerged in an ice-salt bath to maintain a temperature of 0-5°C.[4] 2. Increase the concentration of the strong mineral acid to fully protonate the starting amine and ensure the pH is in the 1-2 range.[4] Add the sodium nitrite solution slowly to control the exothermic reaction.
Low or no yield of the desired product. 1. Insufficient acid: The pH was not low enough to efficiently generate the nitrosonium ion and prevent side reactions.[4] 2. Incomplete dissolution of the amine: If the amine salt is not fully dissolved, the reaction cannot proceed to completion.[4] 3. Reagent degradation: The sodium nitrite solution should be freshly prepared.[4]1. Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄).[4] Verify the pH of the amine solution is between 1 and 2 before adding nitrite. 2. Ensure the amine is fully dissolved in the acid before cooling the mixture and starting the nitrite addition. Gentle warming may be required before cooling.[4]
A solid precipitates out of the solution during nitrite addition. 1. Precipitation of the amine salt: The salt of the aromatic amine may not be fully soluble in the acidic medium.[4] 2. Precipitation of the diazonium salt: Some diazonium salts have low solubility in the reaction medium.[4]1. Ensure enough acid is used to form the soluble salt of the amine.[4] 2. If the diazonium salt is known to be poorly soluble, this can be normal. Ensure the mixture is well-stirred to maintain a fine suspension and proceed to the next step.[4]
Quantitative Data: Effect of Acidity on Reaction Sensitivity

The choice of acid and the resulting pH have a direct impact on the efficiency of the diazotization and subsequent coupling reactions. The following table summarizes data from a study on nitrite analysis, demonstrating how stronger acids lead to a more sensitive reaction, indicated by higher absorbance values.

Acid Used (0.25 M)pKₐApproximate pHResulting AbsorbanceIncrease in Sensitivity (vs. Acetic Acid)
Acetic Acid4.76~2.700.318 ± 0.004-
Chloroacetic Acid2.87~1.740.430 ± 0.003~35%
Dichloroacetic Acid1.35~1.000.437 ± 0.004~37%
Data adapted from a study on nitrite determination, which uses a diazotization-coupling reaction.[9]
Experimental Protocol: General Procedure for pH Control in Diazotization

This protocol outlines a standard procedure for the diazotization of a primary aromatic amine with an emphasis on pH control.

Materials:

  • Primary aromatic amine

  • Strong mineral acid (e.g., concentrated HCl or H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • pH indicator paper or calibrated pH meter

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Dissolution of the Amine: In a beaker or flask, dissolve the primary aromatic amine (1.0 molar equivalent) in a solution of the strong mineral acid. The amount of acid should be sufficient to both form the amine salt and leave a significant excess to ensure a low pH. Typically, 2.5-3.0 molar equivalents of acid are used.

  • pH Adjustment & Cooling: Stir the mixture until the amine is fully dissolved. Check that the pH of the solution is between 1.0 and 2.0. Cool the solution to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature throughout the reaction.[4]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water. Ensure it is fully dissolved.[4]

  • Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine-acid solution. Monitor the temperature closely and ensure it does not rise above 5°C. The addition should be slow to control the exothermic nature of the reaction.[4]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Verification (Optional but Recommended): To confirm the formation of the diazonium salt, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye indicates success.[4] The diazonium salt solution is now ready for the subsequent synthetic step.

Visualizing pH Control in Diazotization

The following diagrams illustrate the chemical pathways and troubleshooting logic related to pH control during diazotization.

Diazotization_pH_Control cluster_conditions Reaction pH cluster_products Reaction Products Optimal_pH Optimal pH (1-2) Strongly Acidic Diazonium_Salt Desired Product: Arenediazonium Salt (Ar-N₂⁺) Optimal_pH->Diazonium_Salt Favors Formation High_pH High pH (>3) Insufficiently Acidic High_pH->Diazonium_Salt Reduces Yield Side_Product Side Product: Diazoamino Compound (Ar-N=N-NH-Ar) High_pH->Side_Product Leads to Alkaline_pH Alkaline pH (>7) Inactive_Product Inactive Product: Diazotate (Ar-N=N-O⁻) Alkaline_pH->Inactive_Product Leads to

Caption: Relationship between reaction pH and product formation.

Troubleshooting_Workflow Start Start Diazotization Check_pH Is pH between 1.0 and 2.0? Start->Check_pH Add_Acid Add more strong acid Check_pH->Add_Acid No Proceed Proceed with slow NaNO₂ addition at 0-5°C Check_pH->Proceed Yes Add_Acid->Check_pH Observe Observe reaction (color, precipitate) Proceed->Observe Dark_Color Problem: Dark Color / Oily Layer Observe->Dark_Color Problem Occurs Low_Yield Problem: Low Yield Observe->Low_Yield Problem Occurs Success Reaction Successful Observe->Success Normal Appearance Troubleshoot Consult Troubleshooting Guide: - Check Temperature - Check Acidity Dark_Color->Troubleshoot Low_Yield->Troubleshoot

Caption: Troubleshooting workflow for pH control in diazotization.

References

Technical Support Center: Managing Diazonium Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potentially explosive diazonium salts.

Troubleshooting Guides

Issue: Low or No Yield of Diazonium Salt

Possible Cause Troubleshooting Step Rationale
Incorrect Temperature Ensure the reaction temperature is strictly maintained between 0-5 °C. Use an ice-salt bath for efficient cooling.Diazonium salts are thermally unstable and can rapidly decompose at higher temperatures, leading to the formation of byproducts like phenols and the evolution of nitrogen gas.[1]
Insufficient Acidity Use a strong mineral acid (e.g., HCl, H₂SO₄) and ensure it is in sufficient excess.High acidity is crucial for generating the reactive nitrosonium ion (NO⁺) from sodium nitrite (B80452) and protonating the primary amine to prevent unwanted side reactions, such as azo coupling with unreacted amine.[1]
Slow/Incomplete Amine Dissolution Ensure the starting amine is fully dissolved in the acidic solution before adding the nitrite solution. Gentle warming may be necessary, but the solution must be thoroughly cooled to 0-5 °C before proceeding.Incomplete dissolution leads to a heterogeneous reaction mixture and reduces the availability of the amine for diazotization.
Reagent Degradation Use freshly prepared sodium nitrite solution and ensure the purity of the starting amine.Reagents, especially the amine, can degrade over time due to sensitivity to moisture, light, and air, leading to lower yields.[1]
Slow Reagent Addition Add the sodium nitrite solution dropwise and slowly to the amine-acid mixture.The diazotization reaction is exothermic. Slow addition helps to control the reaction temperature and prevent localized heating that can lead to decomposition.[1]

Issue: Formation of a Dark Brown or Black Precipitate

Possible Cause Troubleshooting Step Rationale
Decomposition of Diazonium Salt Immediately check and lower the reaction temperature to the 0-5 °C range.Dark coloration is a common indicator of diazonium salt decomposition due to elevated temperatures.[1]
Azo Coupling Side Reaction Increase the concentration of the acid.Insufficient acidity can lead to the newly formed diazonium salt coupling with the unreacted parent amine, forming colored azo compounds.[1]

Issue: Unexpected Precipitation Out of Solution

Possible Cause Troubleshooting Step Rationale
Insoluble Amine Salt Ensure sufficient acid is used to form the soluble salt of the amine.The amine salt may not be fully soluble in the acidic medium, hindering the reaction.
Precipitation of Diazonium Salt This can be normal if the diazonium salt has low solubility in the reaction medium. Proceed with caution and avoid isolating the solid unless its stability is known.While some diazonium salts are soluble, others may precipitate. It is crucial to treat any solid diazonium salt as potentially explosive.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with diazonium salts?

Diazonium salts are known for their thermal instability and can be sensitive to friction and shock, especially in the solid state.[2] Many diazonium salts are explosive when dry and can decompose violently upon heating.[3][4]

2. What are the critical safety precautions when working with diazonium salts?

  • Temperature Control: Always maintain the reaction temperature below 5 °C.[2][5]

  • In Situ Use: Prepare and use diazonium salts in situ (in the reaction mixture) without isolation whenever possible.[2]

  • Avoid Isolation of Solids: Do not isolate diazonium salts in solid form unless their stability has been thoroughly characterized. If isolation is necessary, handle no more than 0.75 mmol at a time and consider stabilization with inert materials.[2][5][6]

  • Proper Handling: Use a plastic spatula when handling solid diazonium salts. Avoid scratching or grinding the dried powder with a metal spatula.[2][5]

  • Venting: Always ensure the reaction setup is adequately vented to release any gases generated during the reaction or decomposition.[2][5]

  • Quenching: Quench any residual diazonium salts before workup or disposal.[7]

3. How can the stability of a diazonium salt be improved?

The stability of diazonium salts is influenced by several factors:

  • Structure: Aromatic diazonium salts are more stable than aliphatic ones due to resonance stabilization of the diazonium group with the aryl ring.[8] Electron-withdrawing groups on the aromatic ring generally increase stability.

  • Counterion: The choice of counterion significantly impacts stability. Larger, non-nucleophilic anions like tetrafluoroborate (B81430) (BF₄⁻) and tosylate (TsO⁻) generally form more stable and isolable diazonium salts compared to smaller anions like chloride (Cl⁻).[9][10]

  • Stabilizing Agents: The addition of certain salts (e.g., ZnCl₂) to form double salts or complexation with crown ethers can considerably stabilize isolated diazonium salts.[4]

4. How can I test for the successful formation of a diazonium salt?

A common qualitative test is to perform an azo coupling reaction. Add a small aliquot of the reaction mixture to a solution of a coupling agent, such as 2-naphthol (B1666908) in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[1]

5. What is the proper procedure for quenching unreacted diazonium salts?

While there is no universal quenching agent, a common method is the addition of an aqueous solution of hypophosphorous acid (H₃PO₂).[4][7] In some cases, a catalyst like Cu²⁺ may be used.[4] The quenching should be performed before any further workup, especially before heating or concentrating the reaction mixture.

Quantitative Data: Thermal Stability of Arenediazonium Salts

The thermal stability of diazonium salts can be assessed using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions as a function of temperature. The initial decomposition temperature is a key parameter for evaluating stability.

Table 1: Initial Decomposition Temperatures of Selected Arenediazonium Tetrafluoroborate Salts

Substituent on Benzene RingInitial Decomposition Temperature (°C)
4-Nitro150
4-Bromo140
4-Methoxy140
Unsubstituted91
3-Pyridyl35

Data sourced from DSC analyses. Note that the decomposition of the 4-nitro substituted salt was a sharp, uncontrollable exothermic event.[3][10]

Table 2: Effect of Counterion on Diazonium Salt Stability

CounterionGeneral Stability
Chloride (Cl⁻), Acetate (CH₃COO⁻)Low stability, generally not isolated.[9]
Tetrafluoroborate (BF₄⁻), Tosylate (TsO⁻)Higher stability, can often be isolated.[9][10]

Experimental Protocols

Protocol 1: Standard Diazotization of an Aromatic Amine

This protocol describes the in situ preparation of an arenediazonium salt for subsequent reaction.

Materials:

  • Primary aromatic amine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve the primary aromatic amine in a dilute solution of the chosen strong acid. Gentle heating may be required.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the amine salt. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.[1]

  • The resulting solution contains the in situ generated diazonium salt and can be used immediately in the next synthetic step.

Protocol 2: Quenching of Residual Diazonium Salts

Materials:

  • Reaction mixture containing residual diazonium salt

  • Hypophosphorous acid (H₃PO₂, 50% aqueous solution)

Procedure:

  • Ensure the reaction mixture is maintained at a low temperature (0-10 °C).

  • Slowly add a slight excess of hypophosphorous acid to the stirred reaction mixture.

  • Stir the mixture for 30-60 minutes at low temperature to ensure complete destruction of the diazonium salt.

  • The quenched mixture can then be safely subjected to further workup procedures.

Protocol 3: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Procedure:

  • Accurately weigh a small amount (1-5 mg) of the solid diazonium salt into a sealed DSC crucible. For compounds that release gas upon decomposition, sealed high-pressure crucibles are recommended to obtain accurate enthalpy data.[3]

  • Place the sample crucible and an empty reference crucible into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5 °C/min) over a defined temperature range.[3]

  • Record the heat flow as a function of temperature. Exothermic events, such as decomposition, will appear as positive peaks.

  • Analyze the resulting thermogram to determine the initial decomposition temperature (the onset of the exothermic peak) and the enthalpy of decomposition.

Visualizations

Diazotization_Workflow cluster_preparation Preparation cluster_reaction Diazotization Reaction cluster_product Product Amine Primary Aromatic Amine Reaction_Vessel Reaction Vessel (0-5 °C) Amine->Reaction_Vessel Acid Strong Acid (e.g., HCl) Acid->Reaction_Vessel NaNO2 Sodium Nitrite Solution NaNO2->Reaction_Vessel Slow, dropwise addition Stirring Continuous Stirring Diazonium_Salt In Situ Diazonium Salt Reaction_Vessel->Diazonium_Salt

Caption: Workflow for the in situ preparation of diazonium salts.

Safety_Decision_Tree Start Handling a Diazonium Salt Is_Solid Is the diazonium salt a solid? Start->Is_Solid In_Situ Use in situ (in solution) Is_Solid->In_Situ No Stability_Known Is the stability of the solid known? Is_Solid->Stability_Known Yes Assume_Explosive Assume explosive. Handle with extreme caution. Stability_Known->Assume_Explosive No Small_Scale Handle small quantities (<0.75 mmol) Stability_Known->Small_Scale Yes Assume_Explosive->Small_Scale Safe_Handling Follow safe handling procedures: - Use plastic spatula - Avoid shock and friction Small_Scale->Safe_Handling

Caption: Decision tree for the safe handling of diazonium salts.

References

Technical Support Center: Minimizing Nitrosamine Formation in Nitrous Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to troubleshoot and minimize the formation of N-nitrosamine impurities in reactions involving nitrous acid and other nitrosating agents.

Frequently Asked Questions (FAQs)

Q1: What are N-nitrosamines and why are they a significant concern in drug development?

N-nitrosamines are chemical compounds that can form during the manufacturing process of pharmaceuticals and other products.[1][2] They are classified as a "cohort of concern" because many are probable or possible human carcinogens, meaning long-term exposure, even at low levels, could increase the risk of cancer.[2][3][4][5] Due to this potential health risk, regulatory agencies like the U.S. FDA have established strict acceptable intake (AI) limits for nitrosamine (B1359907) impurities in drug products to ensure patient safety.[3][5][6]

Q2: What is the fundamental chemical reaction that forms N-nitrosamines?

N-nitrosamines are typically formed through a nitrosation reaction between a nitrosating agent and a vulnerable amine (secondary, tertiary, or quaternary).[4][7] The most common pathway involves this compound (HNO₂), which is often formed in situ from a nitrite (B80452) salt (like sodium nitrite, NaNO₂) under acidic conditions.[8][9] The this compound then generates a highly reactive electrophile, the nitrosonium ion (NO+), which is attacked by the nucleophilic amine to form the N-nitrosamine.[9][10][11]

Q3: What are the primary sources of amines and nitrites in a manufacturing process?

  • Amines : Vulnerable amine functional groups can be present in the Active Pharmaceutical Ingredient (API) itself, or in its intermediates, reagents, and starting materials.[2][3] Amine impurities can also be found in common solvents (like dimethylformamide - DMF) or catalysts.[8][12]

  • Nitrites : Nitrite impurities are a primary source of nitrosating agents. They can be found as impurities in raw materials and excipients, introduced through the use of nitrite salts as reagents (e.g., for quenching azides), or even be present in the water used during manufacturing.[2][4][8][13]

Q4: Which experimental conditions are most likely to promote N-nitrosamine formation?

Several factors can accelerate the formation of N-nitrosamines:

  • Acidic pH : Low pH levels facilitate the conversion of nitrite ions into this compound, the key nitrosating agent.[7][8]

  • High Temperatures : Elevated temperatures, such as those used in drying steps (e.g., fluid-bed drying), can increase the rate of the nitrosation reaction.[7][14]

  • Presence of Water : Moisture can play a significant role. Processes like wet granulation, which involve water and heat, create favorable conditions for nitrosamine formation.[8][14]

  • Long Reaction or Storage Times : Extended exposure to favorable conditions increases the likelihood and extent of nitrosamine formation.[7]

Troubleshooting Guide

Issue 1: Unacceptable levels of a known N-nitrosamine are detected in my final product.

Root Cause Investigation Workflow

This workflow guides the systematic investigation into the source of nitrosamine contamination.

G start High Nitrosamine Level Detected risk_assessment Step 1: Conduct Comprehensive Risk Assessment start->risk_assessment review_process Review Synthesis Route & Process Parameters (pH, Temp, Reagents) risk_assessment->review_process review_materials Review Raw Materials, Solvents & Excipients (Check for Amines/Nitrites) risk_assessment->review_materials test_materials Step 2: Analytical Testing of Inputs review_process->test_materials review_materials->test_materials test_api Test API / Intermediates test_materials->test_api test_excipients Test Excipients & Solvents for Nitrites test_materials->test_excipients identify_source Step 3: Identify Root Cause(s) test_api->identify_source test_excipients->identify_source mitigate Step 4: Implement Mitigation Strategy identify_source->mitigate optimize_process Optimize Process (Adjust pH/Temp, Change Process) mitigate->optimize_process change_materials Change Material Supplier /Purify Inputs mitigate->change_materials add_scavenger Incorporate Nitrite Scavenger in Formulation mitigate->add_scavenger validate Step 5: Validate & Monitor optimize_process->validate change_materials->validate add_scavenger->validate

Caption: A workflow for nitrosamine root cause analysis and mitigation.

Issue 2: My API contains a secondary amine, and the process uses sodium nitrite. How can I prevent nitrosamine formation?

  • Process Optimization :

    • pH Control : While acidic conditions are required to form this compound, very low pH can protonate the amine, reducing its reactivity.[8] Carefully control the pH to find a window that minimizes nitrosation.

    • Temperature : Perform the reaction and subsequent steps at the lowest feasible temperature to slow the rate of nitrosamine formation.[7]

    • Reagent Stoichiometry : Use the minimum required amount of sodium nitrite and ensure it is consumed completely in the desired reaction.

  • Use of Scavengers : Introduce a nitrite scavenger, such as ascorbic acid, into the reaction mixture. The scavenger will compete with the amine to react with and eliminate the nitrosating agents.[15][16]

Issue 3: Nitrosamine levels are compliant post-manufacturing but increase during stability studies.

This suggests that residual reactants are present in the final drug product and are reacting over time.

  • Check for Residual Nitrites : Excipients used in the formulation are a common source of residual nitrites.[8][13] Test all excipients for nitrite content.

  • Assess Storage Conditions : High temperature and humidity can accelerate nitrosamine formation during storage.[7][14] Ensure the product is stored under appropriate conditions.

  • Formulation Strategy : Consider adding an antioxidant or nitrite scavenger like ascorbic acid or α-tocopherol to the final drug product formulation to inhibit nitrosamine formation during its shelf life.[15][17]

Mitigation Strategies and Experimental Protocols

Chemical Formation and Inhibition Pathways

The following diagrams illustrate the mechanism of nitrosamine formation and how scavengers can inhibit this process.

G cluster_0 Nitrosamine Formation Pathway Amine Secondary Amine (R₂NH) Nitrosamine N-Nitrosamine (R₂N-NO) Amine->Nitrosamine Nitrite Nitrite (NO₂⁻) + Acid (H⁺) NitrosatingAgent Nitrosating Agent (e.g., NO⁺) Nitrite->NitrosatingAgent Forms NitrosatingAgent->Nitrosamine Reacts with

Caption: The chemical pathway for N-nitrosamine formation.

G cluster_1 Inhibition by Nitrite Scavengers NitrosatingAgent Nitrosating Agent (e.g., NO⁺) InactiveProduct Inactive Product (e.g., NO) NitrosatingAgent->InactiveProduct Neutralizes Blocked Reaction Blocked NitrosatingAgent->Blocked Scavenger Scavenger (e.g., Ascorbic Acid) Scavenger->InactiveProduct Amine Secondary Amine (R₂NH) Amine->Blocked

Caption: Mechanism of nitrosamine inhibition by nitrite scavengers.

Data on Mitigation Strategies

Table 1: Common Nitrosamine Impurities and Regulatory Acceptable Intake (AI) Limits

Nitrosamine Impurity Abbreviation FDA Recommended AI Limit (ng/day)
N-Nitrosodimethylamine NDMA 96.0
N-Nitrosodiethylamine NDEA 26.5
N-Nitrosodiisopropylamine NDIPA 26.5
N-Nitrosoethylisopropylamine NEIPA 26.5
N-Nitrosodibutylamine NDBA 26.5
N-nitroso-N-methyl-4-aminobutyric acid NMBA 96.0

Source: Data compiled from regulatory guidelines. The AI limit represents a level that poses a negligible cancer risk upon lifelong exposure.[6][18]

Table 2: Efficacy of Common Nitrite Scavengers

Scavenger Category Observed Inhibition Notes
Ascorbic Acid (Vitamin C) Antioxidant >80% at ~1 wt% Highly effective and commonly used in formulations.[13][16]
Sodium Ascorbate Antioxidant >80% at ~1 wt% Water-soluble form of ascorbic acid.[13]
α-Tocopherol (Vitamin E) Antioxidant >80% at ~1 wt% Effective, often used in lipid-based formulations.[13][15]
Caffeic Acid Phenolic Acid >80% at ~1 wt% Potent inhibitor studied for use in drug products.[13]
Ferulic Acid Phenolic Acid >80% at ~1 wt% Another effective phenolic acid inhibitor.[13]
Glycine, Lysine, Histidine Amino Acids Effective in solution Show potential for inhibiting nitrosamine formation.[13][17]

Source: Inhibition data from model studies on oral solid dosage forms.[13]

General Experimental Protocol: Nitrosamine Detection by LC-MS/MS

This protocol is a general guideline based on established methods like those in USP <1469> for the quantitation of common nitrosamine impurities. Specific parameters must be optimized and validated for each unique drug product matrix.

1. Objective: To accurately detect and quantify trace levels of N-nitrosamine impurities in an Active Pharmaceutical Ingredient (API) or finished drug product.

2. Materials and Equipment:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[19]

  • Column: C18 reverse-phase column (e.g., Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm).

  • Reagents: Formic acid, Ammonium formate, Methanol (B129727), Water (all LC-MS grade).

  • Standards: Certified reference standards for each nitrosamine of interest (e.g., NDMA, NDEA) and their corresponding isotopically labeled internal standards (e.g., NDMA-d6).

3. Sample Preparation:

  • Accurately weigh a sample of the API or ground tablets.

  • Dissolve the sample in a suitable diluent (e.g., methanol or a water/methanol mixture).

  • Spike the solution with a known concentration of the isotopically labeled internal standard(s).

  • Vortex and/or sonicate to ensure complete dissolution.

  • Centrifuge the solution to pellet any undissolved excipients.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Method Parameters (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A time-based gradient from high aqueous to high organic content to elute and separate the nitrosamines.

  • Flow Rate: ~0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each nitrosamine and its internal standard to ensure identity and accurate quantification.

5. System Suitability and Validation:

  • Calibration Curve: Prepare a multi-point calibration curve using the certified reference standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Quantification (LOQ): The method must be sensitive enough to quantify nitrosamines at or below the level required by regulatory limits. Modern LC-HRMS methods can achieve LOQs as low as 0.005 ppm.[20]

  • Specificity, Accuracy, and Precision: Validate the method according to ICH guidelines to ensure it is fit for purpose.

Table 3: Example Performance of FDA-Validated GC/MS Headspace Method

Analyte Limit of Detection (LOD) (µg/g or ppm) Limit of Quantitation (LOQ) (µg/g or ppm)
NDMA 0.01 0.03
NDEA 0.01 0.03

Source: Performance data for a validated GC/MS method used for regulatory testing.[21] This illustrates the sensitivity required for analytical procedures.

References

Navigating the Challenges of Low-Concentration Atmospheric Nitrous Acid Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low concentrations of atmospheric nitrous acid (HONO). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and specific issues encountered during the experimental measurement of atmospheric HONO. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low concentrations of atmospheric HONO so challenging?

A1: Quantifying atmospheric HONO at low concentrations (parts per trillion to parts per billion range) is inherently difficult due to a combination of factors:

  • High Reactivity and Instability: HONO is a highly reactive and photolytically unstable molecule, leading to potential losses during sampling and analysis.[1]

  • Low Ambient Concentrations: Its typically low concentrations in the atmosphere necessitate highly sensitive analytical techniques.[1]

  • Interferences: Numerous other atmospheric trace gases can interfere with HONO measurements, potentially leading to inaccurate quantification.[1]

  • Sampling Artefacts: HONO can be both produced and lost on sampling surfaces, such as inlet lines and instrument components, creating measurement artifacts.[1][2]

  • Calibration Difficulties: The lack of stable, commercially available HONO calibration standards makes accurate instrument calibration a significant hurdle.

Q2: What are the most common techniques for measuring atmospheric HONO?

A2: Several techniques are commonly employed, each with its own set of advantages and limitations:

  • Long Path Absorption Photometer (LOPAP): A wet-chemical technique known for its high sensitivity.[3][4]

  • Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS) / Cavity Enhanced Absorption Spectroscopy (CEAS): Optical absorption methods that provide high sensitivity and selectivity.

  • Chemical Ionization Mass Spectrometry (CIMS): A highly sensitive and versatile technique capable of real-time measurements.[3]

  • Differential Optical Absorption Spectroscopy (DOAS): An optical technique that measures the average concentration over a long light path.[3]

  • Wet Denuder/Ion Chromatography (WD/IC): A wet-chemical method where HONO is collected in a denuder and analyzed by ion chromatography.

Q3: How do I choose the right measurement technique for my application?

A3: The choice of technique depends on several factors, including the required sensitivity, time resolution, potential interferences in your sampling environment, and budget. For highly sensitive point measurements, LOPAP and CIMS are excellent choices. For interference-free, direct absorption measurements, IBBCEAS/CEAS is a strong contender. For long-path averaged concentrations, DOAS is the standard method.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered with prevalent HONO measurement techniques.

Long Path Absorption Photometer (LOPAP)
Problem Potential Cause(s) Troubleshooting Steps
Unstable or Drifting Baseline 1. Fluctuations in reagent flow rates.2. Temperature instability in the stripping coil or detector.3. Bubbles in the liquid lines.4. Contamination of reagents or tubing.1. Check the peristaltic pump tubing for wear and ensure consistent pump speed.2. Verify that the temperature controllers for the stripping coil and detector are functioning correctly.3. Degas reagents before use and check for leaks in the system that could introduce air.4. Prepare fresh reagents and flush the system with deionized water.
Low Sensitivity 1. Degraded or improperly prepared reagents.2. Low sampling flow rate.3. Fouling of the liquid core waveguide.1. Prepare fresh stripping and color-forming reagents according to the protocol.2. Calibrate and verify the sampling air flow rate.3. Clean the liquid core waveguide following the manufacturer's instructions.
Positive Interference (Artificially High Readings) 1. Inefficient removal of interfering species in the second channel.2. Formation of HONO on inlet surfaces.1. Ensure the stripping efficiency of the first channel is high and that the second channel is effectively capturing only interferences.2. Use a short, inert inlet and keep it clean. Minimize the residence time of the sample in the inlet.
Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS/CEAS)
Problem Potential Cause(s) Troubleshooting Steps
Noisy Signal / Poor Detection Limit 1. Low light source intensity.2. Misalignment of the optical cavity.3. Dirty cavity mirrors.1. Check the light source (e.g., LED, lamp) and replace if necessary.2. Realign the optical cavity to maximize light throughput.3. Clean the cavity mirrors according to the manufacturer's protocol.
Inaccurate Concentration Retrievals 1. Incorrect reference spectra (I0).2. Drift in mirror reflectivity.3. Interference from other absorbing species.1. Record a new reference spectrum with zero air or nitrogen.2. Periodically re-calibrate the mirror reflectivity.3. Ensure the spectral fitting routine properly accounts for known interfering species (e.g., NO2, O3).
Unstable Mirror Purge Flow 1. Fluctuations in the purge gas supply.2. Clogged purge lines.1. Check the pressure regulator and flow controller of the purge gas.2. Inspect and clean the purge gas lines.
Chemical Ionization Mass Spectrometry (CIMS)
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Low reagent ion signal.2. Sub-optimal tuning of the mass spectrometer.3. High background noise.1. Check the reagent ion source and ensure it is functioning correctly.2. Re-tune the mass spectrometer for the target ion (e.g., I(HONO)-).3. Perform a background check with zero air and identify potential sources of contamination.
Humidity-Dependent Sensitivity 1. Changes in ion-molecule reaction rates with varying humidity.1. Characterize the instrument's response to HONO at different humidity levels.2. Apply a humidity-dependent calibration factor to the data.
Inlet Losses or Formation 1. Adsorption of HONO on the inlet surface.2. Heterogeneous formation of HONO in the inlet.1. Use a short, heated, and inert (e.g., PFA) inlet.2. Regularly clean the inlet to remove accumulated material.

Quantitative Data Summary

The following tables provide a summary of typical performance metrics for various atmospheric HONO measurement techniques. Note that these values can vary depending on the specific instrument, experimental setup, and environmental conditions.

Table 1: Comparison of Detection Limits and Uncertainties for Atmospheric HONO Measurement Techniques

Technique Typical Detection Limit (ppt) Typical Uncertainty (%) Time Resolution Reference(s)
LOPAP0.2 - 510 - 151 - 5 min[5][6][7][8]
IBBCEAS/CEAS26 - 805 - 101 - 5 min[9][10]
CIMS< 5 - 3315 - 30seconds to minutes[11]
DOAS50 - 2005 - 15minutes[3]
WD/IC~20Varies30 - 60 min[12]

Table 2: Common Interferences for Atmospheric HONO Measurement Techniques

Technique Known or Potential Interferents Mitigation Strategy
LOPAPNO₂, O₃, Peroxyacetyl nitrate (B79036) (PAN), N₂O₅Two-channel setup for interference correction.[6][8]
IBBCEAS/CEASNO₂, Glyoxal, Methylglyoxal, other species with absorption in the UV-Vis rangeSpectral fitting algorithms to deconvolve overlapping absorption features.
CIMSOther nitrogen-containing compounds, species with similar mass-to-charge ratiosHigh-resolution mass spectrometry, careful selection of reagent ions.
DOASNO₂, O₃, SO₂, FormaldehydeSpectral deconvolution using reference spectra of interfering species.
WD/ICNO₂, SO₂, acidic and alkaline gases affecting denuder pHCorrection methods based on concurrent measurements of interferents.

Experimental Protocols

Detailed experimental protocols are essential for obtaining accurate and reproducible measurements. Below are generalized procedures for the key techniques.

Standard Operating Procedure: LOPAP
  • Reagent Preparation:

    • Stripping Solution (R1): Prepare a solution of sulfanilamide (B372717) in hydrochloric acid.

    • Color-Forming Reagent (R2): Prepare a solution of N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Install fresh peristaltic pump tubing.

    • Flush the system with deionized water, followed by the reagents.

    • Set the temperatures for the stripping coil and the detector.

  • Calibration:

    • Perform a liquid-phase calibration by introducing standard nitrite (B80452) solutions of known concentrations.

    • Generate a calibration curve of absorbance versus nitrite concentration.[3]

  • Zero Measurement:

    • Sample zero air (HONO-free air) to determine the instrument baseline.

  • Ambient Sampling:

    • Position the sampling unit with a minimal and inert inlet.

    • Start sampling and data acquisition. The instrument will simultaneously measure the signal from both channels.

  • Data Processing:

    • The interference-free HONO concentration is calculated from the difference between the signals of the two channels, taking into account the stripping efficiency of the first channel.

Standard Operating Procedure: IBBCEAS
  • Instrument Setup:

    • Align the optical cavity mirrors to achieve maximum light throughput.

    • Ensure the stability of the light source (e.g., LED).

    • Set up the mirror purge flow with an inert gas (e.g., N₂).

  • Mirror Reflectivity Calibration:

    • Fill the cavity with two gases of known Rayleigh scattering cross-sections (e.g., Helium and Nitrogen) to determine the mirror reflectivity as a function of wavelength.

  • Reference Spectrum (I0) Measurement:

    • Fill the cavity with zero air or nitrogen to record the reference spectrum (I0) without any absorbing species.

  • Ambient Sampling:

    • Draw ambient air through the optical cavity at a constant flow rate.

    • Continuously record the absorption spectra (I).

  • Data Analysis:

    • Calculate the absorption coefficient from I and I0.

    • Use a spectral fitting algorithm (e.g., DOASIS) with known absorption cross-sections of HONO and potential interfering species (e.g., NO₂) to retrieve their concentrations.[13]

Standard Operating Procedure: CIMS
  • Instrument Startup and Tuning:

    • Start the vacuum pumps and allow the system to reach a stable operating pressure.

    • Generate reagent ions (e.g., I⁻, CF₃O⁻) and tune the mass spectrometer for optimal sensitivity and resolution for the HONO-adduct ion.

  • Calibration:

    • Introduce a known concentration of HONO from a calibration source (e.g., permeation tube, gas-phase titration) into the instrument.

    • Determine the instrument's sensitivity (counts per second per pptv of HONO).

    • Characterize the humidity dependence of the sensitivity if necessary.

  • Background Measurement:

    • Sample zero air to determine the instrument background signal at the mass-to-charge ratio of the HONO-adduct.

  • Ambient Sampling:

    • Sample ambient air through a well-characterized inlet system.

    • Continuously monitor the signal of the HONO-adduct and reagent ions.

  • Data Analysis:

    • Subtract the background signal from the ambient signal.

    • Convert the net signal to a mixing ratio using the calibration factor.

Visualizations

Experimental and Analytical Workflows

Experimental_Workflow General Experimental Workflow for HONO Measurement cluster_setup Instrument Setup & Calibration cluster_sampling Data Acquisition cluster_analysis Data Processing & Analysis A Instrument Preparation (e.g., reagent prep, optical alignment) B Calibration (e.g., nitrite standards, gas-phase source) A->B C Zero/Background Measurement (using zero air or N2) B->C D Ambient Air Sampling (through characterized inlet) C->D Begin Sampling E Real-time Data Recording (e.g., absorbance, ion counts) D->E F Data Processing (e.g., background subtraction, spectral fitting) E->F Raw Data G Concentration Calculation (using calibration factors) F->G H Final HONO Concentration G->H

Caption: A generalized workflow for atmospheric HONO measurement.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Unstable HONO Signal A Unstable HONO Signal Observed B Check Instrument Diagnostics A->B C Flow Rates Stable? B->C Yes I Check for External Factors B->I No D Temperatures Stable? C->D Yes F Adjust/Service Flow Controllers/ Pump C->F No E Light Source/Ion Signal Stable? D->E Yes G Check/Service Temperature Controllers D->G No H Realign Optics / Check Ion Source E->H No E->I Yes N Problem Resolved F->N G->N H->N J Rapid Fluctuations in Ambient Conditions (RH, Temp)? I->J Yes O Consult Instrument Manual/ Contact Manufacturer I->O No K Potential Contamination Source Nearby? J->K No L Correlate with Meteorological Data J->L Yes M Perform Background Check with Zero Air K->M Yes L->N M->N

Caption: A logical flow for troubleshooting an unstable HONO signal.

References

Improving the yield of diazonium salts in nitrous acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of diazonium salts via nitrous acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a diazotization reaction and why is it so critical?

A1: The optimal temperature for most diazotization reactions is 0-5 °C.[1][2] This low temperature is crucial because diazonium salts are thermally unstable.[3] Above 5 °C, they can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[4] In some cases, uncontrolled decomposition can be explosive.[5] For particularly sensitive substrates, an even lower temperature, such as -15 °C, maintained with an ice-salt bath, may be necessary.[6]

Q2: My reaction mixture turned a dark brown or black color. What is the likely cause?

A2: A dark coloration often indicates the decomposition of the diazonium salt or other side reactions.[2] This can be caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent amine.[2]

Q3: What is the optimal acid to use, and why is high acidity necessary?

A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[7] High acidity is crucial for two main reasons:

  • It facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite (B80452).[8]

  • It ensures the primary amine is protonated, which prevents it from coupling with the diazonium salt, a common side reaction.[2]

For weakly basic amines, such as those with electron-withdrawing groups, strongly acidic conditions are particularly important for the reaction to proceed efficiently.[9] The choice of acid can also influence the stability of the resulting diazonium salt; for instance, switching from hydrochloric to sulfuric acid can sometimes improve stability.[6]

Q4: The yield of my diazonium salt is consistently low. How can I improve it?

A4: To improve the yield, consider the following:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath for better temperature management.[2]

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine.[1] This helps to control the exothermic nature of the reaction and prevent localized heating.[2]

  • Reagent Purity: Ensure the aromatic amine is pure and has been stored correctly, as impurities can lead to side reactions.[2] Use a freshly prepared sodium nitrite solution.[2]

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions, while a deficit will result in incomplete diazotization. It is advisable to test for excess this compound with starch-iodide paper.[10]

  • Acidity: Ensure a sufficient excess of strong mineral acid is used to maintain a low pH throughout the reaction.[2]

Q5: How can I confirm the formation of the diazonium salt?

A5: A common method to test for the presence of a diazonium salt is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a solution of a coupling agent, such as 2-naphthol (B1666908) in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[4] Another method is to use starch-iodide paper to test for the presence of excess this compound, which indicates that the diazotization is complete.[11]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or no product yield 1. Reaction temperature too high. 2. Insufficient acid. 3. Slow or incomplete dissolution of the amine. 4. Degradation of reagents.1. Maintain temperature strictly at 0-5 °C using an ice-salt bath.[2] 2. Ensure a sufficient excess of strong mineral acid is used.[2] 3. Ensure the amine is fully dissolved in the acid before adding nitrite. For amines sparingly soluble in water, consider preparing a melt or a solution in a water-soluble organic solvent and then precipitating it as a fine suspension in water before diazotization.[12] 4. Use high-purity, properly stored amine and freshly prepared sodium nitrite solution.[2]
Reaction mixture turns dark/oily 1. Decomposition of the diazonium salt. 2. Azo coupling side reaction.1. Check and maintain the low temperature. Ensure slow, dropwise addition of sodium nitrite.[2] 2. Increase the concentration of the acid to fully protonate the starting amine.[2]
Solid precipitates out of solution 1. The amine salt is not fully soluble in the acid. 2. The diazonium salt is precipitating prematurely.1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[2] 2. This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred.[2] Using a counter-ion that increases solubility, such as tosylate, can be beneficial.[13]
Foaming or gas evolution 1. Nitrogen gas (N₂) evolution due to diazonium salt decomposition. 2. Decomposition of this compound.1. Immediately check and lower the reaction temperature.[2] This is a sign of product decomposition. 2. Add the sodium nitrite solution more slowly to the strongly acidic solution.[6] Consider using an anti-foaming agent in persistent cases.

Experimental Protocols

General Protocol for the Diazotization of an Aromatic Amine

This protocol outlines a standard procedure for the diazotization of a primary aromatic amine.

Materials:

  • Primary aromatic amine

  • Concentrated hydrochloric acid (or sulfuric acid)

  • Sodium nitrite

  • Deionized water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution: In a beaker, dissolve one molar equivalent of the aromatic amine in a sufficient amount of the chosen strong acid and deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. If the amine salt precipitates, continue stirring to form a fine suspension.[14]

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.[1] The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[2]

  • Confirmation of Completion: Test for the presence of excess this compound by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that the diazotization is complete.[11]

Protocol for the Diazotization of a Weakly Basic Amine (e.g., 2-Methyl-5-nitroaniline)

This protocol is adapted for amines with electron-withdrawing groups that decrease their basicity.

Materials:

Procedure:

  • Preparation of the Amine Solution: In a flask, carefully add one molar equivalent of 2-methyl-5-nitroaniline to a sufficient volume of concentrated sulfuric acid to ensure complete dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with efficient stirring.

  • Preparation of Nitrite Solution: Prepare a solution of 1.0-1.1 molar equivalents of sodium nitrite in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.[2]

  • Reaction Completion: Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Confirmation: Use starch-iodide paper to confirm the presence of excess this compound.

Data Presentation

Table 1: Optimal Reaction Conditions for Diazotization of Various Anilines

Aniline DerivativeSubstituent TypeOptimal Temperature (°C)AcidMolar Ratio (Amine:NaNO₂:Acid)Notes
AnilineNone0-5[15]HCl1 : 1.05 : 2.5Standard conditions.
p-ToluidineElectron-donating0-5[14]HCl1 : 1 : 3Higher acid concentration helps to prevent self-coupling.
p-AnisidineElectron-donating0-5[16]HCl1 : 1 : 3More prone to side reactions; strict temperature control is vital.
p-NitroanilineElectron-withdrawing0-10H₂SO₄1 : 1.1 : 4Requires stronger acidic conditions and can tolerate slightly higher temperatures.
2-Methyl-5-nitroanilineElectron-withdrawing0-5[2]H₂SO₄1 : 1.1 : 4A weakly basic amine requiring strong acid for dissolution and reaction.[2]
Sulfanilic acidElectron-withdrawing10-15[17]HCl1 : 1 : 2.5Diazotization is slower; can be performed at a slightly higher temperature.

Table 2: Stability of Diazonium Salts with Different Counter-ions

Counter-ionFormulaStabilityNotes
ChlorideCl⁻LowOften explosive when isolated in a dry state.[15]
AcetateCH₃COO⁻LowGenerally unstable.[13]
Sulfate/BisulfateSO₄²⁻/HSO₄⁻ModerateCan offer better stability than chloride salts.[6]
TetrafluoroborateBF₄⁻HighOften stable at room temperature and can be isolated.[15]
TosylateCH₃C₆H₄SO₃⁻HighProvides good stability, allowing for isolation in some cases.[13]

Visualizations

experimental_workflow General Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_amine Dissolve Amine in Acid cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine prep_nitrite Prepare NaNO2 Solution add_nitrite Slowly Add NaNO2 Solution prep_nitrite->add_nitrite cool_amine->add_nitrite stir Stir for 15-30 min add_nitrite->stir test_completion Test for Completion (Starch-Iodide Paper) stir->test_completion use_product Use Diazonium Salt Solution Immediately test_completion->use_product

Caption: General workflow for the synthesis of diazonium salts.

troubleshooting_diazotization Troubleshooting Decision Tree for Diazotization start Low Yield or Reaction Failure temp_check Was Temperature Kept at 0-5 °C? start->temp_check temp_high Decomposition Occurred temp_check->temp_high No temp_ok Temperature is Not the Issue temp_check->temp_ok Yes acid_check Was a Sufficient Excess of Strong Acid Used? acid_low Incomplete Diazotization or Side Reactions acid_check->acid_low No acid_ok Acidity is Not the Issue acid_check->acid_ok Yes addition_check Was NaNO2 Added Slowly? addition_fast Local Overheating and Decomposition addition_check->addition_fast No addition_ok Addition Rate is Not the Issue addition_check->addition_ok Yes reagent_check Were Reagents Pure and Freshly Prepared? reagent_bad Side Reactions from Impurities reagent_check->reagent_bad No reagent_ok Reagents are Not the Issue reagent_check->reagent_ok Yes solution_temp Improve Cooling (Ice-Salt Bath) temp_high->solution_temp temp_ok->acid_check solution_acid Increase Acid Concentration acid_low->solution_acid acid_ok->addition_check solution_addition Add NaNO2 Dropwise with Vigorous Stirring addition_fast->solution_addition addition_ok->reagent_check solution_reagent Use Purified Amine and Fresh NaNO2 Solution reagent_bad->solution_reagent

Caption: Decision tree for troubleshooting low yield in diazotization.

References

Technical Support Center: Overcoming Interferences in Nitrous Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in accurately measuring nitrous acid (HONO) and its surrogate, nitrite (B80452) (NO₂⁻). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common interferences in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection?

A1: Interferences can arise from the sample matrix, reagents, and the detection method itself. In biological samples, common interfering substances include proteins, ascorbate (B8700270) (Vitamin C), reduced thiols (like glutathione), and certain anticoagulants such as heparin and EDTA.[1][2] For atmospheric measurements, other nitrogen oxides (like NO₂) and the formation of HONO on inlet surfaces can be significant sources of interference.[3][4]

Q2: How do proteins interfere with the Griess assay?

A2: Proteins in biological samples like plasma and serum can interfere with the Griess assay in several ways. They can cause turbidity, which affects spectrophotometric readings, and may also react with the Griess reagents, leading to inaccurate results.[5] Therefore, deproteinization is a crucial step for accurate nitrite quantification in such samples.

Q3: Can the anticoagulant used for blood sample collection affect my results?

A3: Yes, the choice of anticoagulant can significantly impact nitrite and nitrate (B79036) measurements. Heparin has been shown to interfere with enzyme-based nitrate reduction methods.[1] EDTA can also interfere with some colorimetric assays.[6] For plasma preparation, citrate (B86180) is often a recommended alternative.

Q4: My sample has a low concentration of this compound. How can I improve the sensitivity of my measurement?

A4: To enhance sensitivity for low-concentration samples, you can employ pre-concentration techniques. Methods like solid-phase extraction (SPE) or cloud-point extraction can concentrate the analyte before detection.[7][8] For HPLC methods, using a more sensitive detector, such as a fluorescence or chemiluminescence detector, can also improve detection limits.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during this compound analysis.

Issue 1: Inaccurate or non-reproducible results with the Griess assay in biological fluids.

Cause: This is often due to interference from proteins and other small molecules present in complex matrices like plasma, serum, or cell culture media.

Solution: Sample preparation is key. The following protocols describe effective methods to remove common interferences.

Experimental Protocol 1: Deproteinization using Zinc Sulfate (ZnSO₄)

This method is effective for removing proteins and can also reduce interference from ascorbate and phosphate (B84403).[1][2]

Materials:

  • Zinc Sulfate (ZnSO₄) solution (e.g., 10% w/v)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To 400 µL of your sample (e.g., plasma), add 100 µL of 10% ZnSO₄ solution.

  • Vortex the mixture thoroughly.

  • Add 100 µL of 0.5 M NaOH to induce protein precipitation.

  • Vortex again and incubate at room temperature for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the Griess assay.

Experimental Protocol 2: Ultrafiltration for Sample Cleanup

Ultrafiltration is a physical method to separate proteins from smaller molecules based on molecular weight.[1][7]

Materials:

  • Centrifugal ultrafiltration devices (e.g., 10 kDa or 30 kDa molecular weight cut-off)

  • Microcentrifuge

Procedure:

  • Pre-rinse the ultrafiltration device membrane with ultrapure water to remove any potential contaminants.

  • Add your sample (e.g., plasma, serum, or tissue homogenate supernatant) to the upper chamber of the ultrafiltration device.

  • Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 30-60 minutes).

  • The ultrafiltrate, which contains nitrite and other small molecules, is collected in the lower chamber and is ready for analysis.

Workflow for Sample Preparation Prior to Griess Assay

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) ChooseMethod Choose Deproteinization Method BiologicalSample->ChooseMethod ZnSO4 Zinc Sulfate Precipitation ChooseMethod->ZnSO4 Chemical Ultrafiltration Ultrafiltration ChooseMethod->Ultrafiltration Physical CleanSample Clean Supernatant/ Filtrate ZnSO4->CleanSample Ultrafiltration->CleanSample GriessAssay Perform Griess Assay CleanSample->GriessAssay

A flowchart illustrating the decision-making process for sample preparation before a Griess assay.
Issue 2: Co-elution of nitrite/nitrate with interfering peaks in HPLC.

Cause: Complex sample matrices can contain compounds with similar retention times to nitrite and nitrate, leading to inaccurate quantification.

Solution: Optimize the chromatographic conditions and consider a pre-column derivatization step.

Experimental Protocol 3: HPLC with Pre-column Derivatization

This method improves specificity by derivatizing nitrite with Griess reagents to form a colored product that is then separated and detected by HPLC.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column

  • Mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • Griess reagents (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for nitrate analysis)

Procedure:

  • Sample Preparation: Prepare your samples as described in the previous section (deproteinization/ultrafiltration) to remove proteins.

  • Nitrate Reduction (if measuring nitrate): To a known volume of your sample, add nitrate reductase and its cofactor (e.g., NADPH) and incubate to convert nitrate to nitrite.

  • Derivatization: Add sulfanilamide (B372717) solution to the sample, followed by N-(1-naphthyl)ethylenediamine solution. Allow the reaction to proceed for a specified time (e.g., 10-15 minutes) to form the azo dye.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Separation: Use an appropriate mobile phase and gradient to separate the azo dye from other components in the sample.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).

  • Quantification: Create a standard curve using known concentrations of nitrite (and nitrate) that have undergone the same derivatization procedure.

Data on Interference Removal

The following table summarizes the effectiveness of different sample preparation methods in removing common interferences.

Interfering SubstanceDeproteinization (ZnSO₄)Ultrafiltration (10 kDa)Solid-Phase Extraction (C18)
Proteins (>10 kDa) High RemovalHigh RemovalModerate to High Removal
Ascorbic Acid Moderate Reduction[1]Partial RemovalHigh Removal
Reduced Thiols Partial ReductionPartial RemovalHigh Removal
Heparin No RemovalNo RemovalPartial Removal
EDTA No RemovalNo RemovalPartial Removal

Effectiveness is generalized; actual performance may vary depending on the specific protocol and sample matrix.

Signaling Pathway Visualization

This compound is a key intermediate in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes.

Nitric Oxide Signaling Pathway

Nitric oxide is synthesized from L-arginine by nitric oxide synthase (NOS). It then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.[10][11]

G cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PhysiologicalEffects Physiological Effects (e.g., Vasodilation) PKG->PhysiologicalEffects leads to

References

Optimizing the reaction time for complete diazotization with nitrous acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for complete diazotization with nitrous acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a diazotization reaction?

The optimal temperature for most diazotization reactions is 0-5 °C.[1][2] This low temperature is crucial for the stability of the diazonium salt, which can be unstable and decompose at higher temperatures, leading to the formation of byproducts like phenols and a decrease in yield.[1][2]

Q2: Why is an excess of mineral acid necessary in diazotization?

An excess of mineral acid (typically 2.5-3 equivalents) is essential for several reasons:

  • It ensures the complete conversion of the primary aromatic amine to its salt, which is soluble in the reaction medium.

  • It prevents the newly formed diazonium salt from coupling with the unreacted amine, which would form an undesired diazoamino compound.[3]

  • The acid catalyzes the formation of the nitrosating agent (nitrosonium ion, NO+) from this compound.

Q3: How can I determine if the diazotization reaction is complete?

A common and effective method is to test for the presence of a slight excess of this compound, which indicates that all the primary aromatic amine has been consumed. This is done by spotting the reaction mixture onto starch-iodide paper. An immediate blue-black color signifies the presence of excess this compound and thus the completion of the reaction.[4][5]

Q4: What is the ideal molar ratio of sodium nitrite (B80452) to the aromatic amine?

The stoichiometric ratio is 1:1. However, in practice, a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) is often used to ensure the complete conversion of the amine.[5] A large excess should be avoided as it can lead to side reactions and complicate the purification process.

Q5: How does the nature of the aromatic amine affect the reaction time?

The basicity of the amine plays a significant role. Electron-donating groups on the aromatic ring increase the nucleophilicity of the amino group, leading to a faster reaction. Conversely, electron-withdrawing groups decrease the basicity of the amine, making the diazotization reaction slower.[6][7] Weakly basic amines often require stronger acidic conditions or longer reaction times for complete conversion.[8]

Q6: What should I do if my diazonium salt precipitates from the solution prematurely?

Premature precipitation can occur if the diazonium salt is not very soluble in the reaction medium. This can sometimes be addressed by:

  • Ensuring a sufficient excess of acid is used to maintain a low pH.

  • For some substrates, using a different mineral acid (e.g., sulfuric acid instead of hydrochloric acid) might improve solubility.[9][10]

  • Performing the reaction in a more dilute solution.

Q7: How can I safely handle and store diazonium salts?

Diazonium salts, especially in their solid, dry form, can be explosive.[1][4] It is strongly recommended to use the diazonium salt solution directly in the next step of the synthesis without isolation. Always keep the solution cold (0-5 °C) and in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield of Diazonium Salt

Symptoms:

  • Subsequent reactions give poor yields.

  • Incomplete consumption of the starting amine detected by TLC or other analytical methods.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Temperature Control Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.[1]
Insufficient Acid Use at least 2.5-3 molar equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) relative to the amine.[3] This prevents the formation of diazoamino byproducts.
Incomplete Reaction Allow for sufficient reaction time after the addition of sodium nitrite (typically 15-30 minutes). Confirm completion using the starch-iodide paper test. For weakly basic amines, a longer reaction time may be necessary.[5][6]
Decomposition of this compound Prepare the sodium nitrite solution fresh and keep it cold before and during addition.
Impure Starting Materials Ensure the aromatic amine is of high purity, as impurities can interfere with the reaction.
Issue 2: Reaction Mixture Develops an Unexpected Color (e.g., Dark Brown or Oily)

Symptoms:

  • The solution turns dark instead of remaining a clear, pale-yellow solution.

  • Formation of an oily layer.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Decomposition of Diazonium Salt This is often due to the temperature exceeding 5 °C. Improve cooling efficiency and slow down the rate of addition of the nitrite solution.[1] The dark color is likely due to the formation of phenol (B47542) and other decomposition byproducts.
Side Reactions Insufficient acid can lead to coupling reactions, forming colored azo compounds. Ensure the correct excess of acid is used.[3]
Oxidation of Starting Material If the amine is sensitive to oxidation, consider degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: The Diazonium Salt Solution is Cloudy or Contains a Precipitate

Symptoms:

  • The solution is not clear after the diazotization is complete.

  • A solid precipitates out of the solution.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insoluble Amine Salt Ensure the amine is fully dissolved in the acid before cooling and adding the nitrite. Gentle warming may be required to dissolve the amine initially, followed by thorough cooling before the reaction.
Low Solubility of Diazonium Salt Some diazonium salts, particularly with certain counter-ions like sulfate (B86663) or tetrafluoroborate, have limited solubility in the reaction medium.[9][10] If the salt is intended to be used in solution, consider using a different acid (e.g., HCl for better solubility of the chloride salt) or a more dilute reaction mixture.
Insoluble Byproducts Impurities in the starting amine or side reactions can lead to the formation of insoluble materials. Purify the starting amine if necessary.

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of Aniline (B41778)

This protocol describes a standard method for preparing a benzenediazonium (B1195382) chloride solution.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea (B33335) or Sulfamic Acid (for quenching)

  • Starch-iodide paper

  • Ice

Procedure:

  • Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water. The dissolution may be exothermic, so add the acid to the water cautiously with cooling.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine hydrochloride may form.

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold distilled water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. Carefully control the rate of addition to maintain the reaction temperature between 0 °C and 5 °C.[1]

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C. Check for the completion of the reaction by spotting a drop of the mixture onto starch-iodide paper. An immediate blue-black color indicates a slight excess of this compound and that the reaction is complete.[4]

  • Quenching Excess this compound (Optional): If necessary for the subsequent reaction, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white).[5]

  • Use of the Diazonium Salt Solution: The resulting cold solution of benzenediazonium chloride should be used immediately in the next synthetic step without isolation.

Protocol 2: Monitoring Diazotization by UV-Vis Spectroscopy

This method can be used to monitor the formation of the diazonium salt, which often has a distinct UV-Vis absorption spectrum compared to the starting aniline.

Procedure:

  • Record Initial Spectrum: Record the UV-Vis spectrum of the starting aniline solution in the acidic reaction medium.

  • Initiate Reaction: Start the diazotization reaction as described in Protocol 1 in a temperature-controlled cuvette holder or by taking aliquots at specific time intervals.

  • Monitor Spectral Changes: Record the UV-Vis spectra at regular intervals. The formation of the diazonium salt will be indicated by the appearance of a new absorption band and the decrease in the absorbance of the aniline peak.

  • Determine Completion: The reaction is considered complete when the spectral changes cease, and the absorbance of the diazonium salt peak reaches a maximum and remains constant.

Data Presentation

Table 1: Effect of Temperature on Diazonium Salt Stability

Temperature (°C)Stability of Benzenediazonium ChlorideObservations
0 - 5Relatively Stable in SolutionIdeal temperature range for preparation and immediate use.[1]
10Slow DecompositionGradual evolution of nitrogen gas may be observed.
> 10Rapid DecompositionVigorous gas evolution, formation of phenol, and discoloration of the solution.[1][11]

Table 2: Recommended Molar Ratios of Reactants for Diazotization

ReactantMolar Equivalents (relative to Amine)Purpose
Primary Aromatic Amine1.0Limiting Reagent
Mineral Acid (e.g., HCl, H₂SO₄)2.5 - 3.0Formation of amine salt, catalysis, prevention of side reactions.[3]
Sodium Nitrite (NaNO₂)1.05 - 1.1Nitrosating agent; slight excess ensures complete reaction.[5]

Table 3: Influence of Substituents on the Rate of Diazotization of Anilines

Substituent on AnilineElectronic EffectBasicity of AmineRelative Rate of Diazotization
-OCH₃ (p-methoxy)Electron-donatingIncreasedFast
-CH₃ (p-methyl)Electron-donatingIncreasedFast
-H (unsubstituted)NeutralModerateModerate
-Cl (p-chloro)Electron-withdrawingDecreasedSlow
-NO₂ (p-nitro)Strongly Electron-withdrawingGreatly DecreasedVery Slow[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_product Product Amine_Sol Prepare Amine Solution (Amine + Acid + Water) Cooling Cool Both Solutions to 0-5 °C Amine_Sol->Cooling Nitrite_Sol Prepare Nitrite Solution (NaNO2 + Water) Nitrite_Sol->Cooling Addition Slow, Dropwise Addition of Nitrite to Amine Solution Cooling->Addition Stirring Stir for 15-30 min at 0-5 °C Addition->Stirring Test Test with Starch-Iodide Paper Stirring->Test Quench Quench Excess this compound (Urea/Sulfamic Acid) Test->Quench Positive Test Product Cold Diazonium Salt Solution (Use Immediately) Test->Product Negative Test (Continue Stirring) Quench->Product

Caption: Experimental workflow for a typical diazotization reaction.

troubleshooting_workflow Start Low Yield or Incomplete Reaction Temp_Check Is Temperature < 5 °C? Start->Temp_Check Acid_Check Is Acid Ratio > 2.5 eq? Temp_Check->Acid_Check Yes Temp_Sol Improve Cooling & Slow Addition Temp_Check->Temp_Sol No Time_Check Sufficient Reaction Time? Acid_Check->Time_Check Yes Acid_Sol Increase Acid Concentration Acid_Check->Acid_Sol No Nitrite_Check Is Nitrite Solution Fresh? Time_Check->Nitrite_Check Yes Time_Sol Increase Stirring Time & Monitor with Starch-Iodide Time_Check->Time_Sol No Nitrite_Sol Prepare Fresh Nitrite Solution Nitrite_Check->Nitrite_Sol No End Reaction Optimized Nitrite_Check->End Yes Temp_Sol->End Acid_Sol->End Time_Sol->End Nitrite_Sol->End

Caption: Troubleshooting workflow for low yield in diazotization.

References

Technical Support Center: Safe Handling and Quenching of Excess Nitrous Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of excess nitrous acid (HNO₂). This compound is a weak and unstable acid that is often prepared in situ for various chemical syntheses, such as the preparation of diazonium salts.[1] Due to its instability and hazardous nature, proper handling and quenching procedures are critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

This compound (HNO₂) is a weak, monobasic acid that exists only in solution and is prone to decomposition.[2][3] It is hazardous due to its instability, as it can decompose to produce toxic nitrogen oxides (NOx), including nitrogen dioxide (NO₂) and nitric oxide (NO).[1][3][4] These gases are irritant and toxic.[3] Furthermore, this compound is a strong oxidizer and can cause burns.[2][5]

Q2: How is this compound typically prepared in a laboratory setting?

Due to its instability, this compound is not commercially available and must be prepared in situ (in the reaction mixture).[3][5] The most common method is the acidification of a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), with a cold, dilute strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3] This reaction is typically carried out at ice-cold temperatures to minimize decomposition.[1]

Q3: What are the primary decomposition products of this compound?

Gaseous this compound decomposes into nitrogen dioxide (NO₂), nitric oxide (NO), and water.[1][4] In an aqueous solution, the overall reaction is often represented as the disproportionation of three molecules of this compound to form nitric acid (HNO₃), two molecules of nitric oxide (NO), and water.[1]

Q4: What are the recommended quenching agents for excess this compound?

The most commonly used and effective quenching agents for this compound are sulfamic acid (H₃NSO₃) and urea (B33335) (CO(NH₂)₂).[6][7][8] Both react with this compound to produce non-hazardous products.

Q5: What happens when sulfamic acid or urea reacts with this compound?

Sulfamic acid reacts with this compound to produce nitrogen gas (N₂), sulfuric acid, and water.[6] Urea reacts with this compound to produce nitrogen gas (N₂), carbon dioxide (CO₂), and water.[9]

Troubleshooting Guide

Issue Possible Cause Solution
Brown fumes (NO₂) observed during the reaction or quenching. The reaction temperature is too high, causing rapid decomposition of this compound.Ensure the reaction and quenching are performed at low temperatures (typically 0-5 °C) in an ice bath.
The quenching reaction is too vigorous or foaming excessively. The quenching agent was added too quickly or the concentration of this compound is too high.Add the quenching agent slowly and in portions. Ensure good stirring to dissipate heat and control the reaction rate.
Uncertain if all the this compound has been quenched. Insufficient amount of quenching agent was used.Test for the presence of excess this compound using potassium iodide-starch paper. A blue-black color indicates the presence of this compound, and more quenching agent should be added.
The reaction mixture remains acidic after quenching with urea. The reaction of urea with this compound does not neutralize the initial strong acid used for HNO₂ generation.After the evolution of gas has ceased, the solution can be neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide, with caution.

Experimental Protocols

Protocol 1: Quenching Excess this compound with Sulfamic Acid

This protocol describes the procedure for quenching excess this compound with a solution of sulfamic acid.

Materials:

  • Reaction mixture containing excess this compound

  • Sulfamic acid (H₃NSO₃)

  • Deionized water

  • Potassium iodide-starch paper

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask for quenching

Procedure:

  • Prepare the Quenching Solution: Prepare a saturated aqueous solution of sulfamic acid.

  • Cool the Reaction Mixture: Ensure the reaction mixture containing excess this compound is cooled to 0-5 °C in an ice bath with continuous stirring.

  • Slow Addition of Quenching Agent: Slowly add the sulfamic acid solution dropwise to the cold reaction mixture. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to prevent excessive foaming.

  • Monitor for Completion: Continue adding the sulfamic acid solution until gas evolution ceases.

  • Test for Excess this compound: To confirm the complete destruction of this compound, place a drop of the reaction mixture onto a strip of potassium iodide-starch paper. The absence of a blue-black color indicates that the this compound has been fully quenched.

  • Neutralization and Disposal: Once the quench is complete, the reaction mixture can be neutralized with a suitable base and disposed of according to institutional and local regulations.

Protocol 2: Quenching Excess this compound with Urea

This protocol outlines the procedure for quenching excess this compound using a urea solution.

Materials:

  • Reaction mixture containing excess this compound

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Potassium iodide-starch paper

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask for quenching

Procedure:

  • Prepare the Quenching Solution: Prepare a 1 M aqueous solution of urea.

  • Cool the Reaction Mixture: Maintain the temperature of the reaction mixture containing excess this compound at 0-5 °C using an ice bath and ensure efficient stirring.

  • Slow Addition of Quenching Agent: Slowly add the urea solution to the cold reaction mixture. Gas evolution (N₂ and CO₂) will occur. The rate of addition should be controlled to manage the effervescence.

  • Monitor for Completion: Continue the addition of the urea solution until no more gas is evolved.

  • Test for Excess this compound: Use potassium iodide-starch paper to test for the presence of residual this compound. A negative test (no color change) confirms the completion of the quench.

  • Neutralization and Disposal: After successful quenching, the acidic solution can be carefully neutralized with a base before disposal in accordance with hazardous waste guidelines.

Data Summary

Parameter Sulfamic Acid Quench Urea Quench
Reaction Temperature 0-5 °C0-5 °C
Quenching Agent Saturated aqueous solution1 M aqueous solution
Gaseous Byproducts N₂N₂, CO₂
Reaction Endpoint Indication Cessation of gas evolutionCessation of gas evolution
Verification Method Potassium iodide-starch paperPotassium iodide-starch paper

Visualizations

NitrousAcid_Formation_and_Decomposition cluster_formation In Situ Formation cluster_decomposition Decomposition Pathway NaNO2 Sodium Nitrite (NaNO₂) HNO2_formation This compound (HNO₂) NaNO2->HNO2_formation + H⁺ H_plus Strong Acid (e.g., HCl) H_plus->HNO2_formation HNO2_decomp This compound (HNO₂) NO Nitric Oxide (NO) HNO2_decomp->NO Decomposes to NO2 Nitrogen Dioxide (NO₂) HNO2_decomp->NO2 H2O Water (H₂O) HNO2_decomp->H2O HNO3 Nitric Acid (HNO₃) HNO2_decomp->HNO3 in aqueous solution Quenching_Workflow start Excess this compound in Reaction Mixture cool Cool to 0-5 °C in Ice Bath start->cool add_quencher Slowly Add Quenching Agent (Sulfamic Acid or Urea) cool->add_quencher gas_evolution Observe Gas Evolution (N₂) add_quencher->gas_evolution gas_evolution->add_quencher Gas evolving test_completion Test with KI-Starch Paper gas_evolution->test_completion Gas evolution ceases test_completion->add_quencher Positive test (blue) neutralize Neutralize with Base test_completion->neutralize Negative test (no color) dispose Dispose of Waste According to Regulations neutralize->dispose end Quenching Complete dispose->end Quenching_Reactions cluster_sulfamic Quenching with Sulfamic Acid cluster_urea Quenching with Urea HNO2_sulfamic This compound (HNO₂) N2_sulfamic Nitrogen Gas (N₂) HNO2_sulfamic->N2_sulfamic H2SO4 Sulfuric Acid (H₂SO₄) HNO2_sulfamic->H2SO4 H2O_sulfamic Water (H₂O) HNO2_sulfamic->H2O_sulfamic sulfamic_acid Sulfamic Acid (H₃NSO₃) sulfamic_acid->N2_sulfamic sulfamic_acid->H2SO4 sulfamic_acid->H2O_sulfamic HNO2_urea This compound (2HNO₂) N2_urea Nitrogen Gas (2N₂) HNO2_urea->N2_urea CO2 Carbon Dioxide (CO₂) HNO2_urea->CO2 H2O_urea Water (3H₂O) HNO2_urea->H2O_urea urea Urea (CO(NH₂)₂) urea->N2_urea urea->CO2 urea->H2O_urea

References

Troubleshooting unexpected color changes in diazotization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected color changes during diazotization and subsequent coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned a dark brown, black, or oily color during diazotization. What is the likely cause?

A dark coloration or the formation of an oily precipitate often indicates the decomposition of the diazonium salt.[1][2] This is typically due to the reaction temperature exceeding the optimal 0-5 °C range.[1] At warmer temperatures, the diazonium salt can react with water in the solution to form phenols, which may appear as dark or oily byproducts.[2][3] Insufficient acidity can also lead to unwanted side reactions, contributing to discoloration.[1]

Q2: Why is my final azo dye color inconsistent or a different shade than expected?

Color variations in the final azo dye product can stem from several factors:

  • pH of the Coupling Reaction: The pH of the coupling medium is critical and directly influences the final color.[4][5] For coupling with phenols, a slightly alkaline environment is generally required, whereas coupling with anilines often proceeds best under slightly acidic conditions.[4][6]

  • Impurities in the Starting Amine: The purity of the primary aromatic amine is crucial. Impurities can lead to the formation of colored byproducts and side reactions that affect the final shade.[5]

  • Uneven Reactant Dispersion: Poor mixing can create localized areas of high or low reactant concentrations, leading to non-uniform coupling and inconsistent color.[4]

Q3: The formation of the diazonium salt is successful, but the yield of my azo dye is low. What could be the issue?

Low yields of the final azo dye, even with successful diazotization, are often attributed to:

  • Decomposition of the Diazonium Salt: As diazonium salts are inherently unstable, any delay in their use or exposure to temperatures above 5°C can lead to decomposition, reducing the concentration of the electrophile available for the coupling reaction.[4][7]

  • Incorrect Stoichiometry: An improper ratio of reactants, particularly the sodium nitrite (B80452), can result in incomplete diazotization or promote side reactions.[4]

  • Suboptimal Coupling Conditions: The reactivity of the coupling component and the reaction conditions (pH, temperature) significantly impact the efficiency of the coupling reaction.[4]

Q4: My reaction is foaming or evolving gas. What is happening?

Gas evolution, often observed as foaming, is a strong indicator of diazonium salt decomposition, which releases nitrogen gas (N₂).[1] This is a critical sign that the reaction temperature is too high. Immediate action should be taken to lower the temperature. Another possible cause is the decomposition of nitrous acid.[1]

Data Presentation

Table 1: Optimal Reaction Conditions for Diazotization

ParameterRecommended Range/ValueRationalePotential Issue if Deviated
Temperature0-5 °CDiazonium salts are thermally unstable.[1][5]Decomposition, formation of phenols, reduced yield.[1][3]
AcidStrong mineral acid (e.g., HCl, H₂SO₄)Generates this compound in situ and stabilizes the diazonium salt.[1]Incomplete reaction, side reactions (e.g., self-coupling).[1]
Sodium Nitrite AdditionSlow, dropwiseControls the exothermic reaction and prevents localized temperature increases.[1][5]Rapid temperature rise, decomposition of diazonium salt.[1]

Table 2: Expected Colors of Azo Dyes with Common Coupling Agents

Diazonium SaltCoupling AgentReaction ConditionsExpected Color
Benzenediazonium chloridePhenolAlkaline solutionYellow-orange[2][3][8]
Benzenediazonium chlorideNaphthalen-2-ol (beta-naphthol)Alkaline solutionIntense orange-red[2][8]
Benzenediazonium chloridePhenylamine (aniline)---Yellow[3][8]
Benzenediazonium chlorideN,N-dimethylaniline---Yellow[9]

Experimental Protocols

Protocol 1: General Procedure for Diazotization
  • Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel.[5]

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous, efficient stirring.[1][5]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C.[1][5]

  • After the addition is complete, continue stirring for a short period to ensure the reaction is complete.

  • The resulting solution contains the diazonium salt and should be used immediately for the subsequent coupling reaction.[3][4]

Protocol 2: General Procedure for Azo Coupling
  • Dissolve the coupling component (e.g., phenol, aromatic amine) in a suitable solvent.[5]

  • Adjust the pH of the coupling component solution to the optimal range for the specific reaction (e.g., slightly alkaline for phenols, slightly acidic for anilines).[4][5]

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[5]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution.[5] A colored precipitate of the azo dye should form.

  • Continue stirring for a specified time to ensure the completion of the coupling reaction.

  • Isolate the azo dye by filtration, wash it thoroughly with water, and then dry.[5]

Visualizations

TroubleshootingWorkflow start Unexpected Color Change in Diazotization Reaction q1 Is the reaction temperature above 5°C? start->q1 q2 Is the acidity of the medium low? q1->q2 No sol1 Decomposition of Diazonium Salt (Dark/Oily Appearance) q1->sol1 Yes q3 Are there impurities in the starting amine? q2->q3 No sol2 Side Reactions (e.g., Self-Coupling) q2->sol2 Yes q4 Is the final dye color inconsistent? q3->q4 No sol3 Formation of Colored Byproducts q3->sol3 Yes sol4 Suboptimal Coupling pH or Poor Mixing q4->sol4 Yes rec1 Action: Lower temperature to 0-5°C immediately sol1->rec1 rec2 Action: Increase acid concentration sol2->rec2 rec3 Action: Use purified starting materials sol3->rec3 rec4 Action: Optimize coupling pH and ensure vigorous stirring sol4->rec4

Caption: Troubleshooting workflow for unexpected color changes.

SideReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Amine Ar-NH2 (Aromatic Amine) Diazonium Ar-N2+ (Diazonium Salt) Amine->Diazonium NaNO2, H+ 0-5°C AzoDye Ar-N=N-Ar' (Azo Dye) Diazonium->AzoDye Coupling Agent (Ar'-H) Phenol Ar-OH (Phenol Formation) Diazonium->Phenol > 5°C, H2O SelfCoupling Ar-N=N-Ar-NH2 (Self-Coupling) Diazonium->SelfCoupling Unreacted Ar-NH2 (Low Acidity)

Caption: Main vs. side reaction pathways in diazotization.

References

Strategies to enhance the stability of prepared nitrous acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrous Acid Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and stabilization of this compound (HNO₂) solutions. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared this compound solution changing color and bubbling?

A1: this compound is inherently unstable and readily decomposes, especially in aqueous solutions and at temperatures above 0°C.[1][2] The decomposition process produces nitrogen oxides (NO and NO₂), which can cause a yellowish-brown color and the evolution of gas.[2] The primary decomposition reaction in an aqueous solution is the disproportionation of this compound into nitric acid (HNO₃), nitric oxide (NO), and water.[2]

Q2: What is the optimal temperature for preparing and storing this compound solutions?

A2: this compound solutions should be prepared and maintained at low temperatures, ideally in an ice bath (0-5°C).[1][2][3] Lower temperatures significantly slow the rate of decomposition.[4][5]

Q3: How does pH affect the stability of my this compound solution?

A3: The stability of this compound is highly dependent on pH. It is a weak acid and exists in equilibrium with the more stable nitrite (B80452) ion (NO₂⁻). At lower pH values, the equilibrium shifts towards the formation of undissociated this compound (HNO₂), which is more prone to decomposition. Decomposition is particularly significant at a pH below 6.

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: Due to its inherent instability, it is not recommended to prepare stock solutions of this compound for long-term storage.[2] this compound is typically prepared in situ, meaning it is generated within the reaction mixture just before it is needed.[1][2]

Q5: Are there any chemical methods to improve the stability of my this compound solution?

A5: Yes, a few methods can enhance the stability of this compound. One approach is to support the this compound on a solid matrix like polyvinylpolypyrrolidone (PVPP). This has been shown to increase its thermal stability up to 70°C, likely through hydrogen bonding that inhibits decomposition.[3] Another strategy involves preparing dinitrogen trioxide (N₂O₃), a precursor to this compound, in certain aprotic organic solvents where it exhibits greater stability.[6] Additionally, for applications where the removal of excess this compound is desired to prevent side reactions, "scavengers" such as urea (B33335) or sulfamic acid can be used to decompose it into inert products.[7][8][9][10][11][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid color change (yellow/brown) and gas evolution immediately after preparation. The decomposition of this compound is occurring too quickly.Ensure the preparation is conducted in an ice bath and that all reagents and glassware are pre-chilled. Use the solution immediately after preparation.
Inconsistent or poor yields in reactions involving this compound. The concentration of this compound is decreasing rapidly due to decomposition.Prepare the this compound in situ within the reaction vessel. Consider using a stabilizing agent like polyvinylpolypyrrolidone (PVPP) if compatible with your reaction.
Side reactions or unexpected byproducts are observed. Excess this compound may be reacting with other components in your mixture.Add a scavenger like urea or sulfamic acid after the desired reaction with this compound is complete to quench any remaining HNO₂.[7][8][9][10][11][12][13]
Difficulty in preparing a concentrated solution of this compound. The decomposition rate increases with concentration.An alternative method is to dissolve dinitrogen trioxide (N₂O₃) in cold, dry aprotic organic solvents such as dichloromethane, acetonitrile, or ethyl acetate (B1210297) to generate a more stable, concentrated solution.[6]

Quantitative Data on this compound Decomposition

The decomposition of this compound in an aqueous solution is a second-order reaction.[14] The rate of decomposition is influenced by temperature, pH, and the initial concentration of the acid.

ParameterValueConditions
Rate Constant (k) 1.34 x 10⁻⁶ M⁻¹ s⁻¹25°C
Activation Energy (Ea) 107 kJ mol⁻¹-

Qualitative Stability Overview:

TemperaturepHStability
Low (0-5°C) Acidic (<4)Relatively stable for short-term use
Low (0-5°C) Neutral to Alkaline (>6)Exists predominantly as the more stable nitrite ion
Room Temperature Acidic (<4)Rapid decomposition
Room Temperature Neutral to Alkaline (>6)Exists predominantly as the more stable nitrite ion

Experimental Protocols

Protocol 1: In Situ Preparation of Aqueous this compound

This protocol describes the standard method for preparing a fresh solution of this compound for immediate use.[1]

Materials:

  • Sodium nitrite (NaNO₂)

  • Dilute strong acid (e.g., 1M Hydrochloric acid, HCl)

  • Distilled water

  • Ice bath

  • Pre-chilled glassware (beaker, graduated cylinders, magnetic stirrer, and stir bar)

Procedure:

  • Prepare an aqueous solution of sodium nitrite of the desired concentration in a beaker.

  • Place the beaker in an ice bath and allow the solution to cool to 0-5°C while stirring.

  • Slowly add the pre-chilled dilute hydrochloric acid dropwise to the stirring sodium nitrite solution. Maintain the temperature below 5°C throughout the addition.

  • The resulting pale blue solution is your freshly prepared this compound. Use this solution immediately for your experiment.

Protocol 2: Stabilization of this compound with Polyvinylpolypyrrolidone (PVPP)

This protocol provides a method for preparing a more thermally stable form of this compound.[3]

Materials:

  • Polyvinylpolypyrrolidone (PVPP)

  • Freshly prepared aqueous this compound (from Protocol 1)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Prepare a fresh, cold solution of aqueous this compound as described in Protocol 1.

  • In a separate beaker, create a slurry of PVPP in a small amount of cold distilled water.

  • Slowly add the cold this compound solution to the PVPP slurry while stirring continuously in an ice bath.

  • Allow the mixture to stir for 15-30 minutes to ensure adequate adsorption.

  • Filter the mixture to collect the PVPP-HNO₂ solid.

  • The resulting solid can be used as a more stable source of this compound for subsequent reactions.

Diagrams

Decomposition_Pathway Decomposition Pathway of Aqueous this compound HNO2_aq 2 HNO₂ (aq) This compound Equilibrium HNO2_aq->Equilibrium Products_gas NO(g) + NO₂(g) + H₂O(l) Equilibrium->Products_gas Three_HNO2 3 HNO₂ (aq) Final_Products 2 NO(g) + HNO₃(aq) + H₂O(l) Three_HNO2->Final_Products Disproportionation

Caption: Decomposition pathway of aqueous this compound.

Experimental_Workflow Workflow for Preparation and Use of this compound NaNO2 Sodium Nitrite Solution Mixing Mix at 0-5°C NaNO2->Mixing HCl Cold Dilute HCl HCl->Mixing Fresh_HNO2 Freshly Prepared HNO₂ Solution Mixing->Fresh_HNO2 Reaction Immediate Use in Chemical Reaction Fresh_HNO2->Reaction Stabilized_HNO2 PVPP-HNO₂ (More Stable) Fresh_HNO2->Stabilized_HNO2 Adsorption PVPP PVPP Slurry PVPP->Stabilized_HNO2

Caption: Experimental workflow for this compound preparation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Nitrous Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrous acid (HONO) is critical in various fields, from atmospheric chemistry to biomedical research, due to its role as a key precursor for reactive nitrogen species. This guide provides an objective comparison of common analytical methods for the measurement of this compound and its conjugate base, nitrite (B80452). The performance of spectrophotometry, ion chromatography, and electrochemical sensors is evaluated based on key validation parameters supported by experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound determination depends on factors such as the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the quantitative performance of three widely used methods based on published validation data.

Parameter Spectrophotometry (Griess Assay) Ion Chromatography (IC) High-Performance Liquid Chromatography (HPLC) Electrochemical Sensors
Principle Diazotization reaction forming a colored azo dye.[1][2][3]Ion-exchange separation followed by conductivity detection.[4][5][6]Reversed-phase or ion-pair separation with UV or fluorescence detection.[7][8][9]Catalytic oxidation or reduction of nitrite at a modified electrode surface.[10][11][12]
Linearity Range 0.01 - 1.70 mg/L[2]0.05 - 5 mg/L[4]0.012 - 100 µg/mL[9]0.5 - 3355 µM[12]
Limit of Detection (LOD) 5 x 10⁻⁴ mg/L[2]0.016 ppm[6]0.006 µg/mL[9]69 nM[12]
Limit of Quantification (LOQ) Not explicitly stated in all reviewed sources0.025 mg/L[4]0.012 µg/mL[9]Not explicitly stated in all reviewed sources
Accuracy (% Recovery) 99.0% - 102%[2]87% - 107%[4]96.6% - 105.7%[13]92.1% - 108.1%[10]
Precision (%RSD) < 4%[2]< 1% (Intra-day)[4]< 3%[9]0.49% - 9.31%[10]
Selectivity Can be affected by substances that interfere with the diazotization reaction.High, based on chromatographic separation of anions.[5]High, based on chromatographic separation.Can be affected by electroactive species in the sample; selectivity is highly dependent on the electrode modification.[14]
Analysis Time Relatively fast, color development within minutes.[1]Typically around 8-12 minutes per sample.[4][6]Around 10 minutes per sample.[13]Very rapid, near real-time measurements possible.[11]

Note: The performance parameters are derived from various studies and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.

Experimental Workflows and Methodologies

General Workflow for Analytical Method Validation

The validation of an analytical method is crucial to ensure reliable and accurate results. A typical workflow involves a series of experiments to assess the method's performance characteristics.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_method Define Analytical Method & Scope select_params Select Validation Parameters define_method->select_params prepare_standards Prepare Standards & Samples select_params->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision prepare_standards->precision selectivity Selectivity prepare_standards->selectivity lod_loq LOD & LOQ prepare_standards->lod_loq data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis selectivity->data_analysis lod_loq->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: A generalized workflow for the validation of an analytical method.

Spectrophotometry: The Griess Reaction

The Griess reaction is a well-established colorimetric method for the determination of nitrite.[1][2][3] The underlying principle involves a two-step diazotization reaction.

Griess_Reaction_Signaling_Pathway cluster_reagents Reagents cluster_reaction Reaction Steps nitrite Nitrite (NO₂⁻) diazonium Diazonium Salt Formation nitrite->diazonium reacts with sulfanilamide (B372717) Sulfanilamide sulfanilamide->diazonium in presence of ned N-(1-Naphthyl)ethylenediamine (NED) coupling Azo Coupling Reaction ned->coupling acid Acidic Conditions diazonium->coupling couples with azo_dye Azo Dye (Colored Product) coupling->azo_dye to form

Caption: The signaling pathway of the Griess reaction for nitrite detection.

Detailed Experimental Protocols

Spectrophotometric Method (Griess Assay)

Principle: This method is based on the chemical reaction of nitrite with a diazotizing reagent (sulfanilamide) in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, colored azo dye, the absorbance of which is measured spectrophotometrically.[1][3]

Linearity:

  • Prepare a stock standard solution of sodium nitrite.

  • Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 1.70 mg/L).[2]

  • To each standard, add the Griess reagent (a mixture of sulfanilamide and NED in an acidic solution).

  • Allow the color to develop for a specified time (e.g., 20 minutes).[1]

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 540 nm).[3]

  • Plot a calibration curve of absorbance versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be close to 1.[3]

Accuracy:

  • Prepare a sample of a known matrix (e.g., water, cell culture media) and divide it into aliquots.

  • Spike the aliquots with known concentrations of nitrite at low, medium, and high levels within the linear range.

  • Analyze the spiked and unspiked samples using the Griess assay.

  • Calculate the percent recovery for each spiked sample using the formula: (Measured Concentration - Original Concentration) / Spiked Concentration * 100%. Acceptable recovery is typically within 80-120%.[2][15]

Precision:

  • Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Analyze replicate samples of the same concentration on different days, with different analysts, or using different equipment.

  • Calculate the relative standard deviation (%RSD) for the measurements in each case. A low %RSD indicates high precision.[2]

Ion Chromatography (IC)

Principle: Ion chromatography separates nitrite and nitrate (B79036) anions based on their interaction with an ion-exchange stationary phase. The separated anions are then detected by a conductivity detector.[4][5]

Linearity:

  • Prepare a series of standard solutions containing both nitrite and nitrate at various concentrations covering the desired analytical range (e.g., 0.05 to 5 mg/L).[4]

  • Inject each standard into the IC system.

  • Record the peak area for nitrite and nitrate.

  • Construct a calibration curve by plotting the peak area against the concentration for each anion and determine the correlation coefficient.[5]

Accuracy:

  • Spike a known sample matrix with low, medium, and high concentrations of nitrite and nitrate.

  • Analyze the spiked and unspiked samples by IC.

  • Calculate the percent recovery for each anion at each concentration level.[4]

Precision:

  • Repeatability: Perform multiple injections of the same standard solution or sample and calculate the %RSD of the peak areas and retention times.

  • Intermediate Precision: Analyze the same sample on different days or with different IC columns and calculate the %RSD.[5]

Electrochemical Sensors

Principle: Electrochemical sensors for nitrite typically rely on the electrocatalytic oxidation or reduction of nitrite at the surface of a chemically modified electrode. The resulting current is proportional to the nitrite concentration.[10][11]

Linearity:

  • Prepare a series of standard nitrite solutions in a suitable electrolyte buffer.

  • Using a technique such as differential pulse voltammetry (DPV) or amperometry, measure the current response for each standard.

  • Plot the current response versus the nitrite concentration to establish the calibration curve and determine the linear range and correlation coefficient.[12]

Accuracy:

  • Perform recovery studies by spiking a real sample matrix with known amounts of nitrite.

  • Measure the nitrite concentration in the spiked and unspiked samples using the electrochemical sensor.

  • Calculate the percent recovery.[10]

Precision:

  • Repeatability: Measure the current response of a single nitrite standard multiple times and calculate the %RSD.

  • Reproducibility: Fabricate multiple sensors and measure the response to the same nitrite standard to assess inter-sensor reproducibility.[10]

Selectivity:

  • Measure the sensor's response to nitrite in the presence of potential interfering species that are commonly found in the sample matrix (e.g., nitrate, ascorbic acid, dopamine).[14]

  • A minimal change in the signal in the presence of interferents indicates good selectivity.

References

A Comparative Guide to In-situ Generation Methods of Nitrous Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common in-situ methodologies for producing nitrous acid, complete with quantitative data, detailed experimental protocols, and safety considerations to guide researchers in selecting the optimal method for their specific applications.

This compound (HNO₂), a versatile and reactive reagent, plays a crucial role in a variety of chemical transformations, most notably in the diazotization of primary aromatic amines for the synthesis of azo compounds and other functionalized aromatic molecules. However, its inherent instability and tendency to disproportionate into more stable nitrogen oxides necessitates its preparation in-situ, meaning it is generated within the reaction mixture immediately before or during its intended use.[1][2][3][4] This guide provides a comprehensive comparison of the most common in-situ generation methods of this compound, offering researchers, scientists, and drug development professionals the critical information needed to make informed decisions for their synthetic and experimental needs.

Performance Comparison of In-situ this compound Generation Methods

The selection of an appropriate in-situ generation method for this compound is contingent on several factors, including the desired scale of the reaction, the sensitivity of the substrates and products to the reaction conditions, and safety considerations. The following table summarizes the key performance indicators for the most prevalent methods.

Generation MethodTypical ReagentsYieldPurity of HNO₂Reaction TimeKey AdvantagesKey DisadvantagesSafety Concerns
Acidification of Nitrite (B80452) Salts Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl)Generally high (often quantitative for subsequent reaction)Moderate to HighRapidCost-effective, readily available reagents, well-established.Formation of salt byproducts, requires careful temperature control (0-5 °C) to minimize decomposition.[5]Strong acids are corrosive; evolution of toxic nitrogen oxides (NOx) if temperature is not controlled.[6]
From Alkyl Nitrites tert-Butyl Nitrite (TBN) or other alkyl nitritesGood to HighHighVaries (can be rapid)Milder reaction conditions, good for acid-sensitive substrates, soluble in organic solvents.[7][8]More expensive reagents, potential for side reactions from the alkyl group.[9]Alkyl nitrites are flammable and can be toxic.
Photolysis of Nitrates Nitrate (B79036) salts (e.g., NaNO₃) in aqueous solution + UV lightVariableModerateVaries with light intensity and quantum yieldCan be a "clean" method with no salt byproducts.Requires specialized photochemical equipment, may have lower yields and slower reaction rates.[10][11][12]Usual hazards associated with UV radiation.
From Nitrosyl Chloride (NOCl) Nitrosyl ChlorideGoodHighRapidHighly reactive, can be used in non-aqueous media.NOCl is a highly toxic and corrosive gas, requiring specialized handling.[13][14]Extreme toxicity and corrosivity (B1173158) of NOCl.[13]
From Nitrogen Oxides Nitric Oxide (NO) + Nitrogen Dioxide (NO₂) + WaterVariableModerateVariesCan be used for gas-phase reactions.Requires handling of toxic and reactive gases, complex setup.[15]High toxicity of NO and NO₂ gases.
From Dinitrogen Trioxide (N₂O₃) Dinitrogen TrioxideHighHighRapidCan be used in anhydrous conditions.N₂O₃ is only stable at low temperatures.[2]Instability of N₂O₃ at room temperature.

Experimental Protocols

Below are detailed methodologies for key in-situ this compound generation experiments.

Generation from Sodium Nitrite and Hydrochloric Acid for Diazotization of Aniline (B41778)

This protocol describes the in-situ generation of this compound and its immediate use for the diazotization of aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar amount of aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature between 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. An equimolar amount of sodium nitrite to the aniline is typically used.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution while stirring vigorously.

  • Monitor the temperature closely and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

  • The resulting solution contains the diazonium salt, formed from the reaction with the in-situ generated this compound, and is ready for immediate use in subsequent synthetic steps.

Generation from tert-Butyl Nitrite for Nitrosation

This protocol outlines the use of tert-butyl nitrite as a source of the nitrosonium ion for nitrosation reactions under milder, non-aqueous conditions.

Materials:

  • Substrate to be nitrosated (e.g., a secondary amine)

  • tert-Butyl Nitrite (TBN)

  • Anhydrous organic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the substrate in the chosen anhydrous organic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (often 0 °C or room temperature, depending on the substrate's reactivity).

  • Slowly add tert-butyl nitrite to the stirred solution. The stoichiometry will depend on the specific reaction, but a slight excess of TBN is common.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up as required by the specific synthesis, often involving removal of the solvent and purification of the product.

Photochemical Generation from Nitrate

This protocol describes a general method for the in-situ generation of this compound via the photolysis of a nitrate solution.

Materials:

  • Sodium Nitrate (NaNO₃)

  • Deionized water

  • Acid for pH adjustment (e.g., sulfuric acid)

  • A photolysis setup with a UV lamp

Procedure:

  • Prepare an aqueous solution of sodium nitrate of the desired concentration.

  • Adjust the pH of the solution to the desired level (acidic conditions, pH 2-4, are often favorable) using a suitable acid.[12]

  • Place the solution in a photochemical reactor equipped with a UV lamp (e.g., a mercury lamp).

  • Irradiate the solution with UV light while monitoring the formation of this compound using an appropriate analytical method (e.g., spectrophotometry).

  • The generated this compound can then be used in a subsequent reaction, or the entire reaction mixture can be subjected to further transformations.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying chemical processes and experimental setups is crucial for successful synthesis. The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.

diazotization_mechanism cluster_HONO_formation In-situ this compound Formation cluster_nitrosonium_formation Nitrosonium Ion Formation cluster_diazotization Diazotization of Aniline NaNO2 NaNO₂ HONO HNO₂ (this compound) NaNO2->HONO + HCl HCl HCl HCl->HONO NaCl NaCl HONO2 HNO₂ Protonated_HONO H₂O⁺-NO HONO2->Protonated_HONO + H⁺ H+ H⁺ H+->Protonated_HONO Nitrosonium NO⁺ (Nitrosonium Ion) Protonated_HONO->Nitrosonium - H₂O H2O H₂O Nitrosonium2 NO⁺ Aniline Aniline (Ar-NH₂) Intermediate1 Ar-N⁺H₂-NO Aniline->Intermediate1 + NO⁺ Nitrosonium2->Intermediate1 Intermediate2 Ar-NH-NO Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH Intermediate2->Intermediate3 Tautomerization Diazonium_salt Benzenediazonium Ion (Ar-N₂⁺) Intermediate3->Diazonium_salt + H⁺, - H₂O

Caption: Mechanism of aniline diazotization with in-situ generated this compound.

experimental_workflow start Start prep_amine Prepare solution of primary aromatic amine in acid start->prep_amine cool_amine Cool amine solution to 0-5 °C in an ice bath prep_amine->cool_amine add_nitrite Slowly add nitrite solution to amine solution with stirring cool_amine->add_nitrite prep_nitrite Prepare cold aqueous solution of sodium nitrite prep_nitrite->add_nitrite monitor_temp Maintain temperature below 5 °C add_nitrite->monitor_temp stir Continue stirring for 15-30 min add_nitrite->stir Addition complete monitor_temp->add_nitrite Adjust addition rate diazonium_ready Diazonium salt solution (containing in-situ generated This compound product) is ready for use stir->diazonium_ready end End diazonium_ready->end NO_signaling_cardiovascular Simplified Nitric Oxide Signaling in the Vasculature cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_pathology Pathological State (e.g., Atherosclerosis) L-Arginine L-Arginine eNOS eNOS (Endothelial Nitric Oxide Synthase) L-Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO O₂, NADPH sGC sGC (Soluble Guanylate Cyclase) NO->sGC Diffuses and Activates Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite + O₂⁻ cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Dysfunctional_eNOS Dysfunctional eNOS (Uncoupled) Superoxide Superoxide (O₂⁻) Dysfunctional_eNOS->Superoxide Superoxide->Peroxynitrite Endothelial_Dysfunction Endothelial Dysfunction Peroxynitrite->Endothelial_Dysfunction

References

A Comparative Guide to Atmospheric Nitrous Acid (HONO) Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of atmospheric nitrous acid (HONO) is crucial for understanding atmospheric chemistry, particularly its role as a primary precursor to the hydroxyl (OH) radical, the atmosphere's main daytime oxidant. This guide provides an objective comparison of common techniques used for ambient HONO measurements, supported by data from various intercomparison studies. Detailed experimental protocols and a visual representation of a typical intercomparison workflow are also presented to aid researchers in selecting and implementing the most suitable technique for their specific needs.

Comparison of Key Performance Parameters

The selection of a HONO measurement technique often depends on the specific requirements of the study, such as the desired detection limit, time resolution, and tolerance for potential interferences. The following table summarizes the key quantitative performance parameters of the most widely used instruments, compiled from various intercomparison campaigns.

TechniquePrincipleDetection Limit (pptv)Time ResolutionAccuracy/UncertaintyKey Interferences
LOPAP (Long Path Absorption Photometer)Wet chemical, colorimetric detection1-5[1]1-5 min[1]~10%[1]Negligible for most common species[1]
BBCEAS (Broadband Cavity-Enhanced Absorption Spectroscopy)UV-Vis absorption spectroscopy80-120 (2σ)[2][3]1 min[2]~9%[2]NO₂, other absorbers in the UV region
DOAS (Differential Optical Absorption Spectroscopy)Long-path UV-Vis absorption spectroscopy50-200Minutes to hoursDependent on atmospheric conditionsNO₂, other atmospheric absorbers
CIMS (Chemical Ionization Mass Spectrometry)Mass spectrometry with chemical ionization~33-50 (3σ)[2][4]Seconds to minutes~30%[4]Species with similar mass-to-charge ratio
MC-IC (Mist Chamber-Ion Chromatography)Wet scrubbing followed by ion chromatography~8 (at 15 min resolution)10-15 min~7%Particulate nitrite (B80452)
QC-TILDAS (Quantum Cascade-Tunable Infrared Laser Differential Absorption Spectroscopy)Infrared absorption spectroscopy~100High (seconds)HighWater vapor, other IR absorbers

Experimental Protocols: A Synthesized Approach to Intercomparison Studies

Effective intercomparison of HONO measurement techniques requires meticulous planning and execution to ensure data quality and comparability. Based on methodologies from key field campaigns such as the Study of Houston Atmospheric Radical Precursors (SHARP) and the Formal Intercomparison of Observations of this compound (FIONA), a generalized experimental protocol is outlined below.[5][6][7][8][9]

Site Selection and Instrument Setup:
  • Co-location of Inlets: All participating instruments should have their sampling inlets positioned in close proximity to each other to minimize spatial variability in HONO concentrations.[2] During the Beijing intercomparison, for instance, inlets were placed within a few meters of each other.[2]

  • Inlet Design: The choice of inlet material is critical to minimize HONO loss or artifact formation. Perfluoroalkoxy (PFA) Teflon is often recommended for its inertness.[2][10][11] The length of the inlet tubing should be minimized to reduce surface interactions.

  • Instrument Housing: Instruments are typically housed in temperature-controlled environments, such as shipping containers or mobile laboratories, to ensure stable operation.[12]

Calibration and Zeroing:
  • Calibration Standards: A stable and pure source of HONO is required for calibration.[2] Common methods for generating HONO for calibration include the reaction of hydrogen chloride vapor with sodium nitrite or photolytic methods.[5]

  • LOPAP Calibration: The LOPAP instrument is typically calibrated using liquid nitrite standard solutions.[1] Regular zero checks are performed using ultrapure nitrogen.

  • Spectroscopic Instrument Calibration: Spectroscopic techniques like BBCEAS and DOAS rely on known absorption cross-sections of HONO and other interfering species for concentration retrieval.[2]

  • Mass Spectrometer Calibration: CIMS instruments are calibrated using a generated gas-phase HONO source of known concentration.[2]

  • Inter-calibration: Whenever possible, a pre-campaign inter-calibration should be performed where all instruments sample from a common, stable HONO source to identify any initial biases.

Data Acquisition and Synchronization:
  • Synchronized Measurements: The data acquisition systems of all instruments must be accurately time-synchronized to allow for meaningful comparison of the measured time series.

  • Ancillary Data: Simultaneous measurements of related parameters such as nitrogen dioxide (NO₂), ozone (O₃), meteorological data (temperature, relative humidity, wind speed and direction), and photolysis rates are crucial for interpreting the HONO measurements and identifying potential sources of discrepancies.

Data Analysis and Intercomparison Metrics:
  • Time Series Analysis: The primary method of comparison is the visual inspection and statistical analysis of the time series of HONO concentrations measured by each instrument.

  • Correlation Plots: Scatter plots of the data from pairs of instruments are used to determine the correlation coefficient (R²) and the slope and intercept of the regression line.

  • Normalized Difference: The normalized difference (ND) can be used to evaluate the agreement between instruments as a function of concentration or other parameters.

  • Blind Intercomparison: In some campaigns, a "blind" intercomparison is conducted where the data is submitted to an independent referee to prevent any potential bias in data processing and analysis.[8]

Visualizing the Intercomparison Workflow

The following diagram illustrates the logical flow of a typical atmospheric HONO measurement intercomparison campaign.

HONO_Intercomparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_setup Phase 2: On-site Setup & Calibration cluster_measurement Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis & Interpretation cluster_reporting Phase 5: Reporting P1 Define Campaign Objectives P2 Select Measurement Site P1->P2 P3 Choose Participating Instruments P2->P3 P4 Develop Standard Operating Procedures (SOPs) P3->P4 S1 Instrument Installation & Inlet Co-location P4->S1 S2 Pre-Campaign Inter-calibration S1->S2 S3 Individual Instrument Zeroing & Calibration S2->S3 M1 Synchronized HONO Measurements S3->M1 M2 Ancillary Data Collection (NOx, O3, Met, etc.) M1->M2 A1 Data Quality Control & Assurance M2->A1 A2 Time Series & Correlation Analysis A1->A2 A3 Identification of Discrepancies & Interferences A2->A3 A4 Final Data Archiving A3->A4 R1 Publication of Results A4->R1

Caption: Workflow of a typical atmospheric HONO intercomparison campaign.

Summary and Outlook

The intercomparison of different HONO measurement techniques has revealed that while most instruments show good agreement in temporal trends, there can be significant discrepancies in the absolute concentrations measured.[7][13] These differences can arise from a variety of factors, including instrumental artifacts, interferences from other atmospheric species, and challenges in calibration. Continuous efforts in developing more robust and interference-free analytical techniques, along with standardized calibration protocols, are essential for improving the accuracy and comparability of atmospheric HONO measurements. Future intercomparison studies should continue to focus on blind intercomparisons in a variety of atmospheric environments to rigorously evaluate the performance of both established and emerging measurement technologies.

References

A Comparative Guide to Spectrophotometric Methods for Nitrous Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrous acid (HONO), often measured in its stable anion form, nitrite (B80452) (NO₂⁻), is critical for a wide range of studies, from environmental monitoring to physiological and pathological research. Spectrophotometric methods offer a reliable, accessible, and cost-effective approach for this purpose. This guide provides an objective comparison of the performance of common spectrophotometric methods for this compound quantification, supported by experimental data and detailed protocols.

The most prevalent spectrophotometric techniques for nitrite determination are based on the Griess reaction, a robust and well-established diazotization-coupling chemical process. Variations of this method, employing different diazotizing and coupling agents, have been developed to enhance sensitivity and reduce interference. Additionally, enzymatic methods are available, which are particularly useful for the combined analysis of nitrite and nitrate (B79036).

Comparative Performance of Spectrophotometric Methods

The selection of an appropriate spectrophotometric method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, and the presence of potential interfering substances. The following tables summarize the key performance characteristics of the most widely used methods.

Method Principle Diazotizing Reagent Coupling Reagent Wavelength (λmax)
Griess Assay (Sulfanilamide) Diazotization-CouplingSulfanilamide (B372717)N-(1-naphthyl)ethylenediamine (NED)~540 nm
Sulfanilic Acid Method Diazotization-CouplingSulfanilic AcidN-(1-naphthyl)ethylenediamine (NED)~540 nm
4-Nitroaniline (B120555) Method Diazotization-Coupling4-NitroanilineN-(1-naphthyl)ethylenediamine (NED)~548 nm
Enzymatic Reduction Method Enzymatic reduction of nitrate to nitrite, followed by diazotization-coupling.Sulfanilamide (or other)N-(1-naphthyl)ethylenediamine (NED) (or other)~540 nm
Method Limit of Detection (LOD) Linear Range Accuracy (Recovery) Precision (RSD)
Griess Assay (Sulfanilamide) 0.02 - 2 µMUp to 100 µM[1]84 - 110%[2]< 2%[3]
Sulfanilic Acid Method 0.93 µg/mL[4]0.2 - 8.0 µg/mL[4]Generally considered lower than sulfanilamide-based methods[5]Generally considered lower than sulfanilamide-based methods[5]
4-Nitroaniline Method 5 ng/mL[6]0 - 140 ng/mL[6]93 - 109%[7]Generally considered higher than sulfanilamide-based methods[5]
Enzymatic Reduction Method (for NO₂⁻ + NO₃⁻) 0.002 mg-N/LNot explicitly stated for nitrite alone100 ± 20% (for nitrate spike)< 3% (for NO₂⁻ + NO₃⁻)

Note: The performance of the enzymatic reduction method is typically reported for the combined quantification of nitrite and nitrate, as the primary function of the enzyme is to reduce nitrate to nitrite for subsequent colorimetric detection. The accuracy and precision for nitrite alone would be comparable to the subsequent colorimetric method used (e.g., Griess assay).

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are the experimental protocols for the key spectrophotometric methods discussed.

Griess Assay using Sulfanilamide and NED

This is the most common variation of the Griess test and is widely available in kit form.

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) Sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

  • Nitrite Standard: A stock solution of sodium nitrite of known concentration (e.g., 1 mM).

  • Samples: Aqueous samples containing unknown nitrite concentrations.

  • 96-well microplate or spectrophotometer cuvettes.

  • Spectrophotometer capable of reading absorbance at 540 nm.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard in the same matrix as the samples (e.g., deionized water, cell culture media). A typical concentration range is 1-100 µM.

  • Sample Preparation: If necessary, centrifuge samples to remove particulate matter. If samples contain high protein concentrations, deproteinization may be required.

  • Reaction:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.

    • Add 50 µL of Component A (Sulfanilamide solution) to each well and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Component B (NED solution) to each well and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light, to allow for color development.

  • Measurement: Measure the absorbance of each well at 540 nm.

  • Quantification: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Method using 4-Nitroaniline and NED

This method is reported to have higher sensitivity, accuracy, and precision compared to the sulfanilamide-based Griess assay.[5]

Materials:

  • Diazotizing Reagent: 0.25% (w/v) 4-nitroaniline in 15.0% sulfuric acid.[5]

  • Coupling Reagent: 0.010% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[5]

  • Composite Reagent: The diazotizing and coupling reagents can be combined into a single composite reagent.

  • Nitrite Standard: As described for the Griess Assay.

  • Samples: As described for the Griess Assay.

  • Spectrophotometer and cuvettes or microplate reader.

Procedure:

  • Standard Curve and Sample Preparation: Follow the same procedure as for the Griess Assay.

  • Reaction:

    • To a 50 ml volumetric flask, add a known volume of the sample or standard.

    • Add 10 ml of the composite reagent (containing 4-nitroaniline and NED).[5]

    • Dilute to the 50 ml mark with deionized water and mix well.

    • Allow the reaction to proceed for the optimal time as determined by preliminary experiments.

  • Measurement: Measure the absorbance at approximately 548 nm.

  • Quantification: Generate a standard curve and determine the sample concentrations as described for the Griess Assay.

Enzymatic Reduction Method for Total Nitrite and Nitrate

This method is ideal for samples where both nitrite and nitrate need to be quantified. It involves the enzymatic conversion of nitrate to nitrite, followed by a standard colorimetric detection of total nitrite.

Materials:

  • Nitrate Reductase: Commercially available enzyme.

  • Enzyme Cofactor: NADPH or NADH, as required by the specific enzyme.

  • Reaction Buffer: A suitable buffer to maintain optimal pH for the enzyme (e.g., phosphate (B84403) buffer).

  • Griess Reagent: As described for the Griess Assay.

  • Nitrate Standard: A stock solution of potassium nitrate of known concentration.

  • Samples: Aqueous samples containing unknown nitrite and nitrate concentrations.

Procedure:

  • Nitrate Reduction:

    • To a known volume of sample or nitrate standard, add the reaction buffer, nitrate reductase, and the enzyme cofactor (NADPH/NADH).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete reduction of nitrate to nitrite.[8]

  • Nitrite Quantification:

    • After the reduction step, proceed with the colorimetric detection of the total nitrite concentration using the Griess Assay protocol as described above.

  • Quantification of Nitrite and Nitrate:

    • To determine the initial nitrite concentration in the sample, perform the Griess Assay on a separate aliquot of the sample without the enzymatic reduction step.

    • The nitrate concentration is then calculated by subtracting the initial nitrite concentration from the total nitrite concentration measured after enzymatic reduction.

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental steps can aid in understanding these methods.

Griess_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound (HONO) This compound (HONO) Sulfanilamide Sulfanilamide Diazonium Salt Diazonium Salt Sulfanilamide->Diazonium Salt NED NED Azo Dye Azo Dye NED->Azo Dye Diazonium Salt->Azo Dye Coupling

Caption: The two-step chemical reaction pathway of the Griess assay.

Experimental_Workflow prep Sample and Standard Preparation reaction Addition of Spectrophotometric Reagents prep->reaction incubation Incubation for Color Development reaction->incubation measurement Absorbance Measurement (e.g., at 540 nm) incubation->measurement analysis Data Analysis and Quantification measurement->analysis

Caption: A generalized experimental workflow for spectrophotometric this compound quantification.

Enzymatic_Reduction_Workflow sample_prep Sample containing NO₂⁻ and NO₃⁻ enzymatic_step Enzymatic Reduction (Nitrate Reductase + Cofactor) sample_prep->enzymatic_step nitrite_measurement Measure Initial Nitrite (Griess Assay without reduction) sample_prep->nitrite_measurement colorimetric_step Colorimetric Reaction (Griess Reagent) enzymatic_step->colorimetric_step measurement Measure Total Nitrite (Absorbance at ~540 nm) colorimetric_step->measurement calculation Calculate Nitrate Concentration (Total Nitrite - Initial Nitrite) measurement->calculation nitrite_measurement->calculation

Caption: Workflow for the quantification of nitrite and nitrate using the enzymatic reduction method.

Conclusion

The choice of a spectrophotometric method for this compound quantification should be guided by the specific requirements of the research. The standard Griess assay using sulfanilamide is a robust, well-validated, and cost-effective method suitable for a wide range of applications. For enhanced sensitivity and accuracy, the 4-nitroaniline method presents a superior alternative. When the simultaneous quantification of both nitrite and nitrate is necessary, the enzymatic reduction method provides a reliable approach. By understanding the performance characteristics and adhering to detailed experimental protocols, researchers can ensure the accuracy and reliability of their this compound quantification.

References

A Comparative Analysis of Nitrous Acid Reactivity Across Amine Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the reaction kinetics and mechanisms of nitrous acid with primary, secondary, and tertiary amines, offering valuable insights for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the reactivity of this compound with different classes of amines—primary, secondary, and tertiary, encompassing both aliphatic and aromatic structures. By presenting supporting experimental data, detailed methodologies, and clear visualizations of reaction pathways, this document serves as a critical resource for professionals in chemical research and pharmaceutical development.

Executive Summary

The reaction of amines with this compound is a cornerstone of organic chemistry, with outcomes that are highly dependent on the structure of the amine. Primary aromatic amines typically form stable diazonium salts, which are versatile intermediates in synthesis. In contrast, primary aliphatic amines yield unstable diazonium salts that readily decompose to a mixture of products, including alcohols and alkenes, with the evolution of nitrogen gas. Secondary amines, both aliphatic and aromatic, react to form N-nitrosamines, a class of compounds of significant interest due to their potential carcinogenicity. Tertiary aliphatic amines undergo a simple acid-base reaction to form salts, while tertiary aromatic amines can undergo electrophilic substitution on the aromatic ring. The risk of nitrosamine (B1359907) formation, a critical consideration in drug development, generally follows the trend: secondary amines > tertiary amines >> primary amines.[1][2]

Comparative Reactivity and Product Formation

The diverse reactivity of amines with this compound stems from the stability of the intermediates formed and the availability of protons for elimination steps. The key reactive species is the nitrosonium ion (NO⁺), generated in situ from this compound under acidic conditions.[3]

Amine ClassSub-ClassTypical ReactantsMajor ProductsKey Observations
Primary Amines AromaticAniline, substituted anilinesArenediazonium saltsFormation of a stable salt solution at low temperatures (0-5 °C).[4]
AliphaticAlkylamines (e.g., n-butylamine)Alcohols, Alkenes, Nitrogen gasVigorous effervescence due to the evolution of N₂ gas.[5][6] The reaction often yields a complex mixture of products.[3][5]
Secondary Amines Aliphatic & AromaticDialkylamines, N-alkylanilinesN-NitrosaminesFormation of a yellow oily layer or solid.[7]
Tertiary Amines AliphaticTrialkylaminesTrialkylammonium saltsNo gas evolution; formation of a clear solution containing the salt.[3][7]
AromaticN,N-dialkylanilinesC-Nitroso aromatic compoundsElectrophilic substitution on the aromatic ring, typically at the para position.[8][9][10][11]

Quantitative Analysis of Reaction Yields

The yield of products from the reaction of amines with this compound is influenced by factors such as the amine structure, reaction temperature, and pH.

Diazotization of Substituted Anilines

The electronic nature of substituents on the aromatic ring affects the yield of diazonium salt formation. Electron-donating groups (EDGs) can increase the electron density on the amino group, facilitating the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.[12]

Aniline DerivativeSubstituent TypeReported Yield of Diazotization
p-ToluidineElectron-Donating (-CH₃)High
AnilineNeutralModerate to High
p-ChloroanilineElectron-Withdrawing (-Cl)Moderate
p-NitroanilineStrongly Electron-Withdrawing (-NO₂)Lower

Note: Yields are qualitative and can vary based on specific reaction conditions.

Formation of N-Nitrosamines from Secondary Amines

The formation of N-nitrosamines is a significant concern in the pharmaceutical industry. The rate of formation is dependent on the structure of the secondary amine.

Secondary AmineStructureRelative Rate of N-Nitrosamine Formation
Dimethylamine(CH₃)₂NHHigh
Diethylamine(C₂H₅)₂NHModerate
Di-n-propylamine(n-C₃H₇)₂NHLower
Diisopropylamine(i-C₃H₇)₂NHVery Low (due to steric hindrance)
PiperidineC₅H₁₀NHHigh
MorpholineC₄H₈ONHModerate

Note: Rates are relative and influenced by factors like basicity and steric hindrance.

Experimental Protocols

A generalized experimental procedure for the reaction of amines with this compound involves the careful addition of a sodium nitrite (B80452) solution to an acidic solution of the amine at low temperatures.

General Procedure for Diazotization of a Primary Aromatic Amine:

  • Preparation of the Amine Solution: Dissolve the primary aromatic amine in a mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

  • Preparation of the Nitrite Solution: Prepare a solution of sodium nitrite in cold water.

  • Reaction: Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C.

  • Monitoring: The completion of the reaction can be monitored by testing for the presence of excess this compound using starch-iodide paper (a blue-black color indicates excess this compound).

Procedure for N-Nitrosation of a Secondary Amine:

  • Dissolution: Dissolve the secondary amine in a suitable solvent, such as dichloromethane.

  • Addition of Reagents: Add sodium nitrite and an acid catalyst (e.g., p-toluenesulfonic acid) to the solution.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Workup: The N-nitrosamine product can typically be isolated by filtration and evaporation of the solvent.[13]

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways for the reaction of this compound with different amine classes.

Formation of the Electrophile (Nitrosonium Ion)

G HNO2 This compound (HNO₂) Protonated_HNO2 Protonated this compound HNO2->Protonated_HNO2 + H⁺ H_ion H⁺ (from acid) NO_plus Nitrosonium Ion (NO⁺) Protonated_HNO2->NO_plus - H₂O H2O Water (H₂O)

Caption: In-situ generation of the nitrosonium ion.

Reaction with a Primary Aromatic Amine

G Primary_Aromatic_Amine Primary Aromatic Amine (Ar-NH₂) Initial_Adduct Initial Adduct Primary_Aromatic_Amine->Initial_Adduct + NO⁺ NO_plus Nitrosonium Ion (NO⁺) N_Nitrosamine N-Nitrosamine Initial_Adduct->N_Nitrosamine Protonated_Nitrosamine Protonated N-Nitrosamine N_Nitrosamine->Protonated_Nitrosamine H_ion_out1 - H⁺ Diazohydroxide Diazohydroxide Protonated_Nitrosamine->Diazohydroxide Tautomerization H_ion_in1 + H⁺ Protonated_Diazohydroxide Protonated Diazohydroxide Diazohydroxide->Protonated_Diazohydroxide Arenediazonium_Ion Arenediazonium Ion (Ar-N₂⁺) Protonated_Diazohydroxide->Arenediazonium_Ion H_ion_in2 + H⁺ H2O_out - H₂O H_ion_out1->N_Nitrosamine - H⁺ H_ion_in1->Protonated_Nitrosamine + H⁺ H_ion_out2 - H⁺ H_ion_in2->Protonated_Diazohydroxide + H⁺ H2O_out->Arenediazonium_Ion - H₂O

Caption: Diazotization of a primary aromatic amine.

Reaction with a Primary Aliphatic Amine

G Primary_Aliphatic_Amine Primary Aliphatic Amine (R-NH₂) Alkyldiazonium_Ion Alkyldiazonium Ion (R-N₂⁺) Primary_Aliphatic_Amine->Alkyldiazonium_Ion + HNO₂ Carbocation Carbocation (R⁺) Alkyldiazonium_Ion->Carbocation N2 Nitrogen Gas (N₂) Alkyldiazonium_Ion->N2 Decomposition Products Alcohols, Alkenes Carbocation->Products Reaction with solvent/rearrangement

Caption: Reaction of a primary aliphatic amine.

Reaction with a Secondary Amine

G Secondary_Amine Secondary Amine (R₂NH) Initial_Adduct Initial Adduct Secondary_Amine->Initial_Adduct + NO⁺ NO_plus Nitrosonium Ion (NO⁺) N_Nitrosamine N-Nitrosamine (R₂N-N=O) Initial_Adduct->N_Nitrosamine H_ion_out - H⁺ H_ion_out->N_Nitrosamine - H⁺

Caption: Formation of an N-nitrosamine.

Reaction with a Tertiary Aliphatic Amine

G Tertiary_Aliphatic_Amine Tertiary Aliphatic Amine (R₃N) Ammonium_Salt Trialkylammonium Salt (R₃NH⁺) Tertiary_Aliphatic_Amine->Ammonium_Salt + H⁺ H_ion H⁺ (from acid)

Caption: Acid-base reaction of a tertiary aliphatic amine.

Reaction with a Tertiary Aromatic Amine

G Tertiary_Aromatic_Amine Tertiary Aromatic Amine (Ar-NR₂) Sigma_Complex Sigma Complex Tertiary_Aromatic_Amine->Sigma_Complex + NO⁺ NO_plus Nitrosonium Ion (NO⁺) C_Nitroso_Product p-Nitroso Aromatic Compound Sigma_Complex->C_Nitroso_Product H_ion_out - H⁺ H_ion_out->C_Nitroso_Product - H⁺

Caption: Electrophilic substitution on a tertiary aromatic amine.

References

Cross-validation of nitrous acid measurements using different detectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of nitrous acid (HONO) is critical for a comprehensive understanding of atmospheric chemistry, environmental monitoring, and various industrial and pharmaceutical processes. This guide provides an objective comparison of common HONO detection technologies, supported by experimental data from peer-reviewed studies, to aid in the selection of the most appropriate instrumentation for specific research needs.

This compound is a key atmospheric trace gas that significantly influences the oxidizing capacity of the troposphere. Its photolysis is a major source of hydroxyl (OH) radicals, the primary daytime atmospheric oxidant. Consequently, precise and interference-free measurement of HONO is paramount. However, its reactive nature and typically low concentrations present a significant analytical challenge. A variety of analytical techniques have been developed, each with distinct advantages and limitations. This guide focuses on the cross-validation and intercomparison of several widely used detector types.

Performance Comparison of this compound Detectors

The selection of a HONO measurement instrument is often a trade-off between sensitivity, response time, and susceptibility to interferences. The following table summarizes the quantitative performance of several common analytical techniques based on data from various intercomparison studies.

Measurement TechniqueDetector TypeDetection LimitResponse TimeAccuracyKey Findings from Intercomparisons
Wet Chemical Long Path Absorption Photometer (LOPAP)3 - 50 pptv[1][2]1.5 - 4 min[1][2]±(10-15)%[1][2]Tends to measure slightly higher concentrations compared to spectroscopic methods in some studies.[3][4]
Custom-built Wet Chemical Analyzer134 ppt (B1677978) (2σ)[5]5 min[5]Not explicitly statedGood temporal agreement with other methods, but absolute concentrations can vary.[3][4]
Spectroscopic Broadband Cavity Enhanced Absorption Spectroscopy (BBCEAS)~120 pptv (2σ)[3][5]1 min[3][5]~9%[5]Generally shows good agreement with other techniques, though sometimes measures lower than wet chemical methods.[3][4]
Differential Optical Absorption Spectroscopy (DOAS)50 - 200 pptv[6]Path-averagedConsidered a reference, artifact-free method.[5]Often used as a benchmark in intercomparison studies due to its non-invasive nature.[5][7]
Laser Photofragmentation / Laser-Induced Fluorescence (LP/LIF)~9 ppt (S/N=1)10 min average[8][9]±35%[8]Highly sensitive technique demonstrated in both ambient and indoor environments.[8][9]
Mass Spectrometry Time-of-Flight Chemical Ionization Mass Spectrometer (ToF-CIMS)< 50 ppt (3σ)[8]1 s±30%[8]Shows high correlation with other instruments, though discrepancies in absolute values can occur.[8]
Selected Ion Flow Tube Mass Spectrometer (SIFT-MS)110 ± 40 pptv (background)[5]Not explicitly statedNot explicitly statedDemonstrates good agreement on temporal trends with other established techniques.[3][5]

Experimental Protocols

The cross-validation of HONO instruments typically involves co-locating multiple instruments to sample the same air mass simultaneously. These intercomparison campaigns are crucial for identifying potential artifacts and biases in the measurements.

Smog Chamber Validation

A common approach for instrument validation involves the use of large-scale smog chambers where HONO concentrations can be controlled and independently verified.

  • HONO Generation: A stable source of HONO is introduced into the chamber. For example, known concentrations of HONO (e.g., 3 and 30 ppbV) can be generated and verified using a reference method like ion chromatography.[1][7]

  • Simultaneous Measurement: The instrument under evaluation (e.g., LOPAP) and a reference instrument (e.g., DOAS) are set up to sample the chamber air simultaneously.[1][7]

  • Data Comparison: The data collected from both instruments are compared to assess the accuracy and potential systematic biases of the test instrument. In one such study, a LOPAP instrument recorded systematically higher values (by approximately 13 ± 5%) than a DOAS instrument.[7]

Field Intercomparison Campaigns

Field campaigns in various environments (e.g., highly polluted urban areas) are essential for evaluating instrument performance under real-world conditions with complex chemical matrices.

  • Co-location of Instruments: Multiple instruments, often representing different measurement principles (e.g., wet chemical, spectroscopic, mass spectrometry), are installed at the same location, sampling from a common inlet manifold to minimize spatial variability effects.[3][4]

  • Standardized Calibration: Where applicable, instruments are calibrated using standardized procedures. For instance, the LOPAP is calibrated using diluted nitrite (B80452) solutions.[2]

  • Long-Term Monitoring: Continuous measurements are conducted over an extended period to capture a wide range of HONO concentrations and diurnal variations.

  • Data Analysis: The primary focus of the analysis is to compare the temporal trends and absolute concentrations measured by the different instruments. Correlation plots and regression analysis are used to quantify the agreement between datasets. While most studies find excellent temporal agreement (r² > 0.97), there are often systematic differences in the absolute concentrations reported by different techniques.[3][4] For example, an intercomparison in Beijing found that wet chemical methods consistently measured higher concentrations than BBCEAS systems by 12% to 39%.[3][4]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for instrument validation and intercomparison studies.

cluster_0 Smog Chamber Validation Workflow A HONO Source Generation B Introduction into Smog Chamber A->B C Simultaneous Sampling B->C D Reference Instrument (e.g., DOAS) C->D E Test Instrument (e.g., LOPAP) C->E F Data Acquisition D->F E->F G Comparative Data Analysis F->G H Validation of Accuracy and Bias G->H

Caption: Workflow for HONO instrument validation in a controlled smog chamber environment.

cluster_1 Field Intercomparison Workflow A Co-location of Multiple Instruments at Field Site B Common Sampling Inlet A->B C Ambient Air Sampling B->C D Instrument 1 (e.g., LOPAP) C->D E Instrument 2 (e.g., BBCEAS) C->E F Instrument 3 (e.g., CIMS) C->F G Synchronized Data Acquisition D->G E->G F->G H Analysis of Temporal Trends and Absolute Concentrations G->H I Assessment of Inter-instrument Agreement and Discrepancies H->I

Caption: Workflow for a typical field-based intercomparison of multiple HONO measurement instruments.

References

A Comparative Guide to the Efficacy of Nitrous Acid Versus Alkyl Nitrites in Nitrosation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitrosation efficacy of nitrous acid (HNO₂) and alkyl nitrites (RONO). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate nitrosating agent for their specific application, from organic synthesis to assessing the risk of nitrosamine (B1359907) impurity formation in pharmaceutical products.

Executive Summary

In aqueous acidic environments, this compound is a significantly more potent nitrosating agent than alkyl nitrites. The primary mechanism of action for alkyl nitrites in such media is their hydrolysis to form this compound, which is the true reactive species. Consequently, the direct use of this compound, typically generated in situ from a nitrite (B80452) salt and acid, leads to faster and more efficient nitrosation. In non-aqueous or organic solvents, alkyl nitrites can act as effective nitrosating agents directly, though their reactivity is influenced by the structure of the alkyl group and the presence of catalysts.

Data Presentation: A Quantitative Comparison

Direct, side-by-side kinetic data for the nitrosation of a single substrate by both this compound and a comprehensive series of alkyl nitrites under identical conditions is sparse in the literature. However, data from various studies allows for a compelling comparative analysis.

Table 1: Comparative Reactivity and Kinetic Data for Nitrosation Agents

Nitrosating AgentSubstrateSolvent/ConditionsKey Findings & Quantitative DataReference(s)
**this compound (from NaNO₂) **Morpholine (B109124)Aqueous, elevated temperatureActivation Energy (Ea): 101 kJ/mol[1]
This compound Various AminesAqueousReactivity order is influenced by amine basicity.[2]
Alkyl Nitrites MorpholineAqueous, pH 3, 25°CAct as poor nitrosating agents; inhibit the reaction by forming an equilibrium with this compound.[3][4][5]
t-Butyl Nitrite Phenol (B47542)Tetrahydrofuran (THF)Reaction is first-order with respect to both phenol and t-BuONO.[6]
Propyl Nitrite Aniline DerivativesPropan-1-ol (acidic)Very poor nitrosating agent unless a catalyst (e.g., halide ion) is present.[7]
Various Alkyl Nitrites GeneralGeneralGenerally weak nitrosating agents, but can be effective with a nucleophilic catalyst.[8]

Table 2: Order of Reactivity of Various Nitrosating Agents in Acidic Acetonitrile (B52724)

RankNitrosating Agent
1 (Most Reactive)This compound (HNO₂)
2t-Butyl Nitrite
3i-Propyl Nitrite
4 (Least Reactive)Isopentyl Nitrite

This table is derived from kinetic studies in acidic acetonitrile and demonstrates the superior reactivity of this compound even in a non-aqueous, polar aprotic solvent.

Reaction Mechanisms and Signaling Pathways

The difference in efficacy between this compound and alkyl nitrites stems from their distinct mechanisms of action in various media.

Nitrosation by this compound in Aqueous Acidic Media

In an acidic aqueous solution, this compound is in equilibrium with more potent nitrosating species, primarily the nitrosonium ion (NO⁺) and dinitrogen trioxide (N₂O₃). The nitrosonium ion is a powerful electrophile that readily attacks nucleophilic species like secondary amines to form nitrosamines.

NitrousAcidMechanism NaNO2 Sodium Nitrite (NaNO₂) HNO2 This compound (HNO₂) NaNO2->HNO2 + H⁺ H_plus H⁺ (from acid) H_plus->HNO2 H2O_NO Protonated this compound (H₂O⁺-NO) HNO2->H2O_NO + H⁺ NO_plus Nitrosonium Ion (NO⁺) H2O_NO->NO_plus - H₂O Intermediate Protonated Nitrosamine (R₂N(H)NO⁺) NO_plus->Intermediate + R₂NH H2O Water (H₂O) R2NH Secondary Amine (R₂NH) R2NH->Intermediate R2NNO N-Nitrosamine (R₂N-NO) Intermediate->R2NNO - H⁺ H_plus_out H⁺

Caption: Nitrosation by this compound proceeds via the formation of the electrophilic nitrosonium ion.

Nitrosation by Alkyl Nitrites

The mechanism of nitrosation by alkyl nitrites is highly dependent on the solvent system.

1. In Aqueous Acidic Media: Alkyl nitrites undergo a rapid, reversible hydrolysis to form this compound. The this compound then proceeds to nitrosate the substrate as described above. The presence of the parent alcohol (ROH) can shift the equilibrium back towards the alkyl nitrite, thereby inhibiting the overall rate of nitrosation.[5]

AlkylNitriteAqueous RONO Alkyl Nitrite (RONO) Equilibrium RONO->Equilibrium + H₂O H2O Water (H₂O) HNO2 This compound (HNO₂) Equilibrium->HNO2 Hydrolysis ROH Alcohol (ROH) Equilibrium->ROH HNO2->Equilibrium + ROH Nitrosation Nitrosation of Substrate HNO2->Nitrosation

Caption: In aqueous acid, alkyl nitrites act as a source of this compound through hydrolysis.

2. In Nonaqueous Solvents: In the absence of water, alkyl nitrites can act as direct nitrosating agents. The reaction with a secondary amine is thought to proceed through a zwitterionic tetrahedral intermediate. This pathway is generally slower than nitrosation by the nitrosonium ion.[9]

AlkylNitriteNonaqueous RONO Alkyl Nitrite (RONO) Intermediate Tetrahedral Intermediate [R₂N⁺H-N(O⁻)OR] RONO->Intermediate + R₂NH R2NH Secondary Amine (R₂NH) R2NH->Intermediate R2NNO N-Nitrosamine (R₂N-NO) Intermediate->R2NNO - ROH ROH Alcohol (ROH)

Caption: Direct nitrosation by alkyl nitrites in nonaqueous solvents proceeds via a tetrahedral intermediate.

Experimental Protocols

To objectively compare the efficacy of this compound and an alkyl nitrite, a kinetic study can be performed using UV-Visible spectrophotometry to monitor the formation of the N-nitroso product over time. The following is a generalized protocol for the nitrosation of morpholine.

Objective

To determine and compare the initial reaction rates of nitrosation of morpholine using this compound and tert-butyl nitrite in an aqueous acidic buffer.

Materials and Reagents
  • Morpholine

  • Sodium Nitrite (NaNO₂)

  • tert-Butyl Nitrite (t-BuONO)

  • Perchloric Acid (HClO₄)

  • Sodium Perchlorate (NaClO₄)

  • Deionized Water

  • UV-Visible Spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • Stirred reaction vessel or individual cuvettes

  • Syringes or micropipettes

Experimental Workflow

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer Prepare aqueous buffer (pH 3, I=0.5M with NaClO₄) Prep_Morpholine Prepare morpholine stock solution in buffer Prep_Buffer->Prep_Morpholine Prep_NaNO2 Prepare NaNO₂ stock solution in buffer Prep_Buffer->Prep_NaNO2 Equilibrate Equilibrate morpholine solution in buffer to 25°C in cuvette Prep_Morpholine->Equilibrate Initiate Initiate reaction by adding NaNO₂ or t-BuONO solution Prep_NaNO2->Initiate Prep_tBuONO Prepare t-BuONO stock solution in a suitable solvent Prep_tBuONO->Initiate Equilibrate->Initiate Monitor Monitor absorbance increase at ~340 nm (N-nitrosomorpholine) over time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calc_Rate Calculate initial rate from the slope of the linear portion Plot->Calc_Rate Compare Compare initial rates for This compound vs. t-Butyl Nitrite Calc_Rate->Compare

Caption: Workflow for the comparative kinetic analysis of nitrosating agents.

Detailed Method
  • Preparation of Solutions:

    • Prepare a stock solution of morpholine in an aqueous buffer (e.g., pH 3, with ionic strength maintained at 0.5 M using NaClO₄).

    • Prepare a fresh stock solution of sodium nitrite in the same buffer.

    • Prepare a stock solution of tert-butyl nitrite. Due to its lower water solubility, a co-solvent may be necessary, or it can be added neat if the final concentration is low enough.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the product, N-nitrosomorpholine (approximately 340 nm).

    • Thermostat the reaction vessel or cuvette to a constant temperature (e.g., 25°C).[10]

    • To the cuvette, add the morpholine solution and allow it to equilibrate.

    • Initiate the reaction by adding a small, known volume of the nitrosating agent stock solution (either NaNO₂ or t-BuONO).

    • Immediately begin recording the absorbance as a function of time. For initial rate calculations, it is often sufficient to monitor the reaction for the first 2% of its course.[10]

  • Data Analysis:

    • Plot the measured absorbance against time. The initial portion of the curve should be linear.

    • The slope of this linear portion represents the initial rate of the reaction (in absorbance units per unit time).

    • Using the molar absorptivity of N-nitrosomorpholine, convert the initial rate from absorbance units to concentration units (e.g., M/s).

    • Repeat the experiment with different concentrations of the amine and nitrosating agent to determine the rate law and calculate the rate constants.

    • Compare the initial rates and calculated rate constants for this compound and tert-butyl nitrite under identical conditions.

Conclusion

For nitrosation reactions in aqueous acidic media, this compound is demonstrably the more efficacious agent. Alkyl nitrites are generally poor nitrosating agents in these conditions, primarily serving as precursors to this compound via hydrolysis. In non-aqueous environments, alkyl nitrites can be effective, though their reactivity varies and is typically lower than that of this compound-derived species. Researchers should consider the solvent system, pH, and desired reaction rate when selecting between these two classes of nitrosating agents. For applications requiring rapid and efficient nitrosation in aqueous systems, direct use of this compound is recommended. For reactions in organic media or where a milder, slower nitrosating agent is required, an alkyl nitrite may be a suitable choice.

References

A Comparative Guide to Assessing the Purity of In-Situ Generated Nitrous Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and concentration of nitrous acid (HNO₂) generated in-situ for pharmaceutical applications, primarily in the context of diazotization reactions. The guide also explores an alternative diazotizing agent and discusses the critical implications of this compound chemistry on drug safety, specifically the formation of nitrosamine (B1359907) impurities and their impact on cellular signaling pathways.

Introduction

This compound, being highly unstable, is almost exclusively prepared in-situ for immediate use in chemical synthesis.[1] In pharmaceutical manufacturing, its most common application is the diazotization of primary aromatic amines, a key reaction in the synthesis of many active pharmaceutical ingredients (APIs), including sulfonamides.[2][3] The purity and concentration of the generated this compound are critical process parameters that directly impact reaction yield, impurity profile, and, most importantly, patient safety.

The primary method for in-situ generation involves the acidification of a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to control the decomposition of the this compound.[1][2] The core challenge lies in ensuring the complete and controlled reaction of the generated this compound with the target amine while minimizing side reactions and the formation of harmful impurities. An excess or unreacted this compound can lead to the formation of N-nitrosamines, a class of potent genotoxic carcinogens, if secondary or tertiary amines are present in the reaction mixture.[4] Therefore, robust analytical methods are essential for monitoring the consumption of this compound and ensuring the quality of the final drug substance.

This guide compares the principal methods used for this purpose: traditional diazotization titration and modern ion chromatography, alongside an alternative diazotizing agent.

Comparison of Analytical Methods

The assessment of in-situ generated this compound primarily focuses on monitoring its consumption during a diazotization reaction or quantifying the residual nitrite precursor. The choice of method depends on the specific analytical need—process control versus impurity testing—and involves trade-offs between speed, sensitivity, and specificity.

MethodPrincipleTypical ApplicationLimit of Detection (LOD)Precision (%RSD)Accuracy (% Recovery)
Diazotization Titration (Visual Endpoint) Redox titration where excess this compound, after reacting with the primary aromatic amine, oxidizes iodide to iodine, which forms a blue-black complex with a starch indicator.[2]In-process control of diazotization reactions to determine the reaction endpoint.Higher than instrumental methods (qualitative endpoint detection).1-5%95-105%
Diazotization Titration (Potentiometric Endpoint) Redox titration where the endpoint is detected by a sharp change in potential between a pair of platinum electrodes upon the appearance of excess this compound.[5]In-process control and quantitative assay of primary aromatic amine APIs.Lower than visual titration, in the µg/L to mg/L range.< 1%[6]98-102%
Ion Chromatography (IC) with UV/Conductivity Detection Chromatographic separation of nitrite ions (the precursor to this compound) on an ion-exchange column followed by detection.[7][8]Quantification of residual nitrite impurity in raw materials, APIs, and finished drug products for nitrosamine risk assessment.High sensitivity; LOD of ~0.9 µg/L (0.9 ppm in API) is achievable.[3]< 1%[8]96-101%[8]

Experimental Protocols

Protocol 1: Diazotization Titration with Visual Endpoint (Starch-Iodide Paper)

This method is a classic, straightforward technique for determining the completion of a diazotization reaction.

  • Sample Preparation: Accurately weigh the primary aromatic amine sample (e.g., a sulfonamide) and dissolve it in a mixture of distilled water and concentrated hydrochloric acid in a flask.[9]

  • Cooling: Cool the solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt formed.[10]

  • Titration: Slowly titrate the chilled amine solution with a standardized sodium nitrite (e.g., 0.1 M) solution. The tip of the burette should be kept below the surface of the liquid.[11]

  • Endpoint Detection: Periodically, remove a drop of the reaction mixture with a glass rod and streak it onto starch-iodide paper. The endpoint is reached when an immediate, distinct blue-black color is produced, indicating the presence of excess this compound.[2]

Protocol 2: Potentiometric Diazotization Titration

This electrometric method offers higher precision and is less subjective than the visual endpoint method.

  • Apparatus Setup: Use a potentiometer equipped with a dual platinum electrode. Clean the electrodes before use by immersing them in boiling nitric acid containing a small amount of ferric chloride, followed by rinsing with water.[5]

  • Sample Preparation: Accurately weigh the amine sample (approx. 0.5 g) and dissolve it in a beaker with hydrochloric acid and water.[2]

  • Titration: Immerse the platinum electrodes in the sample solution, which is maintained at about 15 °C. Apply a small potential (30-50 mV) across the electrodes. Titrate slowly with a standardized sodium nitrite solution while stirring continuously.[5][11]

  • Endpoint Detection: As the endpoint is approached, add the titrant in small increments. Initially, the galvanometer needle will deflect and then return. The endpoint, known as the "dead-stop endpoint," is reached when a permanent deflection of the galvanometer needle is observed, indicating the presence of excess this compound that depolarizes the electrodes.[5]

Protocol 3: Ion Chromatography for Nitrite Determination

This method is highly sensitive and specific for quantifying trace levels of nitrite, the precursor of this compound, which is critical for nitrosamine risk assessment.[7][8]

  • System: Use a high-performance ion chromatograph equipped with a suppressed conductivity detector and/or a UV detector (set at 210 nm). An anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19-4μm) is suitable.[7][8]

  • Reagents: Prepare a potassium hydroxide (B78521) eluent using a reagent-free IC (RFIC) system, which requires only deionized water. Prepare nitrite stock standards by dissolving sodium nitrite in deionized water.[3]

  • Sample Preparation: Dissolve the drug substance or product in deionized water to a known concentration (e.g., 1 mg/mL). The solution may need to be sonicated to ensure complete dissolution, followed by centrifugation and filtration through a 0.2 µm filter to remove excipients and particulates.[3]

  • Analysis: Inject the prepared sample into the IC system. The nitrite is separated from other anions on the column.

  • Quantification: Create a calibration curve by injecting a series of nitrite standards of known concentrations (e.g., 5 to 500 µg/L).[3] Quantify the amount of nitrite in the sample by comparing its peak area to the calibration curve.

Alternative Diazotizing Agents

While the in-situ generation of this compound from sodium nitrite and strong acid is the most common method, alternatives exist that can offer advantages in terms of milder reaction conditions and different impurity profiles.

tert-Butyl Nitrite (TBN)

tert-Butyl nitrite is an organic nitrite ester that serves as a source of the nitrosonium ion (NO⁺) required for diazotization under non-aqueous or milder acidic conditions.[12][13]

  • Advantages:

    • Functions at room temperature, avoiding the need for strict low-temperature control.[12]

    • Can be used in organic solvents, which is beneficial for amines that are not soluble in aqueous acid.

    • Generates no mineral acid waste, making it a gentler and potentially more environmentally friendly option.

  • Disadvantages:

    • Higher cost compared to sodium nitrite.

    • It is a flammable and volatile liquid requiring careful handling.

The choice between traditional in-situ generation and an alternative like TBN depends on the specific substrate, required reaction conditions, and cost considerations.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quality control of a diazotization reaction, from the in-situ generation of this compound to its analysis by the comparative methods.

G cluster_generation In-Situ HNO₂ Generation cluster_analysis Purity/Endpoint Assessment cluster_endpoint Titration Endpoints NaNO2 Sodium Nitrite (NaNO₂) Solution Reactor Reaction Vessel (0-5°C) NaNO2->Reactor HCl Acidic Amine Solution (API + HCl) HCl->Reactor Titration Diazotization Titration Reactor->Titration In-Process Sample IC Ion Chromatography (Residual Nitrite) Reactor->IC Final Reaction Mixture/API Sample Visual Visual (Starch-Iodide) Titration->Visual Potentiometric Potentiometric (Dead-Stop) Titration->Potentiometric G cluster_activation Metabolic Activation (Liver) cluster_damage DNA Damage cluster_signaling Carcinogenic Signaling NDMA NDMA CYP2E1 CYP2E1 Enzyme NDMA->CYP2E1 Diazonium Methyldiazonium Ion (Reactive Electrophile) CYP2E1->Diazonium Adducts DNA Adducts (e.g., O⁶-methylguanine) Diazonium->Adducts DNA Cellular DNA DDR DNA Damage Response (DDR) Adducts->DDR PI3K_Akt PI3K/Akt Pathway (Survival/Proliferation) DDR->PI3K_Akt MAPK MAPK Pathway (Stress Response) DDR->MAPK Cancer Cell Proliferation, Inhibition of Apoptosis, Cancer PI3K_Akt->Cancer MAPK->Cancer

References

Comparing the kinetics of nitrous acid reactions under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of nitrous acid (HNO₂) with various organic functional groups, including amines, phenols, and thiols, under different experimental conditions. Understanding these kinetics is crucial for researchers in fields ranging from atmospheric chemistry to drug development, where nitrosation reactions can have significant implications.

Executive Summary

This compound is a potent nitrosating agent, and its reactivity is highly dependent on the substrate, pH, and temperature. This guide summarizes key kinetic data, outlines common experimental protocols for studying these fast reactions, and provides detailed mechanistic diagrams to illustrate the reaction pathways. The information presented is curated from peer-reviewed scientific literature to ensure accuracy and relevance for a scientific audience.

Data Presentation: Kinetics of this compound Reactions

The following tables summarize the quantitative data on the reaction rates of this compound with various amines, phenols, and thiols. It is important to note that direct comparison of all rate constants is challenging due to variations in experimental conditions across different studies.

Table 1: Reaction of Amines with this compound

AmineTypeProductRate Determining StepActivation Energy (kJ/mol)Key Observations
Primary Aliphatic AminesPrimaryAlkyldiazonium salt (unstable)Formation of N-nitrosamineNot widely reportedRapid decomposition to carbocations and N₂, leading to a mixture of products.[1][2]
Primary Aromatic Amines (e.g., Aniline)PrimaryArenediazonium salt (stable at low temp.)Electrophilic attack by NO⁺ on the free amine~14 kcal/mol (for aniline)The reaction is known as diazotization and is synthetically useful.[3][4][5][6]
Secondary Aliphatic Amines (e.g., Morpholine)SecondaryN-NitrosamineAttack of the amine on N₂O₃101The reaction rate is pH-dependent, with an optimum around pH 3.4.[7]
Secondary Aromatic Amines (e.g., N-Methylaniline)SecondaryN-NitrosamineAttack of the amine on the nitrosating agent10.34 kcal/molGenerally slower than secondary aliphatic amines under similar conditions.[8]
Tertiary Aliphatic AminesTertiaryReversible salt formation--Generally unreactive towards nitrosation.[1][2]
Tertiary Aromatic AminesTertiaryC-Nitroso compoundElectrophilic aromatic substitutionNot widely reportedNitrosation occurs on the aromatic ring, not the nitrogen atom.[1]

Table 2: Reaction of Phenols with this compound

Phenol (B47542)Product(s)Rate LawpH DependenceKey Observations
Phenolp-Nitrosophenol, o-NitrosophenolRate = k[Phenol][HNO₂]²Optimal pH ≈ 3The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the aromatic ring.[9][10][11]
Substituted PhenolsSubstituted NitrosophenolsVaries with substituentGenerally faster at acidic pHElectron-donating groups on the phenol ring increase the reaction rate.[10]

Table 3: Reaction of Thiols with this compound

ThiolProductActive Nitrosating SpeciespH DependenceKey Observations
CysteineS-NitrosocysteineN₂O₃, NO⁺Favored at acidic pHThe reaction is generally fast and is a key step in the formation of biologically important S-nitrosothiols.[12]
GlutathioneS-NitrosoglutathioneN₂O₃-The rate constant for the reaction with N₂O₃ is on the order of 10⁹ M⁻¹s⁻¹.[13]

Experimental Protocols

The study of this compound kinetics often requires specialized techniques due to the fast reaction rates. A commonly employed method is stopped-flow spectrophotometry .

Principle of Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of two reactant solutions and the immediate monitoring of the reaction progress by measuring the change in absorbance of a species over time. The short dead time of the instrument (typically a few milliseconds) makes it ideal for studying reactions that are too fast for conventional methods.

Generalized Protocol for a Nitrosation Kinetic Study
  • Reagent Preparation:

    • Prepare a stock solution of the amine, phenol, or thiol substrate in a suitable buffer.

    • Prepare a stock solution of sodium nitrite (B80452) (NaNO₂) in the same buffer.

    • The buffer system should be chosen to maintain a constant pH throughout the reaction. Acetate or phosphate (B84403) buffers are commonly used.

  • Instrumentation Setup:

    • Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

    • Set the monitoring wavelength to the λ_max_ of the product (e.g., the N-nitrosamine or C-nitrosophenol) or a reacting species.

    • Equilibrate the drive syringes and the mixing chamber to the desired reaction temperature using a circulating water bath.

  • Kinetic Run:

    • Load one syringe with the substrate solution and the other with the acidified nitrite solution (which generates this compound in situ).

    • Rapidly push the drive syringes to mix the reactants in the observation cell. The flow is abruptly stopped, and data acquisition begins.

    • Record the change in absorbance as a function of time.

  • Data Analysis:

    • The reaction order with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial reaction rate.

    • The pseudo-first-order rate constant (k_obs_) can be obtained by fitting the absorbance versus time data to a single exponential function, assuming one reactant is in large excess.

    • The second-order rate constant can then be calculated from the pseudo-first-order rate constant and the concentration of the excess reactant.

    • To determine the temperature dependence and activation energy, the experiment is repeated at several different temperatures, and an Arrhenius plot is constructed.

Mandatory Visualization

Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships in the reactions of this compound with amines, phenols, and thiols.

Nitrosation_of_Amines cluster_activation Activation of this compound cluster_primary Primary Amine (R-NH₂) cluster_secondary Secondary Amine (R₂NH) cluster_tertiary Tertiary Amine (R₃N) HNO2_1 HNO₂ H2ONO+ H₂O-NO⁺ HNO2_1->H2ONO+ + H⁺ H+ H⁺ R3N R₃N NO+ NO⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O RNH2 R-NH₂ R2NH R₂NH H2O H₂O RNH2NO+ R-NH₂-NO⁺ RNH2->RNH2NO+ + NO⁺ RN=NOH R-N=N-OH RNH2NO+->RN=NOH - H⁺, rearrangement RN2+ R-N₂⁺ (Diazonium ion) RN=NOH->RN2+ + H⁺, - H₂O Products1 Products (e.g., R-OH, Alkenes) + N₂ RN2+->Products1 R2NHNO+ R₂NH-NO⁺ R2NH->R2NHNO+ + NO⁺ R2NNO R₂N-NO (N-Nitrosamine) R2NHNO+->R2NNO - H⁺ R3NH+ R₃NH⁺ (Ammonium Salt) R3N->R3NH+ + H⁺

Caption: Reaction pathways for primary, secondary, and tertiary amines with this compound.

Nitrosation_of_Phenol Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + NO⁺ NO+ NO⁺ Nitrosophenol p-Nitrosophenol Intermediate->Nitrosophenol - H⁺ Nitrosation_of_Thiol Thiol R-SH Transition_State [R-S(H)-N(O)-NO₂] Thiol->Transition_State + N₂O₃ N2O3 N₂O₃ (Dinitrogen trioxide) SNitrosothiol R-S-NO (S-Nitrosothiol) Transition_State->SNitrosothiol - HNO₂ HNO2 HNO₂

References

Literature review of nitrous acid's role in tropospheric ozone production

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current literature reveals the critical role of nitrous acid (HONO) as a significant precursor to tropospheric ozone, a major air pollutant with adverse effects on human health and ecosystems. The photolysis of HONO is a primary source of hydroxyl radicals (OH), which are the main drivers of photochemical smog formation.

This compound's contribution to the atmospheric oxidation capacity, particularly in polluted environments, has been a subject of extensive research. Numerous field campaigns and modeling studies have demonstrated that the presence of HONO can substantially enhance the production of tropospheric ozone. In some polluted areas, the photolysis of HONO can account for up to 92% of the primary OH production, especially during the early morning hours.[1] This initiation of radical chemistry jump-starts the photochemical cycle that leads to ozone formation.

The Chemical Mechanism of HONO-driven Ozone Production

Tropospheric ozone is not directly emitted but is formed through a series of complex photochemical reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight.[2] The fundamental role of HONO in this process is its ability to generate OH radicals upon photolysis by sunlight (hv).

The key reaction is:

HONO + hν → OH + NO [3]

This reaction provides a direct source of OH radicals. These highly reactive radicals then oxidize VOCs, leading to the formation of peroxy radicals (RO₂). In the presence of nitric oxide (NO), these peroxy radicals are converted to alkoxy radicals (RO) and nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is the key step that produces atomic oxygen (O), which then reacts with molecular oxygen (O₂) to form ozone (O₃).

The overall simplified cycle can be visualized as follows:

Tropospheric Ozone Production from HONO cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Regeneration HONO This compound (HONO) OH Hydroxyl Radical (OH) HONO->OH + hν Sunlight Sunlight (hν) RO2 Peroxy Radical (RO₂) OH->RO2 + VOC VOC Volatile Organic Compounds (VOCs) VOC->RO2 NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) RO2->NO2 + NO NO->NO2 O Atomic Oxygen (O) NO2->O + hν O3 Ozone (O₃) O->O3 + O₂ O2 Molecular Oxygen (O₂) O2->O3 DOAS Experimental Workflow LightSource Broadband Light Source (e.g., Xenon Arc Lamp) Telescope Transmitting/Receiving Telescope LightSource->Telescope Atmosphere Open Atmospheric Path (Several Kilometers) Telescope->Atmosphere Light Beam Spectrometer Spectrometer Telescope->Spectrometer Atmosphere->Telescope Collected Light Detector Detector (e.g., CCD) Spectrometer->Detector Analysis Data Analysis (Beer-Lambert Law, Differential Spectrum) Detector->Analysis Concentration HONO Concentration Analysis->Concentration

References

A Comparative Guide to HONO Calibration Sources: Performance and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable calibration of instruments for nitrous acid (HONO) detection, selecting an appropriate calibration source is a critical first step. This guide provides an objective comparison of the most common HONO calibration sources, supported by experimental data, detailed methodologies, and visual workflows to aid in your selection process.

This compound is a key atmospheric species that influences air quality and plays a role in various chemical processes. Accurate measurement of HONO is crucial for atmospheric modeling and understanding its impact. The two primary methods for generating a stable and quantifiable source of HONO for instrument calibration are acid displacement and photolytic generation. This guide evaluates the performance of these methods based on key metrics such as purity, stability, tunability, and measurement uncertainty.

Performance Comparison of HONO Calibration Sources

The following table summarizes the key performance characteristics of acid displacement and photolytic HONO calibration sources based on published experimental data.

Performance MetricAcid Displacement SourcesPhotolytic Sources
Principle of Operation Reaction of a nitrite (B80452) salt (e.g., NaNO₂) with a strong acid (e.g., HCl, H₂SO₄) to generate gaseous HONO.Photolysis of water vapor (H₂O) by UV light to produce OH and HO₂ radicals, which then react with nitric oxide (NO) to form HONO.
Purity > 90%[1][2][3][4], with some methods achieving > 96% purity through techniques like thermal "catch and release" to remove impurities like NO₂[5][6].Generally high purity, as the reaction chemistry is well-defined.
Output Concentration Range Tens of parts-per-trillion by volume (pptv) to tens of parts-per-billion by volume (ppbv)[1][2][3][4]. High concentration sources can range from tens to thousands of ppbv[1][2][3][4][7].Approximately 400 to 8000 pptv[5][8].
Stability Can produce stable HONO mixing ratios with a relative standard error (RSE) of ≤ 2% within 2 hours of setup[1][2][3][4]. Output can vary by ≤ 10% under ideal conditions and ≤ 25% after transport or reassembly[1][2][3][4].Highly stable output, reaching stability within seconds (after initial UV lamp warmup)[5][8].
Tunability Output can be tuned by adjusting factors such as the concentration of reactants and flow rates.Readily tunable by altering humidity, UV flux, or the exposure time to the UV light[5][8].
Uncertainty The overall uncertainty depends on the quantification method used.Chemical Actinometry Method: 27% (2σ)[5][8]. NO₂ Proxy Method: 4.5% to 24.4% (2σ), dependent on HONO concentration[5][8].
Key Advantages Simple setup, capable of producing a wide range of concentrations.High stability, rapid startup, and easily tunable output.
Key Disadvantages Potential for impurities (e.g., NO, NO₂), may require purification steps. Stability can be affected by factors like the physical state of the nitrite salt[7].Requires a well-characterized UV source and precise control of humidity and gas flows.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing reliable HONO calibration sources. Below are generalized methodologies for the two main types of sources.

Acid Displacement HONO Generation

This method relies on the reaction of a nitrite salt with an acid. A common setup involves passing a humidified carrier gas over a solid nitrite salt or through a nitrite solution, followed by the introduction of an acidic gas.

Key Experimental Steps:

  • Preparation of the Nitrite Source: A solid sodium nitrite (NaNO₂) source is often prepared by coating the inside of a glass tube or denuder with a NaNO₂ solution and then drying it. Alternatively, a bubbler containing a NaNO₂ solution can be used.

  • Generation of Acidic Gas: A stable concentration of an acidic gas, typically hydrogen chloride (HCl), is generated using a permeation device.

  • Reaction: The humidified carrier gas (e.g., zero air or nitrogen) is passed over the NaNO₂ source. The HCl gas from the permeation device is then introduced into this gas stream.

  • HONO Production: The reaction between NaNO₂ and HCl produces gaseous HONO.

  • Purification (Optional but Recommended): To remove impurities such as NO₂, a "catch and release" technique can be employed. This involves trapping the HONO in a cold trap (e.g., at -4°C) while allowing more volatile impurities like NO₂ (melting point -9°C) to pass through. The trapped HONO is then released by warming the trap[9][10].

  • Quantification: The generated HONO is quantified using various analytical techniques, such as conversion to NO followed by chemiluminescence detection, or spectroscopic methods like Broadband Cavity-Enhanced Absorption Spectroscopy (BBCEAS)[5][6].

Photolytic HONO Generation

This method utilizes the photolysis of water vapor to produce radicals that then react with NO to form HONO.

Key Experimental Steps:

  • Humidification of Carrier Gas: A carrier gas (e.g., zero air or N₂) is passed through a humidifier to achieve a stable and known water vapor concentration.

  • Introduction of Nitric Oxide: A known concentration of nitric oxide (NO) is introduced into the humidified gas stream.

  • Photolysis: The gas mixture flows through a photolysis cell, typically a quartz tube, where it is irradiated with UV light from a mercury lamp (e.g., at 184.9 nm). This photolyzes the water molecules, generating OH and HO₂ radicals.

  • HONO Formation: The OH and HO₂ radicals react with the excess NO to produce HONO.

  • Quantification: The concentration of HONO produced can be determined using two main approaches:

    • Chemical Actinometry: HONO concentration is calculated based on the quantified values of O₃, H₂O, and O₂ and their absorption cross-sections at the photolysis wavelength[5][8].

    • NO₂ Proxy Method: HONO is quantified by measuring the NO₂ formed from the reaction of HO₂ with NO. This method has been shown to have a lower uncertainty than the actinometry method[5][8].

Visualizing the Processes

To further clarify the chemical pathways and experimental workflows, the following diagrams are provided.

Acid_Displacement_HONO_Generation cluster_reactants Reactant Preparation cluster_reaction Reaction & Generation cluster_purification Optional Purification cluster_output Output & Quantification Humidified Carrier Gas Humidified Carrier Gas Reaction Chamber Reaction Chamber Humidified Carrier Gas->Reaction Chamber NaNO2 Source NaNO2 Source NaNO2 Source->Reaction Chamber HCl Gas (from Permeation Device) HCl Gas (from Permeation Device) HCl Gas (from Permeation Device)->Reaction Chamber Cold Trap (-4°C) Cold Trap (-4°C) Reaction Chamber->Cold Trap (-4°C) HONO + Impurities Heating Heating Cold Trap (-4°C)->Heating Trapped HONO Waste Waste Cold Trap (-4°C)->Waste Impurities (e.g., NO2) Pure HONO Pure HONO Heating->Pure HONO Released HONO Quantification Instrument Quantification Instrument Pure HONO->Quantification Instrument

Caption: Workflow for HONO generation via the acid displacement method.

Photolytic_HONO_Generation cluster_reactants Reactant Preparation cluster_reaction Photolysis & Reaction cluster_output Output & Quantification Carrier Gas (Air or N2) Carrier Gas (Air or N2) Humidifier Humidifier Carrier Gas (Air or N2)->Humidifier Photolysis Cell Photolysis Cell Humidifier->Photolysis Cell Humidified Gas NO Source NO Source NO Source->Photolysis Cell NO Gas HONO HONO Photolysis Cell->HONO OH + NO -> HONO HO2 + NO -> HONO + O2 UV Lamp (184.9 nm) UV Lamp (184.9 nm) UV Lamp (184.9 nm)->Photolysis Cell UV Radiation (H2O + hv -> OH + H) Quantification Instrument Quantification Instrument HONO->Quantification Instrument

References

A Comparative Analysis of the Oxidative Properties of Nitrous Acid and Nitric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oxidative properties of nitrous acid (HNO₂) and nitric acid (HNO₃). The focus is on the thermodynamic and kinetic aspects of their reactivity, supported by quantitative data and experimental methodologies.

Introduction

Nitric acid (HNO₃) and this compound (HNO₂) are both oxoacids of nitrogen and are recognized as significant oxidizing agents in various chemical transformations. Nitric acid, a strong mineral acid, is a powerful oxidant, particularly when concentrated, and is widely used in nitration reactions and for dissolving metals.[1][2] this compound is a weaker, unstable acid, typically generated in situ from a nitrite (B80452) salt and a strong acid.[3][4] While thermodynamically a less potent oxidant than nitric acid, this compound often exhibits faster reaction kinetics under specific conditions.[4][5] This guide elucidates these critical differences to inform their application in research and synthesis.

Thermodynamic vs. Kinetic Reactivity

The primary distinction between the oxidative capacities of nitric and this compound lies in the difference between thermodynamic stability and kinetic reactivity.

  • Thermodynamic Control : Nitric acid is the more powerful oxidizing agent from a thermodynamic standpoint. This is quantifiable by its higher standard electrode potential (E°), which indicates a greater inherent tendency to accept electrons.[4][6]

  • Kinetic Control : this compound, despite its lower electrode potential, can act as a faster oxidizing agent in certain reactions.[4] This is exemplified by its ability to oxidize iodide ions in a dilute solution, a reaction that is kinetically unfavored for dilute nitric acid under the same conditions.[4][5] Oxidation by this compound is often under kinetic control, meaning the reaction proceeds through a lower energy transition state, leading to a faster product formation.[5]

The presence of small amounts of this compound can significantly increase the rate of nitric acid's oxidation reactions, acting as an autocatalyst.[1]

Quantitative Comparison of Oxidative Strength

The standard reduction potential (E°) is a definitive measure of the thermodynamic oxidizing power of a substance. A more positive E° value corresponds to a stronger oxidizing agent.[7]

Table 1: Standard Reduction Potentials

Half-ReactionStandard Potential (E°)Reference
NO₃⁻ + 3H⁺ + 2e⁻ ⇌ HNO₂ + H₂O+0.93 V[4]
HNO₂ + H⁺ + e⁻ ⇌ NO + H₂O+0.98 V[4]
I₂ + 2e⁻ ⇌ 2I⁻+0.54 V[4]

As shown in Table 1, the reduction of the nitrate (B79036) ion (from nitric acid) to this compound has a high positive potential, establishing nitric acid as a powerful thermodynamic oxidant.

Comparison of Reactivity with Common Substrates

The theoretical oxidative power translates into practical differences in reactivity with various substrates.

Table 2: Comparative Reactivity

SubstrateThis compound (HNO₂)Nitric Acid (HNO₃)Key Difference
Iodide Ions (I⁻) Rapidly oxidizes I⁻ to I₂ in dilute solutions.[4][5]Does not readily oxidize I⁻ in dilute solutions.[4]Kinetic Advantage : this compound is a kinetically faster oxidant for iodide.
Alcohols Reacts rapidly with aliphatic alcohols to produce alkyl nitrites.[4]A strong oxidizing agent for alcohols, converting primary alcohols to aldehydes and then carboxylic acids, and secondary alcohols to ketones.[8] The reactions can be violent.[9]Product Difference : this compound yields nitrites, while nitric acid leads to carbonyl compounds and carboxylic acids through oxidation.
Aromatic Amines Reacts with aryl amines (ArNH₂) to form diazonium salts (ArN₂⁺), a cornerstone of the Sandmeyer reaction and azo dye synthesis.[4]A powerful nitrating agent for aromatic compounds, but its direct reaction with amines can be complex and lead to oxidation or polymerization alongside nitration.Synthetic Utility : this compound is the specific reagent for diazotization, a critical reaction in organic synthesis.
Ketones Reacts with ketones containing α-hydrogens to form oximes. This nitrosation is the first step in the oxidation of ketones by nitric acid.[4][10]Oxidizes ketones, often preceded by a nitrosation step initiated by in-situ generated this compound.[10] The overall reaction can be used in industrial processes, like adipic acid production.[4]Mechanism : this compound performs the initial nitrosation step, which is often rate-limiting in nitric acid oxidations.

Experimental Protocols

Protocol 1: In-Situ Generation of this compound for Synthetic Applications

This compound is unstable and is almost always prepared immediately before use (in situ).

  • Objective : To generate a solution of this compound for use in a subsequent reaction, such as diazotization.

  • Materials :

    • Sodium nitrite (NaNO₂)

    • A strong mineral acid (e.g., hydrochloric acid (HCl) or sulfuric acid (H₂SO₄))

    • Distilled water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Beaker or round-bottom flask

  • Methodology :

    • Preparation : Dissolve the substrate (e.g., an aromatic amine) in the chosen mineral acid solution within the reaction vessel.

    • Cooling : Cool the reaction vessel to 0-5 °C using an ice bath. This is critical as this compound decomposes rapidly at higher temperatures, and diazonium salts are also unstable.[4]

    • Nitrite Addition : Prepare a concentrated aqueous solution of sodium nitrite.

    • Slow Addition : Add the sodium nitrite solution dropwise to the cooled, stirring acidic solution of the substrate. The reaction is: NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq).

    • Monitoring : The reaction progress can be monitored using starch-iodide paper. A blue-black color indicates the presence of excess this compound, signifying the completion of the primary reaction.

    • Immediate Use : The resulting solution containing the product (e.g., a diazonium salt) should be used immediately in the next synthetic step without isolation.

Protocol 2: Kinetic Analysis of Iodide Oxidation via UV-Vis Spectrophotometry

  • Objective : To compare the initial reaction rates of iodide oxidation by this compound and nitric acid.

  • Materials :

    • Potassium iodide (KI) solution (e.g., 0.1 M)

    • Dilute nitric acid (e.g., 0.1 M)

    • Freshly prepared dilute this compound (e.g., 0.1 M, generated from NaNO₂ and HCl)

    • Starch indicator solution

    • UV-Vis Spectrophotometer and cuvettes

    • Stopwatch

  • Methodology :

    • Instrument Setup : Set the spectrophotometer to measure absorbance at a wavelength corresponding to the iodine-starch complex (approx. 570 nm) or the triiodide ion (I₃⁻, approx. 353 nm).

    • Reaction Initiation : In a cuvette, mix the potassium iodide solution with either the nitric acid or this compound solution. Start the stopwatch at the moment of mixing.

    • Data Acquisition : Immediately place the cuvette in the spectrophotometer and record the absorbance at regular time intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).

    • Data Analysis : Plot absorbance versus time for both reactions. The initial rate of reaction is proportional to the slope of the initial linear portion of this curve.

    • Comparison : Compare the initial rates obtained for this compound and nitric acid to quantitatively demonstrate the kinetic differences in their oxidizing power towards iodide.

Diagrams and Workflows

G cluster_0 Thermodynamic vs. Kinetic Oxidative Properties Thermodynamic Thermodynamic Power (Ability to Oxidize) HNO3 Nitric Acid (HNO₃) Thermodynamic->HNO3 High (E° = +0.93 V) HNO2 This compound (HNO₂) Thermodynamic->HNO2 Moderate Kinetic Kinetic Speed (Rate of Oxidation) Kinetic->HNO3 Often Slow (Kinetically Hindered) Kinetic->HNO2 Often Fast (Kinetically Favored)

Caption: Logical relationship of thermodynamic vs. kinetic properties.

G cluster_1 Workflow: Kinetic Analysis of Iodide Oxidation prep 1. Reagent Preparation (KI, HNO₂, HNO₃ solutions) mix 2. Reaction Initiation (Mix KI + Acid in Cuvette) prep->mix measure 3. Spectrophotometric Measurement (Absorbance vs. Time) mix->measure plot 4. Data Plotting (Absorbance vs. Time Graph) measure->plot analyze 5. Rate Calculation (Determine Initial Slope) plot->analyze compare 6. Comparative Analysis (Rate HNO₂ vs. Rate HNO₃) analyze->compare

Caption: Experimental workflow for kinetic analysis.

G cluster_2 Autocatalytic Oxidation by Nitric Acid HNO3 Nitric Acid (HNO₃) HNO2_cat This compound (HNO₂) HNO3->HNO2_cat Slow initial reaction Substrate Reducing Agent (Substrate) Product Oxidized Product Substrate->Product HNO2_cat->Substrate Fast oxidation NOx Nitrogen Oxides (e.g., NO₂) HNO2_cat->NOx Regenerates HNO₂ NOx->HNO2_cat Reaction with H₂O

References

A Comparative Analysis of Heterogeneous and Homogeneous HONO Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers navigating the complexities of nitrous acid (HONO) formation, offering a comparative analysis of heterogeneous and homogeneous pathways. This document provides a synthesis of key experimental findings, quantitative data, and detailed methodologies to support atmospheric chemistry research and drug development applications where reactive nitrogen species are of interest.

This compound (HONO) is a critical atmospheric species, primarily recognized as a major daytime source of the hydroxyl radical (OH), a key oxidant that drives atmospheric chemistry. The formation pathways of HONO are broadly categorized into two types: homogeneous gas-phase reactions and heterogeneous reactions occurring on various surfaces. Understanding the relative contributions and mechanisms of these pathways is crucial for accurate atmospheric modeling and for assessing the impact of nitrogen oxides on air quality and climate. This guide provides a comparative overview of these formation routes, supported by experimental data and detailed protocols.

Homogeneous HONO Formation: A Gas-Phase Perspective

Homogeneous formation of HONO in the gas phase is primarily governed by the termolecular reaction of hydroxyl radicals (OH) with nitric oxide (NO).

Primary Homogeneous Reaction:

OH + NO + M → HONO + M

This reaction's significance is most pronounced during the daytime when OH radical concentrations are at their peak. However, its overall contribution to the total HONO budget is often considered secondary to heterogeneous pathways, especially during nighttime.[1]

Quantitative Kinetics of Homogeneous HONO Formation

The rate of the primary homogeneous reaction is dependent on temperature and pressure. The following table summarizes the recommended rate coefficients.

ReactionRate Coefficient (k)Temperature (K)Pressure (Torr)Reference
OH + NO + N₂ → HONO + N₂k₀ = 7.24 x 10⁻³¹ (T/300)⁻²·¹⁷ cm⁶ molecule⁻² s⁻¹273-33322-743[2]
k∞ = 3.3 x 10⁻¹² (T/300)⁻⁰·³ cm³ molecule⁻¹ s⁻¹[2]
F_c = 0.53[2]

Note: The rate constant is expressed using the Troe formalism, which accounts for the pressure dependence of the reaction. k₀ is the low-pressure limit rate coefficient, k∞ is the high-pressure limit rate coefficient, and F_c is the broadening factor.

Heterogeneous HONO Formation: The Surface-Mediated Dominance

A substantial body of evidence points to heterogeneous reactions as the dominant source of atmospheric HONO. These reactions involve the conversion of nitrogen dioxide (NO₂) on various surfaces, including aerosols, ground surfaces, buildings, and soot.

General Heterogeneous Reaction:

2NO₂ + H₂O (surface) → HONO + HNO₃

This pathway is particularly significant during the night, leading to the accumulation of HONO in the nocturnal boundary layer. However, photo-enhanced heterogeneous reactions are also recognized as a significant daytime source.

Comparative Quantitative Data for Heterogeneous HONO Formation

The efficiency of heterogeneous HONO formation is typically quantified by the reactive uptake coefficient (γ), which represents the fraction of collisions of a gas-phase molecule with a surface that results in a reaction. The HONO yield is the fraction of reacted NO₂ that produces HONO. The following tables summarize experimental data for various surfaces.

Table 1: Reactive Uptake Coefficients (γ) of NO₂ and HONO Yields on Various Surfaces

Surface TypeExperimental ConditionsReactive Uptake Coefficient (γ_NO₂)HONO Yield (%)Reference
Humic Acid Simulated Sunlight, 7-70% RH, 2.7-280 ppb NO₂4.3 x 10⁻⁷ - 6 x 10⁻⁶~40-100[3][4][5]
Dark< 10⁻⁷-[5]
Mineral Dust Simulated Sunlight, 0-90% RH, 10-50 ppb NO₂10⁻⁶ - 10⁻⁵ (light) vs. 10⁻⁷ - 10⁻⁶ (dark)Up to 80.3[6][7]
Soot Low NO₂ concentrations (2-115 ppb)Initially high, rapidly decreases~100 (initially)[8]
Titanium Dioxide (TiO₂) Illuminated, 15% RH, 34-400 ppb NO₂9.97 x 10⁻⁶ - 1.26 x 10⁻⁴-[9]

Signaling Pathways and Logical Relationships

The formation of HONO via both homogeneous and heterogeneous pathways involves a series of chemical reactions and interactions. The following diagrams, generated using the DOT language, illustrate these processes.

Homogeneous_HONO_Formation Homogeneous HONO Formation Pathway OH OH Radical HONO_complex [HONO]* (Excited Intermediate) OH->HONO_complex + NO NO Nitric Oxide NO->HONO_complex M Third Body (M) (e.g., N₂, O₂) HONO This compound (HONO) M->HONO HONO_complex->HONO + M (Stabilization)

Caption: Homogeneous formation of HONO via the termolecular reaction of OH and NO.

Heterogeneous_HONO_Formation Heterogeneous HONO Formation on a Surface cluster_gas_phase Gas Phase cluster_surface Surface (e.g., Aerosol, Ground) cluster_products Products NO2_gas 2 NO₂ (g) NO2_ads 2 NO₂ (adsorbed) NO2_gas->NO2_ads Adsorption H2O_ads H₂O (adsorbed) Reaction_Site Surface Reaction H2O_ads->Reaction_Site NO2_ads->Reaction_Site HONO_gas HONO (g) Reaction_Site->HONO_gas Desorption HNO3_ads HNO₃ (adsorbed) Reaction_Site->HNO3_ads

Caption: Generalized mechanism for heterogeneous HONO formation from NO₂ on a wet surface.

Experimental Protocols

The investigation of HONO formation pathways relies on sophisticated experimental techniques. Below are outlines of common methodologies.

Aerosol Flow Tube Experiments for Heterogeneous Reactions

Aerosol flow tubes are widely used to study gas-particle interactions under controlled conditions.

  • Aerosol Generation: Specific aerosols (e.g., mineral dust, soot, humic acid) are generated and size-selected using a differential mobility analyzer (DMA).

  • Flow Tube Reactor: The aerosols are introduced into a laminar flow tube reactor. The walls of the reactor are often coated to minimize wall reactions.

  • Gas Introduction: A known concentration of NO₂, along with controlled relative humidity, is introduced into the flow tube to react with the aerosols.

  • Reaction Time: The reaction time is controlled by varying the flow rate or the position of a movable injector.

  • Detection: The concentrations of reactants (NO₂) and products (HONO) at the exit of the flow tube are measured using sensitive analytical instruments such as Chemical Ionization Mass Spectrometry (CIMS) or Photo-Fragmentation Laser-Induced Fluorescence (PF-LIF).[9][10][11]

  • Data Analysis: The uptake coefficient (γ) is calculated from the loss of the reactant and the known surface area of the aerosols.

Aerosol_Flow_Tube_Workflow Aerosol Flow Tube Experimental Workflow Aerosol_Gen Aerosol Generation DMA Differential Mobility Analyzer (DMA) Aerosol_Gen->DMA Flow_Tube Flow Tube Reactor DMA->Flow_Tube Detector Detector (CIMS, PF-LIF, etc.) Flow_Tube->Detector Gas_Inlet Gas Inlet (NO₂, H₂O) Gas_Inlet->Flow_Tube Data_Analysis Data Analysis (Uptake Coefficient) Detector->Data_Analysis

Caption: Workflow for studying heterogeneous HONO formation using an aerosol flow tube.

Smog Chamber Experiments

Smog chambers are large, controlled environments that simulate atmospheric conditions more realistically.

  • Chamber Preparation: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any contaminants.[12][13]

  • Characterization: Background levels of particles and trace gases are measured. The photolysis rates are determined using a chemical actinometer.

  • Injection of Precursors: Known concentrations of NOₓ, and in some cases, specific aerosols or volatile organic compounds (VOCs), are injected into the chamber.

  • Initiation of Reaction: For photochemical studies, the chamber is irradiated with UV lamps that simulate sunlight.

  • Monitoring: A suite of instruments continuously monitors the concentrations of reactants and products (including HONO, NO₂, O₃, and aerosols) over several hours.

  • Data Interpretation: The evolution of the chemical species is used to infer reaction rates and mechanisms. Wall losses of gases and particles are accounted for in the data analysis.[12]

Conclusion

The formation of this compound is a complex process involving both homogeneous and heterogeneous pathways. While the gas-phase reaction of OH with NO provides a direct route to HONO, heterogeneous reactions of NO₂ on various surfaces are now widely recognized as the dominant source, particularly for the observed nighttime accumulation and significant daytime concentrations. The efficiency of these heterogeneous pathways is highly dependent on the surface type, relative humidity, and the presence of light. For researchers in atmospheric science and related fields, a thorough understanding of these distinct formation mechanisms, supported by robust quantitative data, is essential for accurately modeling air quality and the atmospheric oxidative capacity. The experimental protocols outlined provide a foundation for further investigations into the remaining uncertainties surrounding HONO chemistry.

References

A Comparative Guide to Computational Models of Nitrous Acid (HONO) Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent computational models in simulating the atmospheric chemistry of nitrous acid (HONO). HONO is a critical species in atmospheric chemistry, primarily because its photolysis is a major source of the hydroxyl radical (OH), a key oxidant that drives many chemical reactions in the atmosphere. Accurate modeling of HONO is essential for understanding and predicting air quality, including the formation of ozone and secondary aerosols. This document summarizes quantitative data from recent studies, details the experimental protocols used for model validation, and provides visual representations of the key chemical pathways and experimental workflows.

Performance of Atmospheric Chemistry Models

Atmospheric chemistry models are essential tools for simulating the complex interactions of pollutants in the atmosphere. However, standard model configurations have historically struggled to accurately reproduce observed HONO concentrations, often underestimating them significantly. Recent research has focused on incorporating additional HONO formation pathways to improve model performance. This section compares three widely used models: the Community Multiscale Air Quality (CMAQ) model, the Weather Research and Forecasting model coupled with Chemistry (WRF-Chem), and the Goddard Earth Observing System model with Chemistry (GEOS-Chem).

Data Presentation: Model Performance Metrics

The following table summarizes the performance of the CMAQ, WRF-Chem, and GEOS-Chem models in simulating atmospheric HONO concentrations, both in their base configurations and with revised chemistry incorporating additional HONO sources. The data is compiled from various field campaigns and modeling studies.

ModelStudy Location/CampaignBase Model Performance (vs. Observations)Revised Chemistry/Additional SourcesRevised Model Performance (vs. Observations)Key Findings & Citations
CMAQ Beijing, ChinaNormalized Mean Bias (NMB): -97%Added six heterogeneous reactions on ground, aerosol, and soot surfaces; photolysis of aerosol nitrate (B79036); and acid displacement reactions.NMB: -5%The inclusion of heterogeneous chemistry dramatically improved the model's ability to reproduce observed HONO concentrations.[1]
CMAQ South KoreaAverage Daily Mixing Ratio: 0.06 ppb (underestimation)Incorporated gas-phase reactions, traffic and soil emissions, heterogeneous production on aerosol, tree leaf, and building surfaces, and "renoxification" processes.Average Daily Mixing Ratio: 1.18 ppb (closer to observations)A comprehensive inclusion of various HONO sources is necessary to capture the observed mixing ratios.[2]
WRF-Chem Yangtze River Delta, ChinaDid not capture the magnitude of observed HONO concentrations, particularly high nighttime values.Incorporated primary emissions, photo-/dark-oxidation of NOx, heterogeneous uptake of NO2 on surfaces, and nitrate photolysis.Increased the average regional HONO concentration by 0.48 ppb, showing much better performance.The base model significantly underestimates HONO; revised chemistry improves the simulation of both magnitude and diurnal variation.[3]
GEOS-Chem Global/Remote TroposphereUnderestimates HONO concentrations.Parameterization of nitrate photolysis based on multiple, independent tropospheric HONO observations.Decreased the model bias by 5-20%.Nitrate photolysis is a key mechanism for HONO formation in the remote troposphere, though a large underestimate remains due to a low bias in model nitrate aerosol.[4]
GEOS-Chem Central LondonHONO concentrations are almost 2 orders of magnitude less than MAX-DOAS observations.Sensitivity tests with scaled O3 and NO2 dry deposition velocities.HONO was found to be sensitive to changes in NO2 concentrations.The model's HONO simulation is highly sensitive to the representation of its precursor, NO2.[5]

Experimental Protocols

The validation of computational models relies on accurate and precise measurements of atmospheric HONO concentrations. The following are detailed methodologies for three key experimental techniques cited in the validation studies.

Long-Path Absorption Photometer (LOPAP)

The LOPAP technique is a wet-chemical method for the continuous measurement of gaseous HONO.

  • Principle: Ambient air is drawn through a sampling unit containing two temperature-controlled stripping coils. In the first coil, HONO is quantitatively stripped into an acidic solution. A chemical reaction then occurs with a reagent solution (sulfanilamide and N-(1-naphthyl)-ethylenediamine) to form a stable azo dye. The second coil is used to assess and correct for any interferences.

  • Detection: The concentration of the azo dye is determined photometrically by measuring its absorbance at a specific wavelength (typically around 540 nm) in a long-path absorption cell.

  • Calibration: The instrument is calibrated using standard nitrite (B80452) solutions of known concentration.

  • Advantages: High sensitivity (parts per trillion volume, pptv, level), high specificity for HONO, and suitability for continuous, long-term field measurements.

  • Limitations: Potential for interferences from other nitrogen-containing species, although the two-coil setup is designed to minimize this.

Differential Optical Absorption Spectroscopy (DOAS)

DOAS is a remote sensing technique used to measure the concentrations of various trace gases, including HONO, by analyzing their characteristic absorption of light over a long path in the atmosphere.

  • Principle: A beam of light (from an artificial source in Long-Path DOAS or scattered sunlight in Multi-Axis DOAS) is transmitted through the atmosphere. The received light is analyzed by a spectrometer. The narrow-band absorption features in the recorded spectrum are compared to the known absorption cross-sections of different gases to determine their concentrations.

  • Instrumentation: A DOAS system consists of a light source (or utilizes sunlight), a telescope to transmit and receive the light, a spectrometer to disperse the light, and a detector to record the spectrum.

  • Data Analysis: The Beer-Lambert law is applied to the differential absorption spectrum to retrieve the integrated concentration of the absorber along the light path.

  • Advantages: Ability to measure multiple species simultaneously, provides path-averaged concentrations over several kilometers, and is a non-intrusive technique.

  • Limitations: The detection limit is dependent on the light path length and atmospheric conditions (e.g., visibility).

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and versatile technique for detecting trace gases in the atmosphere, including HONO.

  • Principle: Ambient air is drawn into an ion-molecule reaction region where a specific reagent ion (e.g., iodide, I⁻) selectively reacts with the target molecule (HONO) to form a product ion. The product ions are then guided into a mass spectrometer for detection and quantification.

  • Instrumentation: A CIMS instrument consists of an ion source to generate reagent ions, an ion-molecule reactor, and a mass spectrometer (typically a quadrupole or time-of-flight mass spectrometer).

  • Detection: The mass-to-charge ratio of the product ions is measured, which is specific to the target molecule. The concentration of the target molecule is proportional to the measured ion signal.

  • Advantages: Very high sensitivity and selectivity, fast time response (on the order of seconds), and the ability to measure a wide range of compounds by using different reagent ions.

  • Limitations: The sensitivity can be dependent on ambient humidity, and calibration can be complex.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways of atmospheric HONO and a generalized workflow for its experimental measurement.

HONO_Chemistry cluster_precursors Precursors cluster_hono This compound cluster_products Key Products cluster_sources Formation Pathways cluster_sinks Removal Pathways NO2 NO₂ Heterogeneous Heterogeneous Reactions (Aerosol/Ground/Soot) NO2->Heterogeneous + H₂O/Reductants NO NO Gas_Phase Gas-Phase Reaction NO->Gas_Phase + •OH OH •OH OH->Gas_Phase Aerosol_Nitrate Aerosol/Surface Nitrate (pNO₃⁻) Photolysis_Nitrate Photolysis Aerosol_Nitrate->Photolysis_Nitrate + hν HONO HONO Photolysis_HONO Photolysis HONO->Photolysis_HONO + hν Reaction_OH Reaction with •OH HONO->Reaction_OH + •OH OH_Product •OH NO_Product NO Gas_Phase->HONO Heterogeneous->HONO Photolysis_Nitrate->HONO Direct_Emissions Direct Emissions (Traffic, Soil, etc.) Direct_Emissions->HONO Photolysis_HONO->OH_Product Photolysis_HONO->NO_Product Reaction_OH->NO2 + H₂O

Caption: Key atmospheric sources and sinks of this compound (HONO).

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_measurement 2. Measurement Technique cluster_analysis 3. Data Acquisition & Analysis cluster_validation 4. Model Validation Ambient_Air Ambient Air (with HONO) Inlet Sampling Inlet Ambient_Air->Inlet LOPAP LOPAP (Wet Chemistry) Inlet->LOPAP DOAS DOAS (Spectroscopy) Inlet->DOAS CIMS CIMS (Mass Spectrometry) Inlet->CIMS Signal Generate Signal (Absorbance/Spectrum/Ion Count) LOPAP->Signal DOAS->Signal CIMS->Signal Calibration Calibration with Known Standards Signal->Calibration Concentration Calculate HONO Concentration Calibration->Concentration Comparison Compare Model Output with Measured Data Concentration->Comparison Model_Output Atmospheric Model Output (e.g., CMAQ) Model_Output->Comparison Refinement Model Refinement Comparison->Refinement

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrous acid
Reactant of Route 2
Nitrous acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.